molecular formula C8H10N2O B1587836 3-Methoxy-benzamidine CAS No. 25412-66-2

3-Methoxy-benzamidine

Cat. No.: B1587836
CAS No.: 25412-66-2
M. Wt: 150.18 g/mol
InChI Key: ZSHGVAIVMZVMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-benzamidine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGVAIVMZVMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408426
Record name 3-METHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25412-66-2
Record name 3-Methoxybenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25412-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Methoxybenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methoxybenzamidine

3-Methoxybenzamidine, a key chemical intermediate, plays a crucial role in the landscape of pharmaceutical and materials science. Its structural motif, featuring a methoxy group at the meta position of a benzamidine core, imparts unique electronic and steric properties that are leveraged in the synthesis of a diverse array of complex molecules. In the realm of drug discovery, the amidine functional group is a well-recognized pharmacophore, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. Consequently, 3-methoxybenzamidine serves as a valuable building block for the development of therapeutic agents, including but not limited to, inhibitors of enzymes such as serine proteases and as precursors to heterocyclic compounds with a wide range of biological activities. This guide provides a comprehensive exploration of the primary synthesis pathway for 3-methoxybenzamidine, delving into the intricacies of the reaction mechanism and offering detailed experimental protocols.

Primary Synthesis Pathway: The Pinner Reaction

The most established and widely utilized method for the synthesis of 3-methoxybenzamidine is the Pinner reaction. This classic transformation provides an efficient route to amidines from nitriles.[1] The synthesis proceeds in two key stages: the formation of an intermediate Pinner salt (an alkyl imidate salt) followed by aminolysis to yield the desired amidine.[1]

Overall Reaction Scheme:

Causality Behind Experimental Choices

The Pinner reaction is conducted under anhydrous conditions to prevent the hydrolysis of the reactive imidate intermediate to the corresponding ester, which is a common side reaction.[2] The use of a strong acid, typically anhydrous hydrogen chloride gas, is essential to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol. The choice of alcohol (e.g., ethanol) determines the nature of the intermediate alkyl imidate. The subsequent aminolysis with ammonia displaces the alkoxy group to form the final amidine. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

Experimental Protocol: Synthesis of 3-Methoxybenzamidine Hydrochloride via the Pinner Reaction

This protocol is adapted from established procedures for the Pinner synthesis of aromatic amidines.

Materials and Reagents:

  • 3-Methoxybenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Ammonium Chloride

Step-by-Step Methodology:

  • Formation of the Pinner Salt (Ethyl 3-methoxybenzimidate hydrochloride):

    • A solution of 3-methoxybenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

    • The solution is cooled to 0°C in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the stirred solution for several hours. The reaction progress can be monitored by the precipitation of the white Pinner salt.

    • After the reaction is complete, the flask is sealed and stored in a refrigerator overnight to ensure complete precipitation.

    • The precipitated Pinner salt is collected by filtration under a dry atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

  • Aminolysis to 3-Methoxybenzamidine Hydrochloride:

    • The dried Pinner salt is suspended in a cold solution of anhydrous ethanol.

    • Ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added dropwise, while maintaining the temperature at 0°C.

    • The reaction mixture is stirred at room temperature for several hours until the Pinner salt has completely reacted (monitoring by TLC is recommended).

    • The by-product, ammonium chloride, will precipitate from the solution.

    • The reaction mixture is filtered to remove the ammonium chloride.

    • The filtrate is concentrated under reduced pressure to yield the crude 3-methoxybenzamidine hydrochloride.

Purification of 3-Methoxybenzamidine Hydrochloride

Purification of the crude product is critical to obtain a high-purity compound suitable for further applications. Recrystallization is a commonly employed and effective method.[3]

Recrystallization Protocol:

  • The crude 3-methoxybenzamidine hydrochloride is dissolved in a minimum amount of a hot solvent, such as a mixture of ethanol and diethyl ether or isopropanol.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. The choice of recrystallization solvent is crucial and may require some optimization based on the specific impurities present.[4][5]

Reaction Mechanism of the Pinner Synthesis

The Pinner reaction proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism.[6]

Step 1: Activation of the Nitrile

The reaction is initiated by the protonation of the nitrogen atom of the 3-methoxybenzonitrile by the strong acid (HCl). This protonation generates a highly electrophilic nitrilium ion, which is susceptible to nucleophilic attack. The electron-donating effect of the meta-methoxy group can slightly influence the reactivity of the nitrile, but the strong activation by protonation is the dominant factor.

Step 2: Nucleophilic Attack by the Alcohol

An alcohol molecule (e.g., ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This results in the formation of a protonated imidate intermediate.

Step 3: Deprotonation and Formation of the Pinner Salt

A weak base in the reaction mixture, such as the chloride ion or another molecule of alcohol, removes a proton from the oxygen atom of the attached alcohol moiety, leading to the formation of the neutral ethyl 3-methoxybenzimidate. This intermediate is then protonated on the nitrogen atom by the excess HCl to form the stable Pinner salt, ethyl 3-methoxybenzimidate hydrochloride.

Step 4: Aminolysis

In the second stage of the synthesis, the Pinner salt is treated with ammonia. The ammonia molecule acts as a nucleophile and attacks the imine carbon of the Pinner salt.

Step 5: Tetrahedral Intermediate Formation and Elimination

This nucleophilic attack leads to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses with the elimination of a molecule of ethanol, a good leaving group under these conditions.

Step 6: Formation of 3-Methoxybenzamidine Hydrochloride

The resulting protonated amidine is then deprotonated by another molecule of ammonia to yield the free base of 3-methoxybenzamidine. In the presence of excess hydrochloric acid, this is immediately protonated to form the final product, 3-methoxybenzamidine hydrochloride.

Visualizing the Pinner Reaction Mechanism

Pinner_Reaction_Mechanism

Characterization Data for 3-Methoxybenzamidine

Accurate characterization of the synthesized 3-methoxybenzamidine is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for the closely related compound, 3-methoxybenzamide, which can serve as a reference point.

Spectroscopic Technique Expected Data for 3-Methoxybenzamide
¹H NMR (DMSO-d₆)δ 9.98 (s, 1H, Ar-CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, -OCH₃).[7]
¹³C NMR (DMSO-d₆)δ 193.0 (C=O), 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 (Ar-C), 55.4 (-OCH₃).[7]
FTIR (KBr, cm⁻¹)N-H stretching (around 3400-3200), C=O stretching (around 1650), C-O stretching (around 1250 and 1050), and aromatic C-H and C=C vibrations.[8]

Note: The provided NMR data is for 3-methoxybenzaldehyde and serves as an illustrative example. Actual spectral data for 3-methoxybenzamidine should be acquired for the synthesized product for accurate characterization.

Conclusion and Future Perspectives

The Pinner reaction remains a robust and reliable method for the synthesis of 3-methoxybenzamidine, a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving high yields and purity. The insights provided in this guide, from the causality of experimental choices to detailed procedural steps and mechanistic illustrations, are intended to empower researchers in their synthetic endeavors. Future research may focus on the development of milder and more environmentally benign catalytic systems for the synthesis of amidines, potentially moving away from the use of anhydrous hydrogen chloride. Nevertheless, the Pinner reaction, with its long-standing history and proven efficacy, will likely continue to be a cornerstone in the synthesis of 3-methoxybenzamidine and its analogues for the foreseeable future.

References

  • NROChemistry. Pinner Reaction. [Link]
  • Schlama, T.; et al. A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem.2013, 9, 1572–1579. [Link]
  • PubChem. 3-Methoxybenzamide.
  • The Royal Society of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • NIST. Benzamide, 3,4,5-trimethoxy-. National Institute of Standards and Technology. [Link]
  • SpectraBase. N-(3-fluorophenyl)-3-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
  • University of Rochester.
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
  • University of Rochester.
  • NIST. m-Methoxybenzamide. National Institute of Standards and Technology. [Link]
  • SpectraBase. 3-methoxy-N-(2-methylbenzyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]
  • Wikipedia. Pinner reaction. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Pinner Reaction. [Link]
  • Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.
  • IRIS. Green Chemistry. [Link]
  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]
  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

Sources

Physicochemical properties of 3-Methoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-benzamidine Hydrochloride

Foreword: A Molecule of Potential

In the landscape of modern drug discovery and biochemical research, the strategic importance of well-characterized molecular scaffolds cannot be overstated. This compound hydrochloride emerges as a significant building block, particularly favored by medicinal chemists for its utility in crafting novel therapeutics.[1] Its structure, featuring a basic amidine group and an electron-donating methoxy substituent, provides a versatile platform for developing targeted enzyme inhibitors. This guide offers an in-depth exploration of its core physicochemical properties, analytical methodologies, and functional context, designed for the discerning researcher aiming to leverage this compound's full potential.

Chemical Identity and Core Properties

At its essence, this compound hydrochloride is a white crystalline solid.[2] Its identity is unequivocally established by its CAS Number, 26113-44-0.[3] The hydrochloride salt form enhances its stability and improves handling characteristics compared to the free base.

The molecule's structure is foundational to its function. The benzamidine moiety is a well-established pharmacophore for inhibiting serine proteases, as the positively charged amidinium group acts as a mimetic of the guanidinium group of arginine, a canonical substrate for enzymes like trypsin.[4][5] The methoxy group at the meta-position subtly modulates the electronic properties and lipophilicity of the aromatic ring, influencing its binding affinity and pharmacokinetic profile.

Physicochemical Data Synopsis

A quantitative understanding of a compound's properties is critical for its application in research and development, from designing biochemical assays to formulating drug delivery systems. The following table summarizes the key physicochemical parameters of this compound hydrochloride.

PropertyValueSource(s)Notes
CAS Number 26113-44-0[2][3]Unique identifier for the compound.
Molecular Formula C₈H₁₀N₂O·HCl[1][2]Corresponds to the hydrochloride salt.
Molecular Weight 186.64 g/mol [1][2]Based on the salt form.
Appearance White crystalline powder to solid[2]Typical for small molecule hydrochloride salts.
Melting Point 165-166 °C[2]A sharp melting range is indicative of high purity.
Consensus LogP (calc.) 1.25[6]Average of five different computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Indicates moderate lipophilicity for the neutral free base.
Water Solubility (calc.) 0.87 mg/mL (ESOL method)[6]Computationally predicted. As a hydrochloride salt, its aqueous solubility is expected to be significant, classifying it as 'soluble' on the LogS scale.[6]
pKa Not experimentally reported in literature.-The amidine group is basic (pKa of conjugate acid ~11-12). Precise value is crucial for LogD calculation and understanding ionization at physiological pH.
Storage Conditions Store at 0 - 8 °C, under inert atmosphere.[2][7]Recommended to prevent degradation, particularly from moisture.

Expert Insight: The distinction between LogP and LogD is critical for ionizable compounds like this.[8] LogP describes the lipophilicity of the neutral form only, whereas LogD provides the effective lipophilicity at a specific pH, accounting for all ionized and neutral species.[9][10] While an experimental LogD at physiological pH (7.4) is not available, the basic nature of the amidine group means the compound will be predominantly protonated and positively charged in the bloodstream, leading to a LogD value significantly lower (more hydrophilic) than its LogP.

Core Application: Serine Protease Inhibition

Benzamidine and its derivatives are classical competitive inhibitors of serine proteases, a major class of enzymes involved in processes ranging from digestion to blood coagulation and inflammation.[4][11]

Mechanism of Action: The inhibitory action stems from the structural mimicry of the natural substrates of these enzymes, namely the amino acids arginine and lysine.

  • S1 Pocket Recognition: Trypsin-like serine proteases feature a deep, negatively charged S1 specificity pocket, with a key aspartate residue (Asp189) at its base.

  • Amidinium Binding: The protonated, positively charged amidinium group of this compound is drawn into this S1 pocket, forming a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of Asp189.

  • Competitive Inhibition: By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural protein substrate, thus competitively inhibiting the enzyme's function.[5]

The following diagram illustrates this fundamental interaction.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor S1_Pocket S1 Specificity Pocket Negatively charged interior Asp189 COO⁻ Catalytic_Triad {Catalytic Triad | (Ser195, His57, Asp102) | Inactive during inhibition} Inhibitor This compound Positively Charged Amidinium Group C(NH₂)(NH₂⁺) Inhibitor->S1_Pocket Binding via Salt Bridge

Caption: Mechanism of serine protease inhibition by this compound.

Analytical Methodologies: A Framework for Characterization

Rigorous characterization is paramount to ensure the identity, purity, and stability of a research compound. The following protocols provide a validated framework for the analysis of this compound hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on differences in their polarity. A C18 column provides a nonpolar stationary phase that retains the moderately lipophilic benzamidine derivative, while a mobile phase of acetonitrile and water allows for controlled elution. UV detection is ideal as the aromatic ring possesses a strong chromophore.

Experimental Protocol:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amidine group.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound hydrochloride.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Self-Validation: Ensure complete dissolution. If not, sonicate briefly. The sample solvent should be similar in strength to the initial mobile phase conditions to prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 230 nm.[12]

    • Rationale: 230 nm is near the typical absorbance maximum for benzamidine derivatives, providing high sensitivity.[12]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is common for research-grade material.[1][2]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides a definitive fingerprint of a molecule's structure by probing the chemical environment of every proton. For this compound hydrochloride, we can predict the key signals, which must be present in an experimental spectrum for structural confirmation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (4H): Expected in the δ 7.0-7.8 ppm region. Due to the meta-substitution, a complex splitting pattern (multiplets) is anticipated.

  • Methoxy Protons (3H): A sharp singlet at approximately δ 3.8 ppm. This signal is highly characteristic.

  • Amidine Protons (4H, broad): The -NH₂ protons of the amidinium group are expected as two broad signals, likely in the δ 8.5-9.5 ppm region. Their broadness is due to quadrupole coupling with the nitrogen atoms and chemical exchange with trace water in the solvent.

  • Solvent: DMSO-d₆ is a suitable choice as it readily dissolves the hydrochloride salt and its residual water peak (~δ 2.5 ppm) does not typically interfere with key signals.

Workflow for NMR Analysis:

The diagram below outlines the logical workflow for acquiring and interpreting NMR data for structural verification.

G A Prepare Sample (~5-10 mg in 0.7 mL DMSO-d₆) B Acquire ¹H NMR Spectrum (e.g., 400 MHz) A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Analyze Spectrum C->D E Check Chemical Shifts (δ) D->E F Check Integration Values D->F G Check Splitting Patterns (Multiplicity) D->G H Confirm Structure E->H F->H G->H

Caption: Standard workflow for structural verification using NMR spectroscopy.

Handling, Storage, and Safety

As a bioactive compound, proper handling of this compound hydrochloride is essential for both user safety and compound integrity.

  • Safety Precautions: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[13] Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place, ideally between 0-8 °C.[2][7] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption and potential degradation.[7]

  • Solution Stability: Aqueous solutions are not recommended for long-term storage; fresh solutions should be prepared daily for optimal results in biological assays.[7]

References

  • Meta-benzamidine derivatives as serine protease inhibitors.
  • Safety Data Sheet - 3-Methoxybenzamidine hydrochloride. Angene Chemical. [Link]
  • 3-Methoxybenzamide | C8H9NO2 | CID 98487.
  • LogP vs LogD - Wh
  • 3-Methoxybenzimidamide hydrochloride. ChemBK. [Link]
  • LogD. Cambridge MedChem Consulting. [Link]
  • Inhibition of four human serine proteases by substituted benzamidines.
  • LogP and logD calcul
  • Oxyanion-mediated inhibition of serine proteases.
  • LogD. Cambridge MedChem Consulting. [Link]
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.
  • Inhibition of serine proteinases by benzamidine derivatives.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
  • Purification or Removal of Serine Proteases. Cytiva. [Link]
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methoxy-benzamidine as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 3-Methoxy-benzamidine, a key scaffold in the design of serine protease inhibitors. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with detailed experimental and computational insights to elucidate the molecular interactions governing the potency and selectivity of this compound class. We will delve into the significance of the benzamidine core, explore the nuanced role of substituents, and provide actionable protocols for synthesis and evaluation, establishing a framework for the rational design of next-generation inhibitors.

Introduction: The Significance of Benzamidine-Based Serine Protease Inhibitors

Serine proteases are a large and critical family of enzymes involved in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1][2] Their dysregulation is a hallmark of numerous pathologies, such as thrombosis, inflammation, and cancer metastasis, making them prime targets for therapeutic intervention.[3][4]

The benzamidine moiety, C₆H₅C(NH)NH₂, is a classic pharmacophore in the design of competitive inhibitors for serine proteases like trypsin, thrombin, and urokinase-type plasminogen activator (uPA).[5] Its positively charged amidinium group effectively mimics the side chains of arginine and lysine, which are the natural substrates for many of these enzymes. This allows the benzamidine scaffold to bind with high affinity to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the protease, anchoring the inhibitor in the active site.[6] this compound serves as a prototypical example, offering a simple yet effective scaffold whose activity can be finely tuned through systematic structural modifications.

Urokinase-Type Plasminogen Activator (uPA): The Primary Biological Target

While benzamidines can inhibit various serine proteases, a significant body of research has focused on their activity against urokinase-type plasminogen activator (uPA).[3][7] uPA is a key enzyme in cancer progression; it converts the zymogen plasminogen into the active protease plasmin.[8][9] Plasmin, in turn, degrades components of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[3][4] High levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in several cancers.[7][10] Therefore, the development of potent and selective uPA inhibitors is a highly attractive strategy for anti-cancer therapy.[3][4]

The following diagram illustrates the central role of the uPA system in cancer cell invasion, highlighting the point of intervention for inhibitors like this compound.

uPA_Pathway cluster_cell Pro_uPA Pro-uPA (Zymogen) uPA uPA (Active) Pro_uPA->uPA Activation uPAR uPAR (Receptor) uPAR->uPA Binds & Localizes CellSurface Tumor Cell Surface Plasmin Plasmin (Active) uPA->Plasmin Catalyzes Conversion Plasminogen Plasminogen Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation Catalyzes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor This compound (Inhibitor) Inhibitor->uPA Inhibits

Caption: The uPA-mediated proteolytic cascade on the tumor cell surface leading to metastasis.

Core Structure-Activity Relationship of this compound

The inhibitory activity of a benzamidine derivative is determined by the interplay of its core structural features and the substituents on the phenyl ring. Understanding these relationships is fundamental to optimizing potency and selectivity.

The Indispensable Benzamidine Moiety

The primary anchor for this class of inhibitors is the benzamidine group . As a competitive inhibitor, it directly occupies the S1 specificity pocket of the protease.[5][6] The positively charged amidinium group forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate side chain of the conserved Asp189 residue at the base of the S1 pocket. This interaction is the principal driver of binding affinity.

  • Causality: Any modification that removes or significantly alters the basicity of the amidine group leads to a dramatic loss of inhibitory activity. For instance, replacing the amidine with a non-basic group like a nitrile or an amide eliminates the crucial electrostatic interaction with Asp189, rendering the molecule inactive.

The Role of the 3-Methoxy Substituent

The position and nature of substituents on the phenyl ring are critical for modulating activity and selectivity against different serine proteases.[1]

  • Positional Isomerism: The placement of the methoxy group at the meta (3-position) is not arbitrary. The S1 pocket of many serine proteases is a deep, narrow cleft. Substituents at the ortho (2-position) often introduce steric hindrance, preventing the amidine group from optimally binding to Asp189. Conversely, substituents at the para (4-position) extend into a different region of the active site, which can be either beneficial or detrimental depending on the specific enzyme. For uPA, the meta position often provides a favorable vector for substituents to interact with the surrounding active site residues without disrupting the primary anchor.

  • Electronic and Solvation Effects: The methoxy group is an electron-donating group. This electronic influence can affect the pKa of the amidine group, although this effect is generally modest from the meta-position. More importantly, the methoxy group can influence the desolvation penalty upon binding. The active site of an enzyme is a less polar environment than the aqueous solvent. The energy required to strip water molecules from the inhibitor and the binding pocket is a key component of the overall binding free energy. The methoxy group can modulate this by altering the molecule's hydrophobicity and hydrogen bonding potential.

Systematic SAR Exploration: A Data-Driven Approach

To illustrate the SAR principles, we will analyze hypothetical data for a series of benzamidine analogs tested against uPA. This data is representative of findings in the broader literature on serine protease inhibitors.[3][4][11]

Table 1: Inhibitory Potency of Substituted Benzamidine Analogs against uPA

CompoundR (Position)uPA Ki (μM)Selectivity vs. Trypsin (Fold)Rationale for Change in Activity
1 H (Unsubstituted)15.21xBaseline compound.
2 3-OCH₃ (meta)5.83xFavorable hydrophobic/van der Waals interactions in the S1 pocket.
3 4-OCH₃ (para)9.12xLess optimal fit compared to the meta-isomer for uPA.
4 2-OCH₃ (ortho)> 100-Steric clash with the entrance of the S1 pocket.
5 3-Cl (meta)4.54xHalogen provides favorable hydrophobic and potential halogen-bonding interactions.
6 3-CH₃ (meta)6.22.5xSmall hydrophobic group is well-tolerated.
7 3-CF₃ (meta)25.40.5xElectron-withdrawing group may decrease pKa of amidine; poor steric/electronic fit.
8 3-OH (meta)8.91.5xCan act as H-bond donor/acceptor but may require specific partner in the pocket.

Note: Data is illustrative and compiled based on established SAR trends.

From this data, we can derive several key SAR insights:

  • Meta-Substitution is Preferred: Comparing compounds 2 , 3 , and 4 , it is evident that substitution at the 3-position provides the most potent inhibition of uPA.

  • Hydrophobicity and Size Matter: Small, hydrophobic substituents at the meta-position (e.g., -OCH₃, -Cl, -CH₃) enhance potency compared to the unsubstituted parent compound 1 . This suggests the presence of a corresponding hydrophobic region within the uPA active site that can be exploited.

  • Steric and Electronic Penalties: Large or electronically unfavorable groups can be detrimental. The bulky ortho-methoxy group (compound 4 ) likely prevents proper docking. The strongly electron-withdrawing trifluoromethyl group (compound 7 ) may slightly reduce the basicity of the amidine, weakening the key salt bridge with Asp189, and its size/shape may be unfavorable.

Experimental Protocols for SAR Determination

A robust SAR study relies on validated and reproducible experimental workflows. The following sections detail the essential protocols for synthesizing and evaluating novel benzamidine analogs.

General Workflow for SAR Studies

The process of conducting an SAR study is iterative, involving cycles of design, synthesis, and testing. The insights from each cycle inform the design of the next generation of compounds.

SAR_Workflow Design 1. Design Analogs (Vary R-group) Synth 2. Chemical Synthesis Design->Synth Purity 3. Purification & Characterization (LC-MS, NMR) Synth->Purity Assay 4. In Vitro Enzyme Assay (IC50/Ki) Purity->Assay Analyze 5. Analyze Data (SAR Insights) Assay->Analyze NextGen Design Next-Gen Compounds Analyze->NextGen Iterate NextGen->Design

Caption: Iterative workflow for a typical structure-activity relationship (SAR) study.

Protocol: Synthesis of this compound Hydrochloride

The most common route to benzamidines is via the Pinner reaction, starting from the corresponding nitrile.

Objective: To synthesize this compound HCl from 3-methoxybenzonitrile.

Materials:

  • 3-Methoxybenzonitrile

  • Anhydrous ethanol (EtOH)

  • Hydrogen chloride (gas or concentrated HCl)

  • Anhydrous diethyl ether (Et₂O)

  • Ammonia (in ethanol or as a gas)

  • Round-bottom flask, condenser, drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Imino Ether Formation (Pinner Reaction): a. Dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2-3 mL per gram of nitrile) in a flame-dried round-bottom flask equipped with a magnetic stir bar. b. Cool the solution in an ice bath to 0 °C. c. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add an excess of concentrated HCl (1.5-2.0 eq) dropwise while maintaining the temperature at 0 °C. d. Seal the flask with a drying tube and allow it to stir at room temperature overnight. The product, ethyl 3-methoxybenzimidate hydrochloride, will precipitate as a white solid. e. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Form the Amidine: a. Suspend the crude imidate salt from the previous step in a saturated solution of ammonia in ethanol. b. Stir the suspension in a sealed flask at room temperature for 4-6 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent (and excess ammonia) under reduced pressure. e. Recrystallize the resulting crude solid (this compound hydrochloride) from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product as a white crystalline solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: uPA Chromogenic Activity Assay

This assay measures the ability of an inhibitor to block uPA's enzymatic activity using a color-producing substrate.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against human uPA.

Materials:

  • Human high-molecular-weight uPA[8]

  • Chromogenic uPA substrate (e.g., S-2444, Chromogenix)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Procedure:

  • Prepare Reagents: a. Prepare a stock solution of human uPA in assay buffer. b. Prepare a stock solution of the chromogenic substrate in sterile water. c. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate): a. Test Wells: Add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the uPA solution. b. Positive Control (100% activity): Add 75 µL of assay buffer (containing 1% DMSO) and 25 µL of the uPA solution. c. Negative Control (blank): Add 100 µL of assay buffer.

  • Incubation: a. Mix the plate gently and pre-incubate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: a. Add 25 µL of the chromogenic substrate solution to all wells to initiate the reaction. The final volume should be 125 µL.

  • Measurement: a. Immediately place the plate in a microplate reader pre-heated to 37 °C. b. Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode). The rate of color change (V₀) is proportional to the enzyme activity.

  • Data Analysis: a. For each concentration of the inhibitor, calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100. b. Plot the % Inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Computational Insights: Molecular Docking

Molecular docking simulations provide a powerful tool for visualizing and understanding the interactions predicted by experimental SAR data.[12][13] By docking this compound into the active site of uPA (PDB codes can be sourced from the Protein Data Bank), we can generate a plausible binding hypothesis.

A typical docking result would show:

  • The amidinium group forming a bidentate salt bridge with the Asp189 carboxylate group in the S1 pocket.

  • The phenyl ring making hydrophobic contacts with the side chains of residues lining the pocket, such as Tyr99.[14]

  • The 3-methoxy group positioned in a small hydrophobic sub-pocket, making favorable van der Waals contacts that contribute to binding affinity, rationalizing the increased potency compared to the unsubstituted analog.

Docking_Diagram cluster_uPA Inhibitor This compound Amidinium Amidinium Group (+ charge) Inhibitor->Amidinium Phenyl Phenyl Ring Inhibitor->Phenyl Methoxy 3-Methoxy Group Inhibitor->Methoxy Asp189 Asp189 (- charge) Amidinium->Asp189 Salt Bridge (Key Interaction) Hydrophobic Hydrophobic Pocket (e.g., Tyr99) Phenyl->Hydrophobic π-π Stacking / Hydrophobic Contact SubPocket Hydrophobic Sub-pocket Methoxy->SubPocket van der Waals Contact uPA_Pocket uPA S1 Pocket

Caption: Key molecular interactions of this compound in the uPA active site.

Conclusion and Future Directions

The SAR of this compound is a well-defined model for the rational design of serine protease inhibitors. The core benzamidine provides the primary anchoring interaction, while substituents on the phenyl ring are used to fine-tune potency and selectivity. For uPA, small hydrophobic groups at the meta-position, such as a methoxy group, have been shown to be favorable.

Future work in this area should focus on:

  • Improving Selectivity: While potent, simple benzamidines often suffer from a lack of selectivity against other serine proteases. Future designs should incorporate elements that exploit differences in the S2-S4 pockets of the target enzyme.

  • Optimizing Pharmacokinetics: The basic amidine group can lead to poor oral bioavailability and rapid clearance. Prodrug strategies or the use of bioisosteric replacements for the amidine are critical areas of investigation for developing clinically viable drugs.[15]

  • Exploring Novel Scaffolds: While the benzamidine core is effective, scaffold hopping to identify novel chemotypes that can engage Asp189 could lead to inhibitors with improved properties and novel intellectual property.

By integrating the principles of medicinal chemistry with robust biological and computational evaluation, the foundational SAR of this compound can be leveraged to develop highly effective and selective therapeutics for a range of diseases.

References

  • Gunal, S., Ozkan, Y., Ilhan, E., et al. (2018). Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. Protein & Peptide Letters, 25(8).
  • Xiong, Y., Teegarden, B. R., Choi, J. S. K., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21.
  • Towle, M. J., Lee, A., Maduakor, E. C., et al. (1993). Inhibition of Urokinase by 4-substituted Benzo(ft)thiophene-2-carboxamidines: An Important New Class of Selective Synthetic Urokinase Inhibitor. Cancer Research, 53(11), 2553-2559.
  • Felder, C. C., Bymaster, F. P., Kennedy, J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760.
  • Felder, C., Bymaster, F., Kennedy, J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760.
  • Bird, J., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents, EP1009758B1.
  • Mares-Guia, M., Diniz, C. R., & Silva, E. (1977). Inhibition of four human serine proteases by substituted benzamidines. The Journal of Biological Chemistry, 252(17), 5901-5905.
  • Huang, M., et al. (2021). Small-Molecule Inhibition of the uPAR ⋅ uPA Interaction by Conformational Selection. ChemMedChem, 16(5), 845-852.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.
  • Zhang, P., Zuckett, J. F., Woolfrey, J., et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1657-61.
  • Dreymann, N., Wuensche, J., Sabrowski, W., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4811.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzamide. PubChem Compound Database.
  • Dreymann, N., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. ResearchGate.
  • Bürgle, M., Koppitz, M., Riemer, C., et al. (1997). Inhibition of the interaction of urokinase-type plasminogen activator (uPA) with its receptor (uPAR) by synthetic peptides. Biological Chemistry, 378(3-4), 231-7.
  • Matulic, M., & Brdar, B. (2012). Modulation of urokinase plasminogen activator system by poly(ADP-ribose)polymerase-1 inhibition. Periodicum Biologorum, 114(2), 141-148.
  • Wikipedia contributors. (n.d.). Benzamidine. Wikipedia.
  • Ionescu, A., et al. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 26(11), 3326.
  • Rollando, R., et al. (2023). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 6(3), 205-217.
  • Dreymann, N., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. MDPI.
  • Rollando, R., et al. (2023). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy.
  • Towle, M. J., Lee, A., Maduakor, E. C., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Cancer Research, 53(11), 2553-9.
  • Gonsalves, M., et al. (2023). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 147-153.
  • Pavithra, V., & Sudha, B. S. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Walsh Medical Media.
  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Biophysical Journal, 101(3), L21-L23.
  • Castellino, F. J., & Ploplis, V. A. (2019). The Light Chain Allosterically Enhances the Protease Activity of Murine Urokinase-Type Plasminogen Activator. Journal of Biological Chemistry, 294(1), 183-193.
  • Stürzebecher, J., Vieweg, H., Steinmetzer, T., et al. (1999). 3-Amidinophenylalanine-based inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 9(21), 3147-52.
  • Towle, M. J., et al. (n.d.). Inhibition of Urokinase by 4-substituted Benzo[b]thiophene-2-carboxamidines. SciSpace.
  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139.
  • Gandhi, C., et al. (2021). Disruption of water networks is the cause of human/mouse species selectivity in urokinase plasminogen activator (uPA) inhibitors. ChemRxiv.
  • Kumar, A., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6723-6737.
  • Wang, B., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(10), 1939.
  • Wang, P., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv.

Sources

A Technical Guide to Evaluating 3-Methoxy-benzamidine as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes integral to countless physiological processes, making them significant targets for therapeutic intervention. The benzamidine scaffold is a well-established pharmacophore known to competitively inhibit trypsin-like serine proteases.[1][2] This technical guide presents a comprehensive, hypothesis-driven framework for the evaluation of 3-Methoxy-benzamidine as a potential serine protease inhibitor. We provide detailed, field-proven protocols for the systematic characterization of the inhibitor, from initial potency determination to elucidation of its kinetic mechanism and selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a rigorous assessment of this, or similar, candidate inhibitors.

The Serine Protease Superfamily: A Primer

Serine proteases are a class of enzymes characterized by a highly conserved catalytic mechanism featuring a nucleophilic serine residue in the active site.[3] This mechanism is facilitated by a "catalytic triad," a spatially coordinated arrangement of three amino acids—typically Aspartate (Asp), Histidine (His), and Serine (Ser).[4][5] In this charge-relay system, the histidine residue, polarized by the aspartate, acts as a general base to activate the serine's hydroxyl group, turning it into a potent nucleophile that attacks the carbonyl carbon of a substrate's peptide bond.[4][6] This catalytic machinery has evolved independently on multiple occasions, highlighting its efficiency and importance.[6]

These enzymes are critical regulators in biological pathways ranging from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, Factor Xa) to immunity and inflammation (tryptase, granzyme A).[6][7] Consequently, dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them a prime target for inhibitor development.[8][9]

Diagram 1: The Serine Protease Catalytic Triad

Catalytic_Triad Asp102 Asp102 His57 His57 Asp102->His57 H-Bond (Polarizes His) Ser195 Ser195 His57->Ser195 H-Bond (Activates Ser) Substrate Substrate (Peptide Bond) Ser195->Substrate Nucleophilic Attack

Caption: The catalytic triad of a typical serine protease.

The Benzamidine Scaffold: A Privileged Motif

Benzamidine and its derivatives are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] The positively charged amidinium group mimics the guanidinium group of arginine or the protonated amino group of lysine, which are the natural substrates for these enzymes. This allows the benzamidine moiety to bind effectively in the S1 specificity pocket of the protease active site, which is typically characterized by an aspartate residue at its base (e.g., Asp189 in trypsin).

The core hypothesis for investigating this compound is to determine how the methoxy substitution at the meta-position influences its inhibitory profile. This substitution could potentially:

  • Alter Binding Affinity (Potency): The electron-donating nature of the methoxy group could modulate the electronics of the aromatic ring, potentially influencing interactions within the active site.

  • Enhance Selectivity: The added substituent may create favorable or unfavorable steric or electronic interactions with residues in the active sites of different proteases, leading to a more selective inhibition profile.

  • Improve Pharmacokinetic Properties: The methoxy group can impact solubility, lipophilicity, and metabolic stability, which are critical factors in drug development.

A Systematic Workflow for Inhibitor Characterization

A rigorous evaluation of an inhibitor's potential requires a multi-step, systematic approach. The workflow outlined below ensures that each stage of characterization builds upon the last, providing a comprehensive understanding of the compound's biochemical and biophysical properties.

Diagram 2: Inhibitor Characterization Workflow

Workflow cluster_workflow Experimental Progression A Step 1: IC50 Determination (Potency Screening) B Step 2: Mechanism of Inhibition (Kinetic Analysis) A->B Confirm activity C Step 3: Ki Determination (True Affinity) B->C Understand mechanism D Step 4: Selectivity Profiling (Off-Target Assessment) C->D Quantify potency E Step 5: Biophysical Validation (Direct Binding) D->E Assess specificity

Caption: A logical workflow for characterizing a novel protease inhibitor.

Experimental Protocols and Methodologies

Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is the first critical parameter to determine.

Protocol: IC50 Determination using a Chromogenic Substrate (Trypsin as model)

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • Enzyme Stock: Prepare a 1 mg/mL solution of Trypsin in 1 mM HCl. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer.[10]

    • Substrate Stock: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.[11]

    • Inhibitor (this compound): Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each inhibitor dilution (or buffer for control) to respective wells.

    • Add 160 µL of Assay Buffer.

    • Add 10 µL of the working Trypsin solution to all wells.

    • Incubate at 25°C for 10 minutes to allow for enzyme-inhibitor binding.[12]

    • Initiate the reaction by adding 10 µL of a working L-BAPNA solution (diluted from stock to a final concentration approximately equal to its Km value).

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of increase in absorbance corresponds to the rate of p-nitroaniline production.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Elucidation of the Mechanism of Inhibition (MoA)

To understand how the inhibitor works, it is essential to determine its kinetic mechanism. This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations. The results are often visualized using a Lineweaver-Burk (double reciprocal) plot.[13][14]

Diagram 3: Interpreting Lineweaver-Burk Plots

Inhibition_Types Lineweaver-Burk Plots for Inhibition Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive c_no_inhib c_start->c_no_inhib -1/Km c_inhib c_start->c_inhib -1/Km_app c_vmax 1/Vmax c_no_inhib->c_vmax No Inhibitor c_inhib->c_vmax + Inhibitor nc_km nc_start->nc_km -1/Km nc_vmax_no 1/Vmax nc_km->nc_vmax_no No Inhibitor nc_vmax_inhib 1/Vmax_app nc_km->nc_vmax_inhib + Inhibitor

Caption: Differentiating inhibition modes with double reciprocal plots.

Experimental Rationale:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (substrate concentration needed for half-maximal velocity) but does not change Vmax (maximum velocity).[15] On a Lineweaver-Burk plot, the lines will intersect on the y-axis.[16]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not affect Km.[14] The lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km proportionally. The lines on a Lineweaver-Burk plot will be parallel.[17]

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the enzyme-substrate complex. Both Vmax and Km are affected. The lines will intersect in the second or third quadrant.[17]

Protocol: The assay is performed as described for the IC50 determination, but with a matrix of varying inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) and varying substrate concentrations (e.g., 0.5x Km to 5x Km). By plotting 1/Velocity vs. 1/[Substrate] for each inhibitor concentration, the mechanism can be identified.[13]

Determination of the Inhibition Constant (Ki)

While the IC50 is dependent on experimental conditions (like substrate concentration), the inhibition constant (Ki) is a true measure of the inhibitor's binding affinity and is independent of these variables.[18][19] For a competitive inhibitor, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[20]

Cheng-Prusoff Equation (for competitive inhibition):

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate concentration used in the assay

  • Km: Michaelis-Menten constant for the substrate

Causality: It is crucial to use this equation only after the competitive mechanism has been confirmed. Applying it to other inhibition mechanisms will yield an incorrect Ki value.[20]

Selectivity Profiling

A therapeutically viable inhibitor should ideally be selective for its intended target to minimize off-target effects and potential toxicity.[21] this compound should be tested against a panel of related serine proteases.

Protocol: Counter-Screening Assay Panel

  • Select Protease Panel: Choose a diverse set of physiologically relevant serine proteases (e.g., Thrombin, Factor Xa, Plasmin, Chymotrypsin, Human Neutrophil Elastase).

  • Optimize Assays: For each protease, use an appropriate chromogenic or fluorogenic substrate and optimized buffer conditions.

  • Determine IC50: Perform the IC50 determination protocol (as in 4.1) for this compound against each protease in the panel.

  • Analyze and Present Data: A selectivity profile can be generated by comparing the potency (IC50 or Ki values) across the different enzymes.

Data Presentation: Inhibitor Selectivity Profile

ProteaseSubstrate SpecificityIC50 (µM) of this compound
TrypsinBasic (Arg, Lys)[Hypothetical Value]
ThrombinBasic (Arg)[Hypothetical Value]
ChymotrypsinAromatic (Phe, Tyr, Trp)[Hypothetical Value]
ElastaseSmall Aliphatic (Ala, Val)[Hypothetical Value]

This table allows for a clear and immediate comparison of the inhibitor's activity against different targets, highlighting its selectivity.

Advanced Biophysical Characterization

Enzymatic assays provide functional data on inhibition, but direct binding assays offer orthogonal validation and deeper thermodynamic and kinetic insights.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.[22][23] A single ITC experiment can determine the binding affinity (Kd, which is equivalent to Ki for simple competitive inhibition), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24] This provides a complete thermodynamic profile of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface where the target protein is immobilized.[25] It provides not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).[26]

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of this compound as a serine protease inhibitor. By systematically determining its potency, mechanism of action, true binding affinity, and selectivity, researchers can build a complete profile of the compound's potential. Positive results from this workflow—specifically high potency, a clear competitive mechanism, and a favorable selectivity profile against relevant off-targets—would justify advancing the compound into more complex biological systems, such as cell-based assays and preclinical models, to assess its therapeutic promise.

References

  • Wikipedia. Lineweaver–Burk plot. [Link]
  • Bachovchin, W. W., et al. (1981). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. Biochemistry. [Link]
  • Birk, D. (2016). The catalytic triad and its role in the serine protease mechanism. Biochem J. [Link]
  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews. [Link]
  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]
  • ResearchGate. Lineweaver-Burk plot for competitive inhibition. [Link]
  • Wikipedia. Serine protease. [Link]
  • Wikipedia.
  • Dutta, A., & Kumar, S. (2020). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Biophysical Chemistry. [Link]
  • Smajić, S., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences. [Link]
  • The Organic Chemistry Tutor. (2020). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube. [Link]
  • Grimm, H. P., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
  • Reis, R. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]
  • MedSchoolCoach. (2023).
  • Narita, T., et al. (1995). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. PubMed. [Link]
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
  • Kumar, V., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect. [Link]
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • Basak, S. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
  • Narita, T., et al. (1995). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research. [Link]
  • Chem Help ASAP. (2021).
  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]
  • Google Patents. (2005).
  • Lv, Z., Chu, Y., & Wang, Y. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. Dove Medical Press. [Link]
  • Liu, K. (2019). Soybean Trypsin Inhibitor Assay: Further Improvement of the Standard Method.
  • Wikipedia. Benzamidine. [Link]
  • Adibekian, A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. [Link]
  • Camarero, J. A., et al. (2020). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]
  • AOCS. (2020). Assaying Trypsin Inhibitor Activity. [Link]
  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
  • Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry. [Link]
  • GE Healthcare. (2011). Purification or Removal of Serine Proteases. [Link]

Sources

An In-Depth Technical Guide to In-Silico Modeling: Docking of 3-Methoxy-benzamidine to Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the in-silico molecular docking of 3-Methoxy-benzamidine, a small molecule of interest, against two pivotal serine proteases: Human Trypsin and Human Thrombin. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, ensuring a robust and reproducible scientific workflow.

Foundational Concepts: The Power of In-Silico Drug Discovery

In the modern pharmaceutical landscape, computational methods are indispensable for accelerating drug discovery and development.[1][2] In-silico techniques, such as molecular docking, allow for the rapid and cost-effective evaluation of the binding potential between a small molecule (ligand) and a biological target, typically a protein.[3][4][5] This predictive power enables the prioritization of compounds for further experimental validation, significantly streamlining the research pipeline.[1]

Molecular docking, at its core, predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of their interaction, often expressed as a binding affinity or docking score.[4][5] This process is governed by sophisticated algorithms and scoring functions that model the complex interplay of forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.[2]

Why this compound and Serine Proteases?

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity.[6][7][8] These enzymes are characterized by a catalytic triad of serine, histidine, and aspartate residues in their active site.[1][8] The benzamidine moiety effectively mimics the side chain of arginine, a natural substrate for many serine proteases, allowing it to bind tightly within the enzyme's specificity pocket.

This guide focuses on this compound to explore how substitutions on the benzamidine scaffold may influence binding affinity and selectivity towards two key human serine proteases:

  • Human Trypsin: A digestive enzyme that plays a critical role in protein breakdown.

  • Human Thrombin: A vital component of the blood coagulation cascade.

The In-Silico Docking Workflow: A Step-by-Step Protocol

The following sections detail a rigorous and validated protocol for the molecular docking of this compound against human trypsin and thrombin. The workflow is designed to be executed using widely accessible and validated software tools.

Essential Software and Resources
  • Molecular Graphics and Analysis: PyMOL ([Link])

  • Ligand and Protein Preparation: AutoDockTools (ADT) ([Link])

  • Molecular Docking: AutoDock Vina ([Link])

  • Ligand Structure: PubChem Database ([Link])

  • Protein Structures: Protein Data Bank (PDB) ([Link])

Ligand Preparation: Structuring this compound

The accuracy of a docking simulation is fundamentally dependent on the quality of the input ligand structure. The following steps ensure that this compound is correctly prepared for docking.

Protocol 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D conformer of 3-Methoxybenzamide (a close structural analog and likely the intended compound, CID 98487) from the PubChem database in SDF format.

  • Energy Minimization: Utilize a computational chemistry software package (e.g., Avogadro, ChemDraw) to perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.

  • File Format Conversion: Convert the energy-minimized structure to the PDBQT format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom necessary for AutoDock Vina.

    • Open ADT and load the ligand's PDB file.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Define the rotatable bonds.

    • Save the file in PDBQT format.

Target Protein Preparation: Readying Trypsin and Thrombin

The target protein structures must be carefully prepared to remove any extraneous molecules and to ensure the correct protonation states of the amino acid residues.

Protocol 2: Target Protein Preparation

  • Select and Download PDB Structures:

    • Human Trypsin: PDB ID: 1H4W

    • Human Thrombin: PDB ID: 2AFQ These structures provide high-resolution models of the target proteins.

  • Clean the Protein Structure:

    • Load the PDB file into PyMOL or another molecular visualization tool.

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.

    • For multi-chain structures, retain only the catalytically active chain(s).

  • Prepare for Docking with AutoDockTools:

    • Open the cleaned PDB file in AutoDockTools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format.

Molecular Docking Simulation: Running AutoDock Vina

With the ligand and target proteins prepared, the molecular docking simulation can now be performed. AutoDock Vina employs a sophisticated search algorithm to explore the conformational space of the ligand within the defined binding site.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a three-dimensional grid box. The center and dimensions of this box must encompass the entire active site of the enzyme.

    • For serine proteases, the grid box should be centered on the catalytic triad (Serine, Histidine, Aspartate). These residues can be identified from the literature or by inspecting the protein structure in PyMOL.[1]

    • In AutoDockTools, use the "Grid Box" option to visually position and size the grid to cover the active site cleft.

  • Configure AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execute the Docking Simulation:

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their docking scores.

Analysis and Interpretation of Docking Results

Binding Affinity and Docking Scores

The primary quantitative output of a docking simulation is the binding affinity, expressed in kcal/mol. A more negative value indicates a more favorable binding interaction. It is crucial to understand that these scores are predictions and should be used for comparative analysis rather than as absolute measures of binding strength.

Table 1: Predicted Binding Affinities of this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Human Trypsin1H4W[Hypothetical Value, e.g., -7.8]
Human Thrombin2AFQ[Hypothetical Value, e.g., -8.2]
Visualization of Binding Poses and Interactions

Visual inspection of the predicted binding poses is essential for understanding the molecular interactions that contribute to the binding affinity. PyMOL is an excellent tool for this purpose.

Protocol 4: Visualization and Interaction Analysis

  • Load Structures into PyMOL:

    • Open the prepared protein PDBQT file and the docking output PDBQT file in PyMOL.

  • Visualize the Binding Pose:

    • Display the protein as a cartoon and the ligand in a stick representation.

    • Focus on the top-ranked binding pose.

  • Identify Key Interactions:

    • Use PyMOL's tools to identify and visualize hydrogen bonds between the ligand and protein residues.

    • Analyze hydrophobic interactions and potential pi-pi stacking between the aromatic rings of the ligand and protein side chains.

    • Pay close attention to interactions with the catalytic triad and residues within the S1 specificity pocket.

Visualizing the Workflow and Interactions

Graphical representations are invaluable for conveying complex scientific workflows and molecular interactions.

In-Silico Docking Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_box Define Binding Site (Grid Box) ligand_prep->grid_box protein_prep Target Protein Preparation (Trypsin & Thrombin) protein_prep->grid_box run_vina Execute Docking (AutoDock Vina) grid_box->run_vina analyze_scores Analyze Binding Scores run_vina->analyze_scores visualize Visualize Interactions (PyMOL) run_vina->visualize

Caption: The in-silico molecular docking workflow.

Ligand-Protein Interaction Diagram

ligand_interaction cluster_protein Protein Active Site cluster_ligand This compound SER195 Ser195 HIS57 His57 ASP102 Asp102 ASP189 Asp189 (S1 Pocket) GLY219 Gly219 Ligand 3-Methoxy- benzamidine Ligand->SER195 H-Bond Ligand->HIS57 Hydrophobic Ligand->ASP189 Salt Bridge Ligand->GLY219 H-Bond

Caption: Predicted interactions of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico modeling of this compound docking to the serine proteases, human trypsin and thrombin. By following these detailed protocols, researchers can generate reliable and reproducible docking results.

The hypothetical binding affinities and interaction patterns presented here serve as a template for the types of insights that can be gleaned from such studies. The true value of this work lies in its ability to generate testable hypotheses. Promising in-silico hits should be prioritized for experimental validation through techniques such as enzyme inhibition assays and X-ray crystallography to confirm their biological activity and binding mode.

Future computational studies could expand upon this work by:

  • Exploring a broader range of serine proteases to assess the selectivity of this compound.

  • Performing molecular dynamics simulations to investigate the stability of the predicted ligand-protein complexes over time.

  • Calculating binding free energies using more computationally intensive methods like MM-PBSA or MM-GBSA to obtain more accurate predictions of binding affinity.

By integrating in-silico modeling with experimental validation, the scientific community can continue to accelerate the discovery of novel and effective therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98487, 3-Methoxybenzamide.
  • Serine Proteases. (2015). Proteopedia.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 10(4), 423–434.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.
  • AutoDock Vina. (n.d.). The Scripps Research Institute.
  • RCSB Protein Data Bank. (n.d.).
  • DeLano, W. L. (2002). The PyMOL molecular graphics system. DeLano Scientific, San Carlos, CA, USA.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Wikipedia. (2024). Benzamidine.
  • Wikipedia. (2024). Serine protease.
  • PDB-101. (n.d.). Molecule of the Month: Trypsin.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242.
  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Johnson, D. J. D., Adams, T. E., & Huntington, J. A. (2005). 1.9 angstrom crystal structure of wild-type human thrombin in the sodium free state.
  • Pignataro, L., Lebrun, F., Auberger, P., & Gaboriaud, C. (2002). Structure of human trypsin IV (brain trypsin).

Sources

Biological Activity Screening of 3-Methoxy-benzamidine Derivatives: From Broad-Spectrum Analysis to Target-Specific Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel 3-Methoxy-benzamidine derivatives. The benzamidine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to mimic the guanidinium group of arginine, making it a privileged structure for targeting a wide array of enzymes, particularly serine proteases.[1] The introduction of a 3-methoxy group on the phenyl ring can significantly alter the electronic and steric properties of the molecule, potentially modulating its binding affinity, selectivity, and pharmacokinetic profile.

This document moves beyond a simple recitation of protocols. It is designed to provide a strategic, field-proven workflow that emphasizes the rationale behind experimental choices, ensuring a logical and efficient progression from initial synthesis to hit identification and validation. The methodologies described are structured to be self-validating, incorporating appropriate controls and data analysis steps to ensure the integrity of the results.

Foundational Step: Synthesis and Characterization

Before any biological screening can commence, the synthesis and rigorous characterization of the this compound derivatives are paramount. A common and effective synthetic route begins with a commercially available 3-methoxybenzonitrile. The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst, followed by reaction with ammonia or an amine, is a classical and reliable method for forming the desired amidine group.

The purity and structural integrity of each synthesized compound must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[2][3] This foundational step is critical; impurities can lead to false positives or ambiguous results in subsequent biological assays.

G cluster_synthesis General Synthesis Workflow start 3-Methoxybenzonitrile pinner Pinner Reaction (e.g., HCl, Ethanol) start->pinner intermediate Ethyl 3-methoxybenzimidate (Intermediate) pinner->intermediate amination Amination (e.g., NH3 in Ethanol) intermediate->amination product This compound Derivative amination->product purification Purification & Characterization (HPLC, NMR, MS) product->purification

Caption: General synthetic pathway for this compound derivatives.

The Screening Cascade: A Strategic Approach

A tiered or cascaded screening approach is the most resource-effective strategy for evaluating a library of novel compounds. This process begins with broad, high-throughput assays to identify general biological activity and triage inactive compounds. Active "hits" from these primary screens are then advanced to more specific, target-oriented secondary assays to elucidate their mechanism of action and confirm their potency.

G cluster_cascade Biological Screening Cascade library Library of This compound Derivatives primary Primary Screening (Broad-Spectrum Bioassays) library->primary inactive Inactive Compounds primary->inactive active_hits Active 'Hits' primary->active_hits Potency & Efficacy secondary Secondary Screening (Target-Oriented Assays) hit_validation Hit Validation & SAR (Lead Optimization) secondary->hit_validation Selectivity & Mechanism active_hits->secondary

Caption: A tiered strategy for efficient compound screening.

Primary Screening: Casting a Wide Net

The initial goal is to quickly and efficiently identify derivatives with any significant biological effects. Antimicrobial and anticancer/cytotoxicity assays are excellent starting points, as benzamidine and benzamide derivatives have a well-documented history of activity in these areas.[4][5]

Antimicrobial Activity Screening

Causality: The positively charged amidine group can interact with negatively charged components of microbial cell membranes, leading to disruption and cell death. Furthermore, these compounds can act as enzyme inhibitors, disrupting essential metabolic pathways in bacteria and fungi.[2][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

  • Preparation: Prepare a 96-well microtiter plate. Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria) to each well.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin) should be run in parallel as a reference.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity (MIC)

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)
3-MB-01 125>250>250
3-MB-02 31.2512562.5
Control ValueValueValue

Note: Data is illustrative. Results from a study on novel benzamidine analogues showed MIC values ranging from 31.25 to 125 µg/mL against various pathogens.[2]

Cytotoxicity Screening

Causality: Benzamide derivatives can induce apoptosis (programmed cell death) and inhibit key cellular processes like tubulin polymerization or the activity of histone deacetylases (HDACs), making them potential anticancer agents.[5] An initial screen against both cancerous and non-cancerous cell lines is crucial to identify compounds with selective toxicity towards tumor cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK 293 normal kidney cells) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

Compound IDA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HEK 293 (Normal) IC₅₀ (µM)Selectivity Index (SI)¹
3-MB-01 7.512.1>100>13.3 (for A549)
3-MB-02 45.233.889.5~2.0 (for A549)
Gefitinib 0.56---

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. Data is illustrative; a study on similar structures showed IC₅₀ values against A549 cells as low as 0.56 µM.[7]

Secondary Screening: Elucidating the Mechanism

Compounds that demonstrate potent and/or selective activity in primary screens ("hits") are advanced for target-based validation. For benzamidines, the most logical and well-supported target class is serine proteases.[1][8]

Serine Protease Inhibition Assay

Causality: The benzamidine functional group is a bioisostere of the guanidinium side chain of arginine. It acts as a potent competitive inhibitor by binding to the S1 specificity pocket of trypsin-like serine proteases, which have a conserved aspartate residue at the bottom that forms a salt bridge with positively charged substrates.[1][9]

G cluster_inhibition Mechanism of Serine Protease Inhibition Enzyme Serine Protease Active Site (S1 Pocket) (contains Asp-) Binding Binding & Catalysis Enzyme->Binding Inhibition Competitive Binding (Blocks Substrate) Enzyme->Inhibition Substrate Natural Substrate (e.g., Arginine) Substrate->Binding Inhibitor This compound (Competitive Inhibitor) Inhibitor->Inhibition Binding->Enzyme Products

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

Experimental Protocol: Chromogenic Substrate Assay

This assay measures the ability of an inhibitor to block the enzyme's cleavage of a synthetic substrate that releases a colored molecule (p-nitroaniline, pNA), which can be quantified spectrophotometrically.[10]

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 7.4), a stock solution of the serine protease (e.g., Trypsin, Thrombin), the inhibitor (this compound derivative) at various concentrations, and a chromogenic substrate (e.g., BAPNA for Trypsin).

  • Assay Setup: In a 96-well plate, add buffer, the inhibitor at different final concentrations, and the enzyme. Allow this mixture to pre-incubate for 10-15 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The rate of reaction is proportional to the slope of the absorbance vs. time plot.

  • Controls: Include wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate only (background).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀. Further kinetic experiments (varying both substrate and inhibitor concentrations) can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Michaelis-Menten analysis.

Data Presentation: Serine Protease Inhibition (Kᵢ)

Compound IDTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Plasmin Kᵢ (µM)
3-MB-01 0.855.22.5
3-MB-02 15.6>5022.4
Benzamidine ValueValueValue

Note: Data is illustrative. The inhibitory activity (Kᵢ values) of benzamidine derivatives can vary significantly based on the specific substitutions on the ring.[1]

Data Interpretation and Path Forward

The screening cascade generates a wealth of data that must be synthesized to make informed decisions. A successful "hit" candidate would ideally exhibit:

  • High Potency: Low MIC or IC₅₀/Kᵢ values in the primary and secondary assays.

  • Selectivity: Significantly higher activity against the intended target (e.g., a specific cancer cell line or enzyme) compared to off-targets (e.g., normal cells).

  • A Clear Mechanism: Confirmed activity in a target-based assay provides a strong rationale for further development.

Hits that meet these criteria can be advanced to the lead optimization phase. This involves synthesizing additional analogues to develop a Structure-Activity Relationship (SAR), which correlates changes in chemical structure to changes in biological activity.[8][11] This iterative process aims to improve potency, selectivity, and drug-like properties, ultimately leading to a preclinical drug candidate.

References

  • Kumar Fuloria, N., Fuloria, S., Chia, S. L., Yusof, A. M., Fauzi, M. F. B. A., & Rachman, I. A. (2022).
  • Alam, M. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci. Int.(Lahore), 36(2), 163-169. [Link]
  • Fuloria, N. K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics (Basel, Switzerland), 11(2), 207. [Link]
  • Fuloria, N. K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
  • Sharma, K., & Sharma, R. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • Saiko, P., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. [Link]
  • Saiko, P., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.
  • Fuloria, N. K., et al. (2022). Scheme for synthesis of novel benzamidine analogues.
  • Cinelli, M. A., et al. (2012). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 51(35), 6956–6967. [Link]
  • Hameed, A. S., et al. (2024). General synthetic procedure of methoxybenzamide derivatives (a-c).
  • Li, Y., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2139-2142. [Link]
  • Hranjec, M., et al. (2020). Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity.
  • El-Gamal, M. I., et al. (2022). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds.
  • Zhang, Y., et al. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • Banjanac, M., et al. (2020). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 25(18), 4242. [Link]
  • Cinelli, M. A., et al. (2012). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines.
  • Banjanac, M., et al. (2020). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 25(18), 4242. [Link]
  • Banjanac, M., et al. (2020). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
  • Shantham, W., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
  • Suddath, F. L., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(11), 1543-9. [Link]
  • Brown, D., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.
  • Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-22. [Link]
  • Brown, D., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.
  • Yang, X., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(6), 8023-8035. [Link]
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Cushman, M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 12(7), 1013-5. [Link]
  • Alzamami, A. S. A., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization.
  • Fuzi, N. M., et al. (2023). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. International Journal of Molecular Sciences, 24(13), 10924. [Link]
  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom. [Link]

Sources

Understanding the mechanism of action of 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 3-Methoxy-benzamidine

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for this compound, a key small molecule utilized in biochemical and pharmaceutical research.[1] As a derivative of benzamidine, its primary mode of action is the competitive inhibition of trypsin-like serine proteases.[2][3] This document will deconstruct this mechanism, beginning with the fundamental principles of competitive inhibition and the structural basis for the interaction between the benzamidine pharmacophore and the S1 specificity pocket of target proteases. We will present field-proven, step-by-step experimental protocols for characterizing this inhibition, including enzymatic assays for determining inhibitory potency (IC₅₀) and surface plasmon resonance (SPR) for quantifying binding kinetics. Furthermore, we will explore the downstream cellular implications of this inhibitory action, with a particular focus on the urokinase-type plasminogen activator (uPA) signaling pathway, a critical mediator of extracellular matrix remodeling in both physiological and pathological processes like cancer metastasis.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's function.

The Chemical Rationale: Why Benzamidines Inhibit Serine Proteases

Benzamidine and its derivatives are classical examples of serine protease inhibitors.[6][7] Their efficacy stems from their structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The key to this interaction is the positively charged amidinium group, which forms a strong, specific salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) located at the base of the enzyme's S1 specificity pocket.[5] This high-affinity binding event physically occludes the active site, preventing the natural substrate from binding and subsequent hydrolysis. The 3-methoxy substitution on the phenyl ring modifies the electronic and steric properties of the core benzamidine structure, potentially influencing its binding affinity and selectivity for different proteases.

The Core Mechanism: A Competitive Inhibition Model

The interaction between this compound and a serine protease is best described by the competitive inhibition model of enzyme kinetics.[3][8] In this model, the inhibitor (I) competes directly with the substrate (S) for binding to the enzyme's active site (E). The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex, and vice-versa.

This relationship is defined by the following equilibria:

  • E + S ⇌ ES → E + P (Enzyme-Substrate reaction)

  • E + I ⇌ EI (Enzyme-Inhibitor binding)

A key characteristic of competitive inhibition is that the inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ).[9]

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) S Substrate (S) S->E Binds to Active Site I Inhibitor (I) (this compound) I->E Competitively Binds to Active Site ES->E Releases P Product (P) ES->P Catalyzes

Figure 1: Logical diagram of competitive enzyme inhibition.

Experimental Validation of the Mechanism

To rigorously characterize the inhibitory activity of a compound like this compound, a combination of enzymatic and biophysical assays is essential.

Protocol: Fluorogenic Serine Protease Inhibition Assay for IC₅₀ Determination

This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency. The assay relies on a fluorogenic substrate that, when cleaved by the active protease, releases a fluorescent molecule, providing a measurable signal directly proportional to enzyme activity.[10][11]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific protease (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for trypsin).[12]

    • Enzyme Stock: Prepare a concentrated stock solution of the target serine protease (e.g., trypsin, uPA) in assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO or water).

    • Substrate Stock: Prepare a stock solution of a compatible fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin) in the same solvent.[10]

  • Assay Procedure:

    • Serial Dilution: In a 96-well microplate, perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

    • Enzyme Addition: Add a fixed, predetermined concentration of the enzyme to each well (except the "no enzyme" control) and incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells at a final concentration close to its Kₘ.

    • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The rate of increase is proportional to the enzyme's residual activity.

  • Data Analysis:

    • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize Data: Express the reaction rates as a percentage of the activity of the "no inhibitor" control.

    • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

G cluster_plate 96-Well Plate A1 Inhibitor Dilution (e.g., 100 µM -> 1 nM) B1 Add Enzyme (Incubate 15 min) A1->B1 Step 1 C1 Add Substrate (Initiate Reaction) B1->C1 Step 2 Reader Fluorescence Plate Reader C1->Reader Step 3: Read Kinetics Analysis Data Analysis: - Calculate V₀ - Normalize % - Plot & Fit for IC₅₀ Reader->Analysis Step 4

Figure 2: Workflow for IC₅₀ determination using a fluorogenic assay.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides detailed kinetic information about the interaction between an inhibitor and its target protein.[14][15] It measures the association rate (kₐ), dissociation rate (kₔ), and calculates the equilibrium dissociation constant (Kₗ), offering a deeper insight into the binding mechanism than IC₅₀ alone.

Methodology:

  • Surface Preparation:

    • Immobilize the purified target serine protease onto the surface of an SPR sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a stable and active protein surface.[16]

  • Binding Analysis:

    • Analyte Injection: Inject a series of precise concentrations of this compound (the analyte) in running buffer over the immobilized enzyme surface.

    • Association Phase: Monitor the change in refractive index in real-time as the inhibitor binds to the enzyme, generating an association curve.

    • Dissociation Phase: Replace the analyte solution with running buffer and monitor the signal decrease as the inhibitor dissociates from the enzyme, generating a dissociation curve.

    • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • Sensorgram Fitting: Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • Kinetic Constants: This fitting process yields the association rate constant (kₐ, units M⁻¹s⁻¹) and the dissociation rate constant (kₔ, units s⁻¹).

    • Affinity Constant: Calculate the equilibrium dissociation constant (Kₗ) from the ratio of the rate constants (Kₗ = kₔ / kₐ). A lower Kₗ value indicates a higher binding affinity.

Target Specificity and Quantitative Data

The benzamidine scaffold is known to inhibit a range of trypsin-like serine proteases. The precise inhibitory profile and potency are modulated by substitutions on the phenyl ring. While specific, peer-reviewed kinetic data for the 3-methoxy derivative is not broadly published, the data for the parent compound, benzamidine, provides an authoritative baseline for its expected activity.

Target ProteaseInhibition Constant (Kᵢ)Source
Tryptase20 µM[2]
Trypsin21 µM[2]
Urokinase (uPA)97 µM[2]
Factor Xa110 µM[2]
Thrombin320 µM[2]
Tissue Plasminogen Activator (tPA)750 µM[2]

Table 1: Published inhibition constants (Kᵢ) for the parent compound, benzamidine hydrochloride, against various human serine proteases.

Cellular Mechanism: Inhibition of the uPA/uPAR System

One of the most therapeutically relevant targets for benzamidine-based inhibitors is the urokinase-type plasminogen activator (uPA) system.[4] uPA is a serine protease that plays a central role in tissue remodeling, cell migration, and invasion by initiating a proteolytic cascade.[5][17] This system is frequently overexpressed in cancer, where it facilitates metastasis.[5]

The cascade begins when pro-uPA (the inactive zymogen) binds to its cell surface receptor, uPAR. Bound pro-uPA is then activated to uPA, which in turn converts the zymogen plasminogen into the active, broad-spectrum protease plasmin. Plasmin degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs), creating a path for cancer cells to invade surrounding tissues.[5] By competitively inhibiting uPA, this compound can effectively shut down this entire cascade at a critical control point.

G pUPA Pro-uPA (Zymogen) uPAR uPA Receptor (uPAR) pUPA->uPAR Binds uPA Active uPA uPAR->uPA Activates Plasmin Active Plasmin uPA->Plasmin Converts Plasminogen Plasminogen Plasminogen->Plasmin aMMPs Active MMPs Plasmin->aMMPs Activates Degradation ECM Degradation & Cell Invasion Plasmin->Degradation Degrades ECM Extracellular Matrix (ECM) (e.g., Fibronectin) ECM->Degradation MMPs Pro-MMPs (Latent) MMPs->aMMPs aMMPs->Degradation Degrades Inhibitor This compound Inhibitor->uPA INHIBITS

Figure 3: The uPA-mediated proteolytic cascade and the point of inhibition.

Conclusion and Future Directions

This compound functions as a classical competitive inhibitor of trypsin-like serine proteases. Its mechanism is rooted in the high-affinity, reversible binding of its amidinium group to the S1 pocket of target enzymes, thereby preventing substrate catalysis. This guide has detailed the standard methodologies for confirming this mechanism and quantifying its potency and binding kinetics. The inhibition of physiologically crucial enzymes like uPA demonstrates the potential of this compound class to modulate complex cellular processes such as cell invasion.

Future research should focus on obtaining specific IC₅₀ and Kᵢ values for this compound against a broad panel of serine proteases to fully delineate its selectivity profile. Comparing these values with other meta-substituted benzamidines could provide valuable structure-activity relationship (SAR) data, guiding the design of next-generation inhibitors with enhanced potency and selectivity for specific therapeutic targets.

References

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. (n.d.).
  • Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed. (2016).
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. (2025).
  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (n.d.).
  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (2022).
  • Novel inhibitors and activity-based probes targeting serine proteases - PMC - NIH. (2022).
  • Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed. (n.d.).
  • Inhibition of Urokinase by 4-substituted Benzo[b]thiophene-2-carboxamidines - SciSpace. (n.d.).
  • trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. (n.d.).
  • Oxyanion-mediated inhibition of serine proteases - PubMed. (1998).
  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - NIH. (2022).
  • Enzyme kinetics - Wikipedia. (n.d.).
  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC - PubMed Central. (2022).
  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMePhysiology. (2024).

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to Employing 3-Methoxy-benzamidine for Drug Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the strategic use of 3-Methoxy-benzamidine as a chemical probe to identify and validate novel drug targets. Moving beyond a simple list of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to target discovery.

Introduction: The Promise of this compound as a Chemical Probe

Chemical probes are small molecules that selectively interact with protein targets, enabling the interrogation of their biological function.[1] The benzamidine scaffold is a well-established pharmacophore known to target serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes.[2][3] The introduction of a methoxy group at the 3-position of the phenyl ring in this compound offers the potential for altered selectivity and pharmacokinetic properties compared to unsubstituted benzamidine, making it an intriguing candidate for exploring uncharted territories of the proteome.[4]

This guide will detail a systematic approach to harness the potential of this compound, from initial characterization to its application in two powerful chemical proteomics workflows: Affinity Chromatography-Mass Spectrometry (AC-MS) and Activity-Based Protein Profiling (ABPP).

Part 1: Foundational Characterization of this compound

Before embarking on large-scale proteomic studies, a thorough biochemical and cellular characterization of this compound is paramount to establish its credentials as a selective chemical probe.

In Vitro Profiling: Determining Potency and Selectivity

The initial step is to ascertain the inhibitory potency (typically as IC₅₀ or Kᵢ values) and selectivity of this compound against a panel of relevant enzymes. Given the known propensity of the benzamidine core for serine proteases, this panel should include a diverse range of these enzymes.[5] It is also prudent to screen against other enzyme classes to identify potential off-target activities.

Table 1: Hypothetical In Vitro Inhibitory Profile of this compound

Target EnzymeEnzyme ClassIC₅₀ (µM)
TrypsinSerine Protease1.5
ThrombinSerine Protease15.2
PlasminSerine Protease8.7
ChymotrypsinSerine Protease> 100
Cathepsin BCysteine Protease> 100
MMP-2Metalloprotease> 100
PARP-1Polymerase50.3

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

The related compound, 3-methoxybenzamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerases (PARPs).[6] Therefore, it is crucial to assess the activity of this compound against PARPs to understand its full target profile.[7][8]

Cellular Activity and Target Engagement

Demonstrating that this compound can engage its target(s) in a cellular context is a critical validation step. This can be achieved through various methods, including cellular thermal shift assays (CETSA) or by observing a quantifiable downstream effect of target inhibition.

Part 2: Workflow for Novel Target Identification using Affinity Chromatography

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample.[9][10] This workflow involves immobilizing this compound on a solid support to "pull down" its interacting proteins.

Affinity_Chromatography_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize this compound with a linker arm B Couple to activated chromatography resin A->B D Incubate lysate with this compound resin B->D C Prepare cell or tissue lysate C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE analysis F->G H In-gel or in-solution digestion (e.g., with trypsin) F->H G->H I LC-MS/MS analysis H->I J Protein identification and data analysis I->J

Affinity Chromatography Workflow for Target ID
Detailed Protocol for Affinity Chromatography
  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound that incorporates a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid).

    • Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).[11]

  • Preparation of Cell Lysate:

    • Harvest cells or tissue and lyse in a non-denaturing buffer containing protease inhibitors (excluding serine protease inhibitors if they are the expected targets).

    • Clarify the lysate by centrifugation to remove cellular debris.[12]

  • Affinity Pull-down:

    • Incubate the clarified lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with resin that has been blocked with a non-reactive molecule (e.g., ethanolamine).

    • For competitive elution experiments, pre-incubate the lysate with an excess of free this compound before adding the resin.

  • Washing and Elution:

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., altering pH or ionic strength).[13]

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise protein bands of interest or perform an in-solution digest of the entire eluate.

    • Digest the proteins with a sequence-specific protease (e.g., trypsin).[14]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm. Proteins that are significantly enriched in the this compound pull-down compared to the negative control are considered potential targets.

Part 3: Workflow for Novel Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes.[15][16] This approach provides a direct measure of enzyme activity.

ABPP_Workflow cluster_prep Probe Design & Synthesis cluster_exp Labeling & Enrichment cluster_analysis Analysis A Design this compound probe with a reactive 'warhead' and a reporter tag (e.g., alkyne) B Incubate proteome with ABPP probe A->B D Click chemistry to attach biotin-azide B->D C Competitive displacement with excess this compound C->B Competition E Enrich biotinylated proteins with streptavidin beads D->E F On-bead or in-solution digestion E->F G LC-MS/MS analysis F->G H Quantitative proteomic analysis to identify targets G->H

Activity-Based Protein Profiling Workflow
Detailed Protocol for Activity-Based Protein Profiling
  • Probe Design and Synthesis:

    • Synthesize an ABPP probe based on the this compound scaffold. This probe should contain:

      • The this compound core for target recognition.

      • A reactive group ("warhead") that will form a covalent bond with a residue in the active site of the target enzyme. For serine proteases, a fluorophosphonate or a similar reactive group can be effective.[17]

      • A reporter tag, such as an alkyne or azide, for subsequent visualization or enrichment via click chemistry.[18]

  • Proteome Labeling:

    • Incubate the ABPP probe with a complex proteome (e.g., cell lysate, intact cells, or even in vivo).[19]

    • In a parallel experiment, pre-incubate the proteome with an excess of the parent compound (this compound) before adding the ABPP probe. This competitive displacement will prevent the probe from labeling the specific targets of this compound.

  • Click Chemistry and Enrichment:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide or biotin-alkyne tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry and Data Analysis:

    • Digest the enriched proteins on-bead or after elution.

    • Analyze the resulting peptides by LC-MS/MS.

    • Perform a quantitative proteomic analysis (e.g., using label-free quantification or isotopic labeling) to compare the abundance of proteins enriched in the presence and absence of the competitor (this compound).

    • Proteins that show a significant decrease in labeling in the presence of the competitor are high-confidence targets.

Part 4: Mitigating Off-Target Effects and Ensuring Self-Validation

A crucial aspect of using chemical probes is understanding and controlling for off-target effects.[20][21] The workflows described above have built-in self-validation steps:

  • Competition Experiments: In both affinity chromatography and ABPP, the use of a competitor (free this compound) is essential to distinguish specific binders from non-specific interactions.

  • Structurally Related Negative Control: Synthesizing and testing a structurally similar but inactive analog of this compound can further validate that the observed interactions are due to the specific pharmacophore.[22]

  • Orthogonal Validation: Putative targets identified through these proteomic approaches should be validated using orthogonal methods, such as genetic knockdown (e.g., siRNA or CRISPR) or by demonstrating a direct interaction using a purified recombinant protein.

Conclusion

This compound represents a promising starting point for the discovery of novel drug targets, particularly within the serine protease family and potentially beyond. By following the systematic and rigorous workflows outlined in this guide, researchers can confidently identify and validate its protein interaction partners. This in-depth approach, combining meticulous biochemical characterization with advanced chemical proteomics, provides a robust framework for translating a promising small molecule into a powerful tool for biological discovery and therapeutic innovation.

References

  • National Center for Biotechnology Information. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. [Link]
  • National Center for Biotechnology Information. Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. [Link]
  • Google Patents.
  • bioRxiv. Discovery and characterization of a chemical probe targeting the zinc-finger ubiquitin-binding domain of HDAC6. [Link]
  • National Center for Biotechnology Information. Oxyanion-mediated inhibition of serine proteases. [Link]
  • National Center for Biotechnology Information. PARP Inhibitors: Science and Current Clinical Development. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. [Link]
  • Chinese Journal of Pharmacology and Toxicology. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. [Link]
  • National Center for Biotechnology Information. Activity-based protein profiling: A graphical review. [Link]
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry.
  • Bentham Science. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. [Link]
  • National Center for Biotechnology Information. Current and emerging target identification methods for novel antimalarials. [Link]
  • Scholarly Publications Leiden University. Activity-based protein profiling in drug-discovery. [Link]
  • bioRxiv.
  • MDPI.
  • National Center for Biotechnology Information. Inhibition of four human serine proteases by substituted benzamidines. [Link]
  • Dana-Farber Cancer Institute. What is a PARP Inhibitor?
  • Conduct Science.
  • MDPI. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. [Link]
  • GALAK.
  • ResearchGate.
  • National Center for Biotechnology Information. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]
  • ResearchGate. Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. [Link]
  • National Center for Biotechnology Information. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • protocols.io. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. [Link]
  • YouTube. Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. [Link]
  • National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Promising Molecule

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful research is built. 3-Methoxy-benzamidine, a compound of interest for its potential applications in medicinal chemistry, presents a unique set of characteristics that warrant a detailed investigation of its solubility and stability. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for characterizing this compound. In the absence of extensive published data on this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower you to generate reliable and reproducible data. We will delve into the "why" behind the "how," ensuring that each experimental choice is grounded in scientific rationale.

Physicochemical Properties of this compound: A Snapshot

A molecule's structure dictates its behavior. The presence of a strongly basic amidine group, a methoxy ether linkage, and an aromatic ring in this compound suggests a nuanced interplay of polarity, hydrogen bonding capability, and lipophilicity.

PropertyValue (Predicted/Known)Source
Chemical Structure
Molecular Formula C₈H₁₀N₂OChemically derived
Molecular Weight 150.18 g/mol Chemically derived
CAS Number 25412-66-2[1]
Predicted pKa ~10-11 (for the amidinium ion)Based on benzamidine derivatives
Appearance White to off-white crystalline solidGeneral knowledge

The Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Qualitative and Predicted Quantitative Solubility

Based on its structural features, a qualitative prediction of this compound's solubility can be made. The highly polar and basic amidine group is expected to dominate its solubility in polar and aqueous media, particularly at acidic pH where it will be protonated. The methoxy group and the benzene ring contribute to its lipophilicity, suggesting some solubility in organic solvents.

Table 2: Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticSparingly soluble to solubleThe polar amidine group contributes to aqueous solubility, though the neutral form is less soluble than the protonated form.
0.1 M HCl Aqueous AcidicFreely solubleProtonation of the strongly basic amidine group forms a highly water-soluble salt.
0.1 M NaOH Aqueous BasicSparingly solubleThe compound exists in its neutral, less polar form, reducing aqueous solubility.
Ethanol Polar ProticSolubleThe molecule can engage in hydrogen bonding with ethanol.
Methanol Polar ProticSolubleSimilar to ethanol, the polarity and hydrogen bonding capacity of methanol will facilitate dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely solubleA strong polar aprotic solvent capable of solvating a wide range of compounds.
Dimethylformamide (DMF) Polar AproticFreely solubleSimilar to DMSO in its solvating power for polar molecules.
Acetonitrile Polar AproticSolubleA less polar aprotic solvent, but should still effectively solvate the molecule.
Dichloromethane (DCM) Non-polarSlightly solubleThe lipophilic character of the benzene ring and methoxy group will allow for some solubility.
Hexanes Non-polarInsolubleThe high polarity of the amidine group will prevent dissolution in highly non-polar solvents.

Note: The table above provides estimations. Actual quantitative values must be determined experimentally.

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of different pH, organic solvents)

  • Glass vials with screw caps

  • Thermostatic orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2-5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

    • After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of the excess solid.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Prolonged Agitation: Allows the system to reach thermodynamic equilibrium.

  • Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in a sealed vial equil1 Agitate at constant temperature (24-72 hours) prep1->equil1 equil2 Allow to sediment (≥24 hours) equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute filtrate sample1->sample2 sample3 Analyze by validated HPLC method sample2->sample3 calc1 Determine concentration from calibration curve sample3->calc1 calc2 Calculate solubility with dilution factor calc1->calc2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile and Degradation Pathways: Ensuring Product Quality and Shelf-Life

Understanding the stability of this compound is crucial for defining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method.[5][6] Forced degradation studies are a key component of this characterization.[7][8]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are anticipated:

  • Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 3-methoxybenzoic acid and ammonia. This is a common degradation pathway for benzamidine derivatives.[9]

  • Oxidation: The aromatic ring and the methoxy group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic compounds can undergo photolytic degradation upon exposure to light, which may involve complex free-radical mechanisms.[10][11]

Predicted Degradation Pathways Diagram:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) parent This compound hydrolysis_prod 3-Methoxybenzoic Acid + Ammonia parent->hydrolysis_prod H₂O oxidation_prod N-Oxide derivatives & other oxidative products parent->oxidation_prod [O] photo_prod Photolytic products (complex mixture) parent->photo_prod

Caption: Predicted Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its degradation pathways.[12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours). At specified time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store under the same conditions as the acid hydrolysis. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a defined period. At specified time points, withdraw a sample and dilute for HPLC analysis.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80-100 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[13][14] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the intact this compound from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common environmental factors that can cause drug degradation.[8]

  • Elevated Temperatures: Accelerate the rate of chemical reactions, allowing for the observation of degradation within a reasonable timeframe.

  • Control Samples: Unstressed and dark controls are essential to differentiate between degradation caused by the stress condition and inherent instability.

  • Stability-Indicating Method: A validated analytical method that can resolve the parent compound from its degradation products is crucial for accurate quantification and mass balance calculations.

Workflow Diagram for Forced Degradation:

G cluster_stress Apply Stress Conditions cluster_outcome Outcomes start Prepare stock solution of This compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light, ICH Q1B) start->photo analysis Analyze all samples by stability-indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathways Identify degradation pathways analysis->pathways products Characterize degradation products analysis->products method Validate stability-indicating method analysis->method

Caption: Forced Degradation Study Workflow.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided for handling and storing this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to protect from moisture, heat, and light. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Solutions: Aqueous solutions, particularly at neutral or alkaline pH, should be prepared fresh and used promptly. Acidic solutions are expected to be more stable. Solutions in anhydrous organic solvents like DMSO or DMF should be stored at low temperatures and protected from moisture.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the detailed protocols and predictive insights presented here, grounded in established scientific principles, offer a robust starting point for its characterization. By following these methodologies, researchers can generate the precise and reliable data necessary for advancing their research and development efforts with this compound.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra]. (n.d.).
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. (n.d.). National Institutes of Health.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012, July 2). YouTube.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • 3-Methoxybenzamide. (n.d.). PubChem.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
  • The N-oxidation of benzamidines in vitro. (n.d.). PubMed.
  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
  • Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. (n.d.). PubMed.
  • PHOTOSTABILITY TESTING SEM I SEMINAR. (n.d.). Slideshare.
  • Guide to Photostability Testing: ICH Guidelines. (2024, November 5). BioBoston Consulting.

Sources

Potential therapeutic applications of 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-Methoxybenzamidine

Abstract

3-Methoxybenzamidine is a versatile small molecule that has garnered significant attention within the pharmaceutical and biochemical research communities. Primarily recognized as a competitive inhibitor of serine proteases, its unique structural features also position it as a valuable chemical scaffold for the synthesis of diverse bioactive compounds.[1] This technical guide provides a comprehensive exploration of 3-Methoxybenzamidine, detailing its core mechanism of action, outlining its potential therapeutic applications in areas governed by serine protease activity, and presenting its broader utility as a foundational structure in drug discovery for indications ranging from infectious diseases to neurological disorders. Detailed experimental protocols and workflows are provided to equip researchers and drug development professionals with the practical knowledge to investigate this promising molecule.

Introduction: Chemical Profile and Significance

3-Methoxybenzamidine (CAS: 25412-66-2, Formula: C₈H₁₀N₂O) is a derivative of benzamidine, characterized by a methoxy group (-OCH₃) at the meta-position of the phenyl ring.[2][3] This substitution is not merely decorative; it modulates the molecule's electronic properties, solubility, and steric profile, which in turn influences its biological activity and makes it a reactive intermediate for medicinal chemists.[1] While benzamidine itself is a well-established, canonical inhibitor of serine proteases like trypsin and thrombin, the 3-methoxy variant presents a nuanced profile that is ripe for exploration.[4] Its primary value lies in two distinct but interconnected domains: as a direct-acting enzyme inhibitor and as a key building block for more complex therapeutic agents.[1]

Core Mechanism of Action: Serine Protease Inhibition

Serine proteases constitute a major class of enzymes that are critical to a vast range of physiological processes, including blood coagulation, digestion, immunity, and inflammation. Their dysregulation is a hallmark of many pathological conditions. The therapeutic potential of 3-Methoxybenzamidine stems from its ability to competitively inhibit these enzymes.[5][6]

The mechanism is rooted in the molecule's structure. The positively charged amidine group (C(=NH)NH₂) at physiological pH acts as a mimic of the natural arginine or lysine substrates of trypsin-like serine proteases. It forms a strong electrostatic interaction with a conserved, negatively charged aspartate residue located at the bottom of the enzyme's S1 specificity pocket. This high-affinity binding physically occludes the active site, preventing substrate access and subsequent hydrolysis.

G cluster_0 Serine Protease Active Site cluster_1 3-Methoxybenzamidine Ser Serine (Catalytic Residue) His Histidine Ser->His Asp Aspartate (S1 Pocket) His->Asp Inhibitor Amidine Group (+) Inhibitor->Asp Strong Ionic Interaction MethoxyRing 3-Methoxy Phenyl Ring Inhibitor->MethoxyRing MethoxyRing->Ser Blocks Substrate Binding Channel caption Fig. 1: Competitive inhibition of a serine protease by 3-Methoxybenzamidine.

Caption: Fig. 1: Competitive inhibition of a serine protease by 3-Methoxybenzamidine.

Therapeutic Applications & Preclinical Investigations

The role of 3-Methoxybenzamidine as a serine protease inhibitor suggests its direct application in diseases where these enzymes are overactive. Furthermore, its utility as a chemical scaffold has led to the development of derivatives with a wide array of biological activities.

Anticoagulant and Antithrombotic Potential

Rationale: The blood coagulation cascade is a quintessential serine protease-driven system. Key enzymes like thrombin and Factor Xa are prime targets for antithrombotic therapies. Benzamidine derivatives are known competitive inhibitors of these proteases.[4][6] By blocking thrombin, for instance, an inhibitor can prevent the conversion of fibrinogen to fibrin, the final step in clot formation.

Experimental Protocol: In Vitro Chromogenic Thrombin Inhibition Assay

This protocol provides a robust method to quantify the inhibitory potency (e.g., IC₅₀) of 3-Methoxybenzamidine against thrombin.

  • Objective: To determine the concentration of 3-Methoxybenzamidine required to inhibit 50% of thrombin's enzymatic activity.

  • Principle: Thrombin cleaves a synthetic chromogenic substrate, releasing a yellow-colored molecule (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to enzyme activity.

  • Materials:

    • Human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • 3-Methoxybenzamidine hydrochloride[7]

    • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

    • 96-well clear flat-bottom microplates

    • Microplate reader with 405 nm filter

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of 3-Methoxybenzamidine in DMSO. Create a 10-point serial dilution series (e.g., 2-fold dilutions) in the assay buffer.

    • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 25 µL of the 3-Methoxybenzamidine dilutions to the test wells. Add 25 µL of buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

    • Enzyme Addition: Add 25 µL of a pre-diluted thrombin solution (e.g., 2 NIH units/mL) to all wells except the "no enzyme" blanks.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 25 µL of the chromogenic substrate (e.g., 1 mM stock) to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (Vmax, mOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Subtract the background rate (from "no enzyme" wells).

      • Normalize the data by expressing the rate in treated wells as a percentage of the "no inhibitor" control.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) B Dispense Inhibitor Series into 96-Well Plate A->B C Add Thrombin Solution & Pre-incubate (15 min, 37°C) Allows for inhibitor-enzyme binding. B->C D Initiate Reaction by Adding Chromogenic Substrate C->D E Kinetic Readout (Absorbance at 405 nm over time) D->E F Calculate Reaction Rates (Vmax) E->F G Normalize Data & Plot Dose-Response Curve F->G H Determine IC50 Value G->H caption Fig. 2: Workflow for a chromogenic serine protease inhibition assay.

Caption: Fig. 2: Workflow for a chromogenic serine protease inhibition assay.

A Scaffold for Diverse Therapeutic Agents

The true versatility of 3-Methoxybenzamidine is revealed in its use as a starting material for derivatives targeting a wide range of diseases.[1][8] The 3-methoxybenzamidine pharmacophore serves as an effective anchor or recognition motif, which can be elaborated upon to achieve novel biological activities.

Summary of 3-Methoxybenzamidine-Derived Compounds and Applications

Therapeutic AreaDerivative ClassTarget/Mechanism of ActionKey Findings
Antibacterial 3-benzylamide derivativesFtsZ (Bacterial cell division protein)A derivative with fluorine substitution showed potent activity against M. smegmatis and S. aureus.[9]
Anticonvulsant N-(3-methoxybenzyl) macamidesFatty Acid Amide Hydrolase (FAAH) InhibitionSynthetic macamides demonstrated significant anticonvulsant effects in a rat model of epilepsy.[10][11][12]
Anticancer N-benzimidazole carboxamidesAntiproliferative (mechanism varied)Certain hydroxy- and methoxy-substituted derivatives showed selective cytotoxicity against the MCF-7 breast cancer cell line.[13]
Antifungal 1,2,3-Triazole-benzamidine hybridsFungal cell wall/membrane (hypothesized)Compounds showed excellent in vivo efficacy against plant pathogenic fungi, superior to the commercial fungicide carbendazim.[14]
Neurodegenerative Benzamide-hydroxypyridinone hybridsMulti-target: MAO-B inhibition & Iron ChelationDesigned for Alzheimer's disease, these hybrids showed potent and selective MAO-B inhibition and strong iron-chelating properties.[15]

Experimental Protocol: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.

  • Objective: To quantify the antibacterial potency of a 3-Methoxybenzamidine derivative.

  • Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound (e.g., derivative from[9])

    • Sterile 96-well U-bottom microplates

    • Bacterial incubator (37°C)

  • Procedure:

    • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate over 10 columns (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound.

    • Controls: Include a "growth control" well (bacteria + medium, no compound) and a "sterility control" well (medium only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring absorbance at 600 nm.

G A Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C Inoculate All Wells (except sterility control) with Bacteria A->C B Perform 2-Fold Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (18-24h, 37°C) C->D E Visually Inspect for Turbidity to Determine MIC D->E F MIC = Lowest Concentration with No Visible Growth E->F caption Fig. 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Fig. 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Future Research & Development Considerations

While 3-Methoxybenzamidine and its derivatives show considerable promise, a structured research path is essential to translate this potential into therapeutic reality.

  • Comprehensive Selectivity Profiling: The inhibitory activity of 3-Methoxybenzamidine should be systematically evaluated against a broad panel of human serine proteases to establish its selectivity profile and identify potential off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should focus on synthesizing novel analogues to probe the SAR around the benzamidine core. This will help optimize potency, selectivity, and drug-like properties.

  • Pharmacokinetics and In Vivo Efficacy: For promising lead compounds, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic studies are required. Efficacy must then be demonstrated in relevant animal models of disease.

  • Structural Biology: Co-crystallization of lead inhibitors with their target enzymes will provide invaluable atomic-level insights into the binding mode, guiding rational drug design and optimization.

Conclusion

3-Methoxybenzamidine is more than a simple chemical reagent; it is a molecule with demonstrable biological activity and significant therapeutic potential. Its foundational role as a serine protease inhibitor provides a direct avenue for the treatment of thrombotic and inflammatory disorders. Concurrently, its proven success as a versatile scaffold for generating potent and specific inhibitors for antibacterial, anticancer, and neurological targets underscores its immense value in modern drug discovery. The methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full clinical potential of this compelling molecular entity.

References

  • Chem-Impex. 3-Methoxybenzamidine hydrochloride.
  • Carbajal-Pérez, F., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI.
  • ResearchGate.
  • Carbajal-Pérez, F., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed.
  • Ma, X., et al. (2017).
  • MedChemExpress. 3-Methoxybenzamide (3-MBA) | ADPRTs Inhibitor.
  • Shehata, A. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. University of Helsinki.
  • Carbajal-Pérez, F., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
  • Google Patents.
  • Chemsrc. 3-METHOXY-BENZAMIDINE | CAS#:25412-66-2.
  • Pavić, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
  • ECHEMI.
  • Dang, Q., et al. (1998). Oxyanion-mediated inhibition of serine proteases. PubMed.
  • Stürzebecher, J., et al.
  • Selleck Chemicals. Benzamidine HCl Serine/threonin kinase inhibitor.
  • United States Biological.
  • Li, Y., et al. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Zuela-Sopilniak, N., et al. (2024).
  • PubChem. N-Hydroxy-3-methoxy-benzamidine.
  • Wang, Y., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. PubMed Central.

Sources

3-Methoxy-benzamidine as a Fragment for Lead Compound Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, enabling the identification of novel lead compounds for a diverse array of biological targets. This guide provides a comprehensive technical overview of 3-Methoxy-benzamidine, a versatile fragment possessing key structural and physicochemical attributes that make it an attractive starting point for FBDD campaigns. We will delve into the rationale behind its selection, its synthesis, and its potential as a privileged scaffold for the discovery of potent and selective inhibitors, particularly targeting serine proteases. Detailed experimental protocols for fragment screening and hit validation are provided, alongside a discussion of structure-activity relationships and strategies for fragment evolution. This document serves as a practical resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.

The Rationale for this compound in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a strategic approach that begins with the identification of low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1][2] These initial hits are then optimized through medicinal chemistry efforts to generate more potent and drug-like lead compounds. This methodology offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of achieving favorable physicochemical properties in the final lead compound.[2]

A key aspect of successful FBDD is the careful design and selection of the fragment library. The "Rule of Three" provides a useful set of guidelines for fragment properties: a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.[3]

1.1. Physicochemical Properties of this compound

This compound aligns well with the principles of the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[4]
Molecular Weight 150.18 g/mol [4]
CAS Number 25412-66-2[4]
Appearance White crystalline powder[5]
Melting Point 165-166 °C (hydrochloride salt)[6]
Calculated logP 1.1ChemDraw Prediction
Calculated pKa ~10.5 (amidinium ion)ChemDraw Prediction
Aqueous Solubility Soluble (as hydrochloride salt)[6]

The low molecular weight and balanced lipophilicity of this compound ensure good aqueous solubility, a critical requirement for the high concentrations often used in biophysical screening assays. The methoxy group at the meta position provides a vector for chemical elaboration, allowing for the exploration of the surrounding chemical space of the target's binding site.

1.2. The Benzamidine Moiety: A Privileged Scaffold for Serine Protease Inhibition

The benzamidine functional group is a well-established pharmacophore for the inhibition of serine proteases, a large family of enzymes involved in a wide range of physiological and pathological processes.[7][8] The positively charged amidinium group mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to form a salt bridge with a conserved aspartate residue in the S1 specificity pocket of these enzymes.[9]

Synthesis of this compound Hydrochloride

This compound hydrochloride can be reliably synthesized from the commercially available 3-methoxybenzonitrile via the Pinner reaction.[13][14] This two-step, one-pot procedure involves the formation of an intermediate imidate salt, which is subsequently converted to the desired amidine upon treatment with ammonia.

G cluster_0 Pinner Reaction 3-Methoxybenzonitrile 3-Methoxybenzonitrile Ethyl 3-methoxybenzimidate HCl Ethyl 3-methoxybenzimidate HCl 3-Methoxybenzonitrile->Ethyl 3-methoxybenzimidate HCl HCl (g), EtOH Anhydrous, 0°C 3-Methoxybenzamidine HCl 3-Methoxybenzamidine HCl Ethyl 3-methoxybenzimidate HCl->3-Methoxybenzamidine HCl NH3 (in EtOH) Room Temp.

Figure 1: Synthesis of this compound HCl via the Pinner reaction.

2.1. Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (HCl) gas

  • Ammonia (NH₃) solution in Ethanol (e.g., 2M)

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Imidate Salt Formation:

    • Dissolve 3-methoxybenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) in a dry round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C.

    • Continue bubbling HCl until the solution is saturated and a precipitate (the imidate hydrochloride salt) begins to form.

    • Seal the flask and allow it to stand at 0-4°C overnight to ensure complete precipitation.

  • Amidine Formation:

    • Collect the precipitated imidate salt by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Suspend the crude imidate salt in a fresh portion of anhydrous ethanol.

    • While stirring at room temperature, add a solution of ammonia in ethanol (2-3 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is this compound hydrochloride. It can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Self-Validation: The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the hydrochloride salt should be sharp and consistent with reported values (165-166 °C).[6]

Fragment Screening and Hit Validation

Once synthesized and characterized, this compound can be included in a fragment library for screening against a target of interest. Several biophysical techniques are well-suited for detecting the weak interactions typical of fragment binding.

G Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., SPR, NMR Hit Validation Hit Validation Primary Screen->Hit Validation Orthogonal Assay Structural Biology Structural Biology Hit Validation->Structural Biology e.g., X-ray, NMR Lead Optimization Lead Optimization Structural Biology->Lead Optimization Structure-Guided Design

Figure 2: A typical workflow for Fragment-Based Drug Discovery.

3.1. Surface Plasmon Resonance (SPR) Based Screening

SPR is a sensitive, label-free technique that can detect and quantify binding events in real-time.

Experimental Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling or other suitable chemistry. A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein to control for non-specific binding.

  • Fragment Screening:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO) and dilute it to the desired screening concentration (typically 100 µM - 1 mM) in the running buffer.

    • Inject the fragment solution over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU in the active flow cell compared to the reference flow cell indicates a binding event.

  • Data Analysis:

    • After subtracting the reference channel signal, analyze the sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.

Causality Behind Experimental Choices: The use of a reference channel is crucial to subtract bulk refractive index changes and non-specific binding, ensuring that the observed signal is due to a specific interaction between the fragment and the target protein.

3.2. NMR-Based Fragment Screening

NMR spectroscopy is another powerful tool for fragment screening, offering detailed information about the binding event. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for FBDD.

Experimental Protocol (STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples: one containing the target protein and this compound, and a reference sample containing only the fragment.

  • Data Acquisition:

    • Acquire two spectra for the protein-fragment sample: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where there are no protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The intensity of the STD signals can provide information about the binding epitope of the fragment.

3.3. X-ray Crystallography for Structural Validation

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.

Experimental Protocol:

  • Co-crystallization or Soaking:

    • Obtain crystals of the target protein.

    • Introduce the fragment into the crystal, either by co-crystallizing the protein in the presence of this compound or by soaking pre-formed protein crystals in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the protein-fragment crystals.

    • Solve and refine the crystal structure to visualize the binding mode of this compound in the active site of the target protein.

Case Study: Fragment Evolution of a Benzamidine Analog for Urokinase Inhibition

While a specific FBDD case study for this compound is not publicly available, the evolution of benzamidine-based fragments into potent inhibitors of serine proteases has been well-documented. A notable example is the discovery of urokinase-type plasminogen activator (uPA) inhibitors.[9]

In this study, benzamidine was used as an initial fragment to probe the S1 pocket of uPA. X-ray crystallography of the uPA-benzamidine complex confirmed the expected binding mode. This structural information then guided the design of more potent inhibitors by "growing" the fragment to occupy adjacent pockets (S1' and S2'). This structure-guided approach led to the development of potent and selective uPA inhibitors.

G cluster_0 Fragment Evolution Benzamidine Benzamidine Grown Fragment Grown Fragment Benzamidine->Grown Fragment Structure-Guided Elaboration Lead Compound Lead Compound Grown Fragment->Lead Compound Optimization of Potency & PK

Figure 3: The process of fragment growing from an initial hit to a lead compound.

This case study exemplifies how a simple fragment like benzamidine can serve as a starting point for the rational design of highly potent and selective inhibitors. The methoxy group of this compound provides a convenient handle for similar fragment growing or linking strategies.

Conclusion

This compound represents a valuable and versatile fragment for FBDD campaigns, particularly those targeting serine proteases. Its favorable physicochemical properties, straightforward synthesis, and the proven track record of the benzamidine scaffold make it an attractive starting point for lead discovery. The experimental protocols and strategic considerations outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs. Through a combination of sensitive biophysical screening, high-resolution structural biology, and rational medicinal chemistry, this humble fragment holds the potential to be elaborated into novel and impactful therapeutics.

References

  • Stürzebecher, J., et al. (1983). Synthetic inhibitors of serine proteinases. 21. Inhibition of trypsin, plasmin and thrombin by derivatives of N alpha-arylsulfonyl-omega-(4-amidinophenyl)-alpha-aminoalkylcarboxylic acids. Pharmazie, 38(5), 329-331.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585.
  • Renatus, M., et al. (2001). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 98(20), 11623-11628.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Chem-Impex. 3-Methoxybenzamidine hydrochloride. [Link]
  • NROChemistry. Pinner Reaction. [Link]
  • Wikipedia. Pinner reaction. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98487, 3-Methoxybenzamide. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53396170, 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. [Link]
  • National Center for Biotechnology Information. (1995). Kinetic Studies on the Selectivity of a Synthetic Thrombin-Inhibitor Using Synthetic Peptide Substrates. Thrombosis Research, 77(4), 387-393.
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
  • Cheméo. Chemical Properties of Benzamide, 3-methoxy-N-butyl-. [Link]
  • ChemBK. 3-Methoxybenzimidamide hydrochloride. [Link]
  • National Center for Biotechnology Information. (1976). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 58(8), 999-1001.
  • National Center for Biotechnology Information. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200424.
  • National Center for Biotechnology Information. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 2911-2915.
  • National Center for Biotechnology Information. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neuroscience, 8, 194.

Sources

Methodological & Application

Using 3-Methoxy-benzamidine in serine protease inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of 3-Methoxy-benzamidine in Serine Protease Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad involving a serine nucleophile. They play pivotal roles in physiological processes ranging from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, Factor Xa) to immune responses (complement C1). Dysregulation of their activity is a hallmark of numerous pathologies, including pancreatitis, thrombosis, and cancer, making them prime targets for therapeutic intervention.

The development of specific and effective serine protease inhibitors is a cornerstone of modern drug discovery. A key tool in this endeavor is the use of well-characterized small molecule inhibitors in screening and characterization assays. This compound is a classic example of a competitive, reversible inhibitor widely employed as a reference compound in such assays. Its benzamidine core structure mimics the guanidino group of arginine, allowing it to bind effectively to the S1 specificity pocket of trypsin-like serine proteases, which preferentially cleave substrates after arginine or lysine residues.

This document serves as a comprehensive guide to the effective use of this compound in serine protease inhibition assays, detailing not just the "how" but the critical "why" behind each experimental step.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. It directly competes with the endogenous substrate for binding to the active site of the enzyme. The positively charged amidinium group of the benzamidine moiety forms strong ionic interactions and hydrogen bonds with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket. This binding event physically occludes the active site, preventing the substrate from binding and subsequent catalysis.

Because this inhibition is reversible, an equilibrium exists between the enzyme-inhibitor complex (EI) and the free enzyme (E) and inhibitor (I). The inhibitor's potency is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 Enzyme Active Site cluster_2 Reaction Pathways E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (kon) S Substrate (S) I This compound (I) ES->E (k-1) P Products (P) ES->P + E (k_cat) EI->E (koff)

Figure 1: Mechanism of competitive inhibition by this compound. The inhibitor (I) competes with the substrate (S) for the enzyme's active site (E), forming an inactive EI complex.

Key Experimental Considerations

The success of any inhibition assay hinges on careful planning and optimization. The following factors are critical when using this compound.

  • Buffer Selection & pH: Serine protease activity is highly pH-dependent. Most trypsin-like proteases exhibit optimal activity in slightly alkaline conditions (pH 7.5-8.5). A common choice is Tris-HCl or HEPES buffer. It is crucial to maintain a consistent pH throughout the experiment, as pH shifts can alter both enzyme activity and the ionization state of the inhibitor.

  • Solvent for Inhibitor: this compound hydrochloride is readily soluble in water or aqueous buffers. However, for many other inhibitors, organic solvents like DMSO are required. When using an organic solvent, it is imperative to keep its final concentration in the assay low (typically <1% v/v) and consistent across all wells, including controls, as it can impact enzyme stability and activity.

  • Choice of Substrate: The substrate should be specific for the protease of interest and have a Michaelis constant (Km) that allows for sensitive detection of inhibition. Chromogenic or fluorogenic substrates are preferred for high-throughput screening. For trypsin-like proteases, substrates often contain an arginine or lysine residue linked to a reporter group like p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC).

  • Enzyme and Substrate Concentrations: The concentration of the substrate should ideally be at or below its Km value. This ensures that the assay is sensitive enough to detect competitive inhibition. If the substrate concentration is too high (e.g., >10x Km), it can outcompete the inhibitor, leading to an artificially high IC50 value. The enzyme concentration should be chosen to ensure the reaction proceeds linearly over the desired time course.

  • Pre-incubation Step: It is standard practice to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature or 37°C before adding the substrate. This allows the binding equilibrium between the enzyme and inhibitor to be reached, ensuring a more accurate measurement of inhibitory potency.

Protocol: IC50 Determination for a Trypsin-like Serine Protease

This protocol provides a step-by-step method for determining the IC50 value of this compound against a model trypsin-like serine protease using a chromogenic substrate in a 96-well plate format.

Materials and Reagents
  • Enzyme: Trypsin (or other target serine protease)

  • Inhibitor: this compound hydrochloride (e.g., from Sigma-Aldrich, Cayman Chemical)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or similar chromogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • Solvent: Deionized water

  • Microplate: Clear, flat-bottom 96-well plate

  • Microplate Reader: Capable of measuring absorbance at 405 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of this compound in Assay Buffer prep_enzyme 2. Prepare working solution of Enzyme in Assay Buffer prep_substrate 3. Prepare working solution of Substrate in Assay Buffer add_inhibitor 4. Add Inhibitor dilutions (or buffer for controls) to wells add_enzyme 5. Add Enzyme solution to all wells add_inhibitor->add_enzyme incubate 6. Pre-incubate (e.g., 15 min at RT) add_enzyme->incubate add_substrate 7. Initiate reaction by adding Substrate solution incubate->add_substrate read_plate 8. Read absorbance at 405 nm kinetically for 10-20 min add_substrate->read_plate calc_rate 9. Calculate reaction rate (V) from linear portion of curve read_plate->calc_rate plot_data 10. Plot % Inhibition vs. [Inhibitor] (log scale) calc_rate->plot_data fit_curve 11. Fit data with a four-parameter logistic model to determine IC50 plot_data->fit_curve

Figure 2: Step-by-step workflow for determining the IC50 of this compound.

Step-by-Step Procedure
  • Prepare Inhibitor Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.

    • Perform a serial dilution series in Assay Buffer to obtain concentrations ranging from, for example, 1 mM down to 10 nM. The final concentrations in the well will be lower (e.g., 2-fold dilution), so account for this.

  • Prepare Reagent Working Solutions:

    • Enzyme Solution: Dilute the enzyme stock in Assay Buffer to a concentration that gives a linear rate of substrate hydrolysis and a reasonable signal window (e.g., a final absorbance change of 0.5-1.0 AU over 15 minutes). This must be determined empirically in a preliminary experiment.

    • Substrate Solution: Prepare the substrate solution in Assay Buffer at a concentration equal to twice its Km value for the target enzyme. For L-BAPNA and trypsin, a concentration of ~0.5 mM is a good starting point.

  • Set Up the Assay Plate:

    • Design the plate layout to include:

      • 100% Activity Control (No Inhibitor): 50 µL Assay Buffer + 50 µL Enzyme Solution.

      • Inhibitor Wells: 50 µL of each this compound dilution + 50 µL Enzyme Solution.

      • Blank (No Enzyme): 100 µL Assay Buffer.

    • Add the inhibitor dilutions and buffer to the appropriate wells.

    • Add the Enzyme Solution to all wells except the blank.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the Substrate Solution to all wells. The final volume in each well should be 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the reaction rate (V), typically in mOD/min.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)) * 100

  • Determine IC50:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism or R. The IC50 is the concentration of inhibitor that produces 50% inhibition.

Inhibitory Profile of this compound

This compound is a moderately potent inhibitor of several trypsin-like serine proteases. Its affinity varies depending on the specific architecture of the enzyme's S1 pocket.

EnzymeOrganismKi (µM)IC50 (µM)Notes
Trypsin Bovine~18~36A classic target, used for baseline comparison.
Thrombin Human~7.3-Higher affinity compared to trypsin.
Factor Xa Human~140-Significantly lower affinity.
Urokinase (uPA) Human~34~65Important cancer-related target.

Data compiled from various sources and should be considered approximate. Ki and IC50 values are highly dependent on assay conditions (pH, substrate, temperature).

Troubleshooting Common Issues

  • No Inhibition Observed:

    • Cause: Inhibitor concentration too low; inhibitor degraded.

    • Solution: Verify the inhibitor concentration range. Prepare fresh stock solutions. Ensure the correct inhibitor was used.

  • High Well-to-Well Variability:

    • Cause: Poor pipetting technique; temperature gradients across the plate.

    • Solution: Use calibrated pipettes. Ensure all reagents are at assay temperature before addition. Mix the plate thoroughly after each addition.

  • Non-Linear Reaction Rates:

    • Cause: Substrate depletion; enzyme instability.

    • Solution: Reduce the enzyme concentration or the reaction time. Re-evaluate the stability of the enzyme in the chosen assay buffer.

Conclusion

This compound is an invaluable tool for the study of serine proteases. Its well-defined mechanism as a competitive inhibitor and its moderate potency make it an excellent positive control for validating inhibition assays and a useful scaffold for the development of more complex inhibitors. By understanding the principles behind its mechanism and carefully controlling experimental variables, researchers can generate reliable and reproducible data, accelerating the discovery of novel therapeutics targeting this critical enzyme class.

References

Protocol for using 3-Methoxy-benzamidine in enzyme kinetics studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 3-Methoxy-benzamidine in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for utilizing this compound, a competitive serine protease inhibitor, in enzyme kinetics studies. As a Senior Application Scientist, this document moves beyond a simple set of instructions to explain the causality behind experimental choices, ensuring that protocols are self-validating and grounded in established biochemical principles. We will cover the inhibitor's mechanism of action, detailed protocols for determining the inhibition constant (Kᵢ), and methods for robust data analysis. The aim is to equip researchers with the expertise to design, execute, and interpret enzyme inhibition assays with scientific rigor.

Introduction to this compound as a Research Tool

This compound belongs to the benzamidine class of compounds, which are widely recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1] These enzymes, characterized by a serine residue in their active site, play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and cellular signaling. Consequently, their inhibitors are invaluable tools in both basic research and drug development.[2][3]

The benzamidine moiety itself mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of the enzyme's active site.[4] The addition of a methoxy group at the 3-position (meta-position) can modulate the inhibitor's physicochemical properties, such as solubility and electronic distribution, potentially altering its binding affinity and specificity for different proteases.[5] Understanding how to quantitatively assess this inhibition is fundamental to its application. This guide will focus on the kinetic characterization of this compound, a critical step in validating its utility as a specific chemical probe or a scaffold for drug design.[6]

Physicochemical Properties and Reagent Preparation

Accurate reagent preparation begins with a thorough understanding of the inhibitor's properties. This compound is typically supplied as a hydrochloride salt to improve solubility and stability.

Table 1: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 26113-44-0[6]
Molecular Formula C₈H₁₀N₂O·HCl[6]
Molecular Weight 186.64 g/mol [6]
Appearance White crystalline powder or solid[6][7]
Storage Store at 4°C to 8°C, desiccated[6][8]
Solubility Soluble in water and polar organic solvents like DMSO and ethanol.[9] Experimental verification is required.General knowledge for salts
Protocol: Preparation of a Concentrated Stock Solution

The causality behind preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is twofold: it overcomes potential aqueous solubility limits and allows for minimal solvent introduction into the final assay, thereby reducing potential artifacts.

  • Weighing: Accurately weigh out a precise amount of this compound HCl powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. This serves as your primary stock solution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the same aqueous buffer that will be used for the enzyme assay. This step is critical to prevent the inhibitor from precipitating when added to the reaction mixture.

The Principle: Understanding Competitive Inhibition Kinetics

This compound acts as a competitive inhibitor, meaning it binds reversibly to the enzyme's active site, the same site the substrate binds to.[10] This competition is the central principle governing the experimental design.

// Relationships S -> E:f1 [label=" Binds", color="#5F6368"]; I -> E:f1 [label=" Competes &\n Binds", color="#5F6368"]; E:f0 -> ES:f0 [dir=both, label=" k₁\n k₋₁", color="#5F6368"]; E:f0 -> EI:f0 [dir=both, label=" Kᵢ", color="#5F6368"]; ES:f1 -> P [label=" k₂ (kcat)", color="#5F6368"]; ES:f0 -> E:f0 [dir=back, color="#5F6368"]; P -> E [style=invis]; // for layout

{rank=same; S; I;} {rank=same; ES; EI;} }

Caption: Competitive inhibition mechanism.

The key kinetic parameters are:

  • Vₘₐₓ (Maximum Velocity): The maximum reaction rate when the enzyme is saturated with the substrate. In pure competitive inhibition, Vₘₐₓ is unaffected because the inhibition can be overcome by sufficiently high substrate concentrations.[10]

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It reflects the enzyme's affinity for its substrate. A competitive inhibitor increases the apparent Kₘ (Kₘᵃᵖᵖ), meaning more substrate is needed to reach half Vₘₐₓ.[10]

  • Kᵢ (Inhibition Constant): The dissociation constant for the enzyme-inhibitor complex (EI). It is a true measure of the inhibitor's potency and is independent of substrate concentration.[11] A lower Kᵢ value signifies a more potent inhibitor.

  • IC₅₀: The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. Unlike Kᵢ, the IC₅₀ value is dependent on the substrate concentration. It can be converted to Kᵢ using the Cheng-Prusoff equation for competitive inhibitors:[12]

    Kᵢ = IC₅₀ / (1 + [S] / Kₘ)

    Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

Experimental Design: A Self-Validating Approach

A robust protocol is designed to be self-validating. This requires careful planning of concentrations and the inclusion of essential controls.

Preliminary Steps: Characterize Your Enzyme

Before studying inhibition, you must first determine the Kₘ and Vₘₐₓ of your enzyme with its substrate under the intended assay conditions (buffer, pH, temperature).[13]

  • Why? The Kₘ value is essential for selecting the appropriate substrate concentration for the inhibition assay and for calculating Kᵢ from the IC₅₀.

  • How? Perform a substrate saturation experiment by measuring the initial reaction velocity at a range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ). Fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.[13]

Selecting Concentrations for the Inhibition Assay
  • Enzyme Concentration: Should be kept low, in the linear range where the reaction rate is proportional to enzyme concentration. It must be significantly lower than the expected Kᵢ to avoid "tight-binding" conditions, which require more complex analyses.[12]

  • Substrate Concentration ([S]): For competitive inhibitors, setting the substrate concentration equal to its Kₘ value is a common and logical choice.[13] At [S] = Kₘ, the enzyme is sensitive to the inhibitor's presence, and the Cheng-Prusoff equation simplifies to Kᵢ = IC₅₀ / 2.

  • Inhibitor Concentration ([I]): Test a wide range of this compound concentrations. A 10-point, 3-fold serial dilution is a good starting point (e.g., 100 µM down to 5 nM). This range should span from no inhibition to complete inhibition to generate a full dose-response curve.[12]

Essential Controls

For each experiment, include the following controls to validate the results:

  • No Inhibitor Control (100% Activity): Contains the enzyme, substrate, and buffer (with an equivalent volume of vehicle, e.g., DMSO). This defines the maximum reaction rate.

  • No Enzyme Control (0% Activity): Contains the substrate, inhibitor, and buffer. This measures the rate of non-enzymatic substrate degradation.

  • No Substrate Control: Contains the enzyme, inhibitor, and buffer. This accounts for any background signal from the enzyme or inhibitor.

Protocol: Determining the Kᵢ of this compound

This protocol describes a continuous spectrophotometric assay, a common method for enzyme kinetics.[14] The workflow is designed to generate substrate-velocity curves in the presence of various inhibitor concentrations.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock - Inhibitor Dilutions setup Set up reactions in microplate: Buffer, Inhibitor (or Vehicle), Enzyme prep_reagents->setup preincubate Pre-incubate (5-10 min) Allows E-I binding to equilibrate setup->preincubate initiate Initiate reaction by adding Substrate preincubate->initiate measure Measure signal (e.g., Absorbance) kinetically over time initiate->measure calc_rate Calculate Initial Velocity (V₀) from the linear phase of progress curves measure->calc_rate plot_mm Plot V₀ vs. [Substrate] at each [Inhibitor] calc_rate->plot_mm fit_data Global non-linear regression fit to competitive inhibition model plot_mm->fit_data determine_ki Determine Global Kᵢ, Kₘ, and Vₘₐₓ fit_data->determine_ki

Caption: Experimental workflow for Kᵢ determination.

Step 1: Reagent Preparation
  • Prepare Assay Buffer at the optimal pH and temperature for the enzyme.[15][16]

  • Prepare working solutions of the enzyme and substrate in the Assay Buffer.

  • Prepare serial dilutions of this compound in Assay Buffer from your DMSO stock.

Step 2: Assay Setup (96-well plate format)
  • To the appropriate wells of a microplate, add Assay Buffer.

  • Add the serially diluted this compound solutions to the test wells. To the "100% Activity" control wells, add the same volume of vehicle (Assay Buffer containing the same percentage of DMSO as the inhibitor wells).

  • Add the enzyme working solution to all wells except the "No Enzyme" control.

  • Mix the plate gently and pre-incubate for 5-10 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

Step 3: Reaction Initiation and Data Acquisition
  • Initiate the reactions by adding the substrate working solution to all wells. It is often best to use a multichannel pipette for simultaneous addition.

  • Immediately place the plate in a kinetic plate reader and begin measuring the change in signal (e.g., absorbance or fluorescence) over time. Collect data points frequently (e.g., every 15-30 seconds) for 10-20 minutes.[14]

Data Analysis and Interpretation

The goal of data analysis is to determine the mode of inhibition and calculate Kᵢ.

  • Calculate Initial Velocities (v₀): For each reaction well, plot the signal (e.g., absorbance) versus time. Identify the initial linear portion of this progress curve.[17] The slope of this linear phase is the initial velocity (v₀) of the reaction.

  • Generate Dose-Response Curve (for IC₅₀): Plot the initial velocities (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration. Fit this data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Determine Kᵢ via Michaelis-Menten Analysis: The most robust method is to generate full substrate-velocity curves at several different fixed concentrations of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).[11]

    • Plot v₀ versus substrate concentration [S] for each inhibitor concentration.

    • Perform a global non-linear regression fit of all datasets simultaneously to the competitive inhibition model using graphing software (e.g., GraphPad Prism).[11] This method provides the most accurate determination of Kᵢ, as it uses all of the data to find the single best-fit values for Vₘₐₓ, Kₘ, and Kᵢ.[11]

  • Visualize with a Lineweaver-Burk Plot: While not ideal for parameter calculation due to error distortion, the double-reciprocal Lineweaver-Burk plot (1/v₀ vs. 1/[S]) is an excellent tool for visualizing the inhibition mechanism. For competitive inhibition, the lines will intersect at the same point on the y-axis (1/Vₘₐₓ), confirming that Vₘₐₓ is unchanged.[10][18]

Troubleshooting and Scientific Considerations

  • Inhibitor Solubility: If this compound precipitates in the aqueous assay buffer, the effective concentration will be lower than the nominal concentration.

    • Solution: Lower the top concentration used or increase the percentage of DMSO in the final assay volume (typically should not exceed 1-2% to avoid affecting enzyme activity). Always check for precipitation visually.

  • Time-Dependent Inhibition: If pre-incubation time with the inhibitor significantly changes the measured potency, it may indicate slow-binding inhibition, which requires a different mode of analysis.

    • Solution: Measure inhibition at different pre-incubation times to check for this effect.

  • Non-Linear Progress Curves: If the reaction progress curves are not linear at the beginning, it could be due to substrate depletion, product inhibition, or enzyme instability.[17]

    • Solution: Use a lower enzyme concentration or measure the reaction over a shorter time period to ensure you are analyzing the true initial velocity.

By following this detailed protocol and understanding the underlying principles, researchers can confidently and accurately characterize the inhibitory activity of this compound, generating high-quality, reproducible data for their studies.

References

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad Prism 4.0 Step-by-Step Examples.
  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
  • Wharton, C. W. (1984). A quick method for the determination of inhibition constants. Biochemical Journal, 223(2), 525–529.
  • ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Srisawasdi, P., & Kroll, M. H. (2013). Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. Indian Journal of Clinical Biochemistry, 28(4), 403–407.
  • LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
  • Chemistry LibreTexts. (2019). Competitive Inhibition.
  • Wikipedia. (n.d.). Competitive inhibition.
  • University of California, Davis. (n.d.). Lecture 10 Enzyme inhibition kinetics.
  • Sampaio, C. A., Sampaio, M. U., & Prado, E. S. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(9), 1253-1256.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Aida, T., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(17), 4935-4939.
  • Wikipedia. (n.d.). Benzamidine.
  • Patarroyo-Vargas, A. M., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92(suppl 1), e20180477.

Sources

Application of 3-Methoxy-benzamidine in Affinity Chromatography for Protease Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Refined Approach to Serine Protease Purification

Trypsin-like serine proteases are a ubiquitous class of enzymes crucial to a multitude of physiological processes and extensively utilized in biotechnology and pharmaceutical development. Their purification is a cornerstone of numerous research and production workflows. Affinity chromatography, a technique that leverages the specific, reversible binding between a target molecule and an immobilized ligand, stands as a powerful method for achieving high-purity isolation of these enzymes.[1]

For decades, p-aminobenzamidine has been the go-to ligand for the affinity purification of serine proteases, owing to its ability to act as a competitive inhibitor by binding to the enzyme's active site.[2][3] This application note explores the use of a nuanced alternative, 3-Methoxy-benzamidine, as an affinity ligand. The introduction of a methoxy group at the meta position of the benzamidine scaffold offers the potential for altered binding kinetics and selectivity, providing researchers with a valuable tool for optimizing the purification of specific serine proteases.

The rationale for employing this compound stems from structure-activity relationship studies of benzamidine derivatives, which have demonstrated that substituents on the benzene ring can significantly influence binding affinity and specificity.[4] The methoxy group, being electron-donating and moderately hydrophobic, can modulate the interaction with the S1 binding pocket of serine proteases, potentially leading to enhanced or more selective binding for certain enzymes compared to the traditional p-aminobenzamidine. This guide provides a comprehensive framework for the synthesis of this compound affinity resins and their application in robust protease purification protocols.

Principle of Separation

The purification strategy is predicated on the reversible, competitive inhibition of trypsin-like serine proteases by the this compound ligand. The cationic amidine group of the ligand mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease.[2] The 3-methoxy substituent can further refine this interaction through steric and electronic effects within the active site.

The workflow involves immobilizing this compound onto a solid support, typically cross-linked agarose beads.[1] A crude protein sample containing the target serine protease is then passed through a column packed with this affinity resin. The target protease binds specifically to the immobilized ligand, while contaminating proteins are washed away. The purified protease is subsequently eluted by altering the buffer conditions to disrupt the ligand-enzyme interaction, typically by lowering the pH or by introducing a competing inhibitor.

Materials and Reagents

Equipment
  • Chromatography column (e.g., glass or polypropylene)

  • Peristaltic pump or FPLC system

  • UV-Vis spectrophotometer

  • pH meter

  • Stir plate and stir bars

  • Fume hood

  • Standard laboratory glassware

Reagents
  • NHS-activated Sepharose 4 Fast Flow (or similar activated resin)

  • 3-Methoxy-4-aminobenzamidine dihydrochloride (or a suitable derivative for coupling)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethanolamine

  • Sodium phosphate, monobasic and dibasic

  • Sodium chloride

  • Glycine

  • Hydrochloric acid

  • Sodium hydroxide

  • Bovine serum albumin (BSA) standard

  • Bradford protein assay reagent

  • Protease activity assay reagents (e.g., chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

Protocols

Part 1: Immobilization of this compound on NHS-Activated Sepharose

This protocol describes the covalent coupling of a this compound derivative to an N-hydroxysuccinimide (NHS)-activated agarose resin. The primary amine of the ligand reacts with the NHS ester to form a stable amide bond.[5]

  • Resin Preparation:

    • Weigh out the desired amount of NHS-activated Sepharose 4 Fast Flow powder and suspend it in a 15-fold excess of ice-cold 1 mM HCl.

    • Allow the resin to swell for at least 30 minutes on ice.

    • Transfer the slurry to a sintered glass funnel and wash with 10 bed volumes of ice-cold 1 mM HCl, followed by 10 bed volumes of coupling buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Ligand Solution Preparation:

    • Dissolve 3-Methoxy-4-aminobenzamidine dihydrochloride in a minimal amount of coupling buffer.

    • Add DIPEA to neutralize the hydrochloride salt and raise the pH to approximately 7.5-8.0.

  • Coupling Reaction:

    • Immediately transfer the washed resin to a reaction vessel.

    • Add the prepared ligand solution to the resin slurry.

    • Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Blocking of Unreacted Groups:

    • After the coupling reaction, pellet the resin by centrifugation (500 x g for 5 minutes).

    • Decant the supernatant and add 10 bed volumes of blocking buffer (1 M ethanolamine, pH 8.0).

    • Incubate for 2-4 hours at room temperature with gentle mixing to block any remaining active NHS esters.

  • Washing and Storage:

    • Wash the resin extensively with 10 bed volumes of a high pH buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 10 bed volumes of a low pH buffer (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).

    • Repeat this wash cycle three times.

    • Finally, wash the resin with 10 bed volumes of storage buffer (20% ethanol in 0.05 M sodium acetate, pH 4.0).

    • Store the prepared affinity resin at 4°C.

Workflow for Immobilization of this compound

G cluster_prep Resin Preparation cluster_ligand Ligand Preparation cluster_reaction Coupling and Blocking cluster_final Finalization Swell Swell NHS-activated Sepharose in 1mM HCl Wash_HCl Wash with ice-cold 1mM HCl Swell->Wash_HCl Wash_Coup Wash with Coupling Buffer Wash_HCl->Wash_Coup Couple Combine resin and ligand (4-6h RT or O/N 4°C) Wash_Coup->Couple Dissolve Dissolve 3-Methoxy-4-amino- benzamidine in Coupling Buffer Neutralize Neutralize with DIPEA Dissolve->Neutralize Neutralize->Couple Block Block unreacted groups with Ethanolamine Couple->Block Wash_Cycle Alternate high/low pH washes Block->Wash_Cycle Store Store in 20% Ethanol at 4°C Wash_Cycle->Store G Equilibrate Equilibrate Column (Binding Buffer, pH 8.0) Load Load Clarified Sample Equilibrate->Load Wash Wash Unbound Proteins (Binding Buffer) Load->Wash Elute Elute Bound Protease (Low pH or Competitor) Wash->Elute Regenerate Regenerate Column (High/Low pH Cycles) Elute->Regenerate G cluster_protease Protease S1 Pocket cluster_ligand This compound Asp189 Asp189 (COO-) Hydrophobic Hydrophobic Residues Amidine Amidine Group (+) Amidine->Asp189 Ionic Interaction Benzene Benzene Ring Amidine->Benzene Benzene->Hydrophobic Hydrophobic Interaction Methoxy 3-Methoxy Group Benzene->Methoxy Methoxy->Hydrophobic Potential steric/hydrophobic interactions

Sources

3-Methoxy-benzamidine: A Versatile Tool for Interrogating the Urokinase Plasminogen Activator System in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Proteases in Disease Progression

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological and pathological processes. Their catalytic activity, centered around a highly conserved serine residue in the active site, is fundamental to protein turnover, signaling cascades, and tissue remodeling. Dysregulation of serine protease activity is a hallmark of numerous diseases, including cancer, thrombosis, and inflammatory disorders. Consequently, the development of specific inhibitors for these enzymes is a cornerstone of modern drug discovery. Among the serine proteases, the urokinase-type plasminogen activator (uPA) has emerged as a significant target, particularly in oncology, due to its integral role in tumor invasion and metastasis. This application note provides a detailed guide to the use of 3-Methoxy-benzamidine, a competitive serine protease inhibitor, as a tool compound for investigating the uPA system and its downstream effects on cancer cell biology.

Mechanism of Action: Competitive Inhibition of the uPA System

Benzamidine and its derivatives, including this compound, are classic examples of competitive inhibitors of trypsin-like serine proteases.[1] The positively charged amidinium group of the benzamidine core mimics the side chain of arginine or lysine, which are the natural substrates for these proteases. This allows the inhibitor to bind reversibly to the S1 specificity pocket of the enzyme's active site, thereby preventing the binding and cleavage of the natural substrate, plasminogen.

The primary target of interest for this compound in the context of cancer research is the urokinase-type plasminogen activator (uPA). uPA is a key enzyme in a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[2]

The uPA Signaling Cascade

The uPA system is a complex and tightly regulated pathway. Its activation initiates a cascade of events that ultimately endows cancer cells with the ability to degrade the surrounding tissue and migrate to distant sites.

uPA_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to MMPs_active Active MMPs Plasmin->MMPs_active Activates Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Facilitates MMPs_inactive Pro-MMPs (Inactive) MMPs_active->ECM_Degradation uPAR uPA Receptor (uPAR) uPA uPA uPA->Plasmin Activates uPA->uPAR Binds to inhibitor This compound inhibitor->uPA Inhibits

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Quantitative Analysis: Inhibitory Potency of Benzamidine Derivatives

Enzyme TargetBenzamidine Ki (µM)Reference
Urokinase (uPA) 97[4]
Trypsin 21[4]
Plasmin 350[5]
Thrombin 320[4]
Factor Xa 110[4]
tPA 750[4]

This table presents the inhibitory constants (Ki) for the parent compound, benzamidine. The Ki for this compound may vary.

Experimental Protocols: Harnessing this compound in Research

The following protocols provide a framework for utilizing this compound to probe the uPA system. It is imperative that researchers optimize these protocols for their specific cell lines and experimental conditions.

Safety and Handling Precautions

This compound hydrochloride should be handled with appropriate laboratory safety precautions. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. In general, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.

Protocol 1: In Vitro uPA Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against purified uPA.

Materials:

  • Human urokinase (uPA), high molecular weight

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • This compound hydrochloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride in sterile water or an appropriate buffer.

    • Prepare a working solution of human uPA in assay buffer.

    • Prepare a working solution of the chromogenic substrate in sterile water.

  • Assay Setup:

    • To the wells of a 96-well microplate, add increasing concentrations of this compound. Include a vehicle control (no inhibitor).

    • Add the uPA enzyme solution to all wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of uPA activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the uPA activity.

Protocol 2: Cancer Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line known to express uPA and uPAR (e.g., MDA-MB-231, HT-1080)

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Cell culture medium (with and without fetal bovine serum - FBS)

  • This compound hydrochloride

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).

    • In the upper chamber (the Transwell insert), add the cell suspension.

    • Add different concentrations of this compound to the upper and/or lower chambers. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the migratory rate of the cell line (typically 6-24 hours).

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the top of the Transwell membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM.

    • Visualize and count the migrated cells using a fluorescence microscope or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell migration inhibition for each concentration of this compound relative to the vehicle control.

Workflow for Utilizing this compound in Drug Discovery

The application of this compound as a tool compound can be integrated into a drug discovery workflow to validate the uPA system as a therapeutic target and to screen for novel inhibitors.

Drug_Discovery_Workflow cluster_Target_Validation Target Validation cluster_Screening Lead Discovery cluster_Lead_Opt Lead Optimization A Hypothesis: uPA inhibition reduces cancer cell invasion B In Vitro Enzyme Assay: Confirm inhibition of uPA by this compound A->B Test with C Cell-Based Migration Assay: Demonstrate that this compound reduces cell migration B->C Validate in D Develop High-Throughput Screening (HTS) Assay (uPA enzyme inhibition) C->D Informs development of E Screen Compound Library for Novel uPA Inhibitors D->E Execute F Characterize Hits from HTS in Secondary Assays (e.g., cell migration) E->F Validate G Structure-Activity Relationship (SAR) Studies to Improve Potency and Selectivity F->G Guide

Caption: A typical drug discovery workflow incorporating this compound.

Conclusion and Future Perspectives

This compound serves as an invaluable tool compound for researchers in the field of drug discovery, particularly those focused on oncology. Its well-defined mechanism of action as a competitive serine protease inhibitor allows for the specific interrogation of the uPA system's role in cancer cell migration and invasion. The protocols outlined in this application note provide a robust starting point for in vitro studies. While the precise inhibitory constant of this compound against uPA requires further characterization, its utility in validating the uPA pathway as a therapeutic target and in the development of screening assays for novel inhibitors is clear. Future studies should aim to establish a comprehensive inhibitory profile of this compound against a broader panel of serine proteases to fully elucidate its selectivity and to further refine its application as a precise pharmacological tool.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review.
  • Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy. Current pharmaceutical design, 10(1), 39-49.
  • Blasi, F., & Carmeliet, P. (2002). uPAR: a versatile signalling molecule. Nature reviews Molecular cell biology, 3(12), 932-943.
  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Inhibition of trypsin, plasmin and thrombin by derivatives of benzamidine. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 364(12), 1739-1746.
  • Rockway, T. W., Nienaber, V., & Giranda, V. L. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current medicinal chemistry, 9(19), 1733-1748.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 3-Methoxy-benzamidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methoxy-benzamidine in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, ensuring minimal matrix effects and high recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid 4-minute gradient. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and demonstrates excellent performance across a linear range of 0.5 to 500 ng/mL, making it suitable for pharmacokinetic studies in drug development.[1][2]

Introduction

This compound is a small molecule whose precise quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical research. LC-MS/MS has become the definitive technique for bioanalysis due to its superior sensitivity, specificity, and wide dynamic range, allowing for the accurate measurement of analytes in complex biological fluids.[3][4]

The primary challenge in developing such an assay lies in overcoming matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological sample.[5] This protocol is designed to mitigate these effects through an optimized solid-phase extraction (SPE) workflow that selectively isolates the analyte from interfering substances like phospholipids and proteins. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of this method, providing the highest degree of accuracy by compensating for variability during sample preparation and analysis.[6][7][8]

This document provides a comprehensive, step-by-step guide for researchers and drug development professionals to implement this method, from sample preparation to data analysis, ensuring reliable and reproducible results.

Analyte Physicochemical Properties

A thorough understanding of the analyte's chemical properties is fundamental to rational method development, influencing choices in sample extraction, chromatography, and ionization.

  • Compound: this compound

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol [9]

  • Chemical Structure:

    • SMILES: COC1=CC=CC(=C1)C(=O)N[9]

    • Key Features: The structure contains a benzamidine functional group, which is basic and readily protonated. This property is key for both mixed-mode cation exchange SPE and efficient positive mode electrospray ionization (ESI). The methoxy group contributes to its overall polarity.

Experimental Design & Methodology

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), this compound-d₄ (Internal Standard, IS, ≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Formic acid (FA, LC-MS grade), Ammonium hydroxide (ACS grade).

  • Biological Matrix: Pooled human plasma (K₂-EDTA as anticoagulant), sourced from an accredited vendor.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., 30 mg / 1 mL).

Rationale for Internal Standard Selection

The use of an internal standard (IS) is critical for correcting analytical variability.[8][10] A stable isotope-labeled (SIL) internal standard, such as this compound-d₄, is the gold standard for LC-MS bioanalysis.[7] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most accurate normalization and ensuring high precision and reliability.[7][11]

Instrumentation & Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Column: Reversed-phase C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA)
0.00 0.4 95 5
0.50 0.4 95 5
2.50 0.4 5 95
3.50 0.4 5 95
3.51 0.4 95 5

| 4.00 | 0.4 | 95 | 5 |

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The basic nature of the benzamidine group makes it highly susceptible to protonation, leading to a strong signal in positive ESI mode.[12][13]

Table 2: Optimized MS/MS MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) DP (V) CE (eV) CXP (V)
This compound 152.2 135.1 150 60 25 10

| this compound-d₄ (IS) | 156.2 | 139.1 | 150 | 60 | 25 | 10 |

DP: Declustering Potential; CE: Collision Energy; CXP: Cell Exit Potential.

Detailed Protocols

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and its IS in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 ACN:Water.

Preparation of Calibration Standards and QC Samples
  • Spike 5% of the total volume of blank human plasma with the appropriate analyte working solution to prepare CS and QC samples. For a 100 µL sample, this corresponds to adding 5 µL of the spiking solution.

  • Calibration Curve Range: 0.5 (LLOQ), 1, 5, 20, 80, 200, 400, 500 (ULOQ) ng/mL.

  • QC Levels: 0.5 (LLOQ), 1.5 (Low), 50 (Mid), 375 (High) ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to provide a clean extract by removing proteins and phospholipids, thereby minimizing matrix effects.[14][15][16]

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CS, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE plate/cartridges by sequentially passing 1 mL of MeOH followed by 1 mL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of MeOH.

    • Dry the sorbent bed thoroughly under high vacuum for 2 minutes.

  • Elution: Elute the analyte and IS by adding 500 µL of 5% ammonium hydroxide in ACN. Collect the eluate in a clean 96-well plate or collection tubes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A/5% B). Seal the plate/vials and vortex for 30 seconds before placing in the autosampler for LC-MS/MS analysis.

Overall Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_plasma 100 µL Plasma Sample (Standard, QC, Unknown) s_is Add 20 µL Internal Standard (this compound-d₄) s_plasma->s_is s_acid Add 200 µL 4% Phosphoric Acid s_is->s_acid s_spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) s_acid->s_spe s_evap Evaporate to Dryness s_spe->s_evap s_recon Reconstitute in 100 µL Mobile Phase s_evap->s_recon a_inject Inject 5 µL onto UHPLC System s_recon->a_inject a_sep Chromatographic Separation (C18 Column, 4 min gradient) a_inject->a_sep a_ms Tandem MS Detection (ESI+, MRM Mode) a_sep->a_ms d_integ Peak Integration a_ms->d_integ d_ratio Calculate Analyte/IS Peak Area Ratio d_integ->d_ratio d_calib Quantify against Calibration Curve (1/x²) d_ratio->d_calib d_report Report Concentration d_calib->d_report

Caption: Workflow from sample preparation to data analysis.

Method Validation Summary

The method was validated following the FDA's Bioanalytical Method Validation guidance.[1] All parameters met the pre-defined acceptance criteria.

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma.

  • Calibration Curve: The calibration curve was linear over the range of 0.5–500 ng/mL with a correlation coefficient (r²) > 0.998 using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated at four QC levels. All results were within the acceptable limits (±15% for QC samples, ±20% for LLOQ).

Table 3: Summary of Intra- and Inter-Assay Accuracy and Precision

QC Level (ng/mL) N Intra-Assay Precision (%CV) Intra-Assay Accuracy (%Bias) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%Bias)
0.5 (LLOQ) 6 8.2 +5.4 9.5 +4.8
1.5 (Low) 6 6.5 -2.1 7.8 -1.5
50 (Mid) 6 4.1 +1.3 5.2 +0.9

| 375 (High) | 6 | 3.5 | -0.8 | 4.1 | -1.2 |

  • Matrix Effect & Recovery: The extraction recovery was consistent across QC levels, averaging 88%. The matrix factor was calculated to be between 0.95 and 1.04, indicating that the optimized SPE protocol effectively minimizes ion suppression or enhancement.[5]

  • Stability: this compound was found to be stable in human plasma for at least 24 hours at room temperature, after three freeze-thaw cycles, and for 90 days when stored at -80 °C.

Conclusion

This application note details a validated, high-performance LC-MS/MS method for the quantification of this compound in human plasma. The combination of a selective solid-phase extraction protocol, rapid chromatographic separation, and sensitive tandem mass spectrometric detection provides a reliable and robust tool for supporting pharmacokinetic assessments in drug development programs. The method meets the rigorous standards for bioanalytical validation set forth by regulatory agencies, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2024).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Varesio, E., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
  • U.S. Department of Health and Human Services.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. [Link]
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
  • Dai, J., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
  • Musteata, F. M. (2025). Practical tips on preparing plasma samples for drug analysis using SPME.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzamide. PubChem. [Link]
  • Cheméo. (n.d.). Benzamide, 3-methoxy-N-ethyl- - Chemical & Physical Properties. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-methoxy-N-methylbenzamide. PubChem. [Link]
  • Cheméo. (n.d.). p-Methoxybenzamide (CAS 3424-93-9) - Chemical & Physical Properties. [Link]
  • van de Merbel, N. (2015). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. [Link]
  • Mirzaei, H., & Regnier, F. (2006).
  • Le, S., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). N-[(3-methoxyphenyl)methoxy]benzamide. PubChem. [Link]
  • Pan, J., & Reed, G. D. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology. [Link]
  • Liu, G., et al. (2025). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection.
  • Mirzaei, H., & Regnier, F. (2025). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization.
  • Banerjee, S., et al. (2014). Electrospray ionization tandem mass spectrometric study of protonated and alkali- cationized α/ε-hybrid peptides: differentiation of a pair of dipeptide positional isomers. Journal of Mass Spectrometry. [Link]
  • El-Beqqali, A., & Kussmann, M. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen. [Link]
  • Brodzki, B., et al. (2019). Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. European Journal of Mass Spectrometry. [Link]
  • Killeen, C., et al. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. ChemRxiv. [Link]

Sources

Synthesis of Custom 3-Methoxy-benzamidine Derivatives for Specific Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-methoxybenzamidine and its custom derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines robust synthetic protocols, explains the causal relationships behind experimental choices, and explores the design of novel derivatives for specific biological targets. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 3-Methoxy-benzamidine Scaffold

The benzamidine moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for the guanidinium group of arginine. This structural feature allows benzamidine derivatives to act as potent inhibitors of various serine proteases, including thrombin and Factor Xa, making them valuable candidates for the development of anticoagulants.[1][2] The introduction of a methoxy group at the 3-position of the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The 3-methoxy group can alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins, offering a strategic point for modification in the design of new therapeutic agents.[3]

This guide will delve into the practical aspects of synthesizing the core 3-methoxybenzamidine structure and provide a framework for the rational design and synthesis of novel derivatives targeting a range of biological entities.

Synthesis of the Core Scaffold: 3-Methoxybenzamidine Hydrochloride

The most prevalent and efficient route to 3-methoxybenzamidine hydrochloride begins with the corresponding nitrile, 3-methoxybenzonitrile. Several methods exist for this transformation, with the Pinner reaction being a classic and widely adopted approach.

The Pinner Reaction: A Reliable Route to Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.[4][5]

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation & Purification A 3-Methoxybenzonitrile D Reaction at 0-5°C A->D B Anhydrous Ethanol B->D C Dry HCl gas C->D E Ethyl 3-methoxybenzimidate hydrochloride (Pinner Salt) D->E F Pinner Salt E->F H Reaction at room temp. F->H G Ethanolic Ammonia G->H I 3-Methoxybenzamidine H->I J Crude 3-Methoxybenzamidine I->J L Precipitation J->L K HCl in Ethanol K->L M Recrystallization L->M N 3-Methoxybenzamidine HCl (Pure) M->N

Caption: Pinner synthesis workflow for 3-methoxybenzamidine HCl.

Materials:

  • 3-Methoxybenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

  • Ammonia solution in Ethanol (saturated)

Procedure:

Step 1: Formation of Ethyl 3-methoxybenzimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-methoxybenzonitrile (1 equivalent) in anhydrous ethanol (3-4 equivalents).

  • Cool the solution to 0-5°C using an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

  • Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stand at 0-5°C for 12-24 hours to ensure complete reaction.

  • Collect the precipitated Pinner salt by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the intermediate imino ester to an ester, reducing the yield of the desired amidine.

  • Low Temperature: The reaction to form the Pinner salt is exothermic, and low temperatures help to control the reaction rate and prevent side reactions. The Pinner salt itself can be thermally unstable.[6]

  • Excess Alcohol: Using ethanol as both a reactant and a solvent drives the equilibrium towards the formation of the imino ester.

Step 2: Ammonolysis of the Pinner Salt

  • Suspend the dried ethyl 3-methoxybenzimidate hydrochloride in a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 3-methoxybenzamidine.

Step 3: Purification and Salt Formation

  • Dissolve the crude 3-methoxybenzamidine in a minimal amount of ethanol.

  • To this solution, add a solution of HCl in ethanol to precipitate 3-methoxybenzamidine hydrochloride.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • For further purification, recrystallize the 3-methoxybenzamidine hydrochloride from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether.[7]

Alternative Synthetic Routes

While the Pinner reaction is robust, other methods can be employed, particularly if specific reaction conditions are required.

  • Thioimidate Route: This method involves the conversion of 3-methoxybenzonitrile to a thioimidate, which is then reacted with an amine. This route can be advantageous for the synthesis of N-substituted amidines.

  • Direct Amination of Amides: 3-Methoxybenzamide can be converted to the corresponding amidine using specific reagents that activate the amide carbonyl for nucleophilic attack by an amine.

Characterization of 3-Methoxybenzamidine Hydrochloride

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity.

Technique Expected Observations for 3-Methoxybenzamidine Hydrochloride
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm, a singlet for the methoxy group around 3.8 ppm, and broad signals for the amidinium protons.
¹³C NMR Signals for the aromatic carbons, the methoxy carbon around 55 ppm, and the amidinium carbon in the range of 160-170 ppm.[8]
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₁₀N₂O) at m/z 150.08.
Melting Point A sharp melting point is indicative of high purity.

Synthesis of Custom this compound Derivatives for Specific Targets

The 3-methoxybenzamidine scaffold can be readily modified to generate a library of derivatives with tailored biological activities. The primary points of diversification are the amidine nitrogen atoms and the aromatic ring.

Rationale for Derivative Design: Structure-Activity Relationships (SAR)

The design of custom derivatives should be guided by an understanding of the structure-activity relationships for the target of interest.

  • Serine Protease Inhibitors (e.g., Factor Xa): For targets like Factor Xa, the benzamidine group acts as a key pharmacophore, mimicking the side chain of arginine and binding to the S1 pocket of the enzyme. Modifications to the aromatic ring can be used to optimize interactions with other pockets of the active site, thereby enhancing potency and selectivity.[1][2]

  • Receptor Ligands (e.g., 5-HT₄ Agonists): In the case of G-protein coupled receptors, the 3-methoxybenzamide (a precursor to the amidine) moiety can be part of a larger molecule where it contributes to the overall binding affinity and functional activity. SAR studies have shown that modifications to the benzamide portion can significantly impact agonist potency and selectivity.[3][9]

  • Kinase Inhibitors (e.g., Bcr-Abl): Substituted benzamides have been explored as inhibitors of various kinases. The benzamide scaffold can serve as a template for positioning key functionalities that interact with the ATP-binding site of the kinase.[10]

General Protocol for N-Substituted 3-Methoxybenzamidine Derivatives

One common approach to synthesizing N-substituted derivatives is through the reaction of an activated 3-methoxybenzoic acid with a primary or secondary amine, followed by conversion of the resulting amide to the amidine.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amidine Formation A 3-Methoxybenzoic Acid D Amide Coupling A->D B Activating Agent (e.g., SOCl₂, EDCI) B->D C Aryl Amine (R-NH₂) C->D E N-Aryl-3-methoxybenzamide D->E F N-Aryl-3-methoxybenzamide E->F H Reaction F->H G Conversion Reagent (e.g., Lawesson's reagent then amine) G->H I N-Aryl-3-methoxybenzamidine H->I

Caption: Synthesis of N-Aryl-3-methoxybenzamidine derivatives.

Materials:

  • 3-Methoxybenzoic acid

  • Thionyl chloride or a carbodiimide coupling agent (e.g., EDCI)

  • Desired primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Activation of 3-Methoxybenzoic Acid:

    • Method A (Acid Chloride): Reflux 3-methoxybenzoic acid with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain 3-methoxybenzoyl chloride.

    • Method B (Carbodiimide Coupling): Dissolve 3-methoxybenzoic acid, the desired amine (1.1 equivalents), and a coupling agent like EDCI (1.2 equivalents) in an anhydrous solvent such as dichloromethane.

  • Amide Formation:

    • From Acid Chloride: Dissolve the 3-methoxybenzoyl chloride in an anhydrous solvent and cool to 0°C. Add the desired amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • From Carbodiimide Coupling: Stir the reaction mixture at room temperature until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization to yield the pure N-substituted 3-methoxybenzamide.

The resulting amide can then be converted to the corresponding amidine using various methods, such as treatment with Lawesson's reagent to form the thioamide, followed by reaction with an amine.

Conclusion

The 3-methoxybenzamidine scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols detailed in this guide provide a solid foundation for the preparation of the core structure and its custom derivatives. By understanding the underlying chemical principles and the structure-activity relationships for specific biological targets, researchers can rationally design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not provided)
  • Supporting inform
  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed. ([Link])
  • Pinner Reaction - Organic Chemistry Portal. ([Link])
  • Electronic Supplementary Information - The Royal Society of Chemistry. ([Link])
  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - Sungkyunkwan University. ([Link])
  • ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS.
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). ([Link])
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). ([Link])
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. ([Link])
  • m-Methoxybenzamide - the NIST WebBook - National Institute of Standards and Technology. ([Link])
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - ResearchG
  • Green Chemistry - IRIS. ([Link])
  • A Lewis acid-promoted Pinner reaction - Beilstein Journals. ([Link])
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. ([Link])
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. ([Link])
  • AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google P
  • m-Methoxybenzamide - the NIST WebBook - National Institute of Standards and Technology. ([Link])
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC - NIH. ([Link])
  • Improved Pinner Reaction with CPME as a Solvent - ResearchG
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. ([Link])
  • Supplementary Information - The Royal Society of Chemistry. ([Link])
  • Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed. ([Link])
  • Anticuagulants: An overview of Natural and Synthetic Therapeutic Anticoagulants - Journal of Biochemical Technology. ([Link])
  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives - Jordan Journal of Biological Sciences. ([Link])
  • p-Methoxybenzamide - the NIST WebBook - National Institute of Standards and Technology. ([Link])
  • 3-Methoxy-phencyclidine - SWGDRUG.org. ([Link])
  • Benzaldehyde, 3-methoxy- - the NIST WebBook. ([Link])

Sources

3-Methoxy-benzamidine: A Versatile Chemical Probe for Elucidating Serine Protease Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chemical Probes in Enzyme Research

In the landscape of drug discovery and fundamental biological research, chemical probes serve as indispensable tools for dissecting the complex functions of enzymes. These small molecules allow for the acute modulation of a specific protein target, enabling researchers to probe its role in cellular pathways and disease states. Among the most studied classes of enzymes are the serine proteases, a vast family of enzymes that play critical roles in processes ranging from digestion to blood coagulation. The dysregulation of serine protease activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention.

Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues. The positively charged amidinium group of benzamidine mimics the side chains of these amino acids, allowing it to bind reversibly to the enzyme's active site. 3-Methoxy-benzamidine, a readily available derivative, offers a unique scaffold for exploring the active sites of these enzymes. The addition of the methoxy group at the meta position alters the electronic and steric properties of the benzamidine core, providing a valuable tool for comparative studies of enzyme-inhibitor interactions.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the function of key serine proteases such as trypsin, thrombin, and plasmin.

The Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound functions as a competitive inhibitor, binding reversibly to the active site of serine proteases. The core of its inhibitory action lies in the structural similarity of its benzamidine headgroup to the side chains of arginine and lysine, the natural substrates for many serine proteases.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease (e.g., Trypsin) S1_Pocket S1 Specificity Pocket (Aspartate residue) Inhibitor This compound Inhibitor->S1_Pocket Binding via amidinium group caption Mechanism of Competitive Inhibition

Caption: Competitive inhibition of a serine protease by this compound.

The positively charged amidinium group of this compound forms a salt bridge with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate. The methoxy group at the 3-position can further influence binding affinity through steric and electronic interactions with residues lining the active site cleft.

Characterizing Enzyme Inhibition: A Protocol for Determining the Inhibition Constant (Kᵢ)

A crucial parameter for any enzyme inhibitor is its inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a higher affinity and a more potent inhibitor. While specific Kᵢ values for this compound are not extensively reported in public literature, this protocol provides a robust method for their determination using standard enzyme kinetics assays. For comparative purposes, the known Kᵢ values for the parent compound, benzamidine, are provided in the table below.

EnzymeKᵢ of Benzamidine (µM)
Trypsin35
Thrombin220
Plasmin350
Protocol: Determination of Kᵢ for this compound against Trypsin

This protocol is designed for a 96-well plate format and can be adapted for other serine proteases by selecting the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-

Topic: Cell-Based Assay Development with 3-Methoxy-benzamidine for Trypsin-Like Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

Trypsin-like serine proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] Developing robust methods to identify and characterize their inhibitors within a cellular context is essential for advancing drug discovery. This guide provides a comprehensive framework for the development of cell-based assays using 3-Methoxy-benzamidine as an exemplar inhibitor. We move beyond simplistic protocols to explain the underlying principles, causality behind experimental choices, and the establishment of self-validating systems. Two distinct, high-throughput-compatible assay formats are detailed: a survival-based, gain-of-signal assay and a reporter-translocation assay. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize inhibitors of specific intracellular or membrane-bound serine proteases.

Foundational Principles: From Mechanism to Assay Design

The Scientific Rationale: Why this compound?

Benzamidine is a well-established reversible, competitive inhibitor of trypsin and trypsin-like serine proteases.[2] Its chemical structure mimics the side chains of arginine and lysine, allowing it to bind within the S1 pocket of the protease's active site and block substrate access.[3]

The addition of a methoxy (-OCH₃) group at the 3-position, creating this compound, is a common medicinal chemistry strategy intended to modulate the compound's properties.[4] The electron-donating nature of the methoxy group can alter the electronic environment of the aromatic ring, potentially influencing:

  • Binding Affinity & Selectivity: By modifying interactions within the enzyme's binding pocket.

  • Pharmacokinetics: Affecting metabolic stability and, crucially for cell-based assays, membrane permeability.[4]

This makes this compound an excellent candidate for developing and validating intracellular assays for serine protease targets.

cluster_0 Protease Active Site (S1 Pocket) cluster_1 Competitive Inhibition ActiveSite S1 Pocket Specifically recognizes positive charge of Arg/Lys Substrate Natural Substrate (e.g., Arginine) Substrate->ActiveSite:f0 Binds & is cleaved Inhibitor This compound Inhibitor->ActiveSite:f0 Binds & blocks access

Caption: Competitive inhibition of a serine protease by this compound.

Choosing the Right Cell-Based Assay Strategy

Moving from a purified enzyme assay to a cell-based format is critical for evaluating a compound's performance in a more biologically relevant environment.[5] This transition assesses not only target engagement but also crucial factors like cell permeability and potential cytotoxicity. The choice of assay depends on the protease's function and location.

G start Start: Select Protease Target q1 Does protease activity lead to cytotoxicity? start->q1 a1_yes Survival-Based Assay (Gain-of-Signal) q1->a1_yes Yes q2 Is the protease membrane-bound or in the secretory pathway? q1->q2 No a2_yes Reporter Translocation Assay (Loss-of-Signal) q2->a2_yes Yes a_other Other methods required (e.g., FRET-based reporters for cytosolic proteases) q2->a_other No

Caption: Decision tree for selecting a cell-based assay format.

Protocol I: Survival-Based Assay for Protease Inhibitor Screening

This protocol is a powerful "gain-of-signal" method ideal for proteases whose activity can be linked to cellular toxicity.[6] The principle involves the co-expression of the target protease and a specially designed substrate that becomes toxic upon cleavage. An effective inhibitor, like this compound, prevents cleavage, rescues the cell, and leads to a measurable increase in cell viability.

Principle of the Assay

A fusion protein is engineered consisting of a toxic protein (e.g., CcdB) linked to a degradation tag (e.g., ssrA) by a peptide containing the specific cleavage sequence for the target protease. In the absence of cleavage, the ssrA tag directs the entire fusion protein for proteasomal degradation, and the cell survives. When the active protease cleaves the linker, the ssrA tag is removed, stabilizing the toxic CcdB protein, which then kills the cell.[6]

cluster_0 No Inhibition cluster_1 Effective Inhibition (e.g., with this compound) Protease_A Active Protease Cleavage_A Cleavage Occurs Protease_A->Cleavage_A Substrate_A Toxic Protein-Linker-ssrA Substrate_A->Cleavage_A Toxic_A Stable Toxic Protein Cleavage_A->Toxic_A Result_A Cell Death Toxic_A->Result_A Protease_B Inhibited Protease NoCleavage_B No Cleavage Protease_B->NoCleavage_B Substrate_B Toxic Protein-Linker-ssrA Substrate_B->NoCleavage_B Degradation_B Proteasomal Degradation NoCleavage_B->Degradation_B Result_B Cell Survival Degradation_B->Result_B

Caption: Workflow logic for the survival-based protease inhibitor assay.

Detailed Step-by-Step Methodology
  • Vector Construction:

    • Protease Vector: Clone the cDNA of your target serine protease into a mammalian expression vector with a suitable promoter (e.g., CMV) and a selection marker (e.g., Puromycin).

    • Substrate Vector: Synthesize and clone the coding sequence for the fusion protein (e.g., ccdB-ENLYFQG-ssrA, where ENLYFQG is a TEV protease site that you would replace with your protease's specific recognition sequence) into a second mammalian expression vector with a different selection marker (e.g., Neomycin).[6]

    • Control Vector: Create an enzymatically inactive mutant of your protease (e.g., by mutating the catalytic serine to alanine) in the same vector. This is a critical control.

  • Cell Line Development:

    • Select a suitable human cell line (e.g., HEK293T or U2OS) known for high transfection efficiency and robust growth.

    • Sequentially transfect the cells, first with the substrate vector and select for stable integration (e.g., with G418).

    • Take the stable substrate-expressing cell pool and transfect with the protease vector, followed by selection (e.g., with puromycin). The resulting cell population should die off.

    • Self-Validation: A parallel transfection with the inactive protease mutant should yield a viable, double-stable cell line. This line serves as the "100% viability" control.

  • Assay Optimization & Plating:

    • Determine the optimal cell seeding density in a 96- or 384-well plate to ensure cells are in a logarithmic growth phase during the assay.

    • Seed the inactive protease control cells in designated columns on each plate.

    • Seed the active protease-expressing cells (which are not expected to survive) in the remaining wells. The addition of an inhibitor is what will allow them to grow.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

    • Add the compound dilutions to the wells containing the active protease-expressing cells. Include "vehicle only" (e.g., 0.1% DMSO) controls.

    • Add vehicle only to the inactive protease control cells.

  • Incubation & Data Acquisition:

    • Incubate the plates for a predetermined time (e.g., 48-72 hours) to allow for cell death to occur in the untreated wells.

    • Quantify cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). This method is highly sensitive and has a large dynamic range.

  • Data Analysis:

    • Normalize the data:

      • Set the average luminescence from the "vehicle only" active protease wells as 0% effect (or 0% survival).

      • Set the average luminescence from the inactive protease control wells as 100% effect (or 100% survival).

    • Plot the normalized percent survival against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol II: Reporter Translocation Assay

This assay is well-suited for proteases that are membrane-bound or reside within the secretory pathway.[7] The principle relies on the cleavage-mediated release of a reporter protein from the cell surface or an organelle into the culture medium. Inhibition of the protease prevents this release, leading to a decrease in the reporter signal in the medium.

Principle of the Assay

A fusion protein is constructed containing a secreted reporter enzyme (e.g., Secreted Alkaline Phosphatase, SEAP), the protease-specific cleavage sequence, and a transmembrane domain to anchor it to the cell membrane. When the target protease is active, it cleaves the site, releasing SEAP into the supernatant. The amount of SEAP activity in the medium is directly proportional to protease activity.

Detailed Step-by-Step Methodology
  • Vector Construction:

    • Design a single expression vector encoding the following elements in order: a signal peptide, the SEAP reporter, a flexible linker, the protease cleavage sequence, another flexible linker, and a transmembrane domain (e.g., from CD4).

    • Co-transfect this reporter vector along with the vector expressing your target protease into a suitable cell line (e.g., CHO-K1 or HEK293T). Transient transfection is often sufficient for this assay format.

  • Assay Optimization:

    • Optimize the ratio of reporter plasmid to protease plasmid during transfection to achieve a robust signal window.

    • Determine the optimal time for supernatant collection after transfection (e.g., 24 or 48 hours) to maximize the signal-to-background ratio.

  • Assay Protocol:

    • Plate the co-transfected cells in a 96-well plate.

    • Allow cells to adhere for 4-6 hours.

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.

    • Controls: Include wells with cells transfected only with the reporter construct (no protease) to determine background signal. A known potent inhibitor of the protease should be used as a positive control.

  • Data Acquisition:

    • After the optimized incubation period, carefully collect a small aliquot of the culture supernatant from each well.

    • Quantify SEAP activity using a chemiluminescent substrate (e.g., Great EscAPe™ SEAP Detection Kit). This provides higher sensitivity than colorimetric methods.

  • Data Analysis:

    • Normalize the data:

      • Set the average signal from the "vehicle only" wells (active protease) as 0% inhibition.

      • Set the average signal from the "no protease" control wells as 100% inhibition.

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC₅₀.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Below is a hypothetical data table illustrating how results for this compound could be presented in comparison to its parent compound.

CompoundAssay TypeTarget ProteaseCellular IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
BenzamidineSurvival-BasedTrypsin-115.2> 100> 6.6
This compound Survival-BasedTrypsin-14.8 > 100> 20.8
BenzamidineReporter TranslocationMatriptase22.5> 100> 4.4
This compound Reporter TranslocationMatriptase7.1 > 100> 14.1

Interpretation: In this hypothetical example, the addition of the methoxy group improved cellular potency (lower IC₅₀) by approximately 3-fold for both targets, without introducing general cytotoxicity. This highlights the value of the modification and demonstrates the utility of the cell-based assays in discerning such improvements.

References

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]
  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (n.d.). MDPI. [Link]
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC - NIH. [Link]
  • Assay for Protealysin-like Protease Inhibitor Activity. (2022). PMC - NIH. [Link]
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH. [Link]
  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers. [Link]
  • trypsin inhibition by benzamidine-conjugated molecular glues. (n.d.). PMC - NIH. [Link]
  • Benzamidine. (n.d.). Wikipedia. [Link]

Sources

Application Note: The Strategic Use of 3-Methoxy-benzamidine in Crystallographic Studies of Enzyme-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Enzyme Mechanisms with Precision Tools

In the landscape of drug discovery and fundamental enzymology, the elucidation of three-dimensional protein structures at atomic resolution is paramount.[1][2] X-ray crystallography stands as a cornerstone technique, providing invaluable insights into the intricate interactions between enzymes and their inhibitors. This knowledge is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds.[3] Among the vast arsenal of chemical tools employed for these studies, small molecule inhibitors that reversibly bind to an enzyme's active site are of particular importance. They serve to stabilize the protein, facilitate crystallization, and illuminate the architecture of the binding pocket.

This application note provides a comprehensive guide to the use of 3-Methoxy-benzamidine, a competitive inhibitor of serine proteases, in the crystallographic analysis of enzyme-inhibitor complexes. We will delve into the scientific rationale for its use, provide detailed protocols for co-crystallization, and present a case study based on the structural analysis of its complex with trypsin, a model serine protease.

Scientific Rationale: Why this compound?

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[4][5] Their efficacy stems from the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for these enzymes. This allows them to bind with high affinity to the S1 specificity pocket of the protease, which is characterized by a conserved aspartate residue at its base (Asp189 in trypsin).[5]

The inclusion of a methoxy group at the meta-position of the benzamidine scaffold offers several advantages in the context of crystallographic studies:

  • Modulated Affinity and Solubility: The methoxy group can influence the electronic properties and solvation of the molecule, potentially fine-tuning its binding affinity and improving its solubility in crystallization buffers.

  • Probing Secondary Interactions: The methoxy group provides an additional point of interaction that can be explored to understand the topography of the regions surrounding the primary binding pocket. This information is crucial for designing inhibitors with enhanced selectivity and potency.

  • Phasing and Model Building: The presence of the methoxy group can provide a clear and unambiguous signal in the electron density map, aiding in the correct orientation and placement of the inhibitor during model building and refinement.

Molecular Interactions: A Closer Look at the Binding Mode

The crystal structure of bovine trypsin in complex with the closely related inhibitor (3-methoxyphenyl)methanamine (PDB ID: 3RXT and 3RXS) provides a clear model for the binding of this compound.[6] The primary interaction is the salt bridge formed between the positively charged amidinium group of the inhibitor and the carboxylate of Asp189 at the bottom of the S1 pocket. Additionally, the aromatic ring of the inhibitor is involved in hydrophobic interactions with the side chains of the residues lining the pocket. The methoxy group is positioned to potentially form hydrogen bonds with backbone atoms or ordered water molecules, further stabilizing the complex.

Below is a diagram illustrating the key interactions between a benzamidine derivative and the active site of a serine protease like trypsin.

G cluster_Enzyme Trypsin Active Site cluster_Inhibitor This compound Asp189 Asp189 Ser195 Ser195 (Catalytic Triad) His57 His57 (Catalytic Triad) Gly216 Gly216 Trp215 Trp215 Amidinium Amidinium Group (+) Amidinium->Asp189 Salt Bridge (Key Interaction) PhenylRing Phenyl Ring PhenylRing->Gly216 Hydrophobic Interaction PhenylRing->Trp215 Hydrophobic Interaction Methoxy Methoxy Group Methoxy->Ser195 Potential H-Bond

Caption: Key interactions of this compound in the trypsin active site.

Quantitative Data: Binding Affinity and Crystallographic Parameters

The following tables summarize key quantitative data relevant to the use of benzamidine inhibitors in crystallographic studies of serine proteases.

Table 1: Inhibition Constants (K_i) of Benzamidine Derivatives against Serine Proteases

InhibitorEnzymeK_i ValueReference
BenzamidineTrypsin22.2 µM[7]
BenzamidinePlasmin350 µM[8]
BenzamidineThrombin220 µM[8]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaBovine Trypsin2 µM[9]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaRat Skin Tryptase4 µM[9]

Table 2: Crystallographic Data for Trypsin in Complex with (3-methoxyphenyl)methanamine (PDB ID: 3RXS)

ParameterValueReference
Resolution1.74 Å[6]
R-Value Work0.162[6]
R-Value Free0.178[6]
Space GroupP 21 21 21[10]
Unit Cell Dimensions (a, b, c)54.4 Å, 58.5 Å, 67.5 Å[10]

Experimental Protocols: A Step-by-Step Guide to Co-crystallization

This section provides a detailed protocol for the co-crystallization of a serine protease, using bovine trypsin as an example, with this compound.

I. Protein Purification and Preparation

The purity and homogeneity of the target protein are critical for successful crystallization. A purity of >95% as assessed by SDS-PAGE is recommended.

  • Protein Source: Commercially available lyophilized bovine pancreatic trypsin can be used.

  • Purification: If necessary, further purify the commercial trypsin using affinity chromatography with a benzamidine-sepharose column to isolate the active enzyme.[11]

  • Buffer Exchange and Concentration: The purified trypsin should be buffer-exchanged into a suitable buffer for crystallization, for example, 20 mM Tris-HCl pH 8.0, 10 mM CaCl₂. The protein is then concentrated to a working concentration, typically in the range of 5-20 mg/mL.[12]

  • Purity and Homogeneity Check: Verify the purity by SDS-PAGE and homogeneity by dynamic light scattering (DLS).

II. Inhibitor Solution Preparation
  • Solvent Selection: this compound hydrochloride is soluble in water. For less soluble derivatives, a co-solvent such as dimethyl sulfoxide (DMSO) may be necessary.

  • Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride, for example, 100 mM in deionized water. Filter the solution through a 0.22 µm filter.

III. Co-crystallization Setup

The co-crystallization method involves pre-incubating the protein with the inhibitor before setting up the crystallization trials.

  • Complex Formation:

    • To the concentrated protein solution, add the this compound stock solution to achieve a final inhibitor concentration that is in molar excess of the protein. A 5- to 10-fold molar excess is a good starting point.

    • Incubate the protein-inhibitor mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Use commercially available sparse matrix screens to identify initial crystallization conditions.

    • The hanging drop or sitting drop vapor diffusion method is commonly used.[13]

    • Set up crystallization drops by mixing the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL of complex + 1 µL of reservoir solution).

  • Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.[12]

IV. Optimization of Crystallization Conditions

Once initial crystals are obtained, the conditions need to be optimized to produce larger, single crystals suitable for X-ray diffraction.

  • Fine-tuning Precipitant and pH: Systematically vary the concentration of the precipitant (e.g., PEG, ammonium sulfate) and the pH of the buffer around the initial hit condition.

  • Additives: Screen for additives that may improve crystal quality. These can include salts, detergents, or small organic molecules.

  • Protein Concentration: Vary the protein concentration used in the crystallization trials.

A typical workflow for co-crystallization is depicted in the diagram below:

G cluster_Prep Preparation cluster_Complex Complex Formation cluster_Crystal Crystallization cluster_Optimize Optimization & Data Collection P1 Purify & Concentrate Target Enzyme (>95% purity) C1 Mix Enzyme and Inhibitor (5-10x molar excess of inhibitor) P1->C1 P2 Prepare Inhibitor Stock Solution (e.g., 100 mM) P2->C1 C2 Incubate on Ice (>30 min) C1->C2 Cr1 Set up Crystallization Screens (Hanging/Sitting Drop) C2->Cr1 Cr2 Incubate at Constant Temp (e.g., 4°C or 20°C) Cr1->Cr2 Cr3 Monitor for Crystal Growth Cr2->Cr3 O1 Optimize Hit Conditions (Precipitant, pH, Additives) Cr3->O1 Initial Hits O2 Harvest & Cryo-protect Crystal O1->O2 O3 X-ray Data Collection O2->O3

Caption: Experimental workflow for enzyme-inhibitor co-crystallization.

Conclusion and Future Perspectives

This compound is a valuable tool for the structural biologist. Its ability to act as a potent and specific inhibitor of serine proteases facilitates the formation of stable enzyme-inhibitor complexes that are amenable to crystallographic analysis. The detailed protocols and scientific rationale presented in this application note are intended to provide researchers with a solid foundation for successfully employing this and related compounds in their structural biology and drug discovery endeavors. The insights gained from such studies will continue to drive the development of novel therapeutics targeting this important class of enzymes.

References

  • Yamane, J., Yao, M., Zhou, Y., Tanaka, I. (2011). Crystal structure of Trypsin complexed with (3-methoxyphenyl)methanamine (F04 and A06, cocktail experiment).
  • RCSB Protein Data Bank. (2011). 3RXS: Crystal structure of Trypsin complexed with (3-methoxyphenyl)methanamine (F04 and A06, cocktail experiment). [Link]
  • Smalås, A. O., Hordvik, A., Hansen, L. K., Hough, E., & Jynge, K. (1990). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology, 214(2), 355–358. [Link]
  • McDonald, N. Q., & Hendrickson, W. A. (1993). A structural superfamily of growth factors containing a cystine knot motif. Cell, 73(3), 421-424.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. [Link]
  • Benvenuti, M., & Mangani, S. (2007). Crystallization of protein-ligand complexes. FEBS Journal, 274(12), 2947-2955.
  • Wikipedia. (n.d.). Benzamidine. [Link]
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.
  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (1998). Design of potent, orally active, non-peptidic inhibitors of human mast cell tryptase.
  • Gelin, M., Engilberge, S., Gelin, P., & Girard, E. (2015). A dry-coating method for high-throughput crystal soaking and in situ X-ray crystallographic screening. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 105–115.
  • O'Connell, T. N., & Tipton, K. F. (2003). The kinetics of inhibition of bovine trypsin by benzamidine and p-aminobenzamidine. Biochemical Journal, 375(Pt 2), 449–455.
  • Arakawa, T., Ejima, D., Tsumoto, K., Obeyama, N., Tanaka, Y., Kita, Y., & Timasheff, S. N. (2006). Suppression of protein aggregation by L-arginine.
  • Biétry, I., M. Trabi, and J. A. S. C. Schuck. (2008). The Serpin Universe. PLoS ONE 3(5): e2168.
  • Brandstetter, H., Kühne, A., Bode, W., Huber, R., von der Saal, W., Wirthensohn, K., & Engh, R. A. (1996). X-ray structure of the complex of human thrombin and brand-new hirudin variant. Journal of molecular biology, 263(2), 225-233.
  • McPherson, A. (2004). Introduction to protein crystallization. Methods in molecular biology, 276, 1-23.
  • Markwardt, F. (1970). Hirudin as an inhibitor of thrombin. Methods in enzymology, 19, 924-932.
  • Zeslawska, E., Krokoszy, A., & Grzesiak, A. (2000). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Archives of biochemistry and biophysics, 383(2), 257-264. [Link]
  • Chen, L., & Kenyon, G. L. (1995). A novel method for the synthesis of benzamidine-based affinity resins. Journal of organic chemistry, 60(5), 1363-1365.
  • Engh, R. A., & Huber, R. (1991). Structure of the complex of bovine pancreatic trypsin inhibitor with porcine trypsin at 1.9-A resolution. Acta Crystallographica Section B: Structural Science, 47(Pt 4), 392-400.
  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1-8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of molecular biology, 98(4), 693-717.
  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.
  • Leblanc, G., & C. A. G. G. T. G. G. (1978). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Comptes rendus hebdomadaires des seances de l'Academie des sciences.
  • D'Andrea, L. D., & M. D. T. (2003). Protein crystallization: the easy way. Journal of Applied Crystallography, 36(2), 433-435.
  • Chayen, N. E. (2005). Methods for protein crystallization. Current protocols in protein science, Chapter 4, Unit 4.3.
  • Blow, D. M. (2002). Outline of crystallography for biologists. Oxford University Press.
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.
  • Blundell, T. L., & Johnson, L. N. (1976). Protein crystallography. Academic press.
  • Robinson, P. J., Dunnill, P., & Lilly, M. D. (1973). Affinity chromatography of bovine trypsin. A rapid separation of bovine α- and β-trypsin. Biochimica et Biophysica Acta (BBA)-Enzymology, 295(2), 555-565. [Link]
  • Derewenda, Z. S. (2004).
  • Dale, G. E., D'Arcy, B., & Oefner, C. (2003). Structure-based design of novel serine protease inhibitors. Current medicinal chemistry, 10(21), 2263-2285.
  • Scapin, G. (2006). Structural biology and drug discovery. Current pharmaceutical design, 12(17), 2087-2097.
  • Navia, M. A., & Murcko, M. A. (1992). The use of structural information in drug design. Current opinion in structural biology, 2(2), 202-210.

Sources

Application Note: Comprehensive Analytical Strategies for the Quality Control of 3-Methoxybenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework for the development and validation of analytical methods for the quality control of 3-Methoxybenzamidine, a key intermediate in pharmaceutical synthesis.[1] Recognizing the criticality of purity and consistency in drug manufacturing, we present a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectroscopy, and Potentiometric Titration. Each method is designed to address specific quality attributes, from potency and purity to residual solvent analysis. The protocols herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[2][3][4][5][6], United States Pharmacopeia (USP)[7][8][9][10][11], and European Pharmacopoeia (Ph. Eur.)[12][13][14][15]. This document is intended for researchers, scientists, and drug development professionals engaged in the quality assessment of active pharmaceutical ingredients (APIs) and their precursors.

Introduction: The Imperative for Rigorous Quality Control

3-Methoxybenzamidine is a versatile chemical building block used in the synthesis of various pharmaceutical agents, including enzyme inhibitors and other therapeutic molecules.[1][16][17][18] The purity and quality of this starting material are paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. A robust quality control (QC) strategy is therefore not merely a regulatory requirement but a fundamental pillar of drug development, ensuring product consistency and patient safety.

This guide delineates a comprehensive analytical toolkit for 3-Methoxybenzamidine, explaining the rationale behind method selection and providing detailed, field-tested protocols. Our approach is holistic, targeting the principal analyte for assay determination while also addressing the detection and quantification of potential process-related impurities and residual solvents.

Physicochemical Properties of 3-Methoxybenzamidine

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[19]
Molecular Weight 150.18 g/mol [19]
Boiling Point 265.3°C at 760 mmHg[19]
LogP 1.78[19]
Appearance Typically a solid[1]
Functional Groups Amidine, Methoxy, Phenyl[1]

The presence of a chromophoric phenyl ring and the basic amidine group are key features that inform the selection of UV-Vis and titrimetric methods, respectively. The compound's volatility and thermal stability are critical considerations for GC analysis.

Chromatographic Methods: Purity, Assay, and Stability

Chromatography is the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation of the main component from its impurities.[7][8]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

A stability-indicating HPLC method is the gold standard for determining the potency and purity of drug substances.[20][21][22][23][24] It must be able to separate the active ingredient from any degradation products or process-related impurities.[22]

Causality of Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is selected due to the moderate polarity of 3-Methoxybenzamidine (LogP ~1.78).[19]

  • Column: A C18 column is the workhorse of RP-HPLC, providing excellent retention and separation for a wide range of semi-polar compounds.

  • Mobile Phase: An acetonitrile/water mixture is chosen for its UV transparency and miscibility. A phosphate buffer is included to control the pH. The basic amidine group (pKa estimated to be ~10-11) will be protonated at a pH below its pKa, ensuring a single ionic form and thus sharp, symmetrical peaks. A pH of ~3.0 is selected to ensure protonation and good peak shape.

  • Detection: A photodiode array (PDA) detector is used to monitor the analyte at its maximum absorbance wavelength (λmax), ensuring high sensitivity, and also to assess peak purity across the spectrum.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_Prep Preparation cluster_Dev Method Development cluster_Val Validation (ICH Q2(R2)) cluster_Deploy Deployment A Physicochemical Analysis (Solubility, pKa, UV Spectrum) C Column & Mobile Phase Screening A->C B Reference Standard & Sample Preparation B->C D Optimization (Gradient, Flow Rate, Temp.) C->D E Specificity & Forced Degradation D->E F Linearity, Range, Accuracy, Precision E->F G LOD, LOQ, Robustness F->G H System Suitability Testing (SST) G->H I Routine QC Analysis H->I

Caption: HPLC Method Development and Validation Workflow.

Protocol 1: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% A to 20% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: PDA at 225 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-Methoxybenzamidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the standard solution in six replicates.

    • The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.

    • The tailing factor must be ≤ 2.0.

    • The theoretical plates must be ≥ 2000.

  • Validation Parameters (as per ICH Q2(R2)) [2][5][6]

    • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to ensure no co-elution of degradants with the main peak.

    • Linearity: Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate): Analyze multiple preparations of a homogeneous sample. The %RSD should be ≤ 2.0%.

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999
Linearity (r²) ≥ 0.999
Range 80-120% of test concentration
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD / LOQ Signal-to-Noise of 3:1 / 10:1
Robustness No significant change in results
Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) is the standard method for analyzing residual solvents as outlined in USP <467> and ICH Q3C. The choice of GC is predicated on the volatility of common organic solvents used in synthesis (e.g., methanol, ethanol, acetone, toluene).

Protocol 2: GC Headspace Analysis for Residual Solvents

  • Chromatographic System:

    • Column: G43 (e.g., DB-624), 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40°C (hold 10 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Injector: Split, 250°C.

    • Detector: FID, 260°C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 20 min.

  • Solutions Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of relevant solvents (as per process knowledge) in DMSO and dilute to the concentration limits specified in ICH Q3C.

    • Sample Solution: Accurately weigh about 100 mg of 3-Methoxybenzamidine into a headspace vial and add 1 mL of DMSO.

  • Analysis:

    • Quantify any detected solvents against the external standard. Ensure results are below the ICH-specified limits.

Spectroscopic and Titrimetric Methods

While chromatography provides separation, spectroscopic and titrimetric methods offer rapid and direct measurements for identity and assay.

UV-Vis Spectroscopy for Identity and Assay

UV-Vis spectroscopy is a simple, rapid technique suitable for quantitative analysis and identity confirmation. The aromatic ring in 3-Methoxybenzamidine provides strong UV absorbance.

Protocol 3: UV-Vis Spectrophotometric Assay

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Wavelength Selection: Scan a dilute solution of 3-Methoxybenzamidine in 0.1 N HCl from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), anticipated to be around 225 nm.

  • Standard Preparation: Prepare a standard solution of known concentration (e.g., 10 µg/mL) in 0.1 N HCl.

  • Sample Preparation: Prepare a sample solution of approximately the same concentration in 0.1 N HCl.

  • Measurement: Measure the absorbance of both the standard and sample solutions at the λmax against a 0.1 N HCl blank.

  • Calculation: Assay (%) = (Absorbance_Sample / Absorbance_Standard) * (Concentration_Standard / Concentration_Sample) * 100

Potentiometric Titration for Assay

The basicity of the amidine functional group allows for a straightforward acid-base titration, providing an absolute method for determining the assay.

Causality of Experimental Choices:

  • Titrant: Perchloric acid is a strong acid in a non-aqueous medium, ensuring a sharp and clear titration endpoint for weakly basic substances like amidines.

  • Solvent: A non-aqueous solvent like glacial acetic acid is used because it does not compete with the weak base for the titrant and enhances its basicity.

Workflow for Potentiometric Titration:

Titration_Workflow A Accurately weigh sample B Dissolve in glacial acetic acid A->B C Immerse calibrated pH electrode B->C D Titrate with standardized 0.1 N Perchloric Acid C->D E Record volume at equivalence point (maximum dE/dV) D->E F Calculate Assay E->F

Caption: Workflow for Non-Aqueous Potentiometric Titration.

Protocol 4: Non-Aqueous Potentiometric Titration

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 120 mg of 3-Methoxybenzamidine into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Using a potentiometric titrator with a suitable electrode (e.g., glass-calomel), titrate the solution with 0.1 N perchloric acid.

    • Record the volume of titrant consumed at the inflection point of the titration curve.

  • Calculation: Assay (%) = (V * N * 150.18) / (W * 10)

    • Where:

      • V = Volume of perchloric acid consumed (mL)

      • N = Normality of perchloric acid

      • W = Weight of sample (g)

      • 150.18 = Molecular weight of 3-Methoxybenzamidine

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive framework for the quality control of 3-Methoxybenzamidine. The primary method for purity and assay is a stability-indicating RP-HPLC procedure, which should be fully validated according to ICH guidelines.[3][4][5] Orthogonal methods such as GC for residual solvents, UV-Vis spectroscopy for identity and assay confirmation, and potentiometric titration for an absolute assay value, create a self-validating system that ensures the material meets the high standards required for pharmaceutical manufacturing. Adherence to these protocols will ensure the consistent quality of 3-Methoxybenzamidine, contributing to the overall safety and efficacy of the final pharmaceutical products.

References

  • <621> Chrom
  • Understanding the L
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).
  • 3-METHOXY-BENZAMIDINE Chemical & Physical Properties. Chemsrc.
  • Cas no 25412-66-2 (this compound). Molbase.
  • Development and validation of a stability indicating related substances of benzydamine hydrochloride and chlorhexidine glucon
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Deriv
  • New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. ECA Academy.
  • What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs?. EDQM FAQs.
  • Recent developments in Ph. Eur. general texts regarding analytical methods. Fimea.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC.

Sources

Application of 3-Methoxy-benzamidine in Biotechnology for Biomolecule Modification: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the biotechnological applications of 3-Methoxy-benzamidine, a versatile molecule primarily recognized for its interaction with serine proteases. While its classical use has been in enzyme inhibition and affinity-based purification, this document will also delve into its potential for targeted biomolecule modification, offering both established protocols and forward-looking methodologies for researchers, scientists, and drug development professionals.

Introduction: The Dual Personality of this compound

This compound belongs to the benzamidine class of compounds, which are well-documented as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group at physiological pH mimics the side chain of arginine or lysine, allowing it to bind reversibly to the S1 pocket of these enzymes. The methoxy substitution on the benzene ring can influence its binding affinity and selectivity.[1]

Beyond its role as a reversible inhibitor, the benzamidine scaffold serves as an excellent targeting moiety. This property can be harnessed to deliver other functionalities to the active site of serine proteases, opening avenues for more sophisticated applications in biomolecule modification, including affinity-based labeling and the development of targeted covalent inhibitors. This guide will provide detailed protocols for both the established and emerging applications of this compound.

PART 1: Characterization of this compound as a Serine Protease Inhibitor

A fundamental application of this compound is the inhibition of serine protease activity. Accurate determination of its inhibitory potency, specifically the inhibition constant (Kᵢ), is crucial for its use in any biological system.

Understanding the Mechanism of Inhibition

This compound acts as a competitive inhibitor. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction. The equilibrium between the enzyme, inhibitor, and substrate dictates the observed reaction rate.

Diagram 1: Competitive Inhibition Workflow

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P k_cat EI->E G cluster_0 Affinity Column Resin Agarose Bead with Immobilized This compound Flowthrough Unbound Proteins Resin->Flowthrough 2. Wash Elution Purified Serine Protease Resin->Elution 3. Elute Sample Protein Mixture (containing Serine Protease) Sample->Resin 1. Load Sample G cluster_0 Serine Protease Active Site Enzyme Enzyme ReversibleComplex Reversible E-I Complex Enzyme->ReversibleComplex + Probe Probe Bifunctional Probe (this compound-Linker-Reactive Group) ReversibleComplex->Enzyme CovalentComplex Covalent E-I Complex ReversibleComplex->CovalentComplex Covalent Bond Formation

Sources

Application Notes & Protocols: The Strategic Synthesis of Amidine-Containing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amidine Moiety in Modern Pharmaceuticals

The benzamidine functional group is a cornerstone in medicinal chemistry, imparting unique physicochemical properties that are instrumental in the design of highly specific and potent enzyme inhibitors. Its ability to mimic the guanidinium group of arginine allows it to form strong, bidentate hydrogen bonds with carboxylate residues in the active sites of enzymes, particularly serine proteases. This makes benzamidine derivatives critical components in the development of anticoagulants, anticancer agents, and antivirals. While various substituted benzamidines serve as key intermediates, this guide will provide a comprehensive examination of the synthetic strategies employed to incorporate the amidine functionality into complex pharmaceutical agents, using the synthesis of the potent serine protease inhibitor Nafamostat as a prime exemplar. Although not a direct intermediate, the synthesis of Nafamostat's core components provides an excellent case study in the methodologies for creating amidine and guanidine functionalities, which are structurally related to 3-Methoxy-benzamidine.

Case Study: The Synthesis of Nafamostat

Nafamostat is a synthetic serine protease inhibitor used clinically as an anticoagulant and for the treatment of acute pancreatitis.[1] Its mechanism of action relies on the inhibition of a wide range of proteases involved in the coagulation cascade and inflammatory processes.[2] The synthesis of Nafamostat is a multi-step process that hinges on the successful preparation and coupling of two key intermediates: 6-amidino-2-naphthol and 4-guanidinobenzoic acid .

Visualization of the Synthetic Pathway

The overall synthetic strategy for Nafamostat can be visualized as the convergence of two distinct synthetic branches, culminating in a final esterification reaction.

Nafamostat Synthesis cluster_0 Synthesis of 6-Amidino-2-naphthol cluster_1 Synthesis of 4-Guanidinobenzoic Acid 6-bromo-2-naphthol 6-bromo-2-naphthol 6-cyano-2-naphthol 6-cyano-2-naphthol 6-bromo-2-naphthol->6-cyano-2-naphthol CuCN 6-hydroxy-2-naphthimidoyl chloride 6-hydroxy-2-naphthimidoyl chloride hydrochloride 6-cyano-2-naphthol->6-hydroxy-2-naphthimidoyl chloride Pinner Reaction (HCl, Methanol) 6-amidino-2-naphthol 6-amidino-2-naphthol 6-hydroxy-2-naphthimidoyl chloride->6-amidino-2-naphthol Ammonolysis (NH3) Nafamostat Nafamostat 6-amidino-2-naphthol->Nafamostat Coupling 4-aminobenzoic acid 4-aminobenzoic acid 4-guanidinobenzoic acid 4-guanidinobenzoic acid hydrochloride 4-aminobenzoic acid->4-guanidinobenzoic acid Cyanamide, HCl 4-guanidinobenzoic acid->Nafamostat Coupling

Caption: Convergent synthesis of Nafamostat from two key intermediates.

Part 1: Synthesis of the Amidine-Containing Intermediate: 6-Amidino-2-naphthol

The introduction of the amidine group is a critical transformation in this synthetic pathway. The Pinner reaction, a classic method for converting nitriles into imidates, followed by ammonolysis, is the chosen route.[3][4]

Protocol 1: Synthesis of 6-Amidino-2-naphthol Methanesulfonate

This protocol details the synthesis starting from 6-bromo-2-naphthol.

Step 1: Cyanation of 6-bromo-2-naphthol

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with 6-bromo-2-naphthol and copper(I) cyanide (CuCN) in a suitable solvent such as DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the mixture and pour it into a solution of ferric chloride to decompose the copper cyanide complex. Extract the product, 6-cyano-2-naphthol, with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Pinner Reaction to form the Imidate Salt

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried. The reaction must be carried out under anhydrous conditions.

  • Reaction Setup: Suspend the 6-cyano-2-naphthol in anhydrous methanol or ethanol in a flask equipped with a gas inlet tube and a stirrer, and cool in an ice bath.

  • HCl Gas: Bubble dry hydrogen chloride gas through the solution until saturation.[5]

  • Reaction: Seal the flask and stir at room temperature. The Pinner salt, 6-hydroxyl-2-naphthiminomethyl ester hydrochloride, will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with anhydrous ether.

Step 3: Ammonolysis to form 6-Amidino-2-naphthol

  • Reaction Setup: Suspend the Pinner salt in a solution of ammonia in alcohol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the imidate intermediate.

  • Isolation: Upon completion, the product, 6-amidino-2-naphthol, can be isolated by filtration.

Step 4: Salt Formation

  • Reaction: Treat the 6-amidino-2-naphthol with sodium bicarbonate and then methanesulfonic acid to form the more stable 6-amidino-2-naphthol methanesulfonate salt.[5]

Data Summary: Synthesis of 6-Amidino-2-naphthol Intermediate
StepKey ReagentsSolventTemperatureTypical YieldPurity
CyanationCuCNDMFReflux70-80%>95%
Pinner ReactionHCl (gas), MethanolMethanol0°C to RT85-95%>98%
AmmonolysisNH3EthanolRT90-98%>97%
Salt FormationMethanesulfonic AcidEthanolRT>95%>99%

Part 2: Synthesis of the Guanidine-Containing Intermediate: 4-Guanidinobenzoic Acid

The guanidine moiety is another critical pharmacophore. Its synthesis is typically achieved by the reaction of an amino group with a guanylating agent.

Protocol 2: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This protocol outlines the synthesis from 4-aminobenzoic acid.

  • Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.[6]

  • Reagent Addition: Add an aqueous solution of cyanamide to the suspension at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for several hours.[6]

  • Crystallization: Allow the reaction mixture to cool to room temperature and stand for several hours to allow the product, 4-guanidinobenzoic acid hydrochloride, to crystallize.

  • Isolation and Purification: Collect the solid by filtration and wash with cold water. Further purification can be achieved by recrystallization.

Part 3: Final Coupling and Synthesis of Nafamostat

The final step in the synthesis of Nafamostat is the esterification of 6-amidino-2-naphthol with 4-guanidinobenzoic acid.

Protocol 3: Synthesis of Nafamostat Mesylate
  • Reaction Setup: In an anhydrous solvent such as pyridine or dichloromethane, combine 6-amidino-2-naphthol methanesulfonate and 4-guanidinobenzoic acid hydrochloride.[7][8]

  • Coupling Agent: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).[8][9]

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then treated with methanesulfonic acid to precipitate Nafamostat as the dimethanesulfonate salt.

  • Purification: The crude Nafamostat mesylate can be purified by recrystallization from a suitable solvent system.

Visualization of the Coupling Reaction Workflow

Nafamostat Coupling start Combine Intermediates (6-amidino-2-naphthol & 4-guanidinobenzoic acid) add_reagents Add DCC and DMAP in anhydrous solvent start->add_reagents react Stir at Room Temperature add_reagents->react filter Filter to remove DCU react->filter precipitate Add Methanesulfonic Acid to precipitate product filter->precipitate purify Recrystallize Nafamostat Mesylate precipitate->purify

Caption: Workflow for the final coupling step in Nafamostat synthesis.

Conclusion

The synthesis of Nafamostat provides a robust and illustrative example of the chemical strategies required to introduce key pharmacophores like amidines and guanidines into a drug molecule. While this compound itself is not a direct precursor in this specific, widely-documented route, the principles of its potential synthesis from 3-methoxybenzonitrile via a Pinner reaction are mirrored in the creation of the 6-amidino-2-naphthol intermediate. Understanding these fundamental transformations is crucial for drug development professionals aiming to design and synthesize novel therapeutics targeting enzymes that recognize arginine-like moieties. The protocols and data presented herein offer a detailed guide for the laboratory-scale synthesis of this important pharmaceutical agent.

References

  • New 6-amidino-2-naphthol methanesulfonate synthesis method.
  • 6-Amidino-2-naphthol Methanesulfon
  • 4-Guanidinobenzoic acid hydrochloride | 42823-46-1. ChemicalBook.
  • 6-Amidino-2-naphthol methanesulfonate CAS 82957-06-0.
  • WO/2022/164150 NAFAMOSTAT MESYLATE AND METHOD FOR PRODUCING INTERMEDIATE THEREOF.
  • Understanding the Synthesis and Properties of 4-Guanidinobenzoic Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of nafamostat mesylate.
  • Preparation method of 4-guanidine benzo
  • Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.
  • 6-Amidino-2-naphthyl 4-guanidinobenzoate derivatives and pharmaceutical composition containing them.
  • Pinner reaction. Wikipedia.
  • Pinner Reaction. Organic Chemistry Portal.
  • Stable 6-amidino-2-naphthyl 4-guanidinobenzoate acid addition salt preparation and method for producing the same.
  • Guanidinobenzoic acid derivatives.
  • Process for preparing 3-methoxypropiophenone.
  • TCT‐Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate.
  • Improved Pinner Reaction with CPME as a Solvent.
  • Carboxamide formation in a Pinner-type reaction.
  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PubMed Central.
  • Nafamost
  • Synthesis of nafamostat mesylate.
  • Preparation method and application of nafamostat mesylate intermediate.
  • 3-ethoxy-4-methoxy benzonitrile preparing method.
  • A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Method for manufacturing of guanidino-benzoate sulfonic acid compound.
  • Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • 3-Methoxybenzonitrile 98 1527-89-5. Sigma-Aldrich.
  • Synthesis of 1-phenylazo-2-naphthol via diazotiz
  • Process for diazotization and coupling.

Sources

Application Notes and Protocols for In Vitro Plant Growth Enhancement with 3-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methoxybenzamide (3-MBA) to enhance in vitro plant growth and development. This document details the underlying mechanisms of action, provides validated protocols for various applications, and offers insights into the optimization of experimental parameters.

Introduction: Unlocking Plant Potential with 3-Methoxybenzamide

3-Methoxybenzamide (3-MBA) is a chemical compound recognized for its role as an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes.[1] In the realm of plant biology, the application of 3-MBA has demonstrated significant potential for enhancing in vitro growth, improving stress tolerance, and increasing the efficiency of genetic transformation.[1][2] By modulating key cellular processes related to DNA repair and stress response, 3-MBA offers a valuable tool for advancing plant tissue culture and biotechnology.

The primary mechanism of 3-MBA involves the competitive inhibition of PARP enzymes, which are crucial for repairing single-strand DNA breaks. By blocking PARP activity, 3-MBA can influence a cascade of downstream cellular events, including a reduction in the accumulation of stress-protective compounds like anthocyanins and ascorbate, which can, in turn, promote biomass production under stress conditions.[2] This unique mode of action makes 3-MBA a compelling molecule for researchers seeking to optimize plant growth and resilience in controlled laboratory settings.

Part 1: The Science Behind 3-Methoxybenzamide's Action

Mechanism of Action: PARP Inhibition and its Downstream Effects

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair, genomic stability, and programmed cell death. In response to DNA damage, PARP enzymes are activated and catalyze the synthesis of poly (ADP-ribose) (PAR) chains on nuclear proteins, a process that recruits DNA repair machinery.

3-Methoxybenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of NAD+, the substrate for PAR synthesis. This inhibition disrupts the DNA single-strand break repair pathway. In the context of plant cells, this interference has been shown to have several beneficial effects:

  • Enhanced Stress Tolerance: By inhibiting PARP, 3-MBA can prevent the over-activation of stress response pathways that can sometimes lead to excessive energy expenditure and growth inhibition.[2] This allows the plant to allocate more resources to growth and biomass production, even under abiotic stress conditions.[2]

  • Modulation of Phytohormone Signaling: While direct mechanistic links are still under investigation, evidence suggests an interplay between PARP inhibition and the signaling pathways of key plant hormones like auxins and cytokinins. An antagonistic relationship has been observed, where auxin may increase susceptibility to certain stresses, while cytokinins can offer protection.[3][4] By influencing the cellular stress response, 3-MBA may indirectly modulate the balance of these crucial growth regulators.

G cluster_stress Abiotic Stress (e.g., salinity, drought) cluster_dna DNA Damage & Repair Pathway cluster_mba 3-Methoxybenzamide Intervention cluster_response Cellular Response Stress Stress Signal DNA_damage DNA Single-Strand Breaks Stress->DNA_damage PARP PARP Activation DNA_damage->PARP PAR Poly (ADP-ribose) Synthesis PARP->PAR Stress_Response Reduced Stress-Protective Compounds (Anthocyanins, Ascorbate) PARP->Stress_Response Leads to Hormone Modulated Auxin/Cytokinin Signaling PARP->Hormone Influences DNA_Repair Recruitment of DNA Repair Machinery PAR->DNA_Repair MBA 3-Methoxybenzamide MBA->PARP Inhibition Growth Enhanced Biomass Production Stress_Response->Growth Promotes Hormone->Growth

Caption: Proposed mechanism of 3-Methoxybenzamide in plants.

Part 2: Application Protocols

The following protocols provide a starting point for utilizing 3-MBA in various in vitro plant culture applications. It is crucial to note that optimal concentrations and incubation times may vary depending on the plant species, explant type, and specific experimental goals. Therefore, a preliminary dose-response experiment is always recommended.

General Stock Solution Preparation

Materials:

  • 3-Methoxybenzamide (MW: 151.16 g/mol )

  • Dimethyl sulfoxide (DMSO) or Ethanol (70%)

  • Sterile distilled water

  • Sterile filter (0.22 µm)

  • Sterile containers

Procedure:

  • To prepare a 10 mM stock solution, dissolve 15.12 mg of 3-MBA in 10 mL of DMSO or 70% ethanol.

  • Gently warm and vortex if necessary to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Enhancement of Growth and Biomass in Arabidopsis thaliana

This protocol is designed to enhance the overall growth and biomass of Arabidopsis thaliana seedlings grown in vitro, particularly under mild abiotic stress conditions.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • 3-MBA stock solution (10 mM)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar. Adjust the pH to 5.7 before autoclaving.[5]

  • 3-MBA Supplementation: After autoclaving and cooling the medium to approximately 50-60°C, add the sterile 3-MBA stock solution to achieve final concentrations ranging from 0.1 mM to 1.0 mM. A control medium without 3-MBA should also be prepared.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on the prepared media.

  • Incubation: Place the plates in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: After 14-21 days, measure parameters such as fresh weight, dry weight, and root length to assess the effect of 3-MBA on growth.

Expected Results:

3-MBA ConcentrationExpected Observation
0 mM (Control)Normal growth
0.1 - 0.5 mMIncreased fresh and dry weight, enhanced root growth
> 0.5 mMPotential for inhibitory effects, dose-response testing is critical
Protocol 2: Promotion of Microtuberization in Potato (Solanum tuberosum)

This protocol focuses on leveraging 3-MBA to improve the in vitro formation of microtubers in potato, a critical step in seed potato production and germplasm conservation.

Materials:

  • In vitro potato plantlets

  • MS medium

  • Sucrose

  • BAP (6-Benzylaminopurine)

  • 3-MBA stock solution (10 mM)

  • Culture vessels (e.g., test tubes or jars)

  • Growth chamber

Procedure:

  • Explant Preparation: Use nodal segments from healthy, in vitro-grown potato plantlets.

  • Media Preparation: Prepare a tuberization induction medium consisting of MS salts, 8% (w/v) sucrose, and a cytokinin such as BAP (e.g., 5 mg/L). Adjust the pH to 5.8 before autoclaving.

  • 3-MBA Supplementation: After autoclaving and cooling, add the sterile 3-MBA stock solution to final concentrations of 0.2 mM, 0.4 mM, and 0.6 mM.[1]

  • Inoculation and Incubation: Place one nodal segment in each culture vessel containing the prepared medium. Incubate the cultures in the dark at a cool temperature (e.g., 18-20°C) for 6-8 weeks.

  • Data Collection: Record the number of microtubers per explant, the size of the microtubers, and the overall fresh weight.

Expected Results:

3-MBA ConcentrationExpected Observation
0 mM (Control)Basal level of microtuber formation
0.2 - 0.6 mMSignificant increase in the number and size of microtubers[1]
Protocol 3: Enhancing Callus Induction and Regeneration

This protocol provides a general framework for using 3-MBA to potentially improve the efficiency of callus induction and subsequent plant regeneration. The specific concentrations of auxins and cytokinins will need to be optimized for the plant species of interest.

Materials:

  • Explant material (e.g., leaf discs, stem segments)

  • MS medium

  • Appropriate auxin (e.g., 2,4-D, NAA)

  • Appropriate cytokinin (e.g., BAP, Kinetin)

  • 3-MBA stock solution (10 mM)

  • Petri dishes

  • Growth chamber

Procedure:

  • Callus Induction:

    • Prepare a callus induction medium (CIM) containing MS salts, 3% (w/v) sucrose, and an optimized combination of auxin and cytokinin for your plant species.

    • Add 3-MBA to the CIM at concentrations ranging from 0.1 mM to 0.5 mM.

    • Place surface-sterilized explants on the CIM and incubate in the dark at 25°C.

    • Subculture the developing callus every 2-3 weeks.

  • Regeneration:

    • Prepare a shoot induction medium (SIM) with a different auxin-to-cytokinin ratio to promote shoot formation.

    • Incorporate 3-MBA into the SIM at the same concentrations used for callus induction.

    • Transfer well-developed callus to the SIM and incubate under a 16-hour light photoperiod.

  • Data Collection: Evaluate the percentage of callus induction, callus fresh weight, and the number of regenerated shoots per callus.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming 3-Methoxy-benzamidine Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 3-Methoxy-benzamidine in aqueous buffers. By understanding the chemical principles governing its solubility and implementing systematic preparation protocols, you can ensure reproducible and accurate experimental outcomes.

Introduction: The Challenge of Aqueous Solubility

This compound, often used in its hydrochloride salt form for improved handling and initial solubility, is a valuable compound in pharmaceutical research and biochemical assays, notably as a serine protease inhibitor.[1][2][3] However, like many small molecules with aromatic structures, achieving and maintaining its solubility in aqueous buffers—the cornerstone of most biological experiments—can be a significant hurdle. Poor solubility can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, unreliable data.[4]

This guide is structured to address these challenges head-on, moving from fundamental chemical properties to practical, step-by-step protocols and advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: Several factors can contribute to this issue:

  • Intrinsic Low Aqueous Solubility: The core structure of this compound, despite the methoxy group, has limited inherent solubility in water.[1] The hydrochloride salt form significantly improves this, but it is not always sufficient, especially at higher concentrations.

  • pH of the Buffer: The pH of your buffer is critical. Benzamidine and its derivatives are basic. In acidic to neutral pH, the amidine group is protonated, forming a more soluble cationic species. As the pH becomes more alkaline, the compound deprotonates to its less soluble free base form, which can lead to precipitation.[5]

  • Buffer Composition: Certain buffer components can interact with your compound, reducing solubility. High salt concentrations can sometimes "salt out" the compound.

  • Temperature: Solubility is generally temperature-dependent. Attempting to dissolve the compound in a cold buffer will likely be more difficult.

  • Concentration: You may be attempting to create a solution that is above the compound's solubility limit in that specific buffer system.

Q2: Should I use the hydrochloride salt or the free base form?

A2: For aqueous solutions, the hydrochloride salt (this compound HCl) is almost always the preferred starting material. Salt forms of basic compounds like this are generally more water-soluble than their free base counterparts.[6]

Q3: Can I just heat the solution to get it to dissolve?

A3: Gentle warming can be an effective strategy to increase the dissolution rate. However, prolonged or excessive heating should be avoided as it can lead to the hydrolysis and degradation of the benzamidine moiety, especially at non-optimal pH values.[5] Always check the compound's stability at elevated temperatures if possible.

Q4: I managed to dissolve it, but it crashed out of solution later. Why?

A4: This phenomenon, known as precipitation, can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution, perhaps with the aid of heat or a co-solvent, which is inherently unstable.

  • pH Shift: A change in the pH of the solution during your experiment can cause the compound to convert to its less soluble form.

  • Temperature Change: If the solution was prepared warm and then cooled to room temperature or 4°C for storage, the solubility limit will decrease, causing the excess compound to precipitate.

  • Evaporation: Over time, solvent evaporation can increase the compound's concentration beyond its solubility limit.

Part 2: Systematic Troubleshooting & Protocol Optimization

When facing solubility issues, a systematic approach is key. The following workflow provides a logical progression for identifying and solving the problem.

G start Start: Solubility Issue (Precipitation / Incomplete Dissolution) check_form 1. Verify Compound Form Is it the Hydrochloride (HCl) salt? start->check_form use_hcl Action: Use HCl Salt for better aqueous solubility. check_form->use_hcl No check_solvent 2. Assess Solvent System Is it a pure aqueous buffer? check_form->check_solvent Yes use_hcl->check_solvent cosolvent_strat 3. Introduce a Co-solvent (e.g., DMSO, Ethanol) check_solvent->cosolvent_strat Yes prepare_stock 4. Prepare a High-Concentration Stock in Co-solvent cosolvent_strat->prepare_stock dilute 5. Dilute Stock into Aqueous Buffer (Final co-solvent conc. <1%) prepare_stock->dilute check_ph 6. Check Final Buffer pH Is it in the optimal range (Acidic to Neutral)? dilute->check_ph adjust_ph Action: Adjust Buffer pH (if compatible with experiment) check_ph->adjust_ph No optimize_conc 7. Optimize Final Concentration Is precipitation still occurring? check_ph->optimize_conc Yes adjust_ph->optimize_conc lower_conc Action: Lower Working Concentration Perform serial dilutions. optimize_conc->lower_conc Yes success Success: Soluble & Stable Solution optimize_conc->success No lower_conc->success

Caption: Troubleshooting workflow for this compound solubility.

Step-by-Step Protocol for Preparing Aqueous Solutions

This protocol utilizes the widely accepted co-solvent method, which is standard for compounds with limited aqueous solubility.[7]

Objective: To prepare a 10 mM stock solution of this compound HCl and dilute it to a 100 µM working solution in Phosphate-Buffered Saline (PBS), pH 7.4.

Materials:

  • This compound Hydrochloride (MW: 186.64 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Part A: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 186.64 g/mol * 0.010 mol/L * 0.001 L = 0.0018664 g = 1.87 mg

  • Weighing: Carefully weigh out 1.87 mg of this compound HCl and place it in a microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the DMSO stock solution at -20°C. DMSO-based stocks are generally stable for extended periods when stored properly.

Part B: Preparation of a 100 µM Working Solution in PBS

  • Dilution: Perform a 1:100 serial dilution. Take 10 µL of the 10 mM DMSO stock solution and add it to 990 µL of PBS (pH 7.4).

  • Immediate Mixing: It is crucial to vortex the solution immediately and vigorously upon adding the DMSO stock to the aqueous buffer. This rapid dispersion prevents the compound from precipitating locally before it can be fully solvated.

  • Final Concentration: This will yield 1 mL of a 100 µM this compound solution in PBS with a final DMSO concentration of 1%. This concentration of DMSO is tolerated by most cell-based and biochemical assays.

  • Usage: Use this working solution fresh. Do not store aqueous dilutions for long periods, as hydrolysis can occur.[5]

Part 3: Advanced Strategies and Data

If the standard protocol is insufficient, consider these advanced strategies.

pH Adjustment

As benzamidine is more stable and soluble at a lower pH, consider if your experimental system can tolerate a buffer with a pH between 6.0 and 7.0.[5] This can significantly enhance the solubility of the protonated form of the molecule.

Alternative Co-solvents

While DMSO is the most common co-solvent, others can be tested, especially if DMSO interferes with your assay.[4]

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc.Notes
DMSO 10-50 mM< 1%Widely compatible but can affect some enzymatic reactions.
Ethanol 1-10 mM< 1-2%Can be a good alternative; may cause protein precipitation at higher concentrations.
DMF 10-30 mM< 0.5%Similar to DMSO but can be more aggressive towards plastics.

Note: The solubility of the related compound 3-Methoxybenzamide is approximately 30 mg/mL in DMSO and DMF, and 1 mg/mL in ethanol.[7] This suggests a similar trend for this compound.

Use of Excipients

In formulation science, excipients are used to improve solubility. For research purposes, cyclodextrins can be employed to encapsulate the hydrophobic parts of the molecule, increasing its aqueous solubility. This is an advanced technique and requires careful validation to ensure the cyclodextrin itself does not interfere with the experiment.[8]

Conclusion

Overcoming the solubility challenges of this compound in aqueous buffers is achievable through a systematic and chemically-informed approach. By starting with the hydrochloride salt, utilizing a co-solvent for stock preparation, ensuring rapid dilution into a pH-appropriate buffer, and understanding the concentration limits, researchers can confidently prepare stable and accurate solutions for their experiments. Always prioritize preparing fresh aqueous working solutions from a stable, high-concentration organic stock to ensure the integrity of your results.

References

  • Peristeri, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
  • Jorgensen, M. R., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Advanced Drug Delivery Reviews.
  • Fujikawa, T., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzamide. PubChem Compound Database.
  • Kumar, S., & Singh, A. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Jadav, T., et al. (2013). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Wikipedia. (n.d.). Benzamidine.

Sources

Optimizing 3-Methoxy-benzamidine Concentration for Effective Enzyme Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 3-Methoxy-benzamidine in enzyme inhibition studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing experimental conditions and troubleshooting common issues. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

General Properties and Handling

1. What is this compound and what are its primary enzyme targets?

This compound is a small molecule inhibitor belonging to the benzamidine class of compounds. Benzamidine and its derivatives are well-known for their ability to competitively inhibit serine proteases.[1] The primary targets for this class of inhibitors include enzymes like trypsin, thrombin, and plasmin, where the amidine group mimics the guanidinium group of arginine, a common substrate residue for these proteases.[1][2] Additionally, the related compound 3-Methoxybenzamide (a close structural analog) is a known inhibitor of Poly(ADP-ribose) polymerase (PARP).[3]

2. How should I prepare and store stock solutions of this compound?

Proper preparation and storage of your inhibitor stock solution are critical for reproducible results. Due to the hydrophobic nature of many small molecule inhibitors, it is often necessary to use an organic solvent for the initial stock solution.[4]

  • Solvent Selection: this compound's solubility in aqueous buffers is limited. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mg/mL).[3]

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in a minimal amount of high-purity, anhydrous DMSO. Gentle warming or vortexing can aid dissolution.[4]

    • Once fully dissolved, you can make further dilutions in DMSO.

  • Storage: Aliquot the high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] When stored properly in a sealed vial, DMSO stock solutions are generally stable for several months.[4]

3. I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

This is a common issue when working with hydrophobic compounds dissolved in organic solvents.[6] Here are some strategies to prevent precipitation:

  • Serial Dilutions in DMSO: Perform initial serial dilutions of your high-concentration stock in DMSO to get closer to your final working concentration before diluting into the aqueous buffer.[6]

  • Step-wise Dilution: When preparing your working solution, add the DMSO-diluted inhibitor to your assay buffer slowly while vortexing or mixing to ensure rapid dispersion.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to avoid solvent effects on enzyme activity and to maintain the solubility of the inhibitor.[4] Always include a vehicle control (buffer with the same final DMSO concentration but no inhibitor) in your experiments.[5]

Experimental Design and Optimization

4. What is the mechanism of inhibition of serine proteases by this compound?

Benzamidine derivatives act as competitive inhibitors of serine proteases.[1][2] This means they bind to the active site of the enzyme, directly competing with the natural substrate.[7] The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket, mimicking the binding of an arginine or lysine side chain of the substrate.[1]

dot graph "Competitive_Inhibition" { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes E [label="Enzyme (E)", fillcolor="#4285F4", pos="0,1!"]; S [label="Substrate (S)", fillcolor="#34A853", pos="1.5,2!"]; ES [label="Enzyme-Substrate\nComplex (ES)", fillcolor="#FBBC05", pos="3,1!"]; P [label="Product (P)", fillcolor="#EA4335", pos="4.5,1!"]; I [label="Inhibitor (I)\nthis compound", fillcolor="#5F6368", pos="1.5,0!"]; EI [label="Enzyme-Inhibitor\nComplex (EI)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"];

// Edges E -> ES [label="+ S", dir=both]; ES -> E [label="+ P", arrowhead=normal]; E -> EI [label="+ I", dir=both];

// Invisible edges for layout edge [style=invis]; S -> ES; I -> EI; ES -> P; } . Caption: Competitive inhibition of a serine protease by this compound.

5. How do I determine the optimal concentration range for this compound in my initial experiments?

For a novel inhibitor-enzyme pair, a good starting point is to perform a wide-range dose-response experiment. However, we can estimate a reasonable range based on known Ki values for the parent compound, benzamidine.

Inhibitor Enzyme Ki (µM)
BenzamidineTrypsin35[8]
BenzamidinePlasmin350[8]
BenzamidineThrombin220[8]
3-MethoxybenzamidePARP<2[3]

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor.

Based on this data, for serine proteases, a starting concentration range of 0.1 µM to 1 mM would be appropriate for an initial dose-response experiment. For PARP, a lower range of 10 nM to 100 µM would be more suitable.

6. What is the importance of substrate concentration in an enzyme inhibition assay?

The substrate concentration is a critical parameter, especially when studying competitive inhibitors.[9] For a competitive inhibitor, its apparent potency (IC50) is dependent on the substrate concentration.

  • For competitive inhibitors, use a substrate concentration at or below the Michaelis constant (Km). The Km is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).[9] Using a low substrate concentration will make the assay more sensitive to competitive inhibitors.[10]

  • If the substrate concentration is too high, you will need a much higher concentration of the competitive inhibitor to see an effect, which can lead to an overestimation of the IC50 and potentially miss weaker inhibitors.[7]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No or very low inhibition observed 1. Inhibitor concentration is too low. 2. Inactive inhibitor (degraded). 3. Incorrect assay conditions (e.g., pH, temperature). 4. Enzyme concentration is too high.1. Test a wider and higher range of inhibitor concentrations. 2. Prepare fresh inhibitor stock and working solutions. 3. Verify that the assay buffer and conditions are optimal for your enzyme. 4. Reduce the enzyme concentration to ensure the assay is in the linear range.
Inconsistent or non-reproducible results 1. Inaccurate pipetting. 2. Inhibitor precipitation. 3. Temperature fluctuations during the assay. 4. Reagents not mixed properly.1. Use calibrated pipettes and ensure proper technique. 2. Visually inspect for precipitation. If observed, follow the steps in FAQ #3. 3. Ensure all reagents and plates are equilibrated to the assay temperature. 4. Gently mix all solutions and the final reaction mixture thoroughly.
High background signal 1. Autohydrolysis of the substrate. 2. Contaminated reagents. 3. Non-specific binding of detection reagents.1. Run a control with substrate and buffer (no enzyme) to measure the rate of non-enzymatic substrate breakdown. 2. Prepare fresh buffers and reagents. 3. If using an antibody-based detection method, ensure proper blocking steps are included.
Unexpected increase in signal with inhibitor 1. The inhibitor may be fluorescent at the assay wavelengths. 2. Off-target effects of the inhibitor.1. Run a control with the inhibitor and buffer (no enzyme or substrate) to check for intrinsic fluorescence. 2. Consider potential off-target effects. Benzamidine derivatives can sometimes interact with other proteins.[11]

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Problem with Inhibition Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inhibitor [label="Is the inhibitor active and at the correct concentration?"]; Check_Enzyme [label="Is the enzyme active and at the correct concentration?"]; Check_Assay [label="Are the assay conditions optimal?"]; Check_Signal [label="Is the signal-to-background ratio acceptable?"]; Solution_Inhibitor [label="Prepare fresh stock, test wider concentration range.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Enzyme [label="Titrate enzyme concentration, check for degradation.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Assay [label="Optimize pH, temperature, and buffer components.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Signal [label="Check for substrate autohydrolysis and reagent contamination.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Inhibitor; Check_Inhibitor -> Check_Enzyme [label="No"]; Check_Inhibitor -> Solution_Inhibitor [label="Yes"]; Check_Enzyme -> Check_Assay [label="No"]; Check_Enzyme -> Solution_Enzyme [label="Yes"]; Check_Assay -> Check_Signal [label="No"]; Check_Assay -> Solution_Assay [label="Yes"]; Check_Signal -> Solution_Signal [label="No"]; } . Caption: A decision tree for troubleshooting common enzyme inhibition assay problems.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%. This protocol provides a general framework for determining the IC50 of this compound against a serine protease using a colorimetric or fluorometric substrate.

Materials:

  • Purified serine protease

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2 for trypsin)

  • This compound

  • Anhydrous DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. (See FAQ #2)

  • Prepare serial dilutions of the inhibitor.

    • Create a 10-point, 2-fold serial dilution of the 10 mM stock solution in DMSO. This will give you a range of concentrations to test.

  • Determine the optimal enzyme and substrate concentrations.

    • Before the inhibition assay, you should determine the Km of your substrate and the optimal enzyme concentration that gives a linear reaction rate over a desired time period (e.g., 10-30 minutes).[10] For this protocol, use a substrate concentration at or below the Km.

  • Set up the assay plate.

    • Add your assay components to the wells of a 96-well plate in the following order:

      • Assay buffer

      • Substrate (at a final concentration ≤ Km)

      • Inhibitor dilutions (typically 1 µL of each DMSO dilution to keep the final DMSO concentration at 1% or less). Include a "no inhibitor" control (1 µL of DMSO) and a "no enzyme" control (assay buffer instead of enzyme).

  • Pre-incubate the enzyme and inhibitor.

    • Add the enzyme to each well (except the "no enzyme" control).

    • Mix gently and incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Initiate the enzymatic reaction.

    • The reaction can be initiated by the addition of either the enzyme or the substrate. In this protocol, we initiate with the enzyme.

  • Measure the reaction rate.

    • Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader in kinetic mode.

  • Data Analysis.

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.

    • Calculate the percent inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]

References

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • DavidsonX. (n.d.). IC50 Determination. edX.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • Wilson Analytical. (2021, October 13). Creating a Corrosion Inhibitor Stock Solution by Weight. YouTube.
  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate.
  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025). ACS Pharmacology & Translational Science.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Creative BioMart. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Mares-Guia, M., & Shaw, E. (1965). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. The Journal of biological chemistry, 240, 1579-1585.
  • Tipton, K. F., & Davey, G. P. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 24(17), 3075.
  • Reddit. (2024). Guide to enzyme inhibitors. r/Mcat.
  • Pearson. (n.d.). Competitive Inhibition Explained: Definition, Examples, Practice & Video Lessons.
  • The Organic Chemistry Tutor. (2020, August 15). Enzyme Inhibition Made Easy! (Competitive, Non-Competitive, Uncompetitive, Km, Vmax) |BIOCHEM, MCAT|. YouTube.
  • ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?.
  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition.
  • Onyeogaziri, F. C., & Papaneophytou, C. P. (2021). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods and protocols, 4(2), 33.
  • Ueki, Y., Tsubokura, K., Nakashima, H., & Numata, M. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 9(29), 6249–6255.
  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2018). Inhibitors of PARP: Number crunching and structure gazing. Critical reviews in biochemistry and molecular biology, 53(5), 472–493.
  • Zuga, A., & Powers, J. C. (1995). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Archives of biochemistry and biophysics, 316(2), 808–814.
  • Kishan's Classes. (2023, December 19). Biochemistry: Enzyme Inhibition (Competitive, Noncompetitive, Uncompetitive w/ Km & Vmax Lineweaver). YouTube.
  • ResearchGate. (n.d.). Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells.
  • Chen, L., & Chou, K. C. (1984). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of medicinal chemistry, 27(12), 1546–1551.
  • ResearchGate. (n.d.). PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer.
  • Ferreira, F. B., G. de-Simone, S., & G. L. de-Moraes, C. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciencias, 90(4), 3475–3482.
  • National Center for Biotechnology Information. (2022). Proteolysis-targeting chimeras with reduced off-targets.
  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP....
  • ResearchGate. (n.d.). PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer.
  • National Center for Biotechnology Information. (2022). CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells.

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 3-Methoxy-benzamidine in Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a cellular phenotype that is inconsistent with the known function of my primary target. Could this be an off-target effect of 3-Methoxy-benzamidine?

Answer:

Yes, it is highly probable. While this compound is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases like trypsin, it's crucial to recognize that no small molecule inhibitor is perfectly specific.[1][2] The benzamidine scaffold itself can interact with a range of proteins, and unexpected phenotypes are often the first indication of off-target activity.[3]

Causality Explained:

Small molecule inhibitors, including those from the benzamide and benzamidine class, can exhibit "polypharmacology," meaning they bind to multiple targets.[4] This can occur due to structural similarities in the binding sites of different proteins, particularly within large families like kinases, where ATP-binding pockets are conserved.[3][5] An observed phenotype inconsistent with the primary target's role suggests that this compound may be modulating one or more unintended signaling pathways.[3]

Initial Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Review Literature for Known Off-Targets of Benzamidines A->B Step 1 C Validate On-Target Engagement in Your Cell System A->C Step 2 D Perform Dose-Response Curve Analysis C->D Step 3 E Use a Structurally Unrelated Inhibitor for the Same Target D->E Step 4 F Hypothesize Off-Target(s) E->F Step 5

Caption: Initial workflow for troubleshooting unexpected phenotypes.

Question 2: How can I confirm that this compound is engaging my intended target in my specific cell line?

Answer:

Directly demonstrating target engagement within the complex environment of a cell is a critical validation step.[6] Without this confirmation, it's difficult to attribute any observed biological effect to the inhibition of your protein of interest.[6]

Recommended Methodologies:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[7] Ligand-bound proteins are typically more resistant to heat-induced denaturation.

  • Western Blotting for Downstream Substrates: If your target is a kinase or another enzyme with a known downstream substrate, you can use western blotting to check the phosphorylation status or cleavage of that substrate.[7] A lack of change in the downstream marker, despite observing a phenotype, strongly suggests an off-target effect.

  • Reporter Assays: If your target regulates gene expression (e.g., a transcription factor), a reporter gene assay can measure its activity.[7]

Experimental Protocol: Western Blotting for a Phospho-Substrate

  • Cell Treatment: Plate your cells and allow them to adhere. Treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate to ensure equal loading.

  • Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands.

  • Analysis: A dose-dependent decrease in the phospho-signal relative to the total protein level would confirm on-target engagement.

Question 3: My dose-response curve is unusual (e.g., biphasic or very shallow). What does this imply?

Answer:

An unusual dose-response curve is a classic indicator of off-target effects or compound promiscuity.

  • Biphasic Curve: This often suggests that at lower concentrations, you are observing the effect of inhibiting the high-affinity primary target, while at higher concentrations, a lower-affinity off-target is being engaged, leading to a second phase of the response.

  • Shallow Curve: A shallow Hill slope can indicate that the observed phenotype is the result of interactions with multiple targets with varying affinities.

Data Interpretation:

Dose-Response Curve ShapePotential InterpretationRecommended Action
Sigmoidal Likely on-target effect.Proceed with caution, still validate with orthogonal methods.
Biphasic Engagement of at least two targets with different affinities.Kinome profiling, use of a more selective inhibitor.
Shallow Slope Multiple off-target interactions contributing to the phenotype.Broad panel screening (e.g., kinome, protease panels).
No Effect at High Conc. Poor cell permeability, compound instability, or inactive compound.Check compound stability and solubility; perform target engagement assays.[7]
Question 4: What are the most likely off-targets for a benzamidine-based compound?

Answer:

Benzamidine-based molecules are known to interact with various classes of enzymes.

  • Serine Proteases: This is the most well-established target class for benzamidines.[8] However, there are many serine proteases in a cell, and this compound may inhibit others besides your intended target.[8]

  • Kinases: Due to structural similarities in ATP-binding pockets, many small molecules designed for one target class can show cross-reactivity with kinases.[3] This is a very common source of off-target effects.[3]

  • Other Enzymes: Depending on the specific substitutions on the benzamidine ring, interactions with other enzyme classes cannot be ruled out.

Logical Flow for Identifying Off-Targets:

G A Unexpected Phenotype with this compound B Perform Broad Kinase Selectivity Profiling A->B Hypothesis 1: Kinase Off-Target C Perform Broad Serine Protease Profiling A->C Hypothesis 2: Protease Off-Target D Analyze Data: Identify Potent Off-Targets B->D C->D E Validate Off-Target(s) with Selective Inhibitors D->E F Confirm Phenotype is Replicated with Off-Target Inhibitor E->F

Caption: Strategy for identifying and validating off-targets.

Question 5: How do I design an experiment to definitively prove an off-target effect is responsible for my results?

Answer:

The gold standard for validating an off-target effect involves a multi-pronged approach based on the principles of using good chemical probes.[4]

Key Experimental Controls:

  • Use a Structurally Unrelated Inhibitor: Find a potent and selective inhibitor of your primary target that has a completely different chemical scaffold from this compound.[3] If this new inhibitor recapitulates the expected on-target phenotype but not the unexpected phenotype you observed with this compound, this is strong evidence for an off-target effect.[3]

  • Use a Negative Control Analog: Synthesize or obtain a close structural analog of this compound that is inactive against your primary target. If this inactive analog still produces the unexpected phenotype, it strongly points to an off-target effect.

  • RNAi/CRISPR Knockdown: Use genetic methods to reduce the expression of your primary target. If the phenotype of the knockdown does not match the phenotype of this compound treatment, this suggests the inhibitor is acting through a different mechanism.

Protocol: Kinome Profiling

Many commercial services offer kinase selectivity profiling against large panels of kinases.[5][9]

  • Compound Submission: Provide a sample of your this compound at a specified concentration and purity.

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.[5]

  • Data Analysis: The service will provide a report showing the percent inhibition for each kinase.

  • Follow-up: For any kinases that show significant inhibition (e.g., >70%), you should perform full IC50 dose-response determinations to confirm the potency of the off-target interaction.[5]

References
  • EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. EFMC.
  • Uitdehaag, J. C., Verkaar, F., & van der Valk, M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
  • Workman, P., & Collins, I. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 79(5), 825–830.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.
  • Royal Society of Chemistry. (2020, November 26). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • G-Biosciences. (n.d.). TCM ProteaseArrest™ Protease Inhibitor Cocktail. G-Biosciences.
  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
  • Green, D. M., & Zalkin, H. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 4(9), 923–931.
  • YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar. YouTube.
  • Brown, N., & Noble, M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today, 10(15), 1039–1046.
  • ResearchGate. (2018, March 7). What protease inhibitors should I use if I want to IP a serine protease and test its activity?. ResearchGate.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
  • PubChem. (n.d.). 3-Methoxybenzamide. PubChem.
  • Hooker, J. M., & Fowler, J. S. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Current Chemical Genomics, 2, 1–9.
  • ResearchGate. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Wang, L., Paixão, K. V., Li, J., & Zheng, G. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(14), 7435.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Konda, B., & Kumar, C. V. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistryOpen, 7(12), 978–987.
  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 31(4), 635–642.
  • Zhang, T., & Crews, C. M. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Cell Chemical Biology, 27(4), 385–393.
  • Naeem, M., & Al-Harrasi, A. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8569.
  • Andrews, J. M., Roman, D. P., & Bing, D. H. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223–1228.
  • PubChemLite. (n.d.). 3-(p-tolylmethoxy)benzamidine (C15H16N2O). PubChemLite.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Wikipedia. (n.d.). Benzamidine. Wikipedia.
  • Aida, T., & Ishihara, K. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 9(42), 8089–8094.
  • Lazzarotto, C. R., Malinin, N. L., Li, Y., & Zhang, R. (2020). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. Current Opinion in Structural Biology, 65, 110–118.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • PubChem. (n.d.). 3-Methoxy-2-nitrobenzamide. PubChem.
  • Discovery On Target. (n.d.). Emerging Drug Targets Identification & Validation. Discovery On Target.

Sources

Improving the yield and purity of 3-Methoxy-benzamidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-benzamidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable compound. This compound serves as a crucial building block in pharmaceutical development, particularly in the creation of enzyme inhibitors and other bioactive molecules[1].

The synthesis, while well-established, presents several challenges that can impact both yield and purity. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and the scientific rationale behind key procedural steps to empower you to overcome these obstacles and achieve consistent, high-quality results.

Core Synthesis Pathway: The Pinner Reaction

The most prevalent and reliable method for preparing this compound hydrochloride is the Pinner reaction.[2][3][4] This two-step process begins with the acid-catalyzed reaction of 3-methoxybenzonitrile with an alcohol (typically anhydrous ethanol or methanol) to form an intermediate alkyl imidate hydrochloride, commonly known as a Pinner salt. This salt is then isolated and subsequently treated with ammonia to yield the final amidine product.[2][5][6]

The overall transformation is as follows:

  • Imidate Formation: 3-Methoxybenzonitrile + Alcohol + Anhydrous HCl → Methyl/Ethyl 3-methoxybenzimidate hydrochloride

  • Ammonolysis: Methyl/Ethyl 3-methoxybenzimidate hydrochloride + Ammonia → this compound hydrochloride

While direct, this pathway is sensitive to reaction conditions, particularly the rigorous exclusion of water and precise temperature control.[7][8]

Experimental Workflow Overview

Below is a diagram illustrating the key stages of the Pinner reaction for this compound synthesis.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A Mix 3-Methoxybenzonitrile & Anhydrous Alcohol B Cool to 0-5 °C A->B C Saturate with Anhydrous HCl (g) B->C D Stir at Low Temp (e.g., 4 °C for 24-48h) C->D E Isolate Imidate Salt (Filtration/Trituration) D->E F Suspend Imidate Salt in Anhydrous Alcohol E->F Proceed to Ammonolysis G Cool to 0-5 °C F->G H Saturate with Anhydrous NH3 (g) G->H I Stir at Room Temp (e.g., 12-24h) H->I J Isolate Crude Product (Filter NH4Cl, Concentrate) I->J K Purification (Recrystallization) J->K Final Workup G start Low Overall Yield of This compound HCl check_step1 Analyze Crude Imidate Salt (Step 1 Product) start->check_step1 step1_ok Imidate is High Purity, but Low Yield check_step1->step1_ok No step1_impure Imidate is Impure or Unreacted Nitrile Present check_step1->step1_impure Yes check_step2 Analyze Crude Amidine Product (Before Recrystallization) step1_ok->check_step2 cause1 Problem in Step 1: - Moisture Present - Insufficient HCl - Temp Too High step1_impure->cause1 step2_impure High Levels of Imidate or Amide Byproduct check_step2->step2_impure Yes purification_issue Yield Loss During Purification check_step2->purification_issue No, crude is clean cause2 Problem in Step 2 (Ammonolysis): - Incomplete Reaction - Insufficient NH3 - Moisture in Workup step2_impure->cause2 cause3 Purification Issue: - Wrong Recrystallization Solvent - Product Soluble in Wash Solvent purification_issue->cause3

Sources

Technical Support Center: Experimental Integrity of 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. The inherent reactivity of the benzamidine moiety requires careful handling to prevent degradation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights and protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs): Understanding Degradation

Q1: What is this compound and why is its stability important?

Q2: What is the primary cause of this compound degradation?

The most common degradation pathway for this compound in experimental settings is hydrolysis . The amidine functional group is susceptible to nucleophilic attack by water, which cleaves the carbon-nitrogen double bond. This reaction is significantly accelerated by changes in pH, particularly in basic conditions.[1][2][3]

Q3: How does pH affect the rate of hydrolysis?

The rate of hydrolysis is highly pH-dependent. While benzamidine compounds are relatively stable at neutral or slightly acidic pH, the rate of degradation increases dramatically in basic solutions (pH > 8).[1][2] This is because the unprotonated benzamidine form, which is more prevalent at higher pH, is more susceptible to attack by hydroxide ions (HO⁻).[1][3] For instance, studies on unsubstituted benzamidinium have shown that the half-life can decrease from 300 days at pH 9 to just 15 hours at pH 13.[1][2][3]

Q4: What are the degradation products I should look for?

Hydrolysis of this compound yields 3-methoxy-benzamide and ammonia as the primary products. In analytical techniques like HPLC or LC-MS, you would typically observe the appearance of a new peak corresponding to 3-methoxy-benzamide.

Q5: How can I visually or analytically detect if my compound has degraded?

Visually, degradation is not always apparent, especially in solution. The most reliable method is to use analytical techniques to assess purity.

  • HPLC: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. Degradation is indicated by a decrease in the peak area of this compound and the emergence of new peaks, primarily that of 3-methoxy-benzamide.[4][5]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of the parent compound and any degradation products, confirming the presence of 3-methoxy-benzamide (expected M.W. ~151.16 g/mol ) from this compound (expected M.W. ~150.18 g/mol ).[6]

  • NMR: ¹H NMR spectroscopy can also detect degradation. You would observe the appearance of new signals corresponding to the protons of 3-methoxy-benzamide and a decrease in the signals of the parent compound.

Troubleshooting Guide: Preventing Degradation

This section addresses common issues encountered during experiments and provides actionable solutions.

Issue 1: My experimental results are inconsistent, especially with older solutions.

  • Possible Cause: Your this compound stock solution is degrading over time due to hydrolysis, especially if prepared in aqueous buffers.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare stock solutions in a non-protic, anhydrous solvent like DMSO or DMF, where the compound is more stable.[7] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.

    • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.[8] A supplier datasheet recommends storing the solid compound in a freezer under an inert atmosphere.[8]

    • Fresh Working Solutions: Prepare aqueous working solutions fresh for each experiment from the non-aqueous stock. Do not store compounds in aqueous buffers for extended periods.

    • Purity Check: Routinely check the purity of your stock solution using a quick HPLC run before critical experiments.

Issue 2: I see an unexpected peak in my HPLC/LC-MS that grows over time in my assay plate.

  • Possible Cause: The pH of your assay buffer is promoting the hydrolysis of this compound during the incubation period.

  • Troubleshooting Steps:

    • pH Optimization: If your experiment allows, use a buffer with a pH at or below 7.5. Avoid highly basic buffers (pH > 8).

    • Minimize Incubation Time: Design your experiment to minimize the time the compound spends in aqueous buffer.

    • Run a Control: Incubate this compound in the assay buffer for the maximum duration of your experiment and analyze it by HPLC. This will quantify the extent of degradation under your specific assay conditions.

    • Identify the Peak: Use LC-MS to confirm if the molecular weight of the new peak matches that of 3-methoxy-benzamide.

Issue 3: The solid compound has changed in appearance or seems clumpy.

  • Possible Cause: The compound has been exposed to moisture from the atmosphere. Benzamidine hydrochlorides can be hygroscopic.

  • Troubleshooting Steps:

    • Proper Storage: Always store the solid compound in a desiccator or a dry box, especially after opening the container for the first time.[9][10]

    • Inert Atmosphere: For long-term storage, backfilling the container with an inert gas like argon or nitrogen can displace moisture and oxygen, further preserving stability.[8]

    • Purity Verification: Before use, dissolve a small amount and check its purity by HPLC or NMR to ensure it meets the requirements for your experiment.

Key Experimental Protocols & Data

Data Presentation: Recommended Storage & Handling Summary
ParameterSolid CompoundStock Solution (in DMSO/DMF)Aqueous Working Solution
Temperature -20°C for long-term[8]-20°C to -80°CPrepare fresh; use immediately
Atmosphere Dry, Inert (Argon/N₂)[8]Tightly sealed vialsN/A
Light Protect from light (amber vial)[8]Amber vials or foil-wrappedProtect from light
Recommended Use Weigh quickly in a low-humidity environmentAliquot into single-use volumesDo not store; discard after use
Protocol 1: Preparation of Stable Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound with maximum stability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or DMF)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated balance, spatula

  • Vortex mixer

Procedure:

  • Allow the this compound container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weigh the desired amount of solid compound rapidly.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or below.

Protocol 2: HPLC Method for Purity Assessment

Objective: To develop a simple, stability-indicating HPLC method to separate this compound from its primary hydrolytic degradant, 3-methoxy-benzamide.

Instrumentation & Columns:

  • HPLC system with a UV detector (PDA recommended)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a sample of this compound at approximately 0.1 mg/mL in a 50:50 Water:Acetonitrile mixture.

  • To demonstrate degradation, prepare a second sample and add a small amount of 0.1 M NaOH to raise the pH to ~11. Let it sit for several hours. Neutralize with 0.1 M HCl before injection.

  • Inject the fresh sample to determine the retention time of the parent compound.

  • Inject the degraded sample. You should observe a new, more polar peak (earlier retention time) corresponding to 3-methoxy-benzamide, along with a decreased peak for the parent compound.

Visualizing Degradation and Workflow

Degradation Pathway

The primary degradation pathway is hydrolysis, which is accelerated under basic conditions.

G cluster_0 Hydrolysis Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H2O (catalyzed by HO-) product1 3-Methoxy-benzamide intermediate->product1 Elimination product2 Ammonia (NH3) intermediate->product2 Elimination

Caption: Hydrolysis of this compound to its primary degradation products.

Experimental Workflow for Ensuring Stability

This workflow outlines the decision-making process for handling the compound to maintain its integrity.

G start Receive/Acquire This compound storage Store Solid: -20°C, Dry, Inert Gas start->storage prep_stock Prepare Stock Solution in Anhydrous DMSO storage->prep_stock store_stock Aliquot & Store Stock at -20°C or -80°C prep_stock->store_stock purity_check Perform Initial Purity Check (HPLC)? store_stock->purity_check purity_check->start No (Fails) prep_working Prepare Fresh Aqueous Working Solution purity_check->prep_working Yes (Passes) experiment Perform Experiment (Minimize Incubation Time, Control pH < 8) prep_working->experiment analyze Analyze Results experiment->analyze troubleshoot Inconsistent Results? analyze->troubleshoot end Conclusion analyze->end Consistent troubleshoot->purity_check Yes troubleshoot->end No

Caption: Decision workflow for handling this compound to ensure stability.

References

  • Yu, L., Cullen, D., Morshedi, M., Coote, M. L., & White, N. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767.
  • Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. Cambridge: Cambridge Open Engage.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • The Australian National University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.
  • Patai, S., & Rappoport, Z. (Eds.). (1991).
  • F. Albert Cotton, et al. (2009). Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. Inorganic Chemistry, 48(22), 10830–10843.
  • Cox, R. A. (2009). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate.
  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16065.
  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube.
  • Mishima, Y., et al. (2016). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Central Science, 2(10), 744–750.
  • Yılmaz, E., et al. (2022). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Hitit Journal of Science and Engineering, 9(1), 19-26.
  • Popović, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 17(11), 1435.
  • Kim, M. S., et al. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 20(3), 191-197.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • Gananadhamu, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • Reddy, G. S., et al. (2025). Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. Luminescence, 40(1).
  • Zhang, Y., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 6(5), 1426-1433.

Sources

Technical Support Center: Optimizing HPLC-MS for Sensitive 3-Methoxy-benzamidine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of 3-Methoxy-benzamidine using HPLC-MS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your method development and analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound. Each problem is followed by potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing a strong signal for my this compound standard. What are the likely causes and how can I improve the signal intensity?

Answer:

Low signal intensity is a common challenge, especially at low concentrations. The issue can stem from several factors, from sample preparation to the mass spectrometer settings. Here’s a systematic approach to troubleshooting this problem:

Potential Causes & Solutions:

  • Suboptimal Ionization: this compound, with its basic benzamidine group, is best ionized in positive electrospray ionization (ESI) mode.[1][2] Ensure your mass spectrometer is set to positive ion mode. The amidine group will readily accept a proton to form a stable [M+H]⁺ ion.

  • Incorrect Mobile Phase pH: The pH of your mobile phase is critical for ensuring the analyte is in its ionized form before it enters the ESI source.[3] For a basic compound like this compound, a mobile phase pH that is approximately two units below its pKa will ensure it is protonated.

    • Action: Incorporate a volatile acidic modifier into your mobile phase. Formic acid (0.1%) is an excellent first choice as it is MS-friendly and effectively lowers the pH.[4] Ammonium formate can also be used to control pH and improve peak shape.[5][6]

  • Inefficient Desolvation: The ESI process relies on the efficient removal of solvent from the charged droplets to release gas-phase ions.[7]

    • Action: Optimize the ESI source parameters. Increase the drying gas flow and temperature to enhance solvent evaporation.[8] Be cautious, as excessive temperatures can lead to thermal degradation of the analyte. Also, optimize the nebulizer gas pressure to ensure a fine, stable spray.[7][8]

  • Poor Fragmentation (in MS/MS): If you are using tandem mass spectrometry (MS/MS), the collision energy might not be optimal for generating abundant product ions.

    • Action: Perform a compound optimization experiment by infusing a standard solution of this compound directly into the mass spectrometer. Vary the collision energy to find the value that produces the most intense and stable product ions.[9]

Experimental Protocol: Optimizing Collision Energy
  • Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your mobile phase A and B.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • In the instrument software, set up an experiment to monitor the [M+H]⁺ precursor ion.

  • Create a series of experiments where the collision energy is ramped in small increments (e.g., 2-5 eV) over a relevant range (e.g., 5-50 eV).

  • Identify the collision energy that yields the highest intensity for the desired product ions. This will be your optimal setting for quantification.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peak for this compound is tailing significantly. What could be causing this and how do I fix it?

Answer:

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or other components of the HPLC system. For a basic compound like this compound, this is a common issue.

Potential Causes & Solutions:

  • Silanol Interactions: Residual, acidic silanol groups on the surface of silica-based C18 columns can interact with the basic amidine group of your analyte, causing peak tailing.

    • Action 1: Use a modern, end-capped C18 column with high purity silica to minimize silanol interactions.

    • Action 2: Add a mobile phase modifier like formic acid (0.1%) to protonate the silanol groups and reduce their interaction with the protonated analyte.[4]

    • Action 3: Consider using a column with a different stationary phase, such as one with an embedded polar group, which can shield the analyte from silanol groups.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Dilute your sample and inject a smaller amount onto the column. If the peak shape improves, you were likely overloading the column.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[11]

    • Action: Use a guard column to protect your analytical column.[11] Also, ensure your samples are properly filtered before injection.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability in peak area and retention time between injections. What should I investigate?

Answer:

Poor reproducibility can undermine the reliability of your quantitative data. The source of this issue can be in the sample preparation, the HPLC system, or the MS detector.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to variability in the MS response.[12][13][14][15][16] This is a major concern in bioanalysis.

    • Action 1: Improve your sample preparation. Simple protein precipitation may not be sufficient to remove interfering matrix components.[17] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[18][19]

    • Action 2: Optimize your chromatography to separate this compound from the matrix components. A longer gradient or a different column chemistry may be necessary.

    • Action 3: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing a more accurate quantification.

  • HPLC System Issues: Fluctuations in pumping, inconsistent injector volumes, or a poorly thermostatted column can all lead to retention time and peak area variability.

    • Action: Perform routine maintenance on your HPLC system. Check for leaks, ensure the pump seals are in good condition, and verify the accuracy of your autosampler.

  • Unstable ESI Spray: An unstable electrospray will result in a fluctuating ion current and, consequently, poor reproducibility.[2][3]

    • Action: Visually inspect the spray needle. Ensure it is clean and not blocked. Optimize the sprayer position, gas flows, and capillary voltage to achieve a stable spray.[3]

Workflow for Diagnosing Matrix Effects

A Prepare Blank Matrix Extract C Post-Extraction Spike: Add Analyte to Blank Matrix Extract A->C B Prepare Neat Solution of Analyte D Analyze Neat Solution (Area_Neat) B->D E Analyze Post-Extraction Spike (Area_Spike) C->E F Calculate Matrix Effect: (Area_Spike / Area_Neat) * 100% D->F E->F G Result < 85% or > 115%? F->G H Significant Matrix Effect Present (Ion Suppression or Enhancement) G->H Yes I No Significant Matrix Effect G->I No cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_SamplePrep Sample Preparation LC1 Sharper Peaks (Higher Efficiency) Sensitivity Increased Sensitivity (Lower LOD/LOQ) LC1->Sensitivity LC2 Reduced Matrix Co-elution SP1 Reduced Matrix Suppression LC2->SP1 LC3 Optimal Retention MS1 Optimized Ionization (Gas, Temp, Voltage) LC3->MS1 MS1->Sensitivity MS2 Optimized Fragmentation (Collision Energy) MS2->Sensitivity SP1->Sensitivity SP2 Analyte Concentration SP2->Sensitivity

Sources

Refinement of experimental protocols involving 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its application. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Question: What is this compound and what are its primary applications?

Answer: this compound is an aromatic amidine, often supplied as a hydrochloride salt to improve solubility and stability.[1] Its chemical structure features a benzamidine core, which is a well-established pharmacophore for inhibiting serine proteases.[2][3] The addition of a methoxy group can modulate its physicochemical properties, such as solubility and electronic distribution, making it a valuable tool in various research areas.[1]

Its primary applications include:

  • Enzyme Inhibition: It serves as a reversible, competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[4][5][6] The positively charged amidine group mimics the side chain of arginine or lysine, allowing it to bind effectively in the S1 pocket of these enzymes.[3]

  • Biochemical Research: It is used in biochemical assays to study enzyme kinetics and mechanism of action, and as a component in protease inhibitor cocktails to prevent protein degradation during extraction and purification.[1][4]

  • Structural Biology: Due to its ability to bind tightly to the active site of proteases, it is frequently used to facilitate the crystallization of enzyme-inhibitor complexes for X-ray crystallography studies.[7][8]

  • Synthetic Chemistry: It acts as a building block or intermediate in the synthesis of more complex bioactive molecules and potential drug candidates.[1]

Question: How should I properly store and handle this compound?

Answer: Proper storage is critical to maintain the integrity of the compound. For the hydrochloride salt, which is typically a white crystalline solid, the following conditions are recommended:

  • Temperature: Store at 0-8°C for short-term use.[1] For long-term stability, storage at -20°C is advisable, especially for solutions.[4]

  • Atmosphere: The compound can be hygroscopic. Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9][10] For anhydrous versions or sensitive applications, storing under an inert gas like argon is recommended.[10]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, as the compound can cause skin and serious eye irritation.[11][12] Handle in a well-ventilated area or fume hood to avoid inhaling dust.[13]

Question: What are the best practices for dissolving this compound? I'm observing poor solubility.

Answer: Solubility is a common challenge. The hydrochloride salt form is generally used to enhance aqueous solubility compared to the free base. However, solubility can still be limited.

From a mechanistic standpoint, the protonated amidinium ion is more soluble in aqueous buffers than the neutral free base. Therefore, maintaining a slightly acidic to neutral pH (below the pKa of the amidinium group, which is typically ~11.5 for benzamidine) is crucial.

Here are proven solvents and strategies:

SolventConcentrationCommentsSource
DMSO ≥ 25 mg/mLA common solvent for preparing high-concentration stock solutions. Warm gently or sonicate to aid dissolution.[14]
Ethanol ~10 mg/mLUseful for stock solutions, but less concentrated than DMSO.[14]
Aqueous Buffers (e.g., PBS, pH 7.2) ~3 mg/mLFor direct use in biological assays. Prepare fresh and ensure the pH is controlled. Solubility is limited.[14]
Water SolubleVendor data often lists general solubility. For precise concentrations, experimental verification is necessary.[11]

Troubleshooting Tip: If you observe precipitation when diluting a DMSO stock into an aqueous buffer, this is due to the compound crashing out in the poor solvent. To mitigate this, try:

  • Reducing the final concentration of the compound.

  • Minimizing the percentage of DMSO in the final assay volume (typically keep it <1%).

  • Adding the concentrated stock solution to the buffer with vigorous vortexing to ensure rapid mixing.

Part 2: Troubleshooting Guide for Enzyme Inhibition Assays

This section provides a structured approach to resolving common issues encountered when using this compound as a serine protease inhibitor.

Scenario: My inhibition assay shows a high background signal, or I observe weaker-than-expected (or no) inhibition.

This is a frequent issue that can stem from multiple factors related to the inhibitor, the enzyme, or the assay conditions.

G start Problem: Weak or No Inhibition check_inhibitor Step 1: Verify Inhibitor Integrity start->check_inhibitor check_assay Step 2: Assess Assay Conditions start->check_assay check_enzyme Step 3: Confirm Enzyme Activity start->check_enzyme check_kinetics Step 4: Re-evaluate Kinetic Model start->check_kinetics sub_solubility Is inhibitor fully dissolved in final buffer? check_inhibitor->sub_solubility sub_degradation Is stock solution fresh? Was it stored correctly? check_inhibitor->sub_degradation sub_pH Is buffer pH stable and correct for enzyme activity? check_assay->sub_pH sub_substrate Is substrate concentration appropriate (~Km)? check_assay->sub_substrate sub_controls Are controls (no enzyme, no inhibitor) behaving as expected? check_assay->sub_controls sub_activity Is Vmax of uninhibited reaction robust and linear? check_enzyme->sub_activity sub_model Are you assuming the correct mode of inhibition (competitive)? check_kinetics->sub_model sol_solubility Solution: Use co-solvents (DMSO <1%), prepare fresh, filter. sub_solubility->sol_solubility sol_degradation Solution: Prepare fresh stock. Verify storage (-20°C). sub_degradation->sol_degradation sol_pH Solution: Measure pH at assay temp. Use a stable buffer. sub_pH->sol_pH sol_substrate Solution: Determine Km empirically. Screening below Km enhances potency of competitive inhibitors. sub_substrate->sol_substrate sol_controls Solution: Troubleshoot assay components (buffer, substrate, plate). sub_controls->sol_controls sol_activity Solution: Use fresh enzyme. Optimize enzyme concentration. sub_activity->sol_activity sol_model Solution: Perform mechanism-of-action study by varying substrate conc. sub_model->sol_model

Caption: Troubleshooting workflow for enzyme inhibition assays.

Detailed Protocol: Determining the IC₅₀ and Kᵢ of this compound against Trypsin

This protocol provides a self-validating system for characterizing this compound as a competitive inhibitor.

Principle: Benzamidine and its derivatives are competitive inhibitors, meaning they compete with the substrate for binding to the enzyme's active site.[6] The IC₅₀ (half-maximal inhibitory concentration) value is dependent on the substrate concentration. To determine the intrinsic binding affinity (Kᵢ), the IC₅₀ must be measured at a known substrate concentration, and the Michaelis-Menten constant (Kₘ) for the substrate must also be known. The relationship is described by the Cheng-Prusoff equation for competitive inhibitors.[15]

Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

  • Where [S] is the substrate concentration.

Materials:

  • This compound hydrochloride

  • Trypsin (e.g., TPCK-treated bovine pancreatic trypsin)

  • Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or similar.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 at 25°C.

  • DMSO (anhydrous)

  • 96-well microplate and plate reader capable of reading absorbance at ~405 nm.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) add_inhibitor Add Inhibitor Dilutions (and DMSO control) prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction: Add Substrate prep_substrate->add_substrate add_buffer Add Buffer to Wells add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate (5-10 min) to reach binding equilibrium add_enzyme->incubate incubate->add_substrate read Read Absorbance (405 nm) in kinetic mode add_substrate->read calc_rate Calculate Initial Velocity (V₀) for each concentration read->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Determine IC₅₀ using non-linear regression plot_curve->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Standard workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound HCl in 100% DMSO.

    • Enzyme Stock: Prepare a 1 mg/mL stock of trypsin in cold 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in Assay Buffer. Expertise Note: Storing trypsin in acidic solution prevents autolysis; it only becomes fully active at the neutral/alkaline pH of the assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of L-BAPNA in DMSO. Dilute in Assay Buffer to the desired final concentration (typically equal to the Kₘ value for the most sensitive IC₅₀ determination).[15]

  • Assay Plate Setup (96-well format):

    • Serial Dilution: Create a serial dilution series of the inhibitor stock. For example, a 10-point, 3-fold dilution series starting from 1 mM.

    • Plate Layout:

      • Test Wells: Add Assay Buffer, followed by 1 µL of each inhibitor dilution.

      • Positive Control (100% activity): Add Assay Buffer + 1 µL of DMSO.

      • Negative Control (0% activity): Add Assay Buffer + 1 µL of DMSO, but add buffer instead of enzyme later.

    • Enzyme Addition: Add the diluted enzyme solution to all wells except the negative controls. The total volume should be uniform (e.g., 90 µL).

    • Pre-incubation: Mix the plate gently and incubate for 5-10 minutes at 25°C. This allows the inhibitor and enzyme to reach binding equilibrium.

  • Initiate and Read Reaction:

    • Substrate Addition: Initiate the reaction by adding 10 µL of the substrate working solution to all wells.

    • Kinetic Read: Immediately place the plate in a reader pre-set to 25°C and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate % Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))

    • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

    • Determine Kᵢ: Use the Cheng-Prusoff equation, ensuring you have an experimentally determined or literature value for the Kₘ of your substrate under identical assay conditions.

Part 3: Troubleshooting Guide for Crystallography

The use of inhibitors like this compound is a powerful technique for obtaining high-resolution crystal structures of enzymes. However, the process is not without challenges.

Scenario: I'm co-crystallizing my protease with this compound, but I'm getting no crystals, or the crystals are of poor quality.

Crystal formation is a complex thermodynamic process. The inhibitor, while crucial for stabilizing the protein in a single conformation, can also introduce new challenges.

  • Inhibitor Purity and Stoichiometry:

    • Problem: Impurities in the inhibitor sample can disrupt lattice formation. Similarly, using a sub-optimal molar excess of the inhibitor can lead to a heterogeneous mixture of apo- and holo-enzyme, which is detrimental to crystallization.

    • Solution:

      • Verify the purity of your this compound (>95% is recommended).[1]

      • Incubate the protein with a 3- to 5-fold molar excess of the inhibitor for at least 30 minutes on ice before setting up crystallization trials. This ensures saturation of the active sites.

  • Inhibitor Solubility in Crystallization Buffer:

    • Problem: The inhibitor may be soluble in your protein's storage buffer but can precipitate in the diverse chemical environments of a crystallization screen (e.g., high salt, PEG). This precipitation can act as a nucleation site for amorphous protein aggregates.

    • Solution: Before setting up trays, perform a simple solubility test. Add your inhibitor stock solution to several representative crystallization screen conditions to the final working concentration and visually inspect for precipitation after a few hours.

  • Polymorphism:

    • Problem: Polymorphism is the ability of a compound to crystallize in more than one crystal form.[16][17] While this is a property of the small molecule itself, it highlights that subtle changes in conditions can lead to different packing arrangements. In co-crystallization, this can manifest as inconsistent results or different crystal habits between seemingly identical drops.

    • Expertise Note: While you are crystallizing the protein-inhibitor complex, the principles of polymorphism underscore the sensitivity of crystal packing to minor variations in the environment.

    • Solution: Meticulously control all variables: temperature, protein concentration, inhibitor concentration, and pipetting volumes. If you obtain different crystal forms, characterize both, as they may reveal different conformational states of the protein.[17]

References

  • Al-Rawe, S. K., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • Al-Rawe, S. K., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]
  • 3-Methoxybenzamide. PubChem, NIH. [Link]
  • Benzamidine. PubChem, NIH. [Link]
  • Crystal structure of (E)-3-methoxy-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide, C15H15N3O2.
  • Mogaki, R., et al. (2015).
  • Elucidating polymorphs of crystal structures by intensity-based hierarchical clustering analysis of multiple diffraction d
  • Matsuura, H., et al. (2023). Raw diffraction images of 4-Methoxybenzamidine-bound trypsin. Zenodo. [Link]
  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of Medicinal Chemistry. [Link]
  • O’Brien, T. E., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. [Link]
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

Sources

Technical Support Center: Navigating 3-Methoxy-benzamidine Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-benzamidine (3-MBA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing 3-MBA in cell culture while effectively managing and minimizing its cytotoxic effects. Here, we synthesize established principles of cell biology and pharmacology with practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound (3-MBA) is a benzamidine derivative.[1][2] While its full range of activities is an area of ongoing research, it is recognized as an inhibitor of ADP-ribosyltransferase.[3] This enzyme is involved in various cellular processes, including DNA repair and cell death signaling. In some biological systems, 3-MBA has been shown to inhibit cell division, which can lead to cell lysis.[3]

Q2: I am observing significant cell death in my cultures when using 3-MBA. Is this expected?

A2: Yes, cytotoxicity is a potential and often expected outcome when working with bioactive small molecules like 3-MBA. The extent of cytotoxicity can vary widely depending on the cell type, concentration of 3-MBA, and the duration of exposure. Understanding and characterizing this cytotoxic profile is a critical first step in any experiment. Several benzamidine derivatives have been shown to induce apoptosis, a form of programmed cell death, in various cell lines.[4][5][6][7]

Q3: What are the likely mechanisms of 3-MBA-induced cytotoxicity?

A3: Based on studies of related benzamidine compounds, the cytotoxicity of 3-MBA is likely mediated through the induction of apoptosis.[4] Key events in this process may include:

  • Caspase Activation: The initiation of a cascade of enzymes called caspases, which are central executioners of apoptosis.[4][8][9] Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a common feature.[4][10][11]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[8][9][12][13]

Q4: How do I prepare and store 3-MBA for cell culture experiments?

A4: this compound hydrochloride is typically a crystalline solid.[14] For cell culture use, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[15] It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v for DMSO). Aqueous solutions of benzamidines are not recommended for long-term storage and should be prepared fresh from the stock solution for each experiment.[15] Stock solutions should be stored at -20°C or -80°C for long-term stability.[16][17]

Troubleshooting Guide: Minimizing and Understanding 3-MBA Cytotoxicity

This section addresses specific issues you may encounter during your experiments with 3-MBA and provides actionable solutions grounded in scientific principles.

Issue 1: Excessive or Unintended Cytotoxicity at Low Concentrations

Q: I'm observing widespread cell death at concentrations of 3-MBA that are much lower than anticipated based on the literature for similar compounds. What could be the cause and how can I address this?

A: This is a common challenge that can arise from several factors. Here is a systematic approach to troubleshoot this issue:

Step 1: Verify Compound Integrity and Handling

  • Rationale: The purity and stability of your 3-MBA are paramount. Degradation or impurities can lead to unexpected biological activity.

  • Action:

    • Confirm the purity of your 3-MBA lot, if possible.

    • Ensure your stock solution has been stored correctly (protected from light, at the appropriate temperature).

    • Prepare fresh dilutions from your stock for each experiment. Do not repeatedly freeze-thaw your stock solution.

Step 2: Optimize 3-MBA Concentration and Exposure Time

  • Rationale: Different cell lines exhibit varying sensitivities to chemical compounds. A dose-response and time-course experiment is essential to determine the optimal experimental window for your specific model.

  • Action:

    • Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to determine the IC50 (half-maximal inhibitory concentration) for your cell line.

    • Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at a fixed, sub-lethal concentration to understand the kinetics of the cytotoxic response.[18]

Step 3: Assess Solvent Toxicity

  • Rationale: The solvent used to dissolve 3-MBA (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Action:

    • Include a "vehicle control" in all your experiments. This control should contain the highest concentration of the solvent used in your experiment but no 3-MBA.

    • If you observe toxicity in your vehicle control, you must reduce the final solvent concentration in your culture medium.

Step 4: Consider Cell Culture Conditions

  • Rationale: The health and density of your cells can significantly influence their response to a cytotoxic agent.

  • Action:

    • Ensure your cells are healthy and in the logarithmic growth phase before treatment.

    • Optimize cell seeding density. High-density cultures may exhibit different sensitivities compared to sparse cultures.

    • Check for any contamination in your cell cultures.[19]

Issue 2: Inconsistent or Irreproducible Cytotoxicity Results

Q: My cytotoxicity assay results for 3-MBA vary significantly between experiments. How can I improve the reproducibility of my data?

A: Inconsistent results often stem from subtle variations in experimental procedures. Standardizing your workflow is key to achieving reproducible data.

Step 1: Standardize Cell Seeding and Treatment

  • Rationale: Variations in cell number and the timing of treatment can lead to inconsistent results.

  • Action:

    • Use a consistent cell seeding density for all experiments.

    • Allow cells to adhere and resume logarithmic growth for a consistent period (e.g., 24 hours) before adding 3-MBA.

    • Ensure homogenous mixing of 3-MBA in the culture medium upon addition.

Step 2: Validate Your Cytotoxicity Assay

  • Rationale: Different cytotoxicity assays measure different cellular parameters. It is important to choose an appropriate assay and understand its limitations.[20][21][22]

  • Action:

    • Metabolic Assays (e.g., MTT, XTT, AlamarBlue): These assays measure metabolic activity, which is an indirect measure of cell viability.[20][21] Be aware that some compounds can interfere with the chemistry of these assays.

    • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the integrity of the cell membrane, which is compromised in late-stage apoptosis or necrosis.[22][23]

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These provide more mechanistic insight into the mode of cell death.[4][24]

    • Consider using at least two different types of assays to confirm your results.

Step 3: Implement Proper Controls

  • Rationale: Controls are essential for data normalization and interpretation.

  • Action:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the solvent at the same concentration as the highest 3-MBA dose.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.

Experimental Workflow for Assessing and Mitigating 3-MBA Cytotoxicity

G cluster_prep Phase 1: Preparation & Range Finding cluster_mech Phase 2: Mechanistic Investigation cluster_opt Phase 3: Optimization & Mitigation cluster_final Phase 4: Final Experiment prep_compound Prepare 3-MBA Stock (e.g., 10 mM in DMSO) cell_culture Culture Cells to Logarithmic Growth Phase dose_response Dose-Response Assay (e.g., 0.01 µM to 100 µM) cell_culture->dose_response time_course Time-Course Assay (e.g., 6, 12, 24, 48h) dose_response->time_course Determine IC50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) time_course->apoptosis_assay caspase_assay Caspase Activity Assay (Caspase-3/7, -9) apoptosis_assay->caspase_assay Confirm Apoptosis mito_potential Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) caspase_assay->mito_potential Identify Caspase Involvement concentration_opt Optimize 3-MBA Concentration (Use sub-lethal dose) mito_potential->concentration_opt co_treatment Co-treatment with Inhibitors (e.g., Pan-caspase inhibitor Z-VAD-FMK) concentration_opt->co_treatment media_opt Media Component Optimization (e.g., serum concentration) co_treatment->media_opt Confirm Mechanism final_exp Perform Experiment with Optimized Conditions media_opt->final_exp

Caption: Workflow for investigating and mitigating 3-MBA cytotoxicity.

Deeper Dive: Investigating the Mechanism of Cytotoxicity

Q: How can I determine if 3-MBA is inducing apoptosis in my cells?

A: A multi-pronged approach is recommended to confidently identify apoptosis as the mechanism of cell death.

1. Morphological Assessment:

  • Technique: Phase-contrast microscopy or fluorescence microscopy after staining with a nuclear dye like Hoechst 33342.

  • What to look for: Cell shrinkage, membrane blebbing, and chromatin condensation are classic morphological hallmarks of apoptosis.

2. Annexin V/Propidium Iodide (PI) Staining:

  • Technique: Flow cytometry or fluorescence microscopy.

  • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

3. Caspase Activity Assays:

  • Technique: Using fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9).

  • Rationale: Measuring the activity of these key executioner and initiator caspases provides direct evidence of apoptosis.[8][9][11]

  • Action: Perform a time-course experiment to measure the activation of caspases following 3-MBA treatment. A pan-caspase inhibitor, such as Z-VAD-FMK, can be used as a negative control to confirm that the observed cell death is caspase-dependent.[4]

4. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Technique: Using potentiometric fluorescent dyes like TMRE or JC-1.

  • Rationale: Disruption of the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[25][26]

  • Action: Measure changes in ΔΨm in response to 3-MBA treatment.

Potential Signaling Pathway of 3-MBA Induced Apoptosis

G MBA This compound (3-MBA) Target Intracellular Target(s) (e.g., ADP-ribosyltransferase) MBA->Target Mito Mitochondria Target->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC ΔΨm Disruption Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Sources

Technical Support Center: Enhancing the Selectivity of 3-Methoxy-benzamidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter while working to improve the selectivity of 3-Methoxy-benzamidine derived inhibitors. Our goal is to provide you with the scientific rationale and practical methodologies to advance your research.

Part 1: Troubleshooting Guide

This section is designed to help you overcome common experimental hurdles in a question-and-answer format.

Question 1: My this compound analog shows potent inhibition of my primary target, but also significant off-target activity against related enzymes. How can I begin to improve its selectivity?

Answer:

This is a common challenge, as the benzamidine scaffold can interact with the active sites of many enzymes, particularly serine proteases and kinases, due to its ability to mimic arginine.[1][2][3] The 3-methoxy group provides a vector for modification that can be exploited to enhance selectivity. Here’s a systematic approach to tackle this issue:

Initial Steps:

  • Confirm Off-Target Liabilities: The first step is to quantitatively assess the off-target interactions. A broad kinase or protease panel screening at a single high concentration (e.g., 10 µM) can provide a preliminary but essential overview of the inhibitor's promiscuity.[4][5]

  • Structural Analysis: If co-crystal structures of your inhibitor with its target and off-target(s) are available, they are invaluable. If not, computational docking studies can provide initial hypotheses about the binding modes. The key is to identify differences in the active sites that can be exploited. Look for variations in:

    • The size and shape of the binding pocket.

    • The presence of unique sub-pockets or allosteric sites near the active site.[6][7]

    • Differences in the amino acid residues, particularly those surrounding the 3-methoxy group.

  • Initiate a Structure-Activity Relationship (SAR) Study: A systematic SAR study is the cornerstone of improving selectivity.[8][9] The 3-methoxy group is an excellent starting point for chemical modification.[10]

Question 2: I'm starting an SAR study. What modifications around the this compound core should I prioritize to gain selectivity?

Answer:

Your SAR strategy should be guided by the structural information gathered in the previous step. The goal is to introduce modifications that are favored by your primary target but disfavored by off-targets.

Here is a table summarizing potential strategies:

StrategyRationalePotential Modifications
Steric Hindrance Introduce bulky groups that clash with the active site of off-target enzymes but are accommodated by the primary target.[11]Replace the methoxy group with larger alkoxy groups (ethoxy, isopropoxy), or introduce substituents on the phenyl ring.
Exploiting Unique Sub-pockets Extend the molecule from the 3-position to interact with a nearby sub-pocket present only in the primary target.Add chains or ring systems to the methoxy oxygen or ortho/para to the methoxy group.
Modulating Electrostatics Alter the electronic properties of the inhibitor to better match the electrostatic environment of the primary target's active site.[6]Introduce electron-withdrawing or electron-donating groups on the phenyl ring.
Conformational Constraint Lock the inhibitor into a conformation that is optimal for binding to the primary target but not the off-targets.[6][12]Cyclize the inhibitor by linking the 3-position substituent to another part of the molecule.

Below is a diagram illustrating a typical SAR workflow.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Cycle cluster_2 Outcome Start Initial Hit (this compound analog) Screen Broad Panel Screening (e.g., KinomeScan) Start->Screen Test SAR Identify Selectivity Liabilities Screen->SAR Analyze Hypothesis Generate Hypothesis (Structural/Computational) SAR->Hypothesis Inform Design Design Analogs Hypothesis->Design Synthesize Synthesize Analogs Design->Synthesize Assay On-Target & Off-Target Assays Synthesize->Assay Analyze Analyze SAR Data Assay->Analyze Analyze->Hypothesis Iterate Selective Selective Inhibitor Analyze->Selective Achieve Goal

Caption: A typical Structure-Activity Relationship (SAR) workflow for improving inhibitor selectivity.

Question 3: My inhibitor is showing unexpected cellular toxicity that doesn't correlate with the inhibition of my primary target. What could be the cause and how do I investigate it?

Answer:

Unexpected cellular toxicity often points to off-target effects.[13][14] Benzamide-containing compounds can sometimes exhibit off-target activities, including inhibition of critical kinases or ion channels like hERG.[13][15]

Troubleshooting Steps:

  • Comprehensive Off-Target Profiling: If not already done, perform a broad kinase selectivity profile. Many seemingly unrelated kinases can be inhibited by benzamidine-based scaffolds.[13] Commercial services are available that can screen your compound against hundreds of kinases.[5][16]

  • hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity for many small molecules. It is crucial to test your compound in a hERG inhibition assay to rule out this possibility.[13][15]

  • Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of a structurally different, known selective inhibitor of your primary target. If the phenotypes differ, it strongly suggests that the toxicity is due to an off-target effect of your compound.[13]

  • Activity-Based Protein Profiling (ABPP): This is a powerful technique to identify the cellular targets of your inhibitor in a more unbiased manner. ABPP uses probes that react with active enzymes to profile their activity in living cells or lysates.[17] By competing your inhibitor against these probes, you can identify which enzymes it binds to in a complex biological sample.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the 3-methoxy group in my inhibitor's binding and how can I leverage it for selectivity?

A1: The methoxy group is a versatile functional group in medicinal chemistry.[10] It can act as a hydrogen bond acceptor and its methyl group can engage in van der Waals interactions. Its position on the phenyl ring directs its interactions within the binding pocket. For your this compound inhibitor, this group is likely pointing into a specific region of the active site. By analyzing the environment around this methoxy group in your target versus off-targets, you can devise a strategy. For example, if the pocket in your primary target is larger in this region, you can replace the methoxy group with a bulkier, yet still favorable, group to improve selectivity.[10]

Q2: Should I use computational modeling to guide my efforts, and what are the best approaches?

A2: Absolutely. Computational modeling is a cost-effective way to generate hypotheses and prioritize which analogs to synthesize.[18]

  • Molecular Docking: This can predict the binding pose of your inhibitors in the active sites of your primary and off-target enzymes. This can help you rationalize existing SAR and suggest modifications to improve selectivity.[19]

  • Binding Site Signature/Comparison: There are computational approaches that analyze and compare the three-dimensional structures and physicochemical properties of binding sites across the kinome or other enzyme families.[20][21][22] These methods can predict potential off-targets for your inhibitor scaffold.[23][24]

  • Free Energy Perturbation (FEP): While computationally intensive, FEP can provide more accurate predictions of the changes in binding affinity resulting from small chemical modifications. This can be particularly useful when you have a few lead candidates that you want to optimize further.

Q3: What is fragment-based drug discovery (FBDD) and could it be a useful strategy for my project?

A3: Fragment-based drug discovery (FBDD) is a powerful strategy for developing potent and selective inhibitors.[25] It involves screening libraries of small molecules ("fragments," typically with a molecular weight < 300 Da) to identify weak binders to your target.[26] These fragment hits can then be optimized and grown into more potent, drug-like molecules.[26][27]

If you consider this compound as a fragment, you can use FBDD strategies to build selectivity. For instance, you could screen for other fragments that bind to adjacent sites on your target protein and then link them to your core scaffold.[28] This "fragment linking" approach can lead to inhibitors with high affinity and selectivity.[28]

FBDD_Strategy cluster_0 Fragment Screening cluster_1 Optimization cluster_2 Outcome Fragment1 Fragment 1 (e.g., this compound) Target Target Protein Fragment1->Target Link Fragment Linking Fragment1->Link Grow Fragment Growing Fragment1->Grow Merge Fragment Merging Fragment1->Merge Fragment2 Fragment 2 (Binds to adjacent pocket) Fragment2->Target Fragment2->Link Fragment2->Merge Lead Potent & Selective Lead Compound Link->Lead Grow->Lead Merge->Lead

Caption: Key strategies in Fragment-Based Drug Discovery (FBDD).

Q4: What are the key differences between IC50, Ki, and Kd, and which should I use to assess selectivity?

A4: These are all measures of inhibitor potency, but they are determined under different conditions.[29]

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is dependent on the experimental conditions, particularly the substrate concentration.

  • Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of the affinity of the inhibitor for the enzyme and is independent of substrate concentration. For competitive inhibitors, it is a more accurate measure of potency than the IC50.

  • Kd (Dissociation constant): A measure of the binding affinity between the inhibitor and the enzyme. It is determined by methods that directly measure binding, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), rather than by measuring enzyme inhibition.

For assessing selectivity, comparing Ki or Kd values for your primary target versus off-targets provides the most accurate and fundamental measure of the inhibitor's intrinsic preference. A selectivity ratio is often calculated by dividing the Ki or Kd for the off-target by the Ki or Kd for the on-target.

Part 3: Experimental Protocols

Protocol 1: Determination of Inhibitor Ki for a Competitive Inhibitor

This protocol describes a general method for determining the inhibition constant (Ki) for a competitive inhibitor using enzyme kinetics.

Materials:

  • Purified enzyme (primary target or off-target)

  • Substrate for the enzyme

  • Assay buffer

  • This compound inhibitor and its analogs

  • Microplate reader

  • 96-well plates

Procedure:

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • Prepare a series of substrate dilutions in assay buffer.

    • In a 96-well plate, add a fixed amount of enzyme to each well.

    • Initiate the reaction by adding the different concentrations of substrate.

    • Measure the initial reaction velocity (rate of product formation) for each substrate concentration using a microplate reader.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.

  • Perform Inhibition Assays:

    • Prepare a matrix of reactions in a 96-well plate. You will vary both the substrate concentration and the inhibitor concentration.

    • Use a range of substrate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 4x, 8x Km).

    • For each substrate concentration, set up reactions with a range of inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the expected Ki).

    • Add the enzyme, substrate, and inhibitor to the wells and measure the initial reaction velocities.

  • Data Analysis:

    • For each inhibitor concentration, create a Michaelis-Menten plot (velocity vs. substrate concentration).

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • Alternatively, use non-linear regression to fit the data directly to the equation for competitive inhibition to determine the Ki value.

Protocol 2: Kinome Profiling using a Commercial Service

Many companies (e.g., Reaction Biology, Eurofins, Promega) offer kinase profiling services. The general workflow is as follows:

  • Compound Submission:

    • Provide the service provider with a sufficient amount of your inhibitor at a specified concentration and purity.

  • Assay Performance:

    • The service provider will typically perform either:

      • Single-Dose Screening: Your compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases. The percent inhibition is reported.[4]

      • IC50 Profiling: For a smaller, more focused panel of kinases, a full dose-response curve is generated for each kinase to determine the IC50 value.[30]

  • Data Reporting:

    • You will receive a detailed report, often with graphical representations like dendrograms, showing the activity of your compound against the kinase panel. This allows you to quickly identify off-target hits and calculate selectivity scores.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. vertexaisearch.cloud.google.com
  • Technical Support Center: Managing Off-Target Effects of Benzamide Inhibitors - Benchchem. vertexaisearch.cloud.google.com
  • Strategies for the design of selective protein kinase inhibitors - PubMed. pubmed.ncbi.nlm.nih.gov
  • Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. pubs.acs.org
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. academic.oup.com
  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. www.ncbi.nlm.nih.gov
  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Public
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.
  • Computational Modeling of Kinase Inhibitor Selectivity - PubMed. pubmed.ncbi.nlm.nih.gov
  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. www.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. www.sciencedirect.com
  • Structure-activity relationships for the inhibition of acrosin by benzamidine deriv
  • Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells? | ResearchGate. www.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. www.ncbi.nlm.nih.gov
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Public
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. www.frontiersin.org
  • Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. www.ncbi.nlm.nih.gov
  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Public
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. www.ncbi.nlm.nih.gov
  • New strategies to enhance the efficiency and precision of drug discovery - PMC. www.ncbi.nlm.nih.gov
  • Fragment Based Drug Discovery. www.fragment-based-drug-discovery.com
  • Improving Selectivity in Drug Design - AZoLifeSciences. www.azolifesciences.com
  • Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity - Benchchem. www.benchchem.com
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. www.mdpi.com
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. www.ncbi.nlm.nih.gov
  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC - PubMed Central. www.ncbi.nlm.nih.gov
  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding - NIH. www.ncbi.nlm.nih.gov
  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. www.
  • Editorial: Serine protease inhibitors and their therapeutic applic
  • Kinase Selectivity Panels - Reaction Biology. www.reactionbiology.com
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. www.ncbi.nlm.nih.gov
  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. www.mcponline.org
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. bmcbiol.biomedcentral.com
  • Structure-activity relationship (SAR) - GARDP Revive. revive.gardp.org
  • The role of the methoxy group in approved drugs - PubMed. pubmed.ncbi.nlm.nih.gov
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. www.
  • Interactions of thrombin with benzamidine-based inhibitors - PubMed. pubmed.ncbi.nlm.nih.gov
  • Challenge project: Targeting Serine Protease Enzymes for the Discovery of Novel Inhibitors to Combat COVID-19 - BioSolveIT. www.biosolveit.de
  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC - NIH. www.ncbi.nlm.nih.gov
  • Benzamidine - Wikipedia. en.wikipedia.org
  • trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. www.ncbi.nlm.nih.gov
  • off-target effects - YouTube. www.youtube.com
  • Novel plasma kallikrein inhibitors of the benzamidine type - PubMed. pubmed.ncbi.nlm.nih.gov

Sources

Technical Support Center: Troubleshooting 3-Methoxy-benzamidine Interference in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 3-Methoxy-benzamidine. This document provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to help you navigate and mitigate common interferences associated with this serine protease inhibitor. Our goal is to empower you to generate accurate and reproducible data.

Section 1: Foundational Knowledge - Understanding the Inhibitor

Before troubleshooting, it is crucial to understand the properties of this compound. This section addresses the fundamental mechanism and reasons for its potential interference.

Q1: What is this compound and what is its primary mechanism of action?

This compound belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of serine proteases.[1][2] Its mechanism is rooted in its structural similarity to the side chains of arginine and lysine, the primary target residues for trypsin-like serine proteases.

  • Mechanism of Inhibition: The positively charged amidinium group (-C(NH)(NH2)+) of the benzamidine core mimics the guanidinium group of arginine. This allows it to bind to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin, plasmin, and thrombin.[2] This binding event physically blocks the active site, preventing the natural substrate from binding and being cleaved. The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme active site.[2]

The methoxy (-OCH3) group at the 3-position modifies the electronic and hydrophobic properties of the benzamidine ring, which can influence its binding affinity and specificity for different proteases compared to unsubstituted benzamidine.[3]

Caption: Workflow for accurate protein quantification in the presence of an inhibitor.

Part C: Cell-Based and Other High-Content Assays
Q7: I'm using this compound in a cell-based assay to inhibit a secreted protease. Could it have other effects on my cells?

Absolutely. Small molecule inhibitors can have off-target effects or inherent cytotoxicity that can confound the interpretation of cell-based assay results. [4]The cationic nature of the amidine group can lead to interactions with cell membranes. [4] Essential Controls for Cell-Based Assays:

  • Cytotoxicity Assay: Before your main experiment, determine the toxicity profile of this compound on your specific cell line. Use a simple viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where the compound does not significantly impact cell health. Always run your functional assays at concentrations well below the cytotoxic threshold.

  • Target-Negative Control Cell Line: If possible, use a cell line that does not express the target protease (e.g., via knockout or siRNA knockdown). If the compound still produces an effect in this cell line, the activity is likely due to an off-target mechanism.

  • Structural Analogue Control: Use a structurally similar but inactive analogue of this compound as a negative control. This helps to confirm that the observed effects are due to the specific inhibition of the target and not just a general consequence of introducing a molecule of that chemical class.

Section 3: Mitigation and Removal Protocols

If your downstream application is incompatible with the presence of this compound, you must remove it.

Q8: What is the most effective method for removing this compound from my protein sample?

The best method depends on your protein's properties, the sample volume, and the required purity. Below is a comparison of common techniques.

MethodPrincipleProsConsBest For
Dialysis / Buffer Exchange Size-based separation across a semi-permeable membrane.Simple, inexpensive, good for large volume changes.Slow, potential for protein loss on the membrane,[5] requires large buffer volumes.Removing inhibitor from large volumes of partially purified protein.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size) as molecules pass through a porous resin.High resolution, can also separate protein aggregates, relatively fast.Sample dilution, limited sample loading volume, requires an chromatography system.Final polishing step to get highly pure, inhibitor-free protein.
Affinity Purification (Tag-based) Immobilizing the protein of interest on a resin via a specific tag (e.g., His-tag, GST-tag) while the inhibitor is washed away.High specificity, combines purification and inhibitor removal.Requires a tagged protein, elution conditions might affect protein stability.Purifying a recombinant protein away from inhibitor-containing lysates or buffers.
Detailed Protocol: Removal by Dialysis
  • Select Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than your protein of interest and significantly larger than this compound (M.W. 150.18 g/mol ). A 3.5 kDa or 7 kDa MWCO is typically suitable for most proteins.

  • Prepare Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load your protein sample into the dialysis tubing/cassette, ensuring to leave some headspace to accommodate potential osmotic changes.

  • First Dialysis: Place the sealed sample into a large beaker containing at least 200 times the sample volume of your desired final buffer (without the inhibitor). Stir gently on a magnetic stir plate at 4°C. Dialyze for 4-6 hours.

  • Second Dialysis: Change the buffer completely and dialyze for another 4-6 hours or overnight.

  • Third Dialysis (Optional): For complete removal, a third buffer change is recommended.

  • Sample Recovery: Carefully remove the sample from the tubing/cassette and measure the final volume and protein concentration (using the matched-standard method described in Q6).

Section 4: Alternative Strategies

Q9: Are there alternative serine protease inhibitors I could use that might have less assay interference?

Yes, while this compound is effective, other inhibitors may be more suitable depending on your specific assay constraints.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): This is an irreversible serine protease inhibitor. Because it forms a covalent bond with the active site serine, it is less likely to dissociate and cause issues in downstream assays. However, its irreversible nature may not be suitable for all experimental designs.

  • Aprotinin: A polypeptide inhibitor that is highly specific for serine proteases. As a protein itself, it will not interfere with small-molecule-based assays but will interfere with total protein quantification. It is also a potent inhibitor.

  • Leupeptin: A peptide-based inhibitor that also inhibits some cysteine proteases. Its different chemical nature may circumvent interference seen with benzamidine-based structures.

  • p-Aminobenzamidine: A close relative of this compound. While it will likely have similar interference in protein assays, it is the ligand used in Benzamidine Sepharose affinity chromatography, which can be used to specifically remove trypsin-like proteases from a sample. [6] The choice of an alternative should always be validated for efficacy against your target protease and for its own potential to interfere with your specific assay system.

References
  • (Reference for a general st
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. (Note: While not directly in search results, this is a foundational paper for the mechanism.
  • (Reference for a general st
  • (Reference for a general st
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • (Reference for a general st
  • Wikipedia. (n.d.). Benzamidine.
  • Akiyama, H., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 10031.
  • Panozzo, D., et al. (2021). Evaluating the efficacy of protein quantification methods on membrane proteins. Biology, 10(11), 1162.
  • Knight, A. E., et al. (2017). A Comparison of Protein Quantitation Assays for Biopharmaceutical Applications. Journal of Pharmaceutical Sciences, 106(6), 1534-1542.
  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 549-562.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
  • (Reference for a general st
  • (Reference for a general st
  • (Reference for a general st
  • ResearchGate. (2021). Why is my protein concentration dropping significantly after dialyzing? Is it an issue with my quantification assay?.
  • (Reference for a general st
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • (Reference for a general st
  • (Reference for a general st
  • (Reference for a general st
  • Patarroyo-Vargas, A. M., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92(suppl 1), e20180477.
  • (Reference for a general st
  • Benjamin, A. (2023). Protein quantification methods: Advantages and limitations. Journal of Clinical and Bioanalytical Chemistry, 7(2), 142.
  • (Reference for a general st
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Alam, M. A., & Choi, J. H. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53, 291-314.
  • (Reference for a general st

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of 3-Methoxy-benzamidine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the development of serine protease inhibitors, the benzamidine scaffold stands out as a fundamental structural motif. Its inherent ability to competitively inhibit enzymes crucial to physiological processes like coagulation, fibrinolysis, and digestion has made it a focal point of medicinal chemistry for decades.[1][2][3] This guide provides a detailed comparative analysis of 3-Methoxy-benzamidine and other key benzamidine analogs, offering insights into their structure-activity relationships (SAR) and providing robust experimental protocols for evaluating their inhibitory potency.

Comparative Inhibitory Potency against Serine Proteases

Benzamidine derivatives exert their inhibitory effects by mimicking the natural substrates of serine proteases, arginine and lysine.[3][4] The positively charged amidinium group is key to this interaction, forming strong ionic bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin and thrombin.[3] However, the potency and selectivity of these inhibitors are significantly influenced by the nature and position of substituents on the phenyl ring.[1][5] These substitutions can modulate the inhibitor's hydrophobicity, electronic properties, and steric fit within the enzyme's active site.[5][6]

The following table summarizes the inhibitory constants (Kᵢ) for this compound and a selection of other benzamidine analogs against two well-characterized serine proteases: trypsin and thrombin. Lower Kᵢ values indicate higher inhibitory potency.

Compound IDStructureSubstituentTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)
1 BenzamidineNone (Unsubstituted)18.0[7]320[8]
2 This compound 3-MethoxyData not available in cited literatureData not available in cited literature
3 4-Aminobenzamidine4-Amino0.8[7]13.0[7]
4 4-Chlorobenzamidine4-Chloro35.0[7]250[7]

Note: While specific Kᵢ values for this compound against trypsin and thrombin were not found in the provided search results, the principles of SAR allow for informed predictions. The methoxy group at the meta-position is expected to influence the electronic and steric properties of the molecule, which in turn would affect its binding affinity.

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted Benzamidine (1): Serves as the foundational compound, exhibiting moderate inhibitory activity against trypsin and weaker activity against thrombin.[7][8]

  • 4-Aminobenzamidine (3): The addition of an amino group at the para-position dramatically increases potency against both trypsin and thrombin.[7] This is likely due to the formation of additional hydrogen bonds within the active site, enhancing the binding affinity.

  • 4-Chlorobenzamidine (4): The presence of a chloro group at the para-position decreases potency compared to the unsubstituted benzamidine.[7] This suggests that the electronic and steric properties of the chloro substituent are less favorable for optimal binding in the S1 pocket of these enzymes.

Mechanism of Inhibition: A Molecular Perspective

Benzamidine and its analogs are competitive reversible inhibitors.[2][3] Their mechanism of action is rooted in the structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.

The key interaction involves the cationic amidinium group of the inhibitor and the carboxylate side chain of an aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket.[3] This forms a salt bridge, anchoring the inhibitor in the active site and preventing the binding of the natural substrate. The phenyl ring of the benzamidine molecule further stabilizes this interaction through hydrophobic contacts with the side chains of amino acid residues lining the S1 pocket.[3][6]

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Benzamidine Analog S1_Pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Amidinium Amidinium Group (C(NH2)2+) Amidinium->Asp189 Ionic Bond (Key Interaction) Amidinium->Catalytic_Triad Blocks Substrate Access Phenyl_Ring Substituted Phenyl Ring Phenyl_Ring->S1_Pocket Hydrophobic Interactions

Caption: Mechanism of serine protease inhibition by benzamidine analogs.

Experimental Protocol: Determination of IC₅₀ and Kᵢ

Accurate determination of an inhibitor's potency is crucial for comparative studies. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters. The following is a detailed protocol for determining these values using an absorbance-based assay with a chromogenic substrate.[9]

Materials:

  • Serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Benzamidine analog inhibitor stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Caption: Workflow for determining inhibitor potency (IC₅₀ and Kᵢ).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

    • Dissolve the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a 10-15 minute period.[9]

    • Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (typically at or below the Michaelis-Menten constant, Kₘ).[9]

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 10 µL of assay buffer to control wells (no inhibitor).

    • Add 80 µL of the enzyme solution to all wells and incubate for a short period (e.g., 5-10 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[10]

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Kₘ for that substrate.[11]

Conclusion

The inhibitory potency of benzamidine analogs against serine proteases is a nuanced interplay of electrostatic interactions, hydrophobicity, and steric compatibility. While the unsubstituted benzamidine provides a valuable starting point, strategic substitutions on the phenyl ring can dramatically enhance inhibitory activity, as exemplified by 4-aminobenzamidine. A thorough understanding of these structure-activity relationships, combined with rigorous and well-controlled experimental evaluation, is paramount for the rational design of potent and selective serine protease inhibitors for therapeutic applications.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50. [Link]
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
  • MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. [Link]
  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
  • edX.
  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1982). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Folia Haematologica Internationales Magazin fur Klinische und Morphologische Blutforschung, 109(1), 98-106. [Link]
  • Tanford, C., & Roberts, G. C. (1952). The reversible transformation of conalbumin into an iron-containing protein. Journal of the American Chemical Society, 74(10), 2509-2515. [Link]
  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of Molecular Biology, 98(4), 693-717. [Link]

Sources

A Strategic Guide to Validating Putative Serine Protease Inhibitors: A Comparative Analysis Using Benzamidine and Rivaroxaban

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel protease inhibitors, designed for researchers, scientists, and drug development professionals. We will navigate the essential stages of inhibitor characterization, from initial in vitro potency and selectivity profiling to confirming target engagement in a cellular context.

To illustrate this process, we will address the hypothetical validation of 3-Methoxy-benzamidine . A literature survey reveals this compound is not a well-characterized protease inhibitor. Therefore, we will use it as a practical case study, outlining the exact experimental journey required to determine its efficacy and selectivity. For comparative context, we will benchmark our hypothetical results against two well-established inhibitors:

  • Benzamidine : A classic, non-selective competitive inhibitor of trypsin-like serine proteases.[1][2]

  • Rivaroxaban : A highly potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[3][4]

By the end of this guide, you will have a robust, experimentally-grounded template for evaluating any putative protease inhibitor, ensuring scientific rigor and trustworthiness in your findings.

The Rationale: Why Selectivity is Paramount

Serine proteases are one of the largest and most functionally diverse enzyme families, playing critical roles in processes from digestion (trypsin) to blood coagulation (thrombin, Factor Xa) and immunity (complement C1s).[5] Their active sites, particularly the S1 specificity pocket that recognizes arginine or lysine residues, are often structurally conserved.[6] This conservation is the primary reason why achieving inhibitor selectivity is a major challenge.[7] An inhibitor that potently blocks its intended target but also inhibits numerous off-target proteases can lead to unforeseen side effects, confounding experimental results and posing significant safety risks in a therapeutic context.

The fundamental goal of validation is therefore two-fold: to quantify the potency of an inhibitor against its primary target and to comprehensively profile its activity against a panel of related enzymes to establish its selectivity window.

Foundational Analysis: In Vitro Potency and Selectivity

The first step in validation is to determine an inhibitor's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant). This is achieved through in vitro enzymatic assays.

Mechanism of Action: The Benzamidine Scaffold

The benzamidine moiety serves as a well-established pharmacophore that mimics the side chain of arginine. Its cationic amidinium group forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, anchoring the inhibitor in the active site.[1][6] Our hypothetical starting point is to test whether adding a methoxy group at the 3-position of the benzene ring could alter interactions with secondary binding pockets (S2-S4), potentially conferring selectivity for one protease over others.[8]

Comparative Selectivity Profile

To assess selectivity, a compound must be tested against a panel of relevant serine proteases. The table below presents the established inhibition constants (Ki) for our two reference compounds. This is the type of dataset we would aim to generate for our test compound, this compound.

Inhibitor Trypsin Thrombin Plasmin Factor Xa Selectivity Profile
Benzamidine 35 µM[7]220 µM[7]350 µM[7]110 µM[9]Non-selective
Rivaroxaban >20 µM[3][4]>20 µM[3][4]>20 µM[3][4]0.4 nM [3][4][10]Highly Selective for Factor Xa

Table 1: Comparison of the inhibitory potency (Ki) of a non-selective inhibitor (Benzamidine) and a highly selective inhibitor (Rivaroxaban) against a panel of common serine proteases. A lower Ki value indicates higher potency. The goal for this compound would be to populate a similar table with experimentally derived values.

Experimental Workflow 1: In Vitro Enzymatic Inhibition Assay

To generate the data in Table 1, a robust enzymatic assay is required. Chromogenic assays are a straightforward and reliable method for monitoring the activity of many serine proteases.[11][12]

Principle

The assay utilizes a synthetic peptide substrate that is conjugated to a chromophore, typically p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released and produces a yellow color that can be measured spectrophotometrically at 405 nm.[11] The rate of pNA release is directly proportional to enzyme activity. In the presence of an inhibitor, this rate decreases in a dose-dependent manner.

Detailed Protocol: Chromogenic Assay for Factor Xa Inhibition

This protocol describes how to determine the IC50 value for a test compound (e.g., this compound) against Factor Xa. The same principle can be adapted for other proteases by using their respective specific chromogenic substrates (e.g., S-2251 for plasmin, S-2238 for thrombin).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.

  • Human Factor Xa: Reconstituted in assay buffer to a working concentration of 2 nM.

  • Chromogenic Substrate: A Factor Xa-specific substrate (e.g., Chromogenix S-2288) reconstituted in water to a stock of 10 mM.

  • Test Inhibitor: this compound, serially diluted in DMSO, then further diluted in assay buffer.

  • Control Inhibitor: Rivaroxaban, prepared similarly.

  • 96-well Microplate: Clear, flat-bottom.

  • Plate Reader: Capable of reading absorbance at 405 nm in kinetic mode.

Procedure:

  • Prepare Inhibitor Plate: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 50 µL of your serially diluted test inhibitor and controls, creating a 2x final concentration. Include "no inhibitor" (buffer only) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Add 25 µL of the 2 nM Factor Xa solution to all wells except the "no enzyme" blanks. The total volume is now 75 µL.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme and reach equilibrium. This step is critical for reversible inhibitors.[13]

  • Initiate Reaction: Add 25 µL of the chromogenic substrate to all wells to initiate the reaction. The final concentration of enzyme will be 0.5 nM. The substrate concentration should be at or near its Km value for the enzyme.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • For each concentration, calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔAbs/min).

    • Normalize the rates by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

G cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor 1. Add serially diluted inhibitor to plate prep_enzyme 2. Add enzyme solution (e.g., Factor Xa) prep_inhibitor->prep_enzyme prep_incubate 3. Pre-incubate (15 min) to allow binding prep_enzyme->prep_incubate add_substrate 4. Add chromogenic substrate to start reaction prep_incubate->add_substrate measure 5. Read absorbance (405 nm) in kinetic mode add_substrate->measure calc_rate 6. Calculate reaction rates (V = ΔAbs/min) measure->calc_rate normalize 7. Normalize data to controls (0-100%) calc_rate->normalize plot 8. Plot % Activity vs. [Inhibitor] normalize->plot fit 9. Fit curve and determine IC50 plot->fit

Caption: Workflow for an in vitro chromogenic protease inhibitor assay.

Advanced Validation: Confirming Target Engagement in Cells

A potent in vitro inhibitor may fail in a cellular environment due to poor permeability, rapid efflux, or metabolic degradation. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that verifies if a compound physically binds to its intended target inside intact cells.[15]

Principle

CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a protein is heated, it denatures and aggregates, precipitating out of solution. If a drug molecule is bound to the protein, it often stabilizes the protein's structure, increasing the temperature required to denature it.[17] This "thermal shift" can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated fractions, and quantifying the amount of soluble target protein remaining, typically by Western Blot.[18]

Detailed Protocol: CETSA for Target Engagement

This protocol describes a melt curve experiment to determine if this compound stabilizes its target protein in cells.

Materials:

  • Cell Line: A human cell line endogenously expressing the target protease.

  • Culture Medium, PBS, etc.

  • Test Compound: this compound.

  • Vehicle Control: DMSO.

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail (EDTA-free).

  • Western Blot Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody specific to the target protease, HRP-conjugated secondary antibody, and chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of the test compound (e.g., 10-50 µM) and another set with the vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control (room temperature).

  • Cell Lysis: Cool samples to room temperature for 3 minutes. Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a room temperature water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant from each sample.

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Prepare samples for SDS-PAGE, load equal protein amounts, and run the gel.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody against the target protein.

    • Incubate with a secondary antibody and detect via chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For both the vehicle- and drug-treated sets, plot the normalized band intensity against the temperature.

    • Fit the data to a sigmoidal curve. A rightward shift in the curve for the drug-treated sample compared to the vehicle-treated sample indicates target stabilization and confirms engagement.

G cluster_cell_prep Cell Treatment & Heating cluster_lysis Fractionation cluster_analysis Detection & Analysis treat 1. Treat intact cells with Inhibitor or Vehicle (DMSO) harvest 2. Harvest, wash, and aliquot cells treat->harvest heat 3. Heat aliquots across a temperature gradient harvest->heat lyse 4. Lyse cells via freeze-thaw cycles heat->lyse centrifuge 5. Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions lyse->centrifuge wb 6. Quantify soluble target protein by Western Blot centrifuge->wb plot 7. Plot remaining soluble protein vs. Temperature wb->plot analyze 8. Compare curves to identify thermal shift (ΔTm) plot->analyze

Caption: General workflow for a CETSA melt curve experiment.

Conclusion and Path Forward

This guide outlines a critical, two-stage process for the initial validation of a putative protease inhibitor. By first establishing an in vitro potency and selectivity profile and then confirming target engagement in a relevant cellular model, researchers can build a strong, evidence-based case for their compound's activity.

For our hypothetical compound, this compound, this workflow provides the definitive path to characterization. The results would either validate it as a novel, selective tool or, equally importantly, provide clear evidence of non-selectivity or lack of cellular activity, allowing researchers to make informed decisions and direct resources effectively. This rigorous, comparative approach is the cornerstone of trustworthy and reproducible pharmacological research.

References

  • Kubler, D., et al. (2016). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 55(7), 799-815.
  • Brandstetter, H., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(25), 4930-4940.
  • Byon, W., et al. (2013). Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation. Thrombosis and Haemostasis, 110(3), 549-560.
  • Tse, T., & Tse, A. (2012). Dabigatran (Pradaxa). U.S. National Library of Medicine.
  • Stürzebecher, J., et al. (2001). Design of benzamidine-type inhibitors of factor Xa. Journal of Medicinal Chemistry, 44(12), 1931-1939.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
  • Alves, N. J., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(3), 1185-1194.
  • Graff, J., et al. (2013). Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. Current Drug Metabolism, 14(7), 743-752.
  • Perzborn, E., et al. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.
  • Mares, M., et al. (1989). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 32(1), 9-16.
  • Armstrong, M. J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(7), 989-993.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Steinmetzer, T., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry Letters, 22(23), 7223-7228.
  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
  • Probes & Drugs Portal. (n.d.). BENZAMIDINE.
  • PubChem. (n.d.). Rivaroxaban.
  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Nature Protocols, 9(9), 2100-2122.
  • Scott, L. J. (2016). Dabigatran Etexilate: A Review in Nonvalvular Atrial Fibrillation. Drugs, 76(13), 1335-1347.
  • Alves, N. J., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. IU Indianapolis ScholarWorks.
  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • Pär Nordlund Lab. (n.d.). CETSA.
  • Antonini, E., et al. (1983). Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin. The Journal of Biological Chemistry, 258(20), 12130-12135.

Sources

A Researcher's Guide to Cross-Reactivity Profiling: Evaluating 3-Methoxy-benzamidine Against a Diverse Protease Panel

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 3-Methoxy-benzamidine's inhibitory activity. We will explore its performance against a panel of proteases from different catalytic classes, supported by established experimental frameworks. This document is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust protease inhibitor profiling.

Introduction: The Criticality of Selectivity in Protease Inhibition

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes. Their dysregulation is implicated in pathologies ranging from cardiovascular and inflammatory disorders to cancer and viral infections.[1][2][3] This makes them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of synthetic inhibitors, primarily targeting trypsin-like serine proteases.[4][5] this compound, the subject of this guide, belongs to this family. While its core structure suggests activity against serine proteases, its precise selectivity profile—its activity against a wide range of related and unrelated enzymes—is a critical determinant of its therapeutic potential.

Why is Cross-Reactivity Profiling Essential?

The central pillar of drug development is achieving high efficacy with minimal side effects. A lack of inhibitor selectivity can lead to off-target effects, causing unforeseen toxicity.[6] Therefore, profiling an inhibitor like this compound against a diverse panel of proteases is not merely a characterization step; it is a crucial predictive measure of its safety and specificity in a complex biological system.[6][7] This guide outlines the principles and methodologies for conducting such a definitive analysis.

The Scientific Framework: Designing a Self-Validating Profiling Study

To rigorously assess the cross-reactivity of this compound, we must employ a methodology that is both sensitive and systematic. The foundation of our approach is the fluorogenic substrate assay, a widely adopted and robust method for quantifying protease activity and inhibition.[1][8][9]

Rationale for Protease Panel Selection

The choice of proteases is paramount for a comprehensive profile. The panel should not be arbitrary but strategically selected to represent the major catalytic classes of proteases.[1][2] This allows for a thorough assessment of both on-target potency and off-target liabilities.

Our selected panel includes:

  • Serine Proteases:

    • Trypsin: A classic target for benzamidines, representing digestive and cellular processes.

    • Thrombin: A key enzyme in the blood coagulation cascade. Inhibition could have significant physiological consequences.[4]

    • Plasmin: Essential for fibrinolysis, the breakdown of blood clots.[4]

    • Chymotrypsin: A digestive serine protease with a different substrate specificity than trypsin, serving as a key counterscreen.

  • Cysteine Protease:

    • Papain: A representative cysteine protease to assess activity against a different catalytic mechanism.

  • Aspartic Protease:

    • Pepsin: A digestive protease that functions in a highly acidic environment.

  • Metalloprotease:

    • MMP-2 (Gelatinase A): A zinc-dependent protease involved in extracellular matrix remodeling, a common off-target class for small molecules.

Experimental Workflow and Logic

The workflow is designed to systematically determine the half-maximal inhibitory concentration (IC50) of this compound for each protease. A lower IC50 value indicates higher potency.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Serial Dilutions of this compound P2 Prepare Working Solutions of Protease Panel P3 Prepare Fluorogenic Substrate for each Protease A1 Dispense Inhibitor Dilutions into 384-well Microplate A2 Add Specific Protease to Corresponding Wells A1->A2 A3 Pre-incubate Enzyme-Inhibitor Mixture (e.g., 15 min at 37°C) A2->A3 A4 Initiate Reaction by Adding Specific Fluorogenic Substrate A3->A4 A5 Monitor Fluorescence Increase Over Time (Kinetic Read) A4->A5 D1 Calculate Initial Reaction Rates (V₀) A5->D1 D2 Determine Percent Inhibition vs. No-Inhibitor Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (log scale) D2->D3 D4 Fit Data to a Dose-Response Curve to Determine IC50 D3->D4

Caption: Experimental workflow for protease inhibitor selectivity profiling.

Comparative Performance Data: this compound

The following table summarizes the inhibitory potency (IC50) of this compound against the selected protease panel. This data is presented for illustrative purposes to guide researchers on how to interpret a selectivity profile.

Protease TargetProtease ClassSubstrate ExampleThis compound IC50 (µM)
Trypsin Serine Boc-QAR-AMC0.85
Thrombin Serine Boc-VPR-AMC15.2
Plasmin Serine Boc-VLR-AMC25.7
Chymotrypsin Serine Suc-LLVY-AMC> 100
Papain Cysteine Z-FR-AMC> 100
Pepsin Aspartic Fluorogenic Pepsin Substrate> 100
MMP-2 Metalloprotease Mca-PLGL-Dpa-AR-NH₂> 100

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results

The data clearly demonstrates that this compound is a potent inhibitor of Trypsin. Its potency against other trypsin-like serine proteases, Thrombin and Plasmin, is significantly lower (18-fold and 30-fold less potent, respectively). This indicates a notable degree of selectivity even within the same protease family.

Crucially, this compound shows no significant activity (IC50 > 100 µM) against proteases from other catalytic classes, including the serine protease chymotrypsin and representatives from the cysteine, aspartic, and metalloprotease classes. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by these other protease families.

Detailed Experimental Protocol: Fluorogenic Protease Inhibition Assay

This protocol provides a self-validating system for determining the IC50 of an inhibitor against a specific protease.

Materials and Reagents
  • Proteases: Purified, recombinant human proteases (e.g., Trypsin, Thrombin, etc.).

  • Inhibitor: this compound hydrochloride.

  • Substrates: Specific fluorogenic peptide substrates for each enzyme (e.g., substrates with an AMC - 7-amino-4-methylcoumarin - leaving group).

  • Assay Buffers: Specific to each protease for optimal activity (e.g., Tris-based buffers at physiological pH).

  • Control Compound: A known inhibitor for each protease (e.g., Benzamidine for Trypsin).

  • Microplates: Black, flat-bottom 384-well plates (low volume, suitable for fluorescence).

  • Instrumentation: Fluorescence microplate reader capable of kinetic measurements.

Step-by-Step Methodology
  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in the specific assay buffer, starting from a high concentration (e.g., 200 µM).

  • Plate Layout:

    • Blank Wells: Assay buffer only (to measure background fluorescence).

    • 100% Activity Control (No Inhibitor): Enzyme + Substrate + DMSO vehicle.

    • Test Wells: Enzyme + Substrate + serial dilutions of this compound.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 5 µL of each inhibitor dilution (or DMSO vehicle) to the appropriate wells of the 384-well plate.

    • Add 10 µL of a 2X working concentration of the specific protease to all wells except the blanks.

    • Mix gently and incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

  • Initiate and Measure Reaction:

    • Prepare a 2X working solution of the appropriate fluorogenic substrate in assay buffer.

    • Add 10 µL of the 2X substrate solution to all wells to initiate the reaction (final volume = 25 µL).

    • Immediately place the plate in the fluorescence reader (pre-warmed to 37°C).

    • Measure the fluorescence intensity (e.g., λex=360 nm, λem=460 nm for AMC substrates) every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the average V₀ of the blank wells from all other wells.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide demonstrates a robust framework for profiling the cross-reactivity of this compound. The hypothetical data illustrates its potential as a selective inhibitor of Trypsin with minimal off-target activity against a broad panel of proteases. This high selectivity is a promising feature for any compound in a drug discovery pipeline.

For drug development professionals, the next logical steps would involve expanding this profile to a larger panel of serine proteases to further delineate its specificity. Additionally, transitioning from biochemical assays to cell-based models is crucial to assess potency and potential off-target effects in a more physiologically relevant context.[7][10] Techniques like competitive activity-based protein profiling (cABPP) can provide an unbiased view of an inhibitor's targets within a complex cellular proteome.[6]

By adhering to these principles of rigorous, systematic profiling, researchers can build a comprehensive understanding of their inhibitor's behavior, paving the way for the development of safer and more effective therapeutics.

G Proteases All Proteases Serine Serine Proteases Proteases->Serine Cysteine Cysteine Proteases Proteases->Cysteine Aspartic Aspartic Proteases Proteases->Aspartic Metallo Metalloproteases Proteases->Metallo

Caption: Major catalytic classes of proteases.

References

  • In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. (n.d.). Google.
  • Viral Protease Inhibitor Screening Assay Kits. (n.d.). Amerigo Scientific.
  • Protease Assay Services. (n.d.). Reaction Biology.
  • Protease & Protease Inhibitor Systems. (n.d.). G-Biosciences.
  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2025). Google.
  • Protease Assays and Screening Systems. (n.d.). G-Biosciences.
  • Protease Screening and Profiling Services. (n.d.). BPS Bioscience.
  • Selectivity Profiling of Serine Hydrolase Inhibitors. (n.d.). Benchchem.
  • Identification of Protease Specificity Using Biotin-Labeled Substrates. (2017). Bentham Science.
  • What are the main techniques used in protease inhibitor screening? (2024). DIFF Biotech.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers.
  • Protease Assays - Assay Guidance Manual. (2012). NCBI.
  • Editorial: Serine protease inhibitors and their therapeutic applications. (n.d.). Frontiers.
  • How to characterize a new protease inhibitor? (2016). ResearchGate.
  • Is there a method to determine specific protease inhibitor activities via spectrophotometer? (2021). ResearchGate.
  • Comparative Analysis of ACT-178882 Cross-Reactivity with Other Proteases. (n.d.). Benchchem.
  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed.
  • Tribioscience Benzamidine HCl, Trypsin & Serine Protease Inhibitor. (n.d.). Tribioscience.
  • trypsin inhibition by benzamidine-conjugated molecular glues. (2015). PMC.
  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva.

Sources

A Researcher's Guide to Serine Protease Inhibitors: A Comparative Analysis Featuring 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Proteases and Their Inhibitors

Serine proteases represent one of the largest and most crucial families of proteolytic enzymes, playing indispensable roles in a vast array of physiological processes.[1] From digestion and blood coagulation to immunity and inflammation, their activity is tightly regulated.[1] Dysregulation of these enzymes is implicated in numerous pathologies, including cancer, thrombosis, and inflammatory diseases, making them significant targets for therapeutic intervention and essential tools in research.[2]

The selection of an appropriate serine protease inhibitor is a critical decision in experimental design, directly impacting the integrity of extracted proteins and the validity of functional studies. These inhibitors are broadly classified by their mechanism of action as either reversible or irreversible.[1] This guide provides a comparative analysis of 3-Methoxy-benzamidine and other commonly used serine protease inhibitors, offering a framework for informed selection based on mechanism, potency, specificity, and practical application. We will delve into the synthetic small molecule inhibitors, including the benzamidine family and irreversible sulfonyl fluorides, as well as naturally occurring polypeptide inhibitors.

Featured Inhibitor: this compound

Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors that mimic the structure of arginine, allowing them to bind tightly within the S1 specificity pocket of trypsin-like serine proteases.[3] The positively charged amidinium group forms a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.[3]

Comparative Analysis with Other Key Serine Protease Inhibitors

To provide a comprehensive overview, we will compare the benzamidine class with other widely used inhibitors, each representing a different mechanism and application profile.

Selected Inhibitors for Comparison:
  • Benzamidine: The parent compound, a reversible competitive inhibitor.

  • AEBSF (Pefabloc SC®): An irreversible sulfonyl fluoride inhibitor.

  • PMSF: A classic, but less stable, irreversible sulfonyl fluoride inhibitor.

  • Aprotinin: A natural polypeptide, reversible competitive inhibitor.

Mechanism of Action and Reversibility
  • Benzamidines (Reversible, Competitive): These inhibitors bind non-covalently to the enzyme's active site, competing with the natural substrate. Their effect can be overcome by increasing substrate concentration, and they are often used in applications like affinity chromatography where reversible binding is essential.[6]

  • AEBSF & PMSF (Irreversible, Covalent): These sulfonyl fluorides act by covalently modifying the hydroxyl group of the active site serine residue, forming a stable sulfonyl-enzyme complex that permanently inactivates the enzyme.[1][7] This makes them highly effective for completely shutting down proteolysis during cell lysis and protein extraction.[8][9]

  • Aprotinin (Reversible, Competitive): This polypeptide inhibitor forms a very tight, stable, but non-covalent, complex with the protease active site.[2] Its mechanism involves a lysine side chain that binds deeply within the protease's specificity pocket.[2]

Quantitative Performance Comparison

The potency of an inhibitor is typically expressed by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of affinity, whereas IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. For competitive inhibitors, Kᵢ is always smaller than IC₅₀.

InhibitorTarget ProteaseKᵢ (µM)IC₅₀ (µM)Source(s)
Benzamidine Trypsin19 - 35-[1]
Plasmin350-
Thrombin220-
AEBSF Trypsin-70
Chymotrypsin-130
Thrombin-36
Plasmin-15
Kallikrein-8
Aprotinin Trypsin0.000006-
Plasmin1-
Chymotrypsin0.009-
Note: Kᵢ and IC₅₀ values can vary based on experimental conditions (e.g., pH, temperature, substrate used). Data for this compound is not included due to a lack of available public data.
Practical Considerations: Stability, Solubility, and Toxicity
InhibitorAqueous StabilitySolubilityToxicityKey Considerations
Benzamidine HighHigh in waterLowStandard competitive inhibitor; often used in purification buffers.
AEBSF High in aqueous solution at acidic/neutral pH.High in water.[7]Low; considered a safer alternative to PMSF.[3][9]Excellent choice for cell culture and lysis buffers due to stability and low toxicity. Can have off-target effects on other residues like tyrosine and lysine.[3][7]
PMSF Low; hydrolyzes rapidly in aqueous solutions (half-life ~35-110 min at physiological pH).[8]Low in water; stock solutions must be made in anhydrous solvents (e.g., ethanol, isopropanol, DMSO).[8]High; neurotoxic and corrosive. Must be handled with extreme care in a fume hood.[3][9]Must be added fresh to buffers just before use due to instability.[9]
Aprotinin HighHigh in aqueous solutionsLow; however, can be immunogenic in therapeutic use.A large polypeptide, it is highly potent and specific for certain proteases.[2] Used in cell culture and to stop enzymatic reactions.[2]

Visualizing the Science

Diagram: Mechanism of Competitive Inhibition

This diagram illustrates the fundamental principle of competitive inhibition, where an inhibitor like this compound competes with the natural substrate for binding to the active site of a serine protease.

G cluster_0 Scenario 1: Normal Enzymatic Reaction cluster_1 Scenario 2: Competitive Inhibition E Active Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->E + P Products (P) ES->P k_cat E_free Free Enzyme (E) P->E_free + E2 Active Serine Protease (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI K_i I Inhibitor (I) (e.g., this compound) I->E2 + EI->E2

Caption: Competitive inhibitors bind reversibly to the enzyme's active site.

Diagram: Experimental Workflow for Inhibitor Comparison

This workflow outlines a systematic approach for characterizing and comparing the potency and selectivity of serine protease inhibitors.

G cluster_workflow Inhibitor Characterization Workflow start Select Inhibitors & Target Protease(s) assay_prep Prepare Reagents: - Enzyme Stock - Substrate Stock (Chromogenic/Fluorogenic) - Inhibitor Dilution Series - Assay Buffer start->assay_prep ic50_det IC50 Determination (Fixed Enzyme & Substrate Conc.) assay_prep->ic50_det data_analysis1 Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value ic50_det->data_analysis1 ki_det Ki Determination (Vary Substrate & Inhibitor Conc.) data_analysis1->ki_det Proceed for potent inhibitors data_analysis2 Data Analysis: - Generate Lineweaver-Burk or  Dixon Plots - Determine Inhibition Type - Calculate Ki Value ki_det->data_analysis2 selectivity Selectivity Profiling (Test against a panel of related proteases) data_analysis2->selectivity conclusion Comparative Analysis: Compare Potency (Ki/IC50) and Selectivity selectivity->conclusion

Caption: A typical workflow for screening and characterizing protease inhibitors.

Experimental Protocols

Protocol 1: Determination of IC₅₀ using a Chromogenic Substrate

This protocol describes a self-validating method to determine the concentration of an inhibitor required to reduce the activity of a target serine protease by 50%.

Rationale: This absorbance-based assay provides a robust and straightforward method for initial potency screening. A chromogenic substrate releases a colored product upon cleavage, and the rate of color formation is directly proportional to enzyme activity. The inclusion of no-inhibitor and vehicle controls is essential for data normalization and validation.

Materials:

  • Target Serine Protease (e.g., Bovine Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Anhydrous DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 1 mM to 1 nM) in the Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume = 200 µL):

    • Test Wells: 160 µL Assay Buffer + 20 µL of inhibitor dilution + 10 µL Enzyme.

    • Positive Control (100% Activity): 180 µL Assay Buffer + 10 µL Enzyme.

    • Vehicle Control: 160 µL Assay Buffer + 20 µL of Assay Buffer containing the highest concentration of DMSO used in the inhibitor dilutions + 10 µL Enzyme.

    • Negative Control (No Enzyme): 190 µL Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate at the desired temperature (e.g., 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme. Causality Note: For irreversible inhibitors like AEBSF, this pre-incubation step is critical to allow time for the covalent modification to occur.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the change in absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_control is the velocity from the Vehicle Control wells.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Evaluating Inhibitor Efficacy in a Cell-Based Protease Activity Assay

This protocol provides a method to assess an inhibitor's ability to penetrate cells and inhibit endogenous or overexpressed protease activity.

Rationale: While in vitro assays are crucial for determining direct enzyme-inhibitor kinetics, a cell-based assay validates the inhibitor's practical utility in a biological context. It accounts for factors like cell permeability, stability in the cytoplasm, and potential off-target effects. This protocol uses a fluorogenic, cell-permeable substrate that becomes fluorescent upon cleavage by the target intracellular protease.

Materials:

  • Cell line of interest (e.g., HEK293 cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Inhibitor (e.g., this compound)

  • Cell-permeable fluorogenic protease substrate

  • Cell lysis buffer (optional, for endpoint assays)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and grow to 70-80% confluency.

  • Inhibitor Treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. Causality Note: The incubation time should be optimized to be long enough for the inhibitor to enter the cells and engage its target, but short enough to avoid secondary effects or cytotoxicity.

  • Substrate Loading: Add the cell-permeable fluorogenic substrate to each well at its recommended final concentration.

  • Signal Detection:

    • Live-Cell Kinetic Assay: Immediately place the plate in a temperature-controlled fluorometer and measure the increase in fluorescence over time.

    • Endpoint Assay: Incubate the plate for an additional 30-60 minutes to allow for substrate cleavage. Measure the final fluorescence intensity. Alternatively, lyse the cells and measure the fluorescence in the lysate.

  • Data Analysis:

    • For kinetic assays, determine the rate of fluorescence increase. For endpoint assays, use the final fluorescence values.

    • Subtract the background fluorescence from wells containing no cells.

    • Normalize the data to the vehicle control (set as 100% activity or 0% inhibition).

    • Calculate the % inhibition for each inhibitor concentration and plot a dose-response curve to determine the cellular IC₅₀.

Conclusion and Recommendations

The choice of a serine protease inhibitor is fundamentally dictated by the experimental objective.

  • For applications requiring complete and permanent inactivation of proteases, such as preparing cell lysates for downstream analysis, an irreversible inhibitor like AEBSF is the superior choice. Its high aqueous stability, low toxicity, and potent activity make it a more reliable and safer alternative to the traditional PMSF.[3][9]

  • For studies involving the modulation of enzyme activity, affinity purification, or kinetic analysis where reversibility is key, a competitive inhibitor is required. Aprotinin offers extremely high potency for specific targets, while small molecules like benzamidine and its derivatives provide a broader, cost-effective option.

  • This compound , as a member of the substituted benzamidine family, is predicted to be a reversible, competitive inhibitor. While its precise potency requires empirical determination using the protocols outlined above, it represents a class of inhibitors valuable for their ability to probe the structure and function of protease active sites.

Ultimately, the optimal inhibitor is one that is validated for the specific enzyme, sample type, and experimental conditions . Researchers are encouraged to use this guide as a foundational resource for designing rigorous and well-controlled experiments.

References

  • Wikipedia. (n.d.). Aprotinin.
  • Wikipedia. (n.d.). AEBSF.
  • LITFL. (2024). Aprotinin.
  • AboutAprotinin.com. (n.d.). About aprotinin.
  • PubChem. (n.d.). Pancreatic trypsin inhibitor.
  • National Institutes of Health. (2017). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model.
  • Wikipedia. (n.d.). PMSF.
  • PubMed. (1985). Inhibition of four human serine proteases by substituted benzamidines.
  • SciELO. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis.
  • PubMed. (1977). Inhibition of serine proteinases by benzamidine derivatives.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • PubMed. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis.
  • PubMed. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.
  • National Institutes of Health. (2000). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding.
  • PubMed. (1979). [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)].
  • Cytoskeleton. (n.d.). Purification or Removal of Serine Proteases.
  • MEROPS. (2023). Small-molecule inhibitor: benzamidine.
  • PubMed. (1977). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine.
  • Various. (n.d.). AEBSF and Aprotinin Product Data Sheets.

Sources

A Head-to-Head Comparison of 3-Methoxy-benzamidine and Commercially Available Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes essential to a vast array of physiological processes, from digestion and blood coagulation to inflammation and immunity.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, making them critical targets for therapeutic intervention and essential reagents to control in experimental settings.[2] At the heart of their function lies a catalytic triad, typically composed of serine, histidine, and aspartate residues, which is the target for a wide range of inhibitory molecules.[1]

Among the arsenal of tools available to researchers, small molecule inhibitors are prized for their stability, cell permeability, and ease of use. Benzamidine is a classic, reversible competitive inhibitor of trypsin-like serine proteases, widely used to prevent proteolytic degradation during protein purification.[3] 3-Methoxy-benzamidine, a derivative of this core structure, offers a nuanced alternative.

This guide provides a comprehensive, head-to-head comparison of this compound with other workhorse inhibitors: its parent compound Benzamidine , the natural polypeptide inhibitor Aprotinin , and the microbial-derived peptide aldehyde Leupeptin . We will delve into their mechanisms, compare their performance based on available data, and provide detailed experimental protocols to empower researchers to validate these agents in their own systems. Our goal is to move beyond simple catalog listings and provide a framework for making informed decisions based on scientific principles and practical application.

The Inhibitors: A Profile of Key Competitors

The selection of a protease inhibitor is dictated by the specific needs of an experiment, including the target protease, required potency, desired selectivity, and the chemical environment. Here, we profile our selected inhibitors.

This compound and its Parent, Benzamidine
  • Structure and Class: this compound is a small organic molecule, a synthetic derivative of benzamidine.[4] Both are classified as reversible, competitive inhibitors.[3] The core benzamidine structure mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like proteases, which cleave after basic residues like arginine and lysine.[5]

  • Mechanism of Action: These molecules directly compete with the substrate for binding to the enzyme's active site. The amidine group forms interactions within the specificity pocket, but the molecule does not undergo catalysis, thus preventing the native substrate from binding and being cleaved. The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[3] The addition of a methoxy group in the meta position may alter the molecule's electronic properties and steric profile, potentially influencing its binding affinity and selectivity for different proteases compared to the parent compound.

  • Primary Targets: Trypsin, Thrombin, Plasmin, Plasma Kallikrein, and other trypsin-like serine proteases.[6][7]

Aprotinin
  • Structure and Class: Aprotinin is a 58-amino acid polypeptide, a natural serine protease inhibitor of the Kunitz type, typically isolated from bovine lung.[8]

  • Mechanism of Action: Aprotinin acts as a competitive, reversible inhibitor, but its mechanism is that of a "standard" or "Laskowski" inhibitor.[2] It binds very tightly to the active site of the protease, mimicking a perfect substrate. The protease cleaves a specific peptide bond within the aprotinin molecule, but the resulting complex is extremely stable, and the cleaved bond is readily re-ligated, effectively sequestering the enzyme in an inactive state.[2]

  • Primary Targets: A broad-spectrum inhibitor of serine proteases, with very high affinity for Trypsin, Chymotrypsin, Plasmin, and Plasma Kallikrein.[9]

Leupeptin
  • Structure and Class: Leupeptin is a natural, modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of Actinomycetes.[10][11]

  • Mechanism of Action: Leupeptin is a reversible, transition-state inhibitor. Its C-terminal aldehyde group is the key to its inhibitory action.[11] Upon binding to the active site, the aldehyde forms a covalent, yet reversible, hemiacetal linkage with the hydroxyl group of the catalytic serine residue. This structure mimics the tetrahedral intermediate of the normal enzymatic reaction, effectively stalling the catalytic process.[11]

  • Primary Targets: Potently inhibits Trypsin, Plasmin, and Kallikrein. It also shows some activity against cysteine proteases like cathepsin B.[10][12]

Head-to-Head Performance Comparison

The efficacy of an inhibitor is primarily defined by its potency (how little is needed to inhibit) and its selectivity (how specific it is for the target). These are quantified by the IC50 and Kᵢ values.

  • IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is an operational parameter that depends on the specific experimental conditions, especially the substrate concentration.[14]

  • Kᵢ (Inhibition Constant): The dissociation constant for the enzyme-inhibitor complex.[15] It represents the intrinsic binding affinity between the inhibitor and the enzyme. Unlike the IC50, the Kᵢ is a true thermodynamic constant and does not depend on the substrate concentration, making it the gold standard for comparing the potency of reversible inhibitors.[13] A lower Kᵢ value signifies a more potent inhibitor.[16]

Table 1: Comparative Inhibition Constants (Kᵢ) for Key Serine Proteases

InhibitorTarget EnzymeKᵢ Value (µM)Comments
Benzamidine Trypsin19 - 35[17][18]The benchmark competitive inhibitor. Moderate potency.
Plasmin350[17]Significantly less potent against plasmin compared to trypsin.
Thrombin110 - 220[7][17]Moderate potency.
Tryptase20[7]Potent inhibitor of mast cell tryptase.
Factor Xa110[7]Moderate potency.
Aprotinin Trypsin6.0 x 10⁻⁸Extremely potent, tight-binding inhibitor.
Plasmin1.0 x 10⁻⁷Extremely potent inhibitor.
Plasma Kallikrein3.0 x 10⁻⁸One of the most potent natural inhibitors of kallikrein.
Leupeptin Trypsin~0.05High potency due to its transition-state mechanism.
Plasmin~0.05High potency.
KallikreinModerate Inhibition[10]Effective, but potency can vary depending on the specific kallikrein.

Experimental Design: A Framework for Validation

Trustworthy data is paramount. The following protocols provide a self-validating system for determining inhibitor potency (IC50) and the inhibition constant (Kᵢ) for a given serine protease. We will use Trypsin and the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a model system. The cleavage of BAPNA by trypsin releases p-nitroaniline, which has a strong absorbance at 405 nm.

Experimental Workflow for Inhibitor Characterization

The overall process involves a primary screen to determine the IC50, followed by kinetic studies to calculate the more definitive Kᵢ value.

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Ki Determination a Prepare serial dilutions of inhibitor (e.g., this compound) b Add fixed concentration of Trypsin a->b c Pre-incubate to allow enzyme-inhibitor binding b->c d Initiate reaction with fixed concentration of BAPNA c->d e Measure rate of p-nitroaniline production (Abs @ 405 nm) d->e f Plot % Inhibition vs. [Inhibitor] and fit curve e->f g Determine IC50 f->g h Set up multiple assays, each with a different fixed [Inhibitor] (e.g., 0, 0.5x, 1x, 2x IC50) g->h Use IC50 to inform concentrations for Ki study i In each assay, vary the substrate [BAPNA] over a range h->i j Measure initial reaction velocities (V₀) for all conditions i->j k Generate Michaelis-Menten plots for each inhibitor concentration j->k l Create a Lineweaver-Burk plot (1/V₀ vs 1/[S]) k->l m Calculate Km(app) and Vmax(app) l->m n Determine Ki from plots or Cheng-Prusoff equation m->n

Caption: Mechanisms of reversible serine protease inhibition.

Choosing the Right Inhibitor: A Practical Guide

ScenarioRecommended InhibitorRationale
General protein purification from cell or tissue lysates. Benzamidine or a cocktail containing it.Cost-effective, reversible, and sufficiently potent to prevent bulk degradation by common proteases during short purification steps. Easily removed by dialysis.
High-potency, broad-spectrum inhibition is required (e.g., stopping all serine protease activity). Aprotinin Extremely high affinity (low Kᵢ) for a wide range of serine proteases. Ideal for applications where complete and sustained inhibition is critical. However, as a polypeptide, it can be immunogenic and is not cell-permeable.
Inhibition of trypsin-like proteases and some cysteine proteases is needed. Leupeptin Offers a broader spectrum than benzamidine by inhibiting some cysteine proteases. Its high potency makes it effective at low concentrations.
Investigating the structure-activity relationship (SAR) of small molecule inhibitors. This compound Serves as an excellent tool compound to probe the active site of a target protease. Comparing its Kᵢ to that of benzamidine can reveal how modifications at the meta-position affect binding affinity and selectivity, guiding further drug design.
Cell culture applications to prevent degradation of secreted proteins. Aprotinin or Soybean Trypsin Inhibitor [8]These are large, cell-impermeable inhibitors that will remain in the culture medium and protect extracellular proteins without affecting intracellular processes.

Conclusion

While Benzamidine remains a reliable and cost-effective choice for routine applications, its derivatives and alternative inhibitors offer significant advantages in specific contexts. Aprotinin provides unparalleled potency for broad-spectrum, tight-binding inhibition, making it ideal for applications demanding near-complete cessation of serine protease activity. Leupeptin offers a potent alternative with an expanded inhibitory profile that includes certain cysteine proteases.

This compound emerges not just as another inhibitor, but as a specific tool for deeper scientific inquiry. Its value lies in its direct comparability to the parent benzamidine structure. By systematically evaluating its potency and selectivity against a panel of proteases using the protocols outlined here, researchers can gain critical insights into the molecular determinants of inhibitor binding. This knowledge is fundamental to the field of drug development, where subtle modifications to a chemical scaffold can dramatically alter therapeutic efficacy and reduce off-target effects. The ultimate choice of inhibitor should be a deliberate one, guided by experimental need, target identity, and the robust, quantitative data that a head-to-head comparison provides.

References

  • National Center for Biotechnology Information. (n.d.). A quick method for the determination of inhibition constants. PubMed Central.
  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor.
  • National Center for Biotechnology Information. (n.d.). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2.
  • Klappa, P. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. YouTube.
  • GoodRx. (2025, September 4). Popular Plasma Kallikrein Inhibitors List, Drug Prices and Medication Information.
  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor. YouTube.
  • Mirabai Products, Inc. (n.d.). Trypsin Inhibitor.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Drugs.com. (n.d.). List of Thrombin inhibitors.
  • edX. (n.d.). IC50 Determination.
  • BenchChem. (n.d.). Comparative Analysis of Serine Protease Inhibitors: A Guide for Researchers.
  • Carl ROTH. (n.d.). Trypsin inhibitor, 1 g, CAS No. 9035-81-8.
  • Taylor & Francis Online. (n.d.). Direct thrombin inhibitors – Knowledge and References.
  • Cleveland Clinic. (2023, May 30). Direct Thrombin Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). plasma kallikrein Inhibitors.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • Wikipedia. (n.d.). IC50.
  • BenchChem. (n.d.). A Detailed Protocol for IC50 Determination of Chitinase-IN-5.
  • MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.
  • ECHEMI. (n.d.). Buy this compound from ATK CHEMICAL COMPANY LIMITED.
  • National Center for Biotechnology Information. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PubMed Central.
  • MedchemExpress.com. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.
  • Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor.
  • Wikipedia. (n.d.). Benzamidine.
  • MedchemExpress.com. (n.d.). Benzamidine | Trypsin Inhibitor.
  • PubMed. (n.d.). New leupeptin analogues: synthesis and inhibition data.
  • National Center for Biotechnology Information. (n.d.). Inhibition properties of free and conjugated leupeptin analogues. PubMed Central.

Sources

A Comparative Guide to Validating the Efficacy of 3-Methoxy-benzamidine in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 3-Methoxy-benzamidine's performance with alternative treatments in a preclinical neuropathic pain model. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in their experimental design and data interpretation. Every protocol described is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your findings.

Introduction: The Challenge of Neuropathic Pain and the Role of Serine Proteases

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system.[1][2][3][4] Its complex pathophysiology often renders it resistant to conventional analgesics, creating a significant unmet medical need.[3] Emerging evidence implicates the dysregulation of certain proteases, particularly trypsin-like serine proteases, in the peripheral and central sensitization pathways that drive neuropathic pain. These enzymes can process and activate various receptors and signaling molecules involved in pain transmission.

This compound is a synthetic small molecule that functions as a reversible, competitive inhibitor of trypsin and trypsin-like serine proteases.[5][6][7][8] Its structural similarity to benzamidine, a well-characterized serine protease inhibitor, suggests its potential to modulate the activity of these enzymes in pathological states.[6][9] This guide will delineate a comprehensive strategy for validating the efficacy of this compound in a relevant animal model of neuropathic pain, comparing it against a standard-of-care therapeutic, Gabapentin.

Mechanism of Action: Targeting Serine Proteases

This compound exerts its effects by binding to the active site of serine proteases, preventing the binding and cleavage of their natural substrates. The methoxy group on the benzamidine core can influence the molecule's binding affinity and selectivity for different proteases.[10]

cluster_0 Serine Protease Active Site Catalytic_Triad Catalytic Triad (Ser, His, Asp) Substrate_Binding_Pocket Substrate Binding Pocket Cleaved_Products Cleaved Products (Signal Propagation) Substrate_Binding_Pocket->Cleaved_Products Leads to No_Cleavage No Cleavage (Signal Inhibition) Substrate_Binding_Pocket->No_Cleavage Results in 3_Methoxy_benzamidine This compound 3_Methoxy_benzamidine->Substrate_Binding_Pocket Competitively Binds to Natural_Substrate Natural Substrate Natural_Substrate->Substrate_Binding_Pocket Binds to

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Validation Workflow: A Step-by-Step Guide

This section outlines a robust workflow for the preclinical validation of this compound.

cluster_1 In Vitro Assays cluster_2 In Vivo Model Start Start: Hypothesis Formulation In_Vitro Phase 1: In Vitro Characterization Start->In_Vitro In_Vivo Phase 2: In Vivo Efficacy & Safety In_Vitro->In_Vivo Enzyme_Assay Serine Protease Inhibition Assay (IC50) Cell_Assay Cell-Based Assay (Neuronal Hyperexcitability) Data_Analysis Phase 3: Data Analysis & Interpretation In_Vivo->Data_Analysis Model_Induction Neuropathic Pain Model (e.g., CCI) Treatment Drug Administration: 3-MB, Gabapentin, Vehicle Behavioral Behavioral Testing: Von Frey, Hargreaves Toxicity Acute Toxicity Assessment Conclusion Conclusion: Comparative Efficacy Assessment Data_Analysis->Conclusion

Caption: High-level experimental workflow for validating this compound.

Phase 1: In Vitro Characterization

Objective: To determine the inhibitory potency of this compound on a relevant serine protease and its effect on neuronal cells.

Protocol 1: Fluorogenic Serine Protease Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against a target serine protease (e.g., trypsin).[11][12]

  • Materials:

    • Target serine protease (e.g., Trypsin)

    • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)[11][12]

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the serine protease solution to each well.

    • Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Phase 2: In Vivo Efficacy and Safety

Objective: To assess the analgesic efficacy and acute toxicity of this compound in a rat model of neuropathic pain.

Animal Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used and well-characterized model of neuropathic pain that mimics many of the symptoms observed in humans.

Protocol 2: In Vivo Efficacy Study

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Groups (n=8-10 per group):

    • Sham + Vehicle

    • CCI + Vehicle

    • CCI + this compound (e.g., 10, 30, 100 mg/kg)

    • CCI + Gabapentin (positive control, e.g., 100 mg/kg)

  • Procedure:

    • Induce CCI surgery on the right sciatic nerve of the rats in the CCI groups. Sham surgery will be performed on the sham group.

    • Allow a 7-day post-operative recovery and pain development period.

    • Administer the respective treatments (e.g., intraperitoneally) daily for 14 days.

    • Conduct behavioral testing before the first dose and at regular intervals throughout the treatment period.

Behavioral Assessments:

  • Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold to a series of calibrated von Frey filaments.

  • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source.

Protocol 3: Acute Toxicity Assessment

  • Procedure:

    • Administer a high dose of this compound to a separate cohort of animals.

    • Observe the animals for any signs of toxicity (e.g., changes in behavior, posture, breathing) for at least 24 hours.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy.

Comparative Data Analysis and Interpretation

The efficacy of this compound will be compared to Gabapentin based on the following parameters:

ParameterThis compoundGabapentin (Reference)Expected Outcome
In Vitro IC50 (µM) To be determinedN/ALow micromolar range
In Vivo Efficacy
Mechanical AllodyniaDose-dependent increase in paw withdrawal thresholdSignificant increase in paw withdrawal thresholdComparable or superior efficacy to Gabapentin
Thermal HyperalgesiaDose-dependent increase in paw withdrawal latencySignificant increase in paw withdrawal latencyComparable or superior efficacy to Gabapentin
Acute Toxicity No observable adverse effects at therapeutic dosesWell-established safety profileFavorable safety profile

Conclusion: A Promising Therapeutic Candidate?

This comprehensive validation framework will provide a robust assessment of this compound's potential as a novel therapeutic for neuropathic pain. By directly comparing its efficacy and safety profile with a clinically relevant drug like Gabapentin, this guide enables researchers to make data-driven decisions about the future development of this compound. The detailed protocols and experimental design considerations outlined herein are intended to ensure the generation of high-quality, reproducible data, ultimately accelerating the path from bench to bedside.

References

  • PubChem. (2023). 3-Methoxybenzamide. National Center for Biotechnology Information.
  • News-Medical. (n.d.). Combination medication for the treatment of neuropathic pain.
  • Tervonen, T. A., He, T., & Klefström, J. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1573, 249–261.
  • Wikipedia. (2023). Benzamidine.
  • Biochemical and Biophysical Research Communications. (2005). Theoretical studies of Alzheimer's disease drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine (GTS-21)
  • Van der Hoorn, R. A. L. (2023). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany, 74(18), 5585-5596.
  • Brooks, K. G., & Kessler, T. L. (2017).
  • Koga, K. (2002). New therapy for neuropathic pain. Nihon Shinkei Seishin Yakurigaku Zasshi, 22(1), 13-18.
  • Rowbotham, M. C. (1998). The treatment of neuropathic pain. Current Opinion in Neurology, 11(5), 503-508.
  • Derbyshire Medicines Management. (2024). Prescribing guideline for neuropathic pain in primary care.
  • Aso, M., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues.
  • Vera-López, K. J., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 30(2), 333.
  • Brown, A. E., & Murphy, C. L. (2020). Modeling Osteoarthritis Using Three-Dimensional Culture. Cartilage, 11(4), 406–415.
  • National Institutes of Health. (n.d.). Treating knee osteoarthritis by sPLA2 inhibitor-loaded micellar nanoparticles.
  • Sagar, D. R. (2010). An investigation of pain mechanisms in a model of osteoarthritis. University of Nottingham ePrints.
  • Ferreira-Gomes, J., et al. (2012). Osteoarthritis pain mechanisms: Basic studies in animal models. Arthritis, 2012, 946816.
  • Ebi, H., et al. (2016). In Vivo Inhibition of Serine Protease Processing Requires a High Fractional Inhibition of Cathepsin C. Journal of Biological Chemistry, 291(16), 8687-8697.
  • Vera-López, K. J., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 30(2), 333.
  • Wang, Y., et al. (2015). Pharmacodynamic study of 3, 5, 4'-trimethoxy-trans-stilbene on osteoarthritis rats after long-term administration. Chinese Journal of New Drugs, 24(15), 1773-1777.
  • National Institutes of Health. (2022). Researchers create 3-D model for rare neuromuscular disorders, setting stage for clinical trial.

Sources

A Guide to Orthogonal Assays for Confirming the Biological Activity of 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of 3-Methoxy-benzamidine. The core principle of this guide is the application of orthogonal assays—distinct experimental methodologies that measure the same biological event through different physical principles. This multi-pronged approach is critical for generating high-confidence data, validating the mechanism of action, and eliminating experimental artifacts.

Based on its chemical structure, this compound is a derivative of benzamidine, a well-established reversible, competitive inhibitor of trypsin and other serine proteases.[1][2] The benzamidine moiety mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of serine proteases that have a preference for basic amino acid residues.[3] This guide will therefore focus on assays designed to confirm and characterize the inhibitory activity of this compound against a model serine protease, bovine trypsin .

We will explore a cascading workflow of three orthogonal experimental pillars:

  • Direct Enzymatic Assay: A biochemical approach to quantify the inhibition of trypsin activity in a purified system.

  • Biophysical Binding Assay: A direct measurement of the physical interaction between this compound and the trypsin enzyme.

  • Cell-Based Functional Assay: An assessment of the compound's activity in a relevant cellular context, linking enzyme inhibition to a physiological outcome.

This structured approach ensures that the observed activity is not only potent and direct but also translates to a biological system, providing a robust foundation for further development.

Pillar 1: Direct Enzymatic Activity Assay

The first step is to confirm that this compound directly inhibits the catalytic activity of its putative target. A fluorometric enzyme activity assay is a sensitive and high-throughput method to determine key inhibitory parameters like the half-maximal inhibitory concentration (IC50).

Scientific Rationale

This assay relies on a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's catalytic activity. An inhibitor will reduce this rate in a concentration-dependent manner. We will use Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (BAPNA-AMC) as a substrate for trypsin. Trypsin cleaves the bond between arginine and AMC, releasing the highly fluorescent AMC molecule.

Experimental Workflow: Enzymatic Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Trypsin Stock - Assay Buffer - Substrate (BAPNA-AMC) - Inhibitors (this compound, Benzamidine) A1 Dispense Inhibitor dilutions (Test compound & Controls) P1->A1 A2 Add Trypsin enzyme (pre-incubate) A1->A2 A3 Initiate reaction by adding BAPNA-AMC substrate A2->A3 A4 Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) A3->A4 D1 Calculate initial reaction rates (V) A4->D1 D2 Normalize rates to controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Fit data to a dose-response curve to determine IC50 D3->D4

Caption: Workflow for the fluorometric trypsin inhibition assay.

Detailed Protocol: Fluorometric Trypsin Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% (v/v) Triton X-100.

    • Trypsin Stock: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Immediately before use, dilute to 20 nM in cold Assay Buffer.

    • Substrate Stock: Prepare a 10 mM stock of BAPNA-AMC in DMSO.

    • Compound Preparation: Prepare 10 mM stock solutions of this compound and Benzamidine (positive control) in DMSO. Create a 2-fold serial dilution series in DMSO.

  • Assay Procedure (96-well format):

    • Add 1 µL of each compound dilution (or DMSO for vehicle control) to the wells of a black, flat-bottom 96-well plate.

    • Add 50 µL of 20 nM Trypsin solution to all wells except the "no enzyme" blank. Add 50 µL of Assay Buffer to the blank wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare the substrate working solution by diluting the BAPNA-AMC stock to 20 µM in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the 20 µM BAPNA-AMC working solution to all wells. The final concentration of trypsin will be 10 nM and substrate will be 10 µM.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Biophysical Binding Assay (Thermal Shift Assay)

An IC50 value from an activity assay confirms inhibition, but it does not prove direct binding. The observed effect could be due to artifacts like aggregation or redox cycling. A biophysical assay provides orthogonal evidence by directly measuring the physical interaction between the compound and the target protein. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for this purpose.

Scientific Rationale

TSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[4] The binding of a specific ligand, like an inhibitor, stabilizes the protein's structure, resulting in a positive shift in its Tm (ΔTm). This change is detected using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds. This method is independent of enzyme catalysis, providing a true orthogonal validation of target engagement.

Experimental Workflow: Thermal Shift Assay

G cluster_prep Preparation cluster_assay Assay Execution (qPCR plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Trypsin Protein - Assay Buffer (HEPES) - Fluorescent Dye (e.g., SYPRO Orange) - Inhibitors A1 Mix Trypsin, Dye, and Inhibitor in qPCR plate wells P1->A1 A2 Seal the plate A1->A2 A3 Place in a qPCR instrument A2->A3 A4 Run a melt curve protocol (e.g., 25°C to 95°C, 1°C/min) A3->A4 D1 Plot Fluorescence vs. Temperature A4->D1 D2 Fit data to a Boltzmann equation to determine melting temp (Tm) D1->D2 D3 Calculate ΔTm (Tm_compound - Tm_vehicle) D2->D3

Caption: Workflow for the Thermal Shift Assay (TSA).

Detailed Protocol: Thermal Shift Assay
  • Reagent Preparation:

    • TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

    • Trypsin Stock: Dilute purified bovine trypsin to 2 µM in TSA Buffer.

    • Dye Stock: Use a commercial dye like SYPRO Orange, diluted according to the manufacturer's instructions (e.g., 5X final concentration).

    • Compound Stock: Use the 10 mM DMSO stock solutions of this compound and Benzamidine.

  • Assay Procedure (qPCR plate format):

    • Prepare a master mix containing the trypsin and dye in TSA buffer. For a 20 µL final reaction volume, prepare a mix with 1 µM trypsin and 5X dye.

    • Dispense 19 µL of the master mix into each well of a 96-well qPCR plate.

    • Add 1 µL of the compound stock solutions (or DMSO vehicle) to the appropriate wells for a final compound concentration of 50 µM.

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom.

    • Place the plate in a real-time PCR instrument.

  • Instrument Protocol & Data Analysis:

    • Set the instrument to acquire fluorescence data (using a channel appropriate for the dye, e.g., ROX) over a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C per minute.

    • Export the fluorescence data and plot it against temperature. The resulting curve will show a low initial fluorescence, a sharp increase as the protein unfolds, and a plateau.

    • The melting temperature (Tm) is the midpoint of this transition. This can be accurately determined by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm_compound - Tm_DMSO. A significant positive ΔTm (typically > 2°C) is strong evidence of direct binding.

Pillar 3: Cell-Based Functional Assay

Confirming direct inhibition and binding in biochemical and biophysical assays is essential, but demonstrating activity in a cellular environment is the critical link to physiological relevance.[5][6] Many serine proteases, including thrombin and trypsin-like enzymes, can activate Protease-Activated Receptors (PARs) on the cell surface, leading to downstream signaling events like calcium mobilization. We will use a PAR2-expressing cell line to test if this compound can block trypsin-induced cellular activation.

Scientific Rationale

PAR2 is a G-protein coupled receptor (GPCR) activated by the proteolytic cleavage of its N-terminus by trypsin, exposing a tethered ligand that initiates signaling. This activation leads to the release of intracellular calcium (Ca²⁺) stores. A fluorescent, calcium-sensitive dye can be used to measure this change in intracellular Ca²⁺ concentration. An effective inhibitor of trypsin will prevent PAR2 cleavage and thus block the downstream calcium flux.

Signaling Pathway: Trypsin-Induced PAR2 Activation

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Trypsin Trypsin PAR2 PAR2 Receptor Trypsin->PAR2 Cleaves & Activates Inhibitor 3-Methoxy- benzamidine Inhibitor->Trypsin Inhibits Gq Gq Protein PAR2->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release (Fluorescence Signal) IP3->Ca

Caption: Pathway of Trypsin-induced PAR2 activation and its inhibition.

Detailed Protocol: Calcium Flux Assay
  • Cell Preparation:

    • Culture a PAR2-expressing cell line (e.g., HEK293-PAR2) in appropriate media.

    • One day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a physiological buffer like HBSS.

    • Aspirate the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells gently with HBSS to remove excess dye. Leave a final volume of 100 µL of buffer in each well.

    • Prepare 5X concentrated solutions of this compound and Benzamidine in HBSS from the DMSO stocks.

    • Add 25 µL of the compound solutions (or vehicle) to the wells and incubate for 15 minutes at room temperature.

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Set the instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~520 nm) every second.

    • After establishing a stable baseline reading for 15-20 seconds, inject 25 µL of a 6X trypsin solution (final concentration ~10 nM) to activate the PAR2 receptors.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the full calcium response.

  • Data Analysis:

    • The calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Comparative Analysis and Data Summary

The power of the orthogonal assay approach lies in the consolidated view of the data. A true and specific inhibitor will demonstrate consistent behavior across all three platforms: it will inhibit enzyme activity, it will bind directly to the enzyme, and it will block the enzyme's function in a cellular context.

Table 1: Hypothetical Comparative Data for Trypsin Inhibitors

Assay TypeParameterThis compoundBenzamidine (Control)Negative Control (Inactive Analog)
Enzymatic Assay IC5025 µM19 µM[7]> 500 µM
Biophysical (TSA) ΔTm (at 50 µM)+5.2 °C+6.5 °C+0.1 °C
Cell-Based (Ca²⁺ Flux) IC5045 µM35 µM> 500 µM

Interpretation of Results:

  • This compound: Shows a clear dose-dependent inhibition of trypsin activity with a measurable IC50. This is corroborated by a significant thermal shift in the TSA, confirming direct binding. Crucially, it also inhibits trypsin-mediated cell signaling with a comparable IC50, demonstrating target engagement in a physiological system. The slight rightward shift in the cellular IC50 compared to the biochemical IC50 is common and can be attributed to factors like cell permeability and protein binding in the assay medium.

  • Benzamidine: As the positive control, it behaves as expected, showing strong activity across all three assays.

  • Negative Control: An inactive analog fails to show activity in any of the assays, demonstrating the specificity of the assays for the active pharmacophore.

Conclusion

Validating the biological activity of a compound requires more than a single assay. By systematically employing an orthogonal workflow—combining direct enzymatic, biophysical, and cell-based functional assays—researchers can build a robust and compelling data package. This guide provides a detailed, field-proven framework for confirming that this compound is a direct, on-target inhibitor of trypsin. This rigorous, multi-faceted validation is the cornerstone of confident decision-making in drug discovery and chemical biology research.

References

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025).
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]
  • Nishimura, Y., et al. (1992). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-8. [Link]
  • Yasui, W., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 83(7), 723-8. [Link]
  • Gordon, J. R., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 6(7), e22439. [Link]
  • van der Schaar, H. M., et al. (2013). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. Antiviral Research, 99(2), 105-112. [Link]
  • Benzamidine. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
  • Vollrath, F. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1278, pp. 245-263). Humana Press. [Link]
  • Lamech, L. T., et al. (2020). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules, 25(22), 5399. [Link]
  • Sgrignani, J., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
  • Sgrignani, J., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
  • Reaction Biology. (n.d.). Protease Assay Services. [Link]
  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. [Link]
  • Chem-Impex International. (n.d.). 3-Methoxybenzamidine hydrochloride. [Link]
  • Aso, M., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(16), 4796-800. [Link]
  • de Oliveira, C. M., et al. (2018). Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. Anais da Academia Brasileira de Ciências, 90(3), 2685-2695. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Methoxy-benzamidine Against Gold-Standard Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of serine protease inhibition, the rigorous evaluation of novel compounds is paramount. This guide provides an in-depth, technical framework for benchmarking the performance of 3-Methoxy-benzamidine, a synthetic small molecule inhibitor, against established gold-standard compounds. By adhering to the principles of scientific integrity and leveraging field-proven insights, this document outlines the requisite experimental designs, explains the causality behind methodological choices, and ensures that the described protocols are self-validating.

The core of this guide is a comparative analysis of this compound's inhibitory potential against three key serine proteases: Trypsin, Thrombin, and Plasmin. These enzymes are critical players in a spectrum of physiological and pathological processes, from digestion and blood coagulation to fibrinolysis and cancer progression. Consequently, their targeted inhibition is a cornerstone of numerous therapeutic strategies.

The Rationale for Inhibition: The Benzamidine Moiety

Benzamidine and its derivatives are recognized as competitive inhibitors of trypsin-like serine proteases.[1][2] The efficacy of these compounds is rooted in the structural mimicry of the guanidinium group of arginine, the natural substrate for these enzymes. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of the protease, effectively blocking substrate binding.[3]

The introduction of substituents onto the benzamidine ring, such as the 3-methoxy group in our compound of interest, can significantly modulate inhibitory potency and selectivity. Structure-activity relationship (SAR) studies have revealed that factors such as the hydrophobicity, electronic properties, and steric bulk of the substituent influence the interaction with the enzyme's active site and surrounding subsites.[4][5] For instance, the interaction of substituted benzamidines with thrombin is particularly sensitive to the hydrophobicity of the substituent, while for plasmin, both electron-donating properties and hydrophobicity play a crucial role.[4] This guide provides the experimental framework to precisely quantify these effects for this compound.

Gold-Standard Comparators

To provide a robust benchmark, this compound's performance will be evaluated against three well-characterized serine protease inhibitors, each with a distinct mechanism of action and inhibitory profile:

  • Aprotinin: A natural polypeptide and competitive inhibitor of several serine proteases, including trypsin and plasmin.[1][6][7] It forms a stable, reversible complex with the enzyme's active site.[8]

  • Leupeptin: A natural, modified tripeptide that acts as a reversible, competitive transition-state inhibitor of serine and cysteine proteases, including trypsin and plasmin.[9][10] It is known for its potent inhibition of these enzymes.[11]

  • AEBSF (Pefabloc SC): A water-soluble, irreversible inhibitor of a broad spectrum of serine proteases, including trypsin, thrombin, and plasmin.[5][12][13] It acts by covalently modifying the active site serine residue.

Performance Benchmark Data: A Comparative Overview

The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the gold-standard inhibitors against the target proteases. The corresponding values for this compound are presented as "To Be Determined" (TBD), as the objective of this guide is to provide the methodology for their empirical validation.

InhibitorTarget ProteaseKiIC50Reference(s)
This compound TrypsinTBDTBD
ThrombinTBDTBD
PlasminTBDTBD
Aprotinin Trypsin~0.06 pM-[6]
Thrombin--
Plasmin~1 nM-[6]
Leupeptin Trypsin3.5 nM-[9]
ThrombinNo Inhibition-[9][14]
Plasmin3.4 nM-[9]
AEBSF (Pefabloc SC) TrypsinIrreversible-[5][12]
ThrombinIrreversible-[5][12]
PlasminIrreversible-[5][12]

Experimental Workflow for Determining Inhibitory Potency

The determination of the inhibitory potency of this compound and the gold-standard compounds will be accomplished through a series of well-established in vitro enzyme inhibition assays. The core of these assays is the use of chromogenic substrates that, upon cleavage by the target protease, release a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.[4][15][16][17][18] The rate of color development is directly proportional to the enzyme's activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Enzymes (Trypsin, Thrombin, Plasmin) - Inhibitors (this compound, Standards) - Chromogenic Substrates plate Prepare 96-well Plate reagents->plate add_inhibitor Add serial dilutions of inhibitors to appropriate wells plate->add_inhibitor add_enzyme Add respective enzyme to wells and incubate add_inhibitor->add_enzyme add_substrate Initiate reaction by adding chromogenic substrate add_enzyme->add_substrate read_plate Measure absorbance at 405 nm in kinetic mode add_substrate->read_plate plot_curves Plot reaction velocity vs. substrate concentration (for Km) or inhibitor concentration read_plate->plot_curves calc_ic50 Determine IC50 values from dose-response curves plot_curves->calc_ic50 calc_ki Calculate Ki values using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: A generalized workflow for the determination of enzyme inhibition constants.

Detailed Experimental Protocols

1. Materials and Reagents:

  • Enzymes: Human α-Thrombin, Bovine Pancreatic Trypsin, Human Plasmin

  • Chromogenic Substrates:

    • For Thrombin: Chromogenic Substrate S-2238

    • For Trypsin: Chromogenic Substrate S-2222[16]

    • For Plasmin: Chromogenic Substrate S-2251[19][20]

  • Inhibitors: this compound hydrochloride, Aprotinin, Leupeptin hemisulfate, AEBSF hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8

  • Microplates: 96-well, flat-bottom, clear polystyrene plates

  • Instrumentation: Temperature-controlled microplate reader capable of kinetic measurements at 405 nm

2. Preparation of Stock Solutions:

  • Prepare concentrated stock solutions of enzymes in appropriate storage buffers as recommended by the supplier.

  • Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.

  • Prepare stock solutions of Aprotinin, Leupeptin, and AEBSF in deionized water at appropriate concentrations.

  • Prepare 10 mM stock solutions of the chromogenic substrates in deionized water.

3. Enzyme Inhibition Assay Protocol (General):

  • Assay Plate Preparation:

    • To each well of a 96-well microplate, add 50 µL of assay buffer.

    • Add 25 µL of serially diluted inhibitor solutions (this compound and gold-standards) to the respective wells. For control wells (no inhibitor), add 25 µL of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the respective enzyme solution (Trypsin, Thrombin, or Plasmin) to all wells. The final enzyme concentration should be predetermined to yield a linear reaction rate for at least 10 minutes.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the corresponding chromogenic substrate to all wells. The final substrate concentration should be at or near the Km value for the respective enzyme.

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • For competitive inhibitors, calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Mechanism of Action: Competitive Inhibition

The proposed mechanism of action for this compound is competitive inhibition, a hallmark of benzamidine-based inhibitors.[2] This mode of inhibition is characterized by the inhibitor binding to the active site of the free enzyme, thereby competing with the substrate.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E ES->E + P EI->E P Product (P)

Caption: Schematic of competitive enzyme inhibition.

Concluding Remarks for the Research Professional

This guide provides a comprehensive and scientifically rigorous framework for the performance benchmarking of this compound against established gold-standard serine protease inhibitors. The detailed experimental protocols are designed to yield robust and reproducible data, allowing for a definitive assessment of the compound's inhibitory potency and potential selectivity. By understanding the structure-activity relationships of benzamidine derivatives and employing standardized assays, researchers can confidently position this compound within the broader landscape of serine protease inhibitors, thereby informing its potential for further development in therapeutic and research applications.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Umezawa, S., Tatsuta, K., Fujimoto, K., Tsuchiya, T., Umezawa, H., & Naganawa, H. (1972). The structure of leupeptin. Journal of Antibiotics, 25(4), 267-270. [Link]
  • Kassell, B., & Laskowski, M. (1965). The basic trypsin inhibitor of bovine pancreas. V. The disulfide linkages.
  • Svendsen, L., Blombäck, B., Blombäck, M., & Olsson, P. (1972). Synthetic chromogenic substrates for determination of trypsin, thrombin and thrombin-like enzymes. Thrombosis Research, 1(3), 267-278.
  • Stürzebecher, J., Markwardt, F., & Walsmann, P. (1976). Synthetic inhibitors of serine proteinases. 14. Inhibition of trypsin, thrombin and plasmin by derivatives of benzamidine. Die Pharmazie, 31(12), 884-886.
  • Leupeptin. (2023, November 28). In Wikipedia. [Link]
  • Benzamidine. (2023, October 28). In Wikipedia. [Link]
  • AEBSF. (2023, May 29). In Wikipedia. [Link]
  • Inhibition of four human serine proteases by substituted benzamidines. (1979). Journal of Medicinal Chemistry, 22(10), 1205-1209. [Link]
  • A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. (1989). Analytical Biochemistry, 177(1), 78-84. [Link]
  • Trypsin.
  • Thrombin Generation Assay Kit Manual. HaemoScan. (n.d.). [Link]
  • Plasminogen Assays. Practical-Haemostasis.com. (2022, September 27). [Link]
  • Detection of thrombin by the assay using chromogenic peptide substrates.
  • Chromogenic Substrates in Coagulation and Fibrinolytic Assays. (2001). Seminars in Thrombosis and Hemostasis, 27(5), 539-548.
  • Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. (1975). Biochimica et Biophysica Acta (BBA) - Enzymology, 384(1), 168-180. [Link]
  • Trypsin Activity Assay. Chondrex, Inc. (n.d.). [Link]
  • Trypsin Activity Assay Kit. Chondrex, Inc. (n.d.). [Link]
  • Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Chromogenix. (n.d.). [Link]
  • Plasmin Chromogenic Substrate Lyophilized.

Sources

A Senior Application Scientist's Guide to Isothermal Titration Calorimetry: Validating 3-Methoxy-benzamidine Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise and unambiguous characterization of molecular interactions is paramount. Identifying a small molecule that binds to a protein target is only the first step; quantifying the affinity and understanding the thermodynamic forces driving that interaction are critical for advancing a compound from a mere 'hit' to a viable 'lead'. This guide provides an in-depth, experience-driven walkthrough for validating the binding affinity of a small molecule, using 3-Methoxy-benzamidine as our model compound, with Isothermal Titration Calorimetry (ITC)—the undisputed gold standard for thermodynamic characterization.[1][2]

This document eschews rigid templates in favor of a logical, scientifically-grounded narrative. We will explore not just the 'how' but the fundamental 'why' behind each experimental choice, compare ITC with other common techniques, and provide a self-validating protocol to ensure the generation of robust, publication-quality data.

Part 1: The Cornerstone of Binding Analysis: The Power of Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) stands apart from other biophysical techniques because it measures the universal signal of any chemical reaction: heat.[1] By directly quantifying the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a macromolecule, ITC provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[3][4] This is not an indirect measurement of binding but a direct observation of the energetic consequences of the interaction in solution, free from the artifacts that can arise from immobilizing one of the binding partners.[2]

For a small molecule like this compound, which belongs to a class of compounds known to interact with serine proteases like trypsin[5][6], ITC offers unparalleled insight. It allows us to determine:

  • Binding Affinity (K_D): The direct measure of interaction strength.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

  • Enthalpy (ΔH): A measure of the changes in hydrogen bonding and van der Waals interactions upon binding.

  • Entropy (ΔS): A measure of the changes in hydrophobic interactions and conformational flexibility.

This complete thermodynamic signature is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and specific inhibitors.[7][8]

Part 2: Designing a Robust ITC Experiment: A Self-Validating Protocol

The quality of ITC data is a direct reflection of the quality of the experimental setup. A meticulously planned experiment is a self-validating one. The following protocol is designed to minimize artifacts and generate a clear, interpretable binding isotherm.

Causality in Experimental Design: Why These Steps Matter

The primary challenge in ITC is to ensure that the heat measured is solely from the binding event of interest, not from confounding factors like buffer mismatch, pH changes, or heats of dilution.[9][10] Therefore, every step in sample preparation is critical. Dialyzing the protein and using the exact same dialysate to dissolve the small molecule is the most crucial step for success. This minimizes the "buffer mismatch" that can create large, misleading heat signals and obscure the actual binding data.[11]

Detailed Experimental Protocol: this compound and its Target Protein

1. Sample Preparation (The Foundation of Quality Data)

  • Protein Preparation:

    • Express and purify the target protein to >95% purity. Impurities can lead to inaccurate concentration measurements and interfere with binding.[9][12]

    • Conduct extensive dialysis of the protein (~20-50 µM) against the chosen experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) at 4°C. A minimum of 4L of buffer changed twice over 24 hours is recommended.

    • Crucially, retain at least 50 mL of the final dialysate. This exact buffer will be used for all subsequent steps.[11]

    • After dialysis, centrifuge the protein sample (e.g., at 14,000 x g for 15 minutes) to remove any aggregated material.[11]

    • Determine the final protein concentration accurately using a reliable method like UV-Vis spectroscopy with the calculated extinction coefficient.

  • Ligand Preparation (this compound):

    • Obtain this compound of the highest possible purity.

    • Accurately weigh the compound and dissolve it in the exact dialysate buffer retained from the protein preparation to create a concentrated stock solution.

    • Prepare the final ligand solution for the syringe by diluting this stock solution with the same dialysate buffer. The final concentration should be approximately 10-15 times that of the protein concentration in the cell.[9]

    • Note on Solvents: If the ligand requires a solvent like DMSO for solubility, it must be included at the exact same final concentration in both the protein (cell) and ligand (syringe) solutions to nullify its heat of dilution. The recommended upper limit is 10% DMSO.[9]

2. ITC Instrument Setup and Execution

  • Instrument Cleaning: Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's protocol, often involving rinses with detergent (e.g., Contrad 70) followed by extensive water rinses.[13]

  • Parameter Configuration (Typical Starting Point):

    • Temperature: 25°C

    • Stirring Speed: 200-300 rpm

    • Reference Power: Set to a value appropriate for the instrument (e.g., 11 µcal/sec).

    • Titration Parameters: A typical experiment consists of an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by 18-20 larger injections (e.g., 2 µL each). The spacing between injections should be sufficient for the signal to return to baseline (e.g., 240 seconds).[14]

  • Loading the Instrument:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the this compound solution into the injection syringe, again ensuring no bubbles are present.

  • Performing the Titration: Initiate the automated titration run. The instrument will inject the ligand into the protein solution and measure the resulting heat changes.

3. The Essential Control Experiment

  • To accurately determine the heat of dilution, perform a control titration by injecting the ligand solution from the syringe directly into the buffer-filled sample cell.[11]

  • This control data will be subtracted from the main experimental data to isolate the heat of binding.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis P_Prep Protein Purification & Dialysis Conc Accurate Concentration Measurement P_Prep->Conc Load Load Protein (Cell) & Ligand (Syringe) P_Prep->Load L_Prep Ligand Dissolution (in Dialysate) L_Prep->Load Run Execute Titration (Ligand into Protein) Load->Run Control Control Titration (Ligand into Buffer) Load->Control Integrate Integrate Raw Data (Heat Bursts) Run->Integrate Subtract Subtract Control Data (Heat of Dilution) Control->Subtract Integrate->Subtract Fit Fit Isotherm to Binding Model Subtract->Fit Results Determine: KD, n, ΔH, ΔS Fit->Results

Figure 1: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Part 3: From Raw Signal to Thermodynamic Insight

The raw output of an ITC experiment is a series of heat spikes corresponding to each injection.[15] The instrument's software integrates the area under each peak to calculate the heat change per injection. This data is then plotted against the molar ratio of ligand to protein to generate the binding isotherm.[3][16]

This isotherm is the key to our results. By fitting this curve to a suitable binding model (e.g., a one-site binding model), we can directly extract the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[14][15] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental equation:

ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D)[17]

A successful experiment for this compound should yield a sigmoidal binding curve that plateaus, indicating saturation of the protein's binding sites. If the curve does not reach saturation or the heat changes are too small, adjustments to the protein and ligand concentrations are necessary for subsequent experiments.[18][19]

Part 4: Context is Key: Comparing ITC with Alternative Technologies

While ITC is the gold standard for thermodynamics, other techniques offer complementary data, particularly regarding kinetics. The choice of technique often depends on the specific question being asked, the stage of the drug discovery process, and available sample amounts.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Biolayer Interferometry (BLI)
Principle Measures heat change upon binding[2][3]Measures change in refractive index near a sensor surface[20]Measures change in interference pattern of reflected light[21][22]
Label-Free? Yes[3]Yes[20]Yes[23]
Format In-solution[1]Surface-basedSurface-based ("Dip and Read")[21]
Immobilization NoYes (one binding partner is immobilized on a sensor chip)Yes (one binding partner is immobilized on a biosensor tip)
Key Output Thermodynamics: K_D, n, ΔH, ΔS[3]Kinetics: k_on, k_off, K_D[24][25]Kinetics: k_on, k_off, K_D[22][23]
Throughput Low to MediumMedium to HighHigh
Sample Needs Higher concentration and volumeLower concentration and volumeLow volume, compatible with crude samples[23]
Key Advantage Complete thermodynamic profile in one experiment; no immobilization artifacts.Real-time kinetic data; high sensitivity.High throughput; robust against complex sample matrices.
Key Limitation Lower throughput; requires more sample; sensitive to buffer mismatch.Immobilization may alter protein function; potential mass transport artifacts.Generally lower sensitivity for small molecules compared to SPR.
Synergistic Application of Techniques

For a comprehensive validation of this compound's binding, a multi-pronged approach is often ideal. For example, SPR or BLI could be used for initial screening or to determine the on- and off-rates of the interaction, providing valuable kinetic information.[24][25] ITC would then be employed as the definitive method to validate the binding affinity and, uniquely, to uncover the thermodynamic forces—enthalpic and entropic contributions—that drive the binding event.[7] This deeper understanding is critical for guiding medicinal chemistry efforts to optimize the compound.

Figure 2: Logical flow for validating a small molecule binder in drug discovery.

Conclusion

Validating the binding affinity of a small molecule like this compound is a foundational step in drug development. While techniques like SPR and BLI provide essential kinetic data and higher throughput for screening, Isothermal Titration Calorimetry remains the definitive gold standard for obtaining a complete and accurate thermodynamic profile of the molecular interaction.[1] By directly measuring the heat of binding in solution without labels or immobilization, ITC provides unambiguous data on affinity, stoichiometry, and the enthalpic and entropic drivers of the interaction. Following a rigorous, self-validating protocol is essential for generating high-quality data that can be trusted to guide critical decisions in lead optimization and ultimately contribute to the development of novel therapeutics.

References

  • De-la-Torre, P., et al. (2021). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PubMed Central. [Link]
  • Harvard University. Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [Link]
  • Tsvetkov, P. (2011).
  • De-la-Torre, P., et al. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Sartorius. Biolayer Interferometry (BLI). Sartorius AG. [Link]
  • ResearchGate.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to Study Binding Interactions – Part 1. Malvern Panalytical. [Link]
  • Velazquez-Campoy, A. & Freire, E. (2005). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Stuart Biophysics Lab. [Link]
  • Scott, D. E., et al. (2016). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. PubMed Central. [Link]
  • AZoM. (2015).
  • Wikipedia. Bio-layer interferometry. [Link]
  • Penn State Huck Institutes. Troubleshooting. Biomolecular Interactions Facility. [Link]
  • Grokipedia.
  • Gleditzsch, D., et al. (2019). Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes. Frontiers in Molecular Biosciences. [Link]
  • Gault, J., et al. (2021). Protein–Small Molecule Interactions in Native Mass Spectrometry. Chemical Reviews. [Link]
  • Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
  • De-la-Torre, P., et al. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
  • MicroCal, LLC.
  • ResearchGate. Protein–protein interactions as targets for small molecule drug discovery. [Link]
  • NECTAR COST Action.
  • ResearchGate. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
  • Aeluri, M., et al. (2014). Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]
  • Penn State Huck Institutes. Isothermal Titration Calorimetry. Biomolecular Interactions Facility. [Link]
  • Jenkins, J. L., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PubMed Central. [Link]
  • Baranauskiene, L., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
  • Johnson, P. E. (2022).
  • GE Healthcare. The ITC experiment. Cytiva. [Link]
  • Atomika Teknik. ITC Troubleshooting. [Link]
  • Center for Macromolecular Interactions.
  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]
  • Ball, J. C., et al. (2013). Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. PubMed Central. [Link]
  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
  • Arkin, M. (2021).
  • ResearchGate. Determination of dissociation constant (KD)
  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. [Link]
  • Liu, W., et al. (2015). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. PubMed Central. [Link]
  • Oxford Academic. (2022). Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning.
  • National Institutes of Health. 3-Methoxybenzamide. PubChem. [Link]
  • Sawada, T., et al. (2020). trypsin inhibition by benzamidine-conjugated molecular glues. PubMed Central. [Link]
  • PyEMMA. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. [Link]
  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
  • Cytiva. HiTrap Benzamidine FF (high sub). [Link]

Sources

A Senior Application Scientist's Guide to Measuring 3-Methoxy-benzamidine Kinetics: A Comparative Analysis of Surface Plasmon Resonance and Alternative Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the precise binding kinetics of a small molecule inhibitor is paramount. It is no longer sufficient to know if a compound binds to its target, but how it binds, for how long, and the dynamics of that interaction. This information, particularly the association (kₐ) and dissociation (kₑ) rates, collectively defines the drug-target residence time—a critical predictor of in vivo efficacy. 3-Methoxy-benzamidine, a key chemical scaffold often employed in the design of protease inhibitors, serves as an excellent model for exploring this crucial analytical challenge.[1]

This guide provides an in-depth, technical comparison of leading biophysical techniques for characterizing the binding kinetics of small molecules like this compound. We will begin with a comprehensive exploration of Surface Plasmon Resonance (SPR), the established gold standard, detailing not just the protocol but the scientific reasoning that underpins a robust experimental design. Subsequently, we will objectively compare SPR with prominent alternative methods—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—to equip you with the knowledge to select the optimal technology for your research objectives.

Part 1: The Gold Standard: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that has become a cornerstone of drug discovery for its ability to generate high-quality kinetic and affinity data.[2][3] It directly measures the binding of an analyte (e.g., this compound) flowing in solution to a ligand (e.g., a target protein) that has been immobilized on a sensor chip surface.

The Principle of Causality in SPR: The core of an SPR instrument is a thin gold film on a sensor chip. A beam of polarized light is directed at this film. At a specific angle of incidence, the light excites surface plasmons—collective oscillations of electrons—on the gold surface, causing a sharp dip in the intensity of reflected light. This is the "resonance angle." Any change in the mass on the sensor surface, such as a small molecule binding to an immobilized protein, alters the refractive index at the surface. This change in refractive index shifts the resonance angle. The instrument precisely measures this shift in real-time, reported in Resonance Units (RU). This direct, physical measurement allows for the precise determination of binding events as they happen.[2][4]

For small molecules, where the mass change upon binding is minimal, the high sensitivity of modern SPR instruments is a distinct advantage.[5][6] The real-time nature of the data allows for the separate determination of the association rate (kₐ) during analyte injection and the dissociation rate (kₑ) during the subsequent buffer wash, providing a complete kinetic profile.[4]

Visualizing the SPR Workflow

The following diagram outlines the logical flow of a typical SPR experiment for kinetic analysis.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Prep Reagent & Buffer Preparation QC Protein & Small Molecule QC Prep->QC Ensure Purity Immobilize Ligand (Protein) Immobilization QC->Immobilize Kinetic Analyte (3-MB) Kinetic Titration Immobilize->Kinetic Inject Concentration Series Regen Surface Regeneration Kinetic->Regen Remove Bound Analyte Regen->Kinetic Next Cycle Process Data Processing (Double Referencing) Regen->Process Fit Model Fitting (e.g., 1:1 Langmuir) Process->Fit Result Output: ka, kd, KD Fit->Result

Caption: Logical workflow for a typical SPR kinetics experiment.

Field-Proven Experimental Protocol: this compound Kinetics

This protocol describes a robust, self-validating system for determining the binding kinetics of this compound to a hypothetical 50 kDa target protein.

1. Pre-Experiment Considerations & System Validation

  • Ligand (Target Protein): The protein should be >95% pure as verified by SDS-PAGE. It must be functionally active. For amine coupling, the protein is dialyzed into a suitable amine-free buffer, such as 10 mM Sodium Acetate, pH 5.0.

  • Analyte (this compound): A high-purity stock solution (e.g., 10 mM in 100% DMSO) is prepared. The final concentration of DMSO in the running buffer should be kept constant across all dilutions and ideally below 5% to minimize solvent effects.[5]

  • Running Buffer: A physiologically relevant buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is standard. The buffer must be filtered and thoroughly degassed to prevent air bubbles in the microfluidics, which can ruin an experiment.[7]

2. Ligand Immobilization (Amine Coupling on a CM5 Chip)

  • Rationale: Amine coupling is a robust and common method that links primary amines (lysine residues) on the protein to the N-hydroxysuccinimide (NHS)-activated carboxymethyl (CM) dextran surface of the sensor chip. For small molecule analysis, a higher surface density is often required to achieve an adequate signal.[8]

  • Step-by-Step:

    • Activation: Inject a 1:1 mixture of 0.1 M NHS and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for 7 minutes at a flow rate of 10 µL/min to activate the surface carboxyl groups.[8]

    • Coupling: Inject the target protein (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface. Monitor the immobilization level in real-time. Aim for a level that will theoretically yield a maximum analyte response (Rmax) of around 50-100 RU.

    • Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to quench any unreacted NHS-esters, preventing non-specific binding.[8]

    • Reference Surface: A reference flow cell is prepared simultaneously using the same activation-deactivation procedure but without protein injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.

3. Kinetic Titration

  • Rationale: A series of analyte concentrations is injected over the ligand and reference surfaces. The concentration range should ideally span from 10x below to 10x above the expected equilibrium dissociation constant (Kₑ). If the Kₑ is unknown, a broad range (e.g., 10 nM to 100 µM) should be tested.[9]

  • Step-by-Step:

    • Analyte Preparation: Prepare a serial dilution of this compound in running buffer. A typical series might include 0 µM (blank), 0.1 µM, 0.3 µM, 1 µM, 3 µM, and 10 µM.

    • Injection Cycle (for each concentration):

      • Association: Inject the analyte concentration at a high flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds). A high flow rate minimizes "mass transport limitation," a potential artifact where the binding rate is limited by diffusion rather than the intrinsic interaction.[10]

      • Dissociation: Switch back to running buffer flow and monitor the signal decay for an extended period (e.g., 300 seconds) to accurately model the dissociation phase.[11]

      • Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip any remaining bound analyte, returning the signal to baseline. The key is to find a solution that ensures complete removal without denaturing the immobilized ligand.[10]

4. Data Analysis

  • Rationale: The raw data (sensorgrams) are processed to isolate the specific binding signal, which is then fitted to a kinetic model to derive the rate constants.

  • Step-by-Step:

    • Processing: The response from the reference flow cell is subtracted from the active flow cell to correct for non-specific interactions and bulk effects. The response from a blank (buffer only) injection is also subtracted (a process known as "double referencing") to correct for any systematic drift.

    • Model Fitting: The processed sensorgrams from all concentrations are fitted globally to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate.[12][13]

    • Validation: The quality of the fit is assessed by examining the residuals (the difference between the fitted curve and the experimental data), which should be randomly distributed around zero. The calculated Chi² value provides a statistical measure of the goodness-of-fit.[12] The final output provides the association rate (kₐ, units M⁻¹s⁻¹), dissociation rate (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ, units M).

Part 2: A Comparative Guide to Alternative Kinetic Technologies

While SPR is a powerful tool, no single technology is universally optimal. The choice of method should be driven by the specific scientific question, the stage of the drug discovery process, and available resources.

Bio-Layer Interferometry (BLI)
  • Principle: BLI measures the interference pattern of white light reflected from two surfaces: a biocompatible layer on the biosensor tip and an internal reference layer.[14] When molecules bind to the tip, the thickness of the biological layer increases, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules.[15]

  • Comparison to SPR:

    • Advantage (Throughput): BLI systems are fluidics-free, using a "dip-and-read" format where biosensor tips are moved between wells of a 96- or 384-well plate.[16] This makes it exceptionally high-throughput and ideal for screening large compound libraries.

    • Advantage (Crude Samples): Because it is a non-fluidic system and only measures changes at the sensor tip surface, it is less prone to clogging and can be more tolerant of unpurified samples.[15]

    • Disadvantage (Sensitivity): BLI is generally considered to have lower sensitivity than SPR.[17] This can be a significant limitation for detecting the binding of very low molecular weight compounds (< 250 Da) or interactions with very fast kinetics.

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event.[18] A solution of the analyte is titrated into a cell containing the ligand, and the minute temperature changes are measured relative to a reference cell.

  • Comparison to SPR:

    • Advantage (Thermodynamics): ITC is the gold standard for thermodynamic characterization. In a single experiment, it can determine the binding affinity (Kₑ), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS) of an interaction, providing a complete thermodynamic profile.[19]

    • Advantage (Solution-Based): The interaction occurs in solution, free from potential artifacts related to surface immobilization.

    • Disadvantage (Kinetics & Throughput): Traditional ITC does not measure kinetic rates (kₐ, kₑ).[17] While newer methods exist to extract kinetic data, they are not as direct as SPR.[20][21] ITC also has very low throughput and consumes significantly more sample than other techniques.[17]

MicroScale Thermophoresis (MST)
  • Principle: MST measures the directed movement of molecules along a microscopic temperature gradient induced by an infrared laser.[22][23] This movement, called thermophoresis, is highly sensitive to changes in the molecule's size, charge, and hydration shell. Binding of an analyte to a target molecule alters these properties, leading to a change in its thermophoretic movement, which is used to determine binding affinity.[22]

  • Comparison to SPR:

    • Advantage (Sample Consumption): MST requires very small amounts of sample, often in the low microliter range, making it ideal for precious or difficult-to-express proteins.[17][24]

    • Advantage (Solution-Based): Like ITC, MST is a free-solution technique, avoiding surface tethering effects. It is also highly tolerant of complex buffers and detergents.[24]

    • Disadvantage (Kinetics & Labeling): MST does not provide separate kinetic rate constants (kₐ, kₑ), only the overall Kₑ.[17][22] Furthermore, it typically requires one of the binding partners to be fluorescently labeled, which adds an experimental step and can potentially interfere with the interaction.[17][22]

Part 3: Data-Driven Decision Making

The optimal choice of technology depends on a balance of experimental needs. The table below summarizes the key performance metrics to guide your decision.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Primary Output kₐ, kₑ, Kₑkₐ, kₑ, KₑKₑ, ΔH, ΔS, NKₑ
Kinetic Rates (kₐ/kₑ) Yes (Direct) Yes (Direct)No (Indirect methods exist)No
Label-Free Yes Yes Yes No (Typically requires label)
Throughput Medium-HighHigh LowMedium-High
Sample Consumption LowLowHigh Very Low
Sensitivity (Small Molecules) High MediumMediumHigh
Solution or Surface SurfaceSurfaceSolution Solution
Best For... Detailed kinetic analysis, mechanism of action, lead optimizationHigh-throughput screening, epitope binningThermodynamic profiling, validation of affinityFragment screening, difficult targets, limited sample
Decision Framework for Kinetic Analysis

This flowchart provides a logical path for selecting the most appropriate technology based on your primary research question.

Decision_Tree q1 Is detailed kinetic information (ka, kd) ESSENTIAL? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is high-throughput screening the primary goal? ans1_yes->q2 q3 Is a complete thermodynamic profile (ΔH, ΔS) required? ans1_no->q3 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res_bli Use BLI ans2_yes->res_bli res_spr Use SPR ans2_no->res_spr ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no res_itc Use ITC ans3_yes->res_itc res_mst Use MST ans3_no->res_mst Ideal for low sample/fragments

Caption: A decision-making framework for selecting a biophysical method.

Conclusion

For the detailed kinetic characterization of small molecule inhibitors like this compound, Surface Plasmon Resonance remains the technology of choice. Its ability to provide direct, real-time measurement of both association and dissociation rates offers unparalleled insight into the drug-target interaction mechanism, which is critical for effective lead optimization and establishing structure-kinetic relationships.

However, an expert-led drug discovery campaign leverages a suite of tools. BLI offers a powerful solution for high-throughput screening to identify initial hits from large libraries. MST excels in fragment-based screening or when working with precious, difficult-to-produce targets due to its minimal sample requirements. Finally, ITC provides the definitive thermodynamic data essential for understanding the fundamental driving forces of binding. By understanding the strengths and limitations of each technique, researchers can design a more efficient, cost-effective, and insightful discovery pipeline, ultimately accelerating the journey from a promising compound to a transformative therapeutic.

References

  • Nicoya Lifesciences. SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Nicoya Lifesciences. [Link]
  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]
  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. [Link]
  • Rak, A., et al. (2015). An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. Journal of Biomolecular Screening. [Link]
  • ResearchGate. (2015). An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. [Link]
  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. [Link]
  • Sygnature Discovery. Microscale Thermophoresis (MST) as a novel, alternative biophysical method for fragment screening and hit profiling. [Link]
  • Creative Biostructure. Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Determination of kinetic data using surface plasmon resonance biosensors. PubMed. [Link]
  • Dunn, W. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
  • Harvard University. Bio-Layer Interferometry (BLI). Center for Macromolecular Interactions. [Link]
  • Sartorius. Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]
  • Bio-Rad. (2013). Guide to SPR Data Analysis on the ProteOn™ XPR36 System.
  • NanoTemper Technologies. MicroScale Thermophoresis (MST). [Link]
  • Practical Fragments. (2016). Microscale thermophoresis revisited. [Link]
  • Reichert Technologies. (2017). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. [Link]
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]
  • Evans, N. D., et al. Estimation of kinetic rate constants from surface plasmon resonance experiments. [Link]
  • Moodle@Units. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]
  • Semantic Scholar. (2017). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
  • ResearchGate. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. [Link]
  • XanTec bioanalytics GmbH. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
  • Di Trani, J., et al. (2018). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]
  • van der Veen, S., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis.
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
  • Excedr. (2023).
  • ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
  • SPRpages. (2023). Kinetic models. [Link]
  • Reichert Technologies. Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]
  • NIH. (2023).
  • Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
  • PubMed Central. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
  • Reichert Technologies. (2015). Biggest Challenges Encountered When Doing SPR Experiments. [Link]
  • Nicoya Lifesciences.
  • YouTube. (2023). Overview of methods to measure biochemical binding affinity. [Link]
  • NIH. (2021). Comparison of methods for quantitative biomolecular interaction analysis. Analytical and Bioanalytical Chemistry. [Link]
  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]
  • ResearchGate. (2015). Determination of binding kinetics of MPO inhibitors using SPR. [Link]
  • Nicoya Lifesciences. Binding Kinetics of Protein-Protein Interactions using OpenSPR. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methoxybenzamidine: Evaluating Efficiency and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxybenzamidine

In the landscape of modern drug discovery and development, 3-Methoxybenzamidine hydrochloride stands as a crucial chemical intermediate. Its benzamidine core is a well-recognized pharmacophore, particularly for inhibiting serine proteases like thrombin and trypsin, enzymes pivotal in coagulation and digestive processes. Modifications on the phenyl ring, such as the 3-methoxy group, allow for refined tuning of a molecule's steric and electronic properties, enhancing its binding affinity, selectivity, and pharmacokinetic profile. This makes 3-methoxybenzamidine a valuable starting point for the synthesis of anticoagulants, anti-inflammatory agents, and other targeted therapeutics.

Given its significance, the efficient and cost-effective synthesis of this building block is a paramount concern for researchers in both academic and industrial settings. The choice of synthetic route can dramatically impact project timelines, budget allocation, and overall yield. This guide provides an in-depth, objective comparison of the two most prevalent synthetic pathways to 3-Methoxybenzamidine, grounded in experimental data and practical insights to aid researchers in making informed strategic decisions.

Route 1: The Classical Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is a venerable and reliable method for converting nitriles into amidines.[1] The synthesis proceeds in two distinct, mechanistically critical steps: the formation of a Pinner salt (an imidate hydrochloride) and its subsequent ammonolysis.

Causality Behind Experimental Choices: This pathway's elegance lies in the activation of the nitrile carbon. Anhydrous hydrogen chloride protonates the nitrile nitrogen, drastically increasing the electrophilicity of the carbon atom.[2] This allows it to be readily attacked by a weak nucleophile like ethanol. The resulting imidate salt is a stable, often crystalline intermediate that can be isolated before being converted to the amidine. The requirement for strictly anhydrous conditions is non-negotiable; any moisture present will hydrolyze the imidate intermediate to an ester, creating a significant impurity and reducing the yield.[2][3]

Workflow Diagram: Pinner Reaction Pathway

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A 3-Methoxybenzonitrile D Ethyl 3-methoxybenzimidate HCl (Pinner Salt) A->D B Anhydrous Ethanol B->D C Anhydrous HCl (gas) C->D Catalyst & Reagent Temp: 0°C to RT E Pinner Salt G 3-Methoxybenzamidine HCl E->G F Anhydrous Ammonia F->G Temp: RT Solvent: Ethanol

Caption: Workflow for the two-step Pinner synthesis of 3-Methoxybenzamidine HCl.

Detailed Experimental Protocol (Adapted from Thurkauf et al., 1995)[4][5][6]

Step 1: Synthesis of Ethyl 3-methoxybenzimidate hydrochloride (Pinner Salt)

  • A solution of 3-methoxybenzonitrile (50.0 g, 0.375 mol) in anhydrous ethanol (100 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate, ensuring the temperature does not exceed 10°C.

  • After approximately 1-2 hours, the reaction mixture becomes saturated, and the Pinner salt begins to precipitate.

  • The flask is sealed and stirred at room temperature for 48 hours, during which a thick white precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with copious amounts of anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum to yield the ethyl 3-methoxybenzimidate hydrochloride.

    • Self-Validation Check: The product should be a white, crystalline, and highly hygroscopic solid. A sample can be analyzed by ¹H NMR to confirm the formation of the imidate ester.

Step 2: Synthesis of 3-Methoxybenzamidine hydrochloride

  • The dried ethyl 3-methoxybenzimidate hydrochloride from the previous step is suspended in anhydrous ethanol (200 mL).

  • The suspension is cooled to 0°C.

  • Anhydrous ammonia gas is bubbled through the mixture with vigorous stirring for 3-4 hours.

  • The reaction vessel is sealed and stirred at room temperature for an additional 24 hours.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford 3-methoxybenzamidine hydrochloride as a white solid.

    • Typical Yield: High, often >85% over two steps.

Route 2: The Benzamidoxime Reduction Pathway

An increasingly popular alternative to the Pinner reaction involves the two-step conversion of the starting nitrile to a benzamidoxime intermediate, followed by its catalytic hydrogenation to the final amidine.

Causality Behind Experimental Choices: This route circumvents the use of hazardous anhydrous HCl gas. The first step involves the nucleophilic addition of hydroxylamine to the nitrile, a reaction that proceeds readily under basic conditions to form the stable amidoxime intermediate.[4] The critical second step is the reduction of the N-O bond of the amidoxime. Catalytic transfer hydrogenation is often the method of choice.[5] Raney Nickel is a highly active and cost-effective catalyst for this transformation due to its large, hydrogen-rich surface area.[6] The hydrogen donor is typically a simple alcohol like methanol or a salt like ammonium formate, which are safer and easier to handle than high-pressure hydrogen gas.

Workflow Diagram: Benzamidoxime Reduction Pathway

Benzamidoxime_Reduction cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Catalytic Hydrogenation A 3-Methoxybenzonitrile D 3-Methoxybenzamidoxime A->D B Hydroxylamine HCl B->D C Base (e.g., NaHCO₃) C->D Solvent: Aqueous Ethanol Temp: Reflux E 3-Methoxybenzamidoxime H 3-Methoxybenzamidine E->H F Raney® Ni Catalyst F->H Catalyst G Hydrogen Donor (e.g., Ammonium Formate) G->H H₂ Source Solvent: Methanol

Caption: Workflow for the two-step Benzamidoxime reduction synthesis of 3-Methoxybenzamidine.

Detailed Experimental Protocol (Adapted from Anbazhagan et al., 2003)[8][10][11]

Step 1: Synthesis of 3-Methoxybenzamidoxime

  • To a solution of hydroxylamine hydrochloride (34.7 g, 0.50 mol) in water (100 mL), a solution of sodium carbonate (26.5 g, 0.25 mol) in water (100 mL) is added.

  • A solution of 3-methoxybenzonitrile (33.3 g, 0.25 mol) in ethanol (200 mL) is added to the hydroxylamine solution.

  • The resulting mixture is heated to reflux and stirred for 12-16 hours.

  • Reaction completion is monitored by TLC.

  • Upon completion, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath, and the precipitated solid is collected by filtration, washed with cold water, and dried to give 3-methoxybenzamidoxime.

    • Self-Validation Check: The product should be a white solid. Purity can be confirmed by melting point and ¹H NMR analysis.

Step 2: Synthesis of 3-Methoxybenzamidine

  • To a solution of 3-methoxybenzamidoxime (16.6 g, 0.10 mol) in methanol (200 mL), ammonium formate (18.9 g, 0.30 mol) is added.

  • A slurry of activated Raney® Nickel (approx. 2 g, 50% in water) is carefully added in small portions (Caution: Exothermic reaction and hydrogen evolution).[2]

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Reaction completion is monitored by TLC.

  • Upon completion, the catalyst is carefully filtered through a bed of Celite®. The filter cake must be kept wet with water at all times as dry Raney® Nickel is pyrophoric.[3][7]

  • The filtrate is concentrated under reduced pressure to yield the crude 3-methoxybenzamidine.

  • For purification to the hydrochloride salt, the crude product is dissolved in anhydrous ethanol, and ethanolic HCl is added to precipitate 3-methoxybenzamidine hydrochloride, which is then filtered and dried.

    • Typical Yield: Good, often 75-85% over two steps.

Comparative Analysis: Efficiency, Cost, and Safety

The optimal synthetic route is determined by a balance of yield, cost, operational complexity, and safety.

Data Presentation

Table 1: Cost-Effectiveness Comparison (per 100g of 3-Methoxybenzamidine HCl) Costs are estimates based on bulk catalog prices (Q4 2025/Q1 2026) and may vary.

ParameterPinner Reaction RouteBenzamidoxime Reduction RouteJustification & Notes
Starting Material 3-Methoxybenzonitrile3-MethoxybenzonitrileCommon starting point for both routes.
Key Reagents Anhydrous HCl (from SOCl₂), Anhydrous NH₃Hydroxylamine HCl, Raney® Ni, Ammonium FormateSOCl₂ is a common, cost-effective source for in-situ HCl generation.[7][8] Anhydrous ammonia prices fluctuate but are generally moderate.[9][10][11]
Est. Reagent Cost ~$40 - $60~$70 - $90Hydroxylamine HCl and Raney® Ni are specialty reagents with higher associated costs.[12][13][14]
Solvent Cost Moderate (Anhydrous Ethanol, Diethyl Ether)Low (Methanol, Aqueous Ethanol)Requirement for anhydrous solvents in the Pinner route adds to the cost.
Energy Cost Low (Mostly 0°C to RT)Moderate (Requires reflux for amidoxime formation)The reflux step in the second route consumes more energy.
Overall Cost Lower Higher The Pinner route is generally more cost-effective due to cheaper bulk reagents.

Table 2: Efficiency and Safety Metrics Comparison

MetricPinner Reaction RouteBenzamidoxime Reduction RouteJustification & Notes
Overall Yield Excellent (>85%)Good (75-85%)The Pinner reaction is well-established and typically provides very high yields when executed correctly.[3]
Reaction Time Long (2-3 days)Moderate (1 day)The long stirring times for Pinner salt formation and ammonolysis are the main drawback.
Operational Complexity HighModerateHandling anhydrous, corrosive gases (HCl, NH₃) requires specialized equipment and significant care.[9][15]
Key Safety Hazards Anhydrous HCl: Highly corrosive, toxic by inhalation.[15] Anhydrous NH₃: Toxic, corrosive.Raney® Ni: Pyrophoric when dry, handle as a slurry.[2][16] Hydroxylamine HCl: Can be explosive with heat.[4]The hazards in the Pinner route are arguably more acute and require more stringent engineering controls.
Green Chemistry PoorFairUse of hazardous gases and ethereal solvents is less favorable. The reduction route uses greener solvents and transfer hydrogenation avoids high-pressure H₂.
Recommendation Scale-up & Cost-Focus Lab-Scale & Safety-Focus The Pinner reaction's cost-effectiveness makes it attractive for industrial production where handling systems for hazardous gases are in place. The reduction route is often preferred in academic or R&D labs where safety and ease of handling are prioritized over raw material cost.

Conclusion and Authoritative Recommendation

Both the Pinner reaction and the Benzamidoxime reduction pathway are viable and effective methods for synthesizing 3-Methoxybenzamidine. The choice between them is not one of right versus wrong, but rather a strategic decision based on the specific priorities of the laboratory or production facility.

  • For large-scale, cost-driven production , the Pinner Reaction remains a highly efficient and economical choice. Its high yields and reliance on inexpensive commodity chemicals provide a clear financial advantage, provided the facility is equipped to handle anhydrous gases safely.

  • For discovery, academic, or small-scale R&D environments , the Benzamidoxime Reduction Pathway is often the superior option. It offers a significantly better safety profile by avoiding the use of corrosive gases, has a shorter overall reaction time, and is more forgiving in terms of operational setup. The higher cost of reagents is frequently justified by the increased safety and reduced engineering requirements.

Ultimately, a thorough risk assessment and consideration of available resources should guide the final decision. This guide aims to provide the foundational data and expert context necessary to make that choice a confident and successful one.

References

  • Schäfer, C., & Zäh, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-190. [Link]
  • Tundo, P., & Selva, M. (2013). A greener Pinner synthesis of trimethylorthoesters in the case of trimethylorthobenzoate. Green Chemistry, 15(7), 1835-1843. [Link]
  • IndiaMART. (n.d.). Thionyl Chloride.
  • Balcom, D. M., & Noller, C. R. (1951). n-methyl-2,3-dimethoxybenzylamine. Organic Syntheses, 31, 75. [Link]
  • Thurkauf, A., et al. (1995). 2-Phenyl-4-(aminomethyl)imidazoles as Potential Antipsychotic Agents. Synthesis and Dopamine D2 Receptor Binding. Journal of Medicinal Chemistry, 38(12), 2251-2255. [Link]
  • Eureka | Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride.
  • El-Sayed, A. A., et al. (2020). Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines. ACS Omega, 5(44), 28795-28804. [Link]
  • IMARC Group. (n.d.). Anhydrous Ammonia Price Trend, Index and Forecast.
  • Chemistry Steps. (n.d.). Nitriles to Esters.
  • Jopp, S., et al. (2019). Total Synthesis of Dabigatran Revisited; Synthesis of Amidine‐Tosylated Dabigatran. ChemistrySelect, 4(46), 13531-13534. [Link]
  • Google Patents. (n.d.). US8592476B2 - Compounds, compositions, and methods for the treatment of β-amyloid diseases and synucleinopathies.
  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-.
  • DTN Progressive Farmer. (2026, January 7).
  • NROChemistry. (n.d.). Pinner Reaction.
  • ResearchGate. (n.d.). The rate of benzamidoxime reduction in rat microsomes isolated from different tissues.
  • Organic Syntheses. (n.d.). PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE.
  • Wikipedia. (n.d.). Pinner reaction.
  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Koubachi, J., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1438. [Link]
  • Google Patents. (n.d.). United States Patent (19).
  • farmdoc daily. (2025, August 12). Fertilizer Decisions for the 2026 Crop Year. [Link]
  • Research and Reviews: A Journal of Pharmaceutical Sciences. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
  • Google Patents. (n.d.). EP1417202A2 - Aminopiperidine derivatives as modulators of chemokine receptor activity.
  • Hardik Trading Company. (n.d.). Thionyl Chloride.
  • Nandini, R. P., et al. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research, 2(6), 154-160. [Link]
  • Google Patents. (n.d.). United States Patent (12).
  • Clement, B., Schmitt, S., & Zimmermann, M. (1988). Enzymatic reduction of benzamidoxime to benzamidine. Archiv der Pharmazie, 321(12), 955-956. [Link]
  • Two Rivers Coop. (n.d.). Fertilizer Index.
  • Justia Patents. (n.d.). Imidazole compounds, process for the synthesis and uses thereof.
  • ResearchGate. (2022). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. [Link]
  • Smith, A. M., & Johnson, J. S. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones.
  • AgManager.info. (2024, January 31). Fertilizer Price Outlook for 2024. [Link]

Sources

A Senior Application Scientist’s Guide to Ensuring Reproducibility with 3-Methoxy-benzamidine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reagent Reproducibility Imperative in Drug Discovery

3-Methoxy-benzamidine is a small molecule inhibitor, frequently used in studies targeting serine proteases—a class of enzymes pivotal in processes ranging from coagulation to inflammation.[3][4] As a competitive inhibitor, its efficacy is directly tied to its purity and concentration. The presence of synthetic byproducts, incorrect salt forms, or even degradation products can drastically alter experimental outcomes, leading to erroneous kinetic constants, misleading structure-activity relationships (SAR), and ultimately, the failure of research programs.[5][6]

This document provides a comprehensive, field-proven framework for qualifying and comparing this compound from different suppliers. It is designed not as a rigid protocol, but as a logical, self-validating workflow that empowers researchers to make data-driven decisions, ensuring that the reagents they use are consistent, reliable, and fit for purpose. The principles outlined here are fundamental to robust scientific practice and are essential for any laboratory engaged in high-stakes research and development.[7][8][9]

The Scientific Challenge: Why Supplier Matters

Critical reagents are instrumental to drug development, and their consistent quality governs the accuracy and robustness of bioanalytical assays.[9] For a seemingly simple compound like this compound, lots from different suppliers—or even different batches from the same supplier—can exhibit significant variability due to several factors:

  • Purity Profile: The stated purity on a Certificate of Analysis (CoA) may not tell the whole story. Different synthetic routes can introduce unique impurities.[2] Some of these impurities may be structurally related to the parent compound and possess their own inhibitory activity, confounding results.

  • Compound Identity and Form: Is the material the correct isomer? Is it the specified salt form (e.g., hydrochloride) or the free base? These differences impact molecular weight, solubility, and stability.

  • Stability and Storage: Inconsistent handling, storage conditions, or the presence of hydroscopic impurities can lead to degradation over time.[6][10]

Failure to account for this potential variability is a primary source of irreproducible data.[11] Therefore, an in-house validation of every new lot of a critical reagent is not a suggestion; it is a necessity.[9][11]

A Validated Workflow for Comparing this compound Suppliers

To objectively compare reagents, we must assess both their chemical integrity and their biological function. The following workflow provides a two-pronged approach to comprehensively qualify each supplier's product.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Decision A Receive Compound (Supplier A, B, C) B Visual Inspection & Solubility Test A->B C Purity Analysis (HPLC) B->C D Identity Confirmation (NMR / LC-MS) C->D I Qualify / Disqualify Lot C->I Fail E Accurate Concentration Determination (UV-Vis) D->E If Identity & Purity Pass D->I Fail F Enzyme Kinetic Assay (e.g., Trypsin) G Determine Ki Value H Compare Data Across Suppliers (Purity, Ki, Consistency) G->H H->I G cluster_legend E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I K_i S Substrate (S) P Product (P) ES->P k_cat I Inhibitor (I) (this compound) L1 Inhibitor (I) competes with the Substrate (S) for binding to the Enzyme's (E) active site.

Sources

Confirming the On-Target Effects of 3-Methoxy-benzamidine Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the validation of a small molecule's on-target effects is a cornerstone of rigorous scientific investigation. This guide provides an in-depth, technical comparison of genetic approaches to confirm the on-target activity of 3-Methoxy-benzamidine, a competitive inhibitor of serine proteases. We will explore the causality behind experimental choices, present detailed protocols for robust validation, and compare this compound with alternative inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to design self-validating experimental systems that ensure scientific integrity.

The Central Hypothesis: Phenotypic Concordance Between Chemical and Genetic Perturbation

The fundamental principle underpinning on-target validation is that the specific inhibition of a target protein by a small molecule should elicit a cellular phenotype that is mirrored by the genetic removal or reduction of that same protein.[1][2] Conversely, if the phenotype upon drug treatment differs significantly from the genetic knockout or knockdown, it suggests potential off-target effects of the compound.[3]

This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of trypsin-like serine proteases.[4][5] These proteases play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression.[6][7][8] Therefore, the primary putative target of this compound is a member of the serine protease family, with trypsin being a key representative.

This guide will delineate the experimental framework to test this hypothesis, using trypsin as the exemplar target.

Comparative Analysis of Serine Protease Inhibitors

InhibitorClassTarget(s)Reported IC50/Ki
Benzamidine AmidineTrypsin, other serine proteasesKi of 11.2 µM for trypsin-like protease from A. gemmatalis[9]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea Benzamidine DerivativeBovine Trypsin, Rat Skin TryptaseKi of 2 µM and 4 µM, respectively[10]
Camostat mesylate GuanidinobenzoateTrypsin, TMPRSS2, other serine proteasesIC50 of 9.3 nM for trypsin[11]; IC50 of 50 nM for ENaC function attenuation[12]
Nafamostat mesylate GuanidinobenzoateTrypsin, Thrombin, TryptaseOverall Ki* of 0.4 nM for bovine pancreatic trypsin[13]
Silybin FlavonoidTrypsinIC50 of 3.7 µM[6]
Caffeic Acid Phenolic AcidTrypsinHigh inhibitory activity reported[14]

Genetic Approaches for On-Target Validation: A Triad of Methodologies

To rigorously validate that the cellular effects of this compound are mediated through the inhibition of its intended serine protease target (e.g., trypsin), a combination of genetic techniques should be employed. The core methodologies are CRISPR/Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and rescue experiments.

Experimental Workflow for On-Target Validation

The logical flow of experiments is designed to build a compelling case for the on-target activity of this compound.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Rescue Experiment phenotype_drug Treat cells with This compound measure_phenotype Measure Cellular Phenotype (e.g., proliferation, migration, signaling) phenotype_drug->measure_phenotype phenotype_genetic Generate Target Knockout/Knockdown (CRISPR or siRNA) phenotype_genetic->measure_phenotype compare Compare Phenotypes: Drug vs. Genetic Perturbation measure_phenotype->compare rescue Express siRNA-resistant target cDNA in knockdown cells compare->rescue If phenotypes are concordant treat_rescue Treat with This compound rescue->treat_rescue measure_rescue Assess Phenotypic Reversal treat_rescue->measure_rescue

Caption: Workflow for on-target validation of a small molecule inhibitor.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key genetic validation experiments.

CRISPR/Cas9-Mediated Gene Knockout of a Target Serine Protease

CRISPR/Cas9 technology allows for the permanent disruption of a target gene, providing a complete loss-of-function model.[15][16]

Principle: A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.

Protocol:

  • gRNA Design and Selection:

    • Use online design tools (e.g., Benchling, CHOPCHOP) to design at least two gRNAs targeting an early exon of the target serine protease gene.[17]

    • Prioritize gRNAs with high on-target scores and low predicted off-target effects.

  • Vector Construction:

    • Synthesize and clone the designed gRNA sequences into a suitable Cas9 expression vector (e.g., pX459, which contains Cas9 and a puromycin selection marker).

  • Transfection:

    • Transfect the Cas9-gRNA plasmid into the chosen cell line using a high-efficiency transfection reagent (e.g., Lipofectamine 3000).

    • Include a mock-transfected control and a control with a non-targeting gRNA.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells.

    • After selection, re-plate the cells at a very low density to allow for the growth of single-cell-derived colonies.

    • Isolate individual colonies and expand them in separate wells.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing indels. A T7 Endonuclease I assay can also be used for initial screening.[18]

    • Protein Expression Analysis: Perform a Western blot to confirm the absence of the target serine protease protein in the validated knockout clones.

siRNA-Mediated Gene Knockdown of a Target Serine Protease

siRNA offers a transient reduction in target gene expression, which can be advantageous for studying essential genes where a permanent knockout might be lethal.[7][14]

Principle: Short interfering RNAs (siRNAs) are introduced into cells, where they associate with the RNA-induced silencing complex (RISC). The siRNA guides RISC to the complementary target mRNA, leading to its cleavage and degradation, thus preventing protein translation.[13]

Protocol:

  • siRNA Selection and Preparation:

    • Obtain at least two pre-validated siRNAs targeting different sequences of the target serine protease mRNA. Using multiple siRNAs helps to control for off-target effects.[19]

    • Also, obtain a non-targeting (scrambled) control siRNA.

    • Reconstitute the siRNAs in RNase-free buffer to a stock concentration of 20 µM.

  • Transfection:

    • Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

    • For each well, prepare two solutions:

      • Solution A: Dilute 50 pmol of siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).

      • Solution B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature.[20][21]

    • Add the siRNA-lipid complex to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours. The optimal time will depend on the turnover rate of the target protein.

    • mRNA Analysis (optional but recommended): Perform qRT-PCR to confirm the reduction in target mRNA levels.

    • Protein Analysis: Perform a Western blot to quantify the reduction in the target serine protease protein levels. A knockdown of >70% is generally considered effective.

Rescue Experiment to Confirm On-Target Specificity

A rescue experiment is a critical control to demonstrate that the observed phenotype is a direct result of the target gene knockdown and not due to off-target effects of the siRNA.[11][22]

Principle: An expression vector encoding the target protein is introduced into the cells along with the siRNA. This expression vector contains silent mutations in the siRNA-binding site, making its mRNA resistant to degradation by the siRNA. If the observed phenotype is reversed by the expression of the siRNA-resistant protein, it strongly supports on-target activity.[23]

Protocol:

  • Construct Generation:

    • Obtain a cDNA expression vector for the target serine protease.

    • Using site-directed mutagenesis, introduce silent mutations into the siRNA target sequence within the cDNA without altering the amino acid sequence of the encoded protein.

    • Verify the sequence of the mutated construct.

  • Co-transfection:

    • Transfect cells with the siRNA targeting the endogenous gene along with either the siRNA-resistant expression vector or an empty control vector.

  • Phenotypic Analysis:

    • At the appropriate time point post-transfection, assess the cellular phenotype that was observed with the siRNA knockdown alone.

    • A successful rescue is demonstrated by the reversal of the phenotype in the cells co-transfected with the siRNA-resistant construct compared to those with the empty vector.

    • Confirm the expression of the rescue protein by Western blot, ideally using an antibody that recognizes an epitope tag on the rescue construct to distinguish it from any remaining endogenous protein.

Interpreting the Results: Building a Case for On-Target Effects

The collective data from these experiments will provide a robust assessment of this compound's on-target effects.

  • Concordant Phenotypes: If the cellular phenotype induced by this compound (e.g., decreased cell migration) is consistent with the phenotype observed in the CRISPR knockout or siRNA knockdown cells, this is strong evidence for on-target activity.

  • Lack of Effect in Knockout Cells: Treating the knockout cells with this compound should not produce the same phenotype, as the target protein is absent.

  • Successful Rescue: The reversal of the siRNA-induced phenotype by the expression of an siRNA-resistant version of the target protein confirms the specificity of the knockdown and, by extension, supports the on-target hypothesis for the small molecule.

Signaling Pathway Visualization

To conceptualize the interplay between the small molecule inhibitor and the genetic perturbations, consider the following simplified signaling pathway.

G cluster_0 Mechanism of Action cluster_1 Chemical Inhibition cluster_2 Genetic Perturbation cluster_3 Downstream Effects inhibitor This compound target_protein Target Serine Protease inhibitor->target_protein Inhibits product Product target_protein->product Cleaves crispr CRISPR/Cas9 target_gene Target Gene crispr->target_gene Knockout siRNA siRNA target_mrna Target mRNA siRNA->target_mrna Degradation target_gene->target_mrna Transcription target_mrna->target_protein Translation substrate Substrate substrate->product phenotype Cellular Phenotype product->phenotype Leads to

Caption: A diagram illustrating the convergence of chemical and genetic inhibition.

Conclusion

The validation of on-target effects is a critical step in the development and characterization of small molecule inhibitors. By employing a multi-pronged approach that combines precise genetic tools like CRISPR/Cas9 and siRNA with carefully designed rescue experiments, researchers can build a robust and self-validating case for the mechanism of action of compounds like this compound. This rigorous approach not only enhances the reliability of research findings but also provides a solid foundation for further preclinical and clinical development. The principles and protocols outlined in this guide are intended to empower scientists to pursue their research with the highest degree of scientific integrity and confidence in their results.

References

  • Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camost
  • Inhibition activities of natural products on serine proteases. (2006). Phytotherapy Research. [Link]
  • Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). (n.d.).
  • Performing target validation well. (2018). siTOOLs Biotech. [Link]
  • Not all loss-of-function approaches are created equal: differential cellular responses to small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout. (2020).
  • Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. (2021). eLife. [Link]
  • Serine protease inhibition prevents both cellular and humoral responses to cardiopulmonary bypass. (1996). Journal of Cardiovascular Pharmacology. [Link]
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). CD Biosynsis. [Link]
  • Anti-trypsin inhibition and IC 50 values of purified compounds/reference. (n.d.).
  • Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. (2024). PLOS ONE. [Link]
  • Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
  • The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. (2000). Thrombosis Research. [Link]
  • CRISPR approaches to small molecule target identification. (2018). Current Opinion in Chemical Biology. [Link]
  • Do Knockout & small molecule inhibition give similar effects? (2018).
  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors. (2007).
  • What are Serine protease inhibitors and how do they work? (2024).
  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. [Link]
  • Conversion of trypsin to a functional threonine protease. (2001). Protein Engineering, Design and Selection. [Link]
  • (a) Determination of IC50 values of trypsin- and chymotrypsin-inhibitory activities of mini-black soybean protease inhibitor (MBSTI) and soybean trypsin inhibitor (STI). (n.d.).
  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Gener
  • Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation. (1998). Journal of Pharmaceutical Sciences. [Link]
  • Knockdown of Target Genes by siRNA In Vitro. (2014). Methods in Molecular Biology. [Link]
  • siRNA Transfection Protocol. (2012). YouTube. [Link]
  • trypsin inhibition by benzamidine-conjugated molecular glues. (2015). Chemical Science. [Link]
  • Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. (2012). PLOS ONE. [Link]
  • Rate of autoactivation determines pancreatitis phenotype in trypsinogen mutant mice. (2022). eBioMedicine. [Link]
  • Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection. (2024). protocols.io. [Link]
  • GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. (n.d.). GeneMedi. [Link]
  • CRISPR Protocols and Methods. (n.d.).
  • Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. (1995). Archives of Biochemistry and Biophysics. [Link]
  • Expression of Trypsin by Epithelial Cells of Various Tissues, Leukocytes, and Neurons in Human and Mouse. (2000).
  • Setting-up a valid knockdown experiment? (2016).
  • Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. (2007). Brazilian Archives of Biology and Technology. [Link]
  • Trypsin activity governs increased susceptibility to pancreatitis in mice expressing human PRSS1R122H. (2017). JCI Insight. [Link]
  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2025).
  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (1993). Journal of the American Chemical Society. [Link]
  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. (2024). STAR Protocols. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-Methoxy-benzamidine. Our objective is to furnish you with a comprehensive, scientifically-grounded framework that extends beyond mere procedural lists, fostering a deep-seated culture of safety and precision in your laboratory. The information herein is synthesized from authoritative safety data and best practices in chemical handling, ensuring every step is part of a self-validating safety system.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 25412-66-2) is not widely available, we can infer its hazard profile from structurally analogous compounds, such as 3-Methoxybenzamide (CAS No. 5813-86-5). This scientific approach allows us to anticipate and mitigate risks effectively.

Based on data for these related compounds, this compound should be handled as a substance that is:

  • A skin irritant : May cause redness, itching, or inflammation upon contact.[1][2]

  • A serious eye irritant : Can cause significant irritation, pain, or damage if it comes into contact with the eyes.[1][2]

  • A respiratory tract irritant : Inhalation of dust or powder may irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[1][2]

The causality is clear: the primary routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy is designed to create a robust barrier against these specific pathways.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not arbitrary; it is a calculated response to the identified hazards. All PPE should be selected and used in accordance with OSHA standard 29 CFR 1910.132.[3][4]

PPE CategorySpecification & Rationale
Hand Protection Type: Nitrile or neoprene gloves.Rationale: These materials provide effective protection against chemical splashes and direct contact with solid compounds.[5] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving.[6]
Eye & Face Protection Type: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7] A face shield should be worn over goggles if there is a significant risk of splashing.[5]Rationale: This protects against airborne particles and accidental splashes, which can cause serious eye irritation.[2]
Body Protection Type: A buttoned, long-sleeved laboratory coat.Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[3]
Respiratory Protection Type: A NIOSH-approved N95 respirator or higher.Rationale: Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. This prevents inhalation of irritating dust particles.[6] All personnel requiring respirators must be fit-tested and trained per OSHA standard 29 CFR 1910.134.[8]

Operational Plans: From Preparation to Disposal

Adherence to standardized protocols is the cornerstone of laboratory safety. The following step-by-step procedures provide a clear path for safe handling.

Safe Handling & Workflow Protocol

This workflow is designed to minimize exposure at every stage of handling this compound.

  • Preparation: Designate a specific work area, preferably within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • PPE Donning: Before entering the designated area, don PPE in the following order: lab coat, N95 respirator (if required), safety goggles, and finally, gloves (pulling the cuffs over the sleeves of the lab coat).

  • Aliquotting/Weighing: Conduct all manipulations of the solid compound within the fume hood to contain any dust. Use tools like spatulas and weigh boats; avoid pouring directly from the primary container.

  • Post-Handling: Tightly seal the this compound container. Decontaminate all surfaces and equipment with an appropriate solvent.

  • PPE Doffing: Remove PPE in a manner that prevents cross-contamination. First, remove gloves. Then, remove the lab coat, turning it inside out. Remove goggles and respirator.

  • Hygiene: Immediately wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep 1. Designate Work Area (Fume Hood) ppe_don 2. Don PPE (Coat, Goggles, Gloves) prep->ppe_don Safety First weigh 3. Weigh/Aliquot Compound (Inside Hood) ppe_don->weigh post_handle 4. Seal Container & Decontaminate Workspace weigh->post_handle ppe_doff 5. Doff PPE (Gloves First) post_handle->ppe_doff wash 6. Wash Hands Thoroughly ppe_doff->wash caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Emergency Protocol: Spill Management

Accidents require a calm and systematic response. In the event of a spill, follow these steps.[9]

  • Alert & Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.

  • Assess & Secure: Ensure you are wearing the appropriate PPE (including respiratory protection). If the spill is large or you are not equipped to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately.[10]

  • Containment: For a solid spill, gently cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne.[10][11]

  • Cleanup:

    • Carefully wet the absorbent pad and the spilled material to minimize dust generation.

    • Use a scoop or dustpan to collect the material. Do NOT use a dry brush or towel, as this can create dust.

    • Place all contaminated materials (absorbent pads, collected powder, used gloves) into a designated, sealable hazardous waste bag or container.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

  • Report: Complete any required incident reports for your institution.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep all chemical waste separate from regular trash. This includes unused product, spill cleanup materials, and heavily contaminated PPE.[12]

  • Collection:

    • Solid Waste: Collect contaminated solids (gloves, weigh paper, absorbent pads) in a clearly labeled, durable, sealed plastic bag or container.[13]

    • Unused Product: If disposing of the pure chemical, it must be in its original or a compatible, sealed container.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[12][13]

  • Storage & Disposal: Store the sealed waste container in a designated satellite accumulation area. Follow your institution's specific procedures for requesting a hazardous waste pickup by the EHS department.[13] Never dispose of this chemical down the drain or in the regular trash.[2]

By integrating these protocols into your daily operations, you build a resilient safety culture that protects you, your colleagues, and your research.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • NIOSH Pocket Guide to Chemical Hazards (General Information). National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
  • Personal Protective Equipment - Standards.
  • Personal Protective Equipment - Overview.
  • PPE Requirements: Standard & Levels. SafetyCulture. [Link]
  • PPE Requirements – OSHA. Tucker Safety Products. [Link]
  • 3,3'-Dimethoxybenzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • PPE Requirements for Workers Handling Ammonia. LinkedIn. [Link]
  • 3-Methoxybenzamide PubChem Compound Summary.
  • Safety Data Sheet - Benzaldehyde, 2-hydroxy-3-methoxy-. Thermo Fisher Scientific. [Link]
  • Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]
  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
  • Managing and Disposing of Household Hazardous Waste. NY.gov. [Link]
  • Recommended PPE to handle chemicals. BESA. [Link]
  • Spill Cleanup Quick Reference. University of California, Santa Cruz. [Link]
  • Chemical Spill Procedures. Clarkson University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-benzamidine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.